Product packaging for Galanin(Cat. No.:CAS No. 119418-04-1)

Galanin

Cat. No.: B549948
CAS No.: 119418-04-1
M. Wt: 3157.4 g/mol
InChI Key: CBSXZYWGVAQSHI-RUKUCZSXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

A neuropeptide of 29-30 amino acids depending on the species. Galanin is widely distributed throughout the BRAIN;  SPINAL CORD;  and INTESTINES. There are various subtypes of this compound RECEPTORS implicating roles of this compound in regulating FOOD INTAKE;  pain perception;  memory;  and other neuroendocrine functions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C139H210N42O43 B549948 Galanin CAS No. 119418-04-1

Properties

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[2-[[(2S)-1-[[(2S,3R)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C139H210N42O43/c1-65(2)38-84(165-121(206)86(40-67(5)6)166-123(208)88(43-75-31-33-79(188)34-32-75)161-106(193)55-151-114(199)70(11)157-131(216)97(59-182)175-127(212)95(49-104(144)191)170-122(207)87(41-68(7)8)173-136(221)112(72(13)186)180-130(215)90(159-105(192)51-141)44-76-52-150-81-27-19-18-26-80(76)81)116(201)154-58-109(196)181-37-23-30-101(181)134(219)172-91(45-77-53-147-63-155-77)120(205)158-71(12)115(200)178-111(69(9)10)135(220)153-57-108(195)162-94(48-103(143)190)126(211)168-92(46-78-54-148-64-156-78)125(210)164-83(29-22-36-149-139(145)146)119(204)174-98(60-183)132(217)167-89(42-74-24-16-15-17-25-74)124(209)176-99(61-184)133(218)171-96(50-110(197)198)128(213)163-82(28-20-21-35-140)118(203)169-93(47-102(142)189)117(202)152-56-107(194)160-85(39-66(3)4)129(214)179-113(73(14)187)137(222)177-100(62-185)138(223)224/h15-19,24-27,31-34,52-54,63-73,82-101,111-113,150,182-188H,20-23,28-30,35-51,55-62,140-141H2,1-14H3,(H2,142,189)(H2,143,190)(H2,144,191)(H,147,155)(H,148,156)(H,151,199)(H,152,202)(H,153,220)(H,154,201)(H,157,216)(H,158,205)(H,159,192)(H,160,194)(H,161,193)(H,162,195)(H,163,213)(H,164,210)(H,165,206)(H,166,208)(H,167,217)(H,168,211)(H,169,203)(H,170,207)(H,171,218)(H,172,219)(H,173,221)(H,174,204)(H,175,212)(H,176,209)(H,177,222)(H,178,200)(H,179,214)(H,180,215)(H,197,198)(H,223,224)(H4,145,146,149)/t70-,71-,72+,73+,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,111-,112-,113-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBSXZYWGVAQSHI-RUKUCZSXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CNC=N2)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC3=CNC=N3)NC(=O)C4CCCN4C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CNC=N3)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC4=CNC=N4)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC6=CNC7=CC=CC=C76)NC(=O)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C139H210N42O43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60583203
Record name PUBCHEM_16133823
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

3157.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119418-04-1
Record name PUBCHEM_16133823
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Discovery and Historical Perspective of Galanin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide for researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the discovery and historical perspective of the neuropeptide galanin. It details the initial isolation and characterization, the elucidation of its primary structure, and the subsequent discovery of its receptors and their signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development who are interested in the this compound system.

Discovery of this compound

This compound was first identified in 1983 by Professor Viktor Mutt and his colleagues at the Karolinska Institute in Sweden.[1] The discovery was a result of a novel chemical assay designed to detect peptides with a C-terminal amide structure, a common feature of many biologically active peptides.[1][2]

The initial source material for the isolation of this compound was porcine intestinal extracts.[1][3] The name "this compound" was derived from the N-terminal and C-terminal amino acids of the porcine peptide: G lycine and A lanine. Early biological assays revealed that this compound could contract smooth muscle preparations from the rat and induce a mild, sustained hyperglycemia in dogs, indicating its potential physiological significance.

Initial Characterization and Structural Elucidation

Following its initial discovery, significant efforts were focused on determining the primary structure of this compound. The complete amino acid sequence of porcine this compound was elucidated, revealing a 29-amino acid peptide with a C-terminal alanine amide.

Subsequent research led to the characterization of this compound from various other species, including humans. Interestingly, human this compound was found to be a 30-amino acid, non-amidated peptide. Despite this difference, the N-terminal region of this compound is highly conserved across species, which is crucial for its biological activity.

The advent of molecular biology techniques allowed for the cloning of the complementary DNA (cDNA) encoding for this compound. In 1987, the rat this compound cDNA was cloned from a hypothalamic cDNA library. This not only confirmed the amino acid sequence of rat this compound but also revealed that it is synthesized as a larger precursor protein, preprothis compound, which is then processed to yield the mature this compound peptide and another peptide called this compound message-associated peptide (GMAP).

Quantitative Data: Amino Acid Sequences and Receptor Binding Affinities

The following tables summarize key quantitative data related to this compound, including the amino acid sequences from different species and the binding affinities of this compound and related peptides for the this compound receptors.

Table 1: Amino Acid Sequence of this compound in Various Species

SpeciesAmino Acid SequenceLengthC-terminal Amidation
PorcineGWTLNSAGYLLGPHAIDNHRSFSDKHGLT-NH229Yes
HumanGWTLNSAGYLLGPHAVGNHRSFSDKNGLTS30No
RatGWTLNSAGYLLGPHAIDNHRSFSDKHGLT-NH229Yes
MouseGWTLNSAGYLLGPHAIDNHRSFSDKHGLT-NH229Yes
BovineGWTLNSAGYLLGPHAIDNHRSFSDKHGLA-NH229Yes

Data sourced from multiple studies.

Table 2: Binding Affinities (Ki in nM) of this compound and Related Peptides for this compound Receptors

LigandGalR1 (Ki, nM)GalR2 (Ki, nM)GalR3 (Ki, nM)
This compound (porcine)0.150.2412
This compound (human)0.140.375
This compound (1-16)0.955.4>1000
GALP>10001.23.6

This table presents a summary of binding affinities from various sources and should be considered as representative values. Actual values may vary depending on the experimental conditions.

Experimental Protocols

This section provides an overview of the methodologies used in the key experiments that led to the discovery and characterization of this compound and its receptors.

Detection of C-terminal Amide Peptides

The initial discovery of this compound relied on a chemical method to detect peptides with a C-terminal amide. This method, developed by Tatemoto and Mutt, involved the following general steps:

  • Enzymatic Digestion: The peptide mixture was treated with an enzyme that specifically cleaves the C-terminal amino acid amide.

  • Derivatization: The released C-terminal amino acid amide was then derivatized, for example, with dansyl chloride.

  • Identification: The derivatized amino acid amide was identified using techniques like two-dimensional thin-layer chromatography (2D-TLC).

More modern methods for detecting C-terminal amidation often involve mass spectrometry, which can distinguish between amidated and non-amidated peptides based on their mass-to-charge ratio.

This compound Purification from Porcine Intestine

The purification of this compound from porcine intestinal extracts involved a multi-step process:

  • Extraction: Porcine intestines were homogenized in an acidic medium to extract the peptides.

  • Chromatography: The crude extract was subjected to several rounds of chromatography to separate this compound from other peptides and proteins. This likely included:

    • Gel Filtration Chromatography: To separate molecules based on size.

    • Ion-Exchange Chromatography: To separate molecules based on their net charge.

    • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique to achieve final purification.

  • Monitoring: Fractions were collected and assayed for biological activity (e.g., smooth muscle contraction) or for the presence of the C-terminal amide to track the purification process.

Amino Acid Sequencing

The amino acid sequence of the purified this compound was determined using Edman degradation . This method involves the following steps:

  • Coupling: The N-terminal amino acid of the peptide is reacted with phenyl isothiocyanate (PITC).

  • Cleavage: The derivatized N-terminal amino acid is selectively cleaved from the peptide chain.

  • Conversion and Identification: The cleaved amino acid derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified by chromatography (e.g., HPLC).

  • Repetition: The cycle is repeated to identify the subsequent amino acids in the sequence.

cDNA Cloning of Rat this compound

The cloning of the rat this compound cDNA was a pivotal step in understanding its biosynthesis. The general workflow was as follows:

  • RNA Extraction: Total RNA was extracted from rat hypothalamic tissue, a region known to have high this compound expression.

  • cDNA Library Construction: Messenger RNA (mRNA) was reverse transcribed into complementary DNA (cDNA), which was then inserted into a cloning vector (e.g., a plasmid or bacteriophage) to create a cDNA library.

  • Library Screening: The cDNA library was screened using a labeled probe. The probe could have been a synthetic oligonucleotide designed based on the known amino acid sequence of this compound or an antibody against this compound.

  • Isolation and Sequencing: Positive clones (those that hybridized with the probe) were isolated, and the cDNA insert was sequenced to determine the nucleotide sequence encoding for preprothis compound.

This compound Receptor Binding Assays

To characterize the interaction of this compound with its receptors, receptor binding assays are employed. A common method is the radioligand binding assay :

  • Membrane Preparation: Cell membranes expressing the this compound receptor of interest are prepared.

  • Incubation: The membranes are incubated with a radiolabeled this compound analog (e.g., ¹²⁵I-galanin).

  • Competition: To determine the binding affinity of unlabeled ligands (e.g., different this compound fragments or potential drugs), they are added in increasing concentrations to compete with the radioligand for binding to the receptor.

  • Separation and Detection: The receptor-bound radioligand is separated from the unbound radioligand (e.g., by filtration), and the amount of radioactivity is measured.

  • Data Analysis: The data is used to calculate the dissociation constant (Kd) for the radioligand and the inhibitory constant (Ki) for the competing ligands.

More recent techniques like the NanoBRET™ ligand binding assay allow for the study of ligand-receptor interactions in living cells in real-time.

This compound Receptor Signaling Pathways

This compound exerts its diverse physiological effects by binding to three distinct G protein-coupled receptors (GPCRs): GALR1, GALR2, and GALR3. These receptors couple to different intracellular signaling pathways.

GALR1 Signaling Pathway

GALR1 primarily couples to inhibitory G proteins (Gαi/o). Activation of GALR1 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can also activate other downstream effectors, such as G protein-coupled inwardly-rectifying potassium channels (GIRKs) and inhibit N-type calcium channels. Furthermore, GALR1 can activate the mitogen-activated protein kinase (MAPK) pathway.

GALR1_Signaling cluster_membrane Plasma Membrane GALR1 GALR1 G_protein Gαi/oβγ GALR1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK_cascade MAPK Cascade G_protein->MAPK_cascade Activates cAMP cAMP AC->cAMP This compound This compound This compound->GALR1 Binds ATP ATP ATP->AC

GALR1 Signaling Pathway
GALR2 Signaling Pathway

In contrast to GALR1, GALR2 primarily couples to Gαq/11 proteins. Activation of GALR2 stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). GALR2 can also couple to Gαi/o and Gα12/13, leading to the activation of the MAPK pathway and RhoA signaling, respectively.

GALR2_Signaling cluster_membrane Plasma Membrane GALR2 GALR2 G_protein_q Gαq/11 GALR2->G_protein_q Activates PLC Phospholipase C (PLC) G_protein_q->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG This compound This compound This compound->GALR2 Binds PIP2 PIP2 PIP2->PLC Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

GALR2 Signaling Pathway
GALR3 Signaling Pathway

The signaling pathway of GALR3 is less well-characterized compared to GALR1 and GALR2. However, it is believed to primarily couple to Gαi/o proteins, similar to GALR1, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.

GALR3_Signaling cluster_membrane Plasma Membrane GALR3 GALR3 G_protein Gαi/oβγ GALR3->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP This compound This compound This compound->GALR3 Binds ATP ATP ATP->AC

GALR3 Signaling Pathway

Conclusion

The discovery of this compound over four decades ago opened up a new field of research into the physiological roles of this multifaceted neuropeptide. From its initial isolation from porcine intestine to the characterization of its receptors and signaling pathways, our understanding of the this compound system has grown immensely. This technical guide provides a historical and methodological foundation for researchers and drug development professionals, highlighting the key discoveries and techniques that have shaped our knowledge of this important signaling system. Continued research into the complexities of this compound and its receptors holds promise for the development of novel therapeutics for a wide range of disorders.

References

Galanin gene (GAL) structure and regulation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Galanin Gene (GAL): Structure and Regulation

Introduction

The this compound gene (GAL) encodes the preprothis compound protein, which is the precursor to the neuropeptide this compound and the this compound message-associated peptide (GMAP).[1] this compound is a 30-amino acid peptide (29 in non-human mammals) that is broadly distributed throughout the central and peripheral nervous systems, as well as in endocrine and gastrointestinal tissues.[2][3] It exerts its biological functions by binding to three distinct G protein-coupled receptors (GALR1, GALR2, and GALR3).[4] The galaninergic system is implicated in a wide array of physiological and pathophysiological processes, including nociception, mood regulation, cognition, feeding, and nerve regeneration.[2] The expression of the GAL gene is highly plastic and subject to complex regulatory control, making it a key target of interest for therapeutic development in neurology, endocrinology, and oncology. This guide provides a detailed overview of the GAL gene's structure and the multifaceted mechanisms that govern its expression.

This compound Gene (GAL) Structure

The human GAL gene is located on chromosome 11q13.2. It spans approximately 6.5 kilobases (kb) and is organized into six exons and five introns. The first exon is non-coding and constitutes part of the 5' untranslated region (5' UTR). The subsequent five exons encode the preprothis compound protein, which includes the signal peptide, the mature this compound peptide, and GMAP, along with the 3' UTR. The gene's sequence is highly conserved among mammals, with human and rat sequences showing over 85% homology, particularly in the N-terminal region of the this compound peptide.

GAL_Gene_Structure Figure 1: Human GAL Gene Structure p Promoter e1 Exon 1 (5' UTR) p->e1 i1 Intron 1 e2 Exon 2 e1->e2 i2 Intron 2 e3 Exon 3 e2->e3 i3 Intron 3 e4 Exon 4 e3->e4 i4 Intron 4 e5 Exon 5 e4->e5 i5 Intron 5 e6 Exon 6 (incl. 3' UTR) e5->e6 cAMP_PKA_Pathway Figure 2: cAMP/PKA Signaling Pathway receptor GPCR (Gs-coupled) g_protein Gs Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP atp ATP atp->camp Converts pka Protein Kinase A (PKA) camp->pka Activates creb CREB pka->creb Phosphorylates (Activates) nucleus GAL Gene Transcription creb->nucleus Binds Promoter PKC_MAPK_Pathway Figure 3: PKC and MAPK Signaling Pathways receptor GPCR (Gq/11-coupled) plc Phospholipase C (PLC) receptor->plc Activates dag DAG ip3 IP3 pip2 PIP2 pip2->dag pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ Release ip3->ca2 mapk MAPK Cascade (Raf/MEK/ERK) pkc->mapk Activates nucleus GAL Gene Transcription mapk->nucleus Activates Transcription Factors ChIP_Workflow Figure 4: ChIP Experimental Workflow A 1. Cross-link Proteins to DNA (e.g., with Formaldehyde) B 2. Lyse Cells & Nuclei A->B C 3. Shear Chromatin (Sonication or Enzymatic Digestion) B->C D 4. Immunoprecipitation (Add TF-specific antibody & beads) C->D E 5. Wash to Remove Non-specific Binding D->E F 6. Elute & Reverse Cross-links (High heat & Proteinase K) E->F G 7. Purify DNA F->G H 8. Analysis (qPCR or High-Throughput Sequencing) G->H

References

An In-depth Technical Guide to the Distribution of Galanin Receptor Subtypes (GalR1, GalR2, GalR3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galanin is a widely distributed neuropeptide that modulates a diverse array of physiological processes, including neuroendocrine release, cognition, sensory and pain processing, feeding behavior, and sleep homeostasis.[1][2] Its actions are mediated by three distinct G-protein coupled receptors (GPCRs): GalR1, GalR2, and GalR3.[1] These receptors belong to the Class A (Rhodopsin-like) family of GPCRs and exhibit differential tissue distribution and couple to distinct intracellular signaling pathways, leading to varied physiological responses.[1][3] Understanding the precise distribution of these receptor subtypes is paramount for developing targeted therapeutics for conditions such as epilepsy, depression, Alzheimer's disease, neuropathic pain, and cancer. This guide provides a comprehensive overview of the distribution of GalR1, GalR2, and GalR3, details the experimental protocols used for their characterization, and illustrates their primary signaling cascades.

Distribution of this compound Receptor Subtypes

The expression of this compound receptors is widespread throughout the central and peripheral nervous systems, as well as in various non-neuronal tissues. Their distribution patterns often overlap but also show distinct localizations, suggesting both redundant and specific functions.

GalR1 Distribution

GalR1 is predominantly expressed in the central nervous system (CNS). High levels of GalR1 are found in the brain and spinal cord.

Table 1: Quantitative and Regional Expression of GalR1

Tissue/RegionSpeciesMethodRelative Expression LevelReference
Central Nervous System
HypothalamusHuman/MouseRNA ExpressionHigh
AmygdalaHumanRNA ExpressionHigh
Hippocampus (Dentate Gyrus)MouseRNA ExpressionHigh
Locus CoeruleusMouseImmunohistochemistryHigh
Ventral Tegmental Area (VTA)MouseImmunohistochemistryHigh
Nucleus AccumbensMouseImmunohistochemistryHigh
Spinal Cord (Posterior Horn)MouseRNA ExpressionHigh
Peripheral Tissues
Small IntestineHumanRefSeqExpressed
HeartHumanRefSeqExpressed
Pituitary GlandHumanRNA ExpressionHigh
Dorsal Root GanglionMouseRNA ExpressionHigh
GalR2 Distribution

Compared to GalR1, GalR2 has a more ubiquitous distribution, with significant expression in both central and peripheral tissues.

Table 2: Quantitative and Regional Expression of GalR2

Tissue/RegionSpeciesMethodRelative Expression LevelReference
Central Nervous System
HypothalamusHuman/MouseRNA ExpressionHigh
Dentate GyrusMouseImmunohistochemistryHigh
Substantia NigraMouseImmunohistochemistryExpressed
AmygdalaMouseRNA ExpressionExpressed
NeocortexMouseRNA ExpressionExpressed
Peripheral Tissues
Small IntestineHumanRNA ExpressionHigh
Colon (Muscle Layer)HumanRNA ExpressionHigh
Bone MarrowHumanRNA ExpressionHigh
SpleenMouseRT-qPCRModerate
HeartMouseRT-qPCRLow
KidneyRatNot SpecifiedExpressed
GalR3 Distribution

GalR3 is also broadly distributed in the brain and peripheral tissues. However, the signaling mechanisms of GalR3 are less defined compared to GalR1 and GalR2.

Table 3: Quantitative and Regional Expression of GalR3

Tissue/RegionSpeciesMethodRelative Expression LevelReference
Central Nervous System
HypothalamusHumanRNA ExpressionHigh
AmygdalaHumanRNA ExpressionHigh
Nucleus AccumbensHumanRNA ExpressionHigh
PutamenHumanRNA ExpressionHigh
Locus CoeruleusMouseImmunohistochemistryHigh
Peripheral Tissues
PancreasHumanRNA ExpressionHigh
LiverHumanRNA ExpressionHigh
Skeletal MuscleHumanRNA ExpressionHigh
HeartMouseRT-qPCRLow
Dermal Blood VesselsHuman/MouseImmunohistochemistryExpressed

Signaling Pathways

This compound receptors couple to different G-proteins to initiate intracellular signaling cascades. GalR1 and GalR3 primarily couple to the Gi/o family, while GalR2 predominantly couples to Gq/11, but can also interact with Gi/o.

GalR1 Signaling Pathway

Activation of GalR1 leads to the inhibition of adenylyl cyclase through its coupling with Gi/o proteins. This results in a decrease in intracellular cyclic AMP (cAMP) levels. GalR1 can also stimulate the mitogen-activated protein kinase (MAPK) pathway via a pertussis toxin-sensitive Giβγ signaling mechanism that is independent of protein kinase C (PKC).

GalR1_Signaling Gal This compound GalR1 GalR1 Gal->GalR1 Binds Gi Gi/o GalR1->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits BetaGamma Gβγ Gi->BetaGamma Dissociates cAMP cAMP AC->cAMP ATP ATP ATP->AC cAMP->PKA Activates (Reduced) MAPK MAPK Activation BetaGamma->MAPK

GalR1 Signaling Cascade.
GalR2 Signaling Pathway

GalR2 is unique in its ability to couple to multiple G-proteins, including Gq/11 and Gi/o. Its primary pathway involves Gq/11 activation, which stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and a subsequent increase in intracellular calcium. GalR2 can also modestly inhibit adenylyl cyclase via Gi and activate the MAPK pathway through a Go-mediated, PKC-dependent mechanism.

GalR2_Signaling cluster_membrane Plasma Membrane Gal This compound GalR2 GalR2 Gal->GalR2 Binds Gq Gq/11 GalR2->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca [Ca2+]i Increase IP3->Ca PKC PKC Activation DAG->PKC

Primary GalR2 Signaling Cascade (Gq/11).
GalR3 Signaling Pathway

Similar to GalR1, GalR3 couples to Gi/o-type G-proteins, leading to the inhibition of adenylyl cyclase. This reduces cAMP levels and subsequently affects downstream effectors like the phosphorylation of cAMP response element-binding protein (CREB).

GalR3_Signaling cluster_membrane Plasma Membrane Gal This compound GalR3 GalR3 Gal->GalR3 Binds Gi Gi/o GalR3->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP (Decreased) AC->cAMP ATP ATP ATP->AC PKA PKA (Inhibited) cAMP->PKA CREB CREB Phosphorylation (Inhibited) PKA->CREB

GalR3 Signaling Cascade.

Experimental Protocols

The localization and quantification of this compound receptors are achieved through a variety of molecular and histological techniques. The validity of antibodies used in these techniques is critical and should be confirmed using knockout tissues where possible.

In Situ Hybridization (ISH)

This technique is used to localize specific mRNA sequences within tissue sections, providing cellular-level resolution of gene expression.

  • Objective: To detect GalR1, GalR2, or GalR3 mRNA in tissue sections.

  • Probe Preparation:

    • Synthesize antisense oligonucleotide probes (e.g., 40-50 nucleotides long) complementary to the target receptor mRNA.

    • Label probes with radioactive isotopes (e.g., ³⁵S) or non-radioactive labels like digoxigenin (DIG).

  • Tissue Preparation:

    • Perfuse and fix the animal with 4% paraformaldehyde.

    • Cryoprotect the tissue in a sucrose solution before freezing.

    • Cut 14-20 µm thick cryostat sections and mount them on coated slides (e.g., SuperFrost Plus).

  • Hybridization:

    • Pretreat sections to enhance probe penetration.

    • Apply the labeled probe diluted in hybridization buffer to the sections.

    • Incubate overnight at an appropriate temperature (e.g., 65°C for DIG probes) in a humidified chamber.

  • Washing and Detection:

    • Perform stringent washes to remove non-specifically bound probe.

    • For radioactive probes, expose slides to nuclear track emulsion for 2-4 weeks, then develop and analyze.

    • For DIG probes, use an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase) followed by a chromogenic substrate (e.g., NBT/BCIP) to produce a colored precipitate.

  • Control: A control hybridization with an excess of unlabeled probe should be performed to ensure specificity.

ISH_Workflow cluster_prep Tissue & Probe Prep cluster_main Hybridization & Detection Tissue 1. Fix & Section Tissue Hybridize 3. Hybridize Probe to Tissue Tissue->Hybridize Probe 2. Synthesize & Label Probe Probe->Hybridize Wash 4. Stringent Washes Hybridize->Wash Detect 5. Detection (Autoradiography or Immunohistochemistry) Wash->Detect Analysis 6. Microscopic Analysis Detect->Analysis

Workflow for In Situ Hybridization.
Immunohistochemistry (IHC)

IHC is used to detect the presence and location of the receptor proteins in tissue sections using specific antibodies.

  • Objective: To localize GalR1, GalR2, or GalR3 protein.

  • Tissue Preparation:

    • Prepare 4-7 µm thick sections from formalin-fixed, paraffin-embedded (FFPE) or frozen tissue blocks.

    • Deparaffinize and rehydrate FFPE sections.

  • Antigen Retrieval:

    • For FFPE sections, perform heat-induced epitope retrieval by microwaving or pressure cooking sections in a retrieval buffer (e.g., citrate buffer pH 6.0 or Tris-EDTA pH 9.0) to unmask antigen sites.

  • Staining Procedure:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific antibody binding sites using a blocking serum (e.g., normal goat serum).

    • Incubate sections with a primary antibody specific to the this compound receptor subtype (e.g., rabbit anti-human GalR1) overnight at 4°C.

    • Wash and incubate with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate.

    • Develop the signal with a chromogen like diaminobenzidine (DAB), resulting in a brown precipitate at the antigen site.

    • Counterstain with hematoxylin to visualize cell nuclei.

    • Dehydrate, clear, and mount the slides.

Quantitative Real-Time PCR (RT-qPCR)

RT-qPCR is a sensitive method for quantifying mRNA expression levels of the this compound receptors in a given tissue sample.

  • Objective: To measure the relative abundance of GalR1, GalR2, and GalR3 transcripts.

  • RNA Isolation and cDNA Synthesis:

    • Isolate total RNA from homogenized tissue or cells.

    • Assess RNA quality and quantity.

    • Reverse transcribe an equal amount of RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qPCR Reaction:

    • Prepare a reaction mix containing cDNA template, gene-specific forward and reverse primers for the target receptor, and a fluorescent dye (e.g., SYBR® Green).

    • Run the reaction in a real-time PCR thermal cycler. The instrument monitors the fluorescence increase that is proportional to the amount of amplified DNA.

  • Data Analysis:

    • Determine the cycle threshold (Ct), which is the cycle number at which the fluorescence signal crosses a defined threshold.

    • Normalize the Ct value of the target gene to that of a stably expressed housekeeping gene (e.g., 18S rRNA).

    • Calculate the relative expression (fold change) using the 2⁻ΔΔCt method.

Conclusion

The this compound receptors GalR1, GalR2, and GalR3 exhibit distinct yet overlapping distribution patterns across the central and peripheral nervous systems and other tissues. Their differential coupling to various G-proteins results in a complex and nuanced signaling network that regulates numerous physiological functions. A thorough understanding of this distribution, made possible by techniques like in situ hybridization, immunohistochemistry, and RT-qPCR, is fundamental for the scientific community. This knowledge provides a critical foundation for researchers and drug development professionals aiming to design subtype-selective ligands that can therapeutically modulate the galaninergic system for a wide range of human diseases.

References

An In-depth Technical Guide to Galanin Signaling Pathways and Second Messengers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Galanin and its Receptors

This compound is a neuropeptide widely distributed throughout the central and peripheral nervous systems, as well as in the gut and pancreas.[1] It is involved in a diverse array of physiological processes, including nociception, inflammation, feeding behavior, and neuroendocrine regulation.[2] The biological effects of this compound are mediated by three distinct G protein-coupled receptors (GPCRs): this compound Receptor 1 (GalR1), this compound Receptor 2 (GalR2), and this compound Receptor 3 (GalR3).[3] These receptors exhibit distinct but overlapping expression patterns and couple to various intracellular signaling cascades, leading to a wide range of cellular responses.[4] Understanding the intricacies of these signaling pathways is crucial for the development of targeted therapeutics for a variety of disorders, including chronic pain, epilepsy, Alzheimer's disease, and mood disorders.[2]

This compound Receptor 1 (GalR1) Signaling Pathway

GalR1 predominantly couples to the inhibitory G proteins of the Gi/o family. Upon activation by this compound, the α subunit of the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels subsequently attenuates the activity of protein kinase A (PKA).

In addition to the inhibition of adenylyl cyclase, the βγ subunits of the dissociated G protein can directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and a decrease in neuronal excitability. Furthermore, GalR1 activation can modulate the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) pathway, through a Gβγ-dependent and protein kinase C (PKC)-independent mechanism.

GalR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound GalR1 GalR1 This compound->GalR1 Binds Gi_o Gi/o GalR1->Gi_o Activates G_alpha Gαi/o Gi_o->G_alpha Dissociates G_betagamma Gβγ Gi_o->G_betagamma Dissociates AC Adenylyl Cyclase G_alpha->AC Inhibits GIRK GIRK Channel G_betagamma->GIRK Activates MAPK_Cascade MAPK Cascade (PKC-Independent) G_betagamma->MAPK_Cascade Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets K_ion K+ GIRK->K_ion Efflux Hyperpolarization Hyperpolarization K_ion->Hyperpolarization ERK ERK MAPK_Cascade->ERK Activates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Transcription_Factors->Cellular_Response

Caption: GalR1 Signaling Pathway.

This compound Receptor 2 (GalR2) Signaling Pathway

GalR2 exhibits more diverse G protein coupling, interacting with Gq/11, Gi/o, and G12/13 proteins. The primary signaling cascade initiated by GalR2 activation is through the Gq/11 pathway. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC).

In addition to the Gq/11 pathway, GalR2 can also couple to Gi/o, leading to a modest inhibition of adenylyl cyclase. Furthermore, GalR2-mediated activation of the MAPK/ERK pathway can occur through a PKC-dependent mechanism.

GalR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound GalR2 GalR2 This compound->GalR2 Binds Gq_11 Gq/11 GalR2->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ion Ca2+ ER->Ca_ion Releases Ca_ion->PKC Activates MAPK_Cascade MAPK Cascade (PKC-Dependent) PKC->MAPK_Cascade Activates ERK ERK MAPK_Cascade->ERK Activates Cellular_Response Cellular Response ERK->Cellular_Response

Caption: GalR2 Signaling Pathway.

This compound Receptor 3 (GalR3) Signaling Pathway

The signaling mechanisms of GalR3 are the least characterized of the three this compound receptors. Current evidence suggests that, similar to GalR1, GalR3 primarily couples to Gi/o proteins. This coupling leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. Activation of GalR3 has also been shown to induce the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, resulting in neuronal hyperpolarization. While the signaling profile of GalR3 appears to overlap significantly with that of GalR1, further research is needed to elucidate its unique downstream effectors and physiological roles.

GalR3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound GalR3 GalR3 This compound->GalR3 Binds Gi_o Gi/o GalR3->Gi_o Activates G_alpha Gαi/o Gi_o->G_alpha Dissociates G_betagamma Gβγ Gi_o->G_betagamma Dissociates AC Adenylyl Cyclase G_alpha->AC Inhibits GIRK GIRK Channel G_betagamma->GIRK Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets K_ion K+ GIRK->K_ion Efflux Hyperpolarization Hyperpolarization K_ion->Hyperpolarization

Caption: GalR3 Signaling Pathway.

Quantitative Data Summary

The following tables summarize key quantitative data related to the interaction of this compound and its analogs with the different this compound receptors and their subsequent signaling events.

Table 1: Ligand Binding Affinities (Ki in nM)

LigandGalR1GalR2GalR3
This compound (human)0.130.4613
This compound (rat)0.080.151.6
This compound (1-16)0.210.3210
This compound-like peptide (GALP)>10001.80.63

Table 2: Functional Assay Parameters (IC50/EC50 in nM)

AssayReceptorLigandValue (nM)Reference
cAMP Inhibition (IC50)GalR1This compound0.7
cAMP Inhibition (IC50)GalR2This compound~10
Calcium Mobilization (EC50)GalR2This compound20-22
Inositol Phosphate Accumulation (EC50)GalR2This compound10

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound signaling pathways.

Radioligand Binding Assay

This protocol is for determining the binding affinity of ligands to this compound receptors expressed in cell membranes.

Materials:

  • Cell membranes expressing the this compound receptor of interest.

  • Radioligand (e.g., [125I]this compound).

  • Unlabeled competing ligand.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation fluid.

  • Scintillation counter.

  • 96-well filter plates.

Procedure:

  • Prepare serial dilutions of the unlabeled competing ligand.

  • In a 96-well plate, add binding buffer, a fixed concentration of radioligand, and varying concentrations of the unlabeled competing ligand.

  • Initiate the binding reaction by adding the cell membranes to each well.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Data analysis: Plot the percentage of specific binding against the log concentration of the competing ligand to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Assay

This protocol measures the inhibition of adenylyl cyclase activity in response to this compound receptor activation.

Materials:

  • Cells expressing the this compound receptor of interest (e.g., GalR1 or GalR3).

  • This compound or other agonists.

  • Forskolin (an adenylyl cyclase activator).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX).

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Cell lysis buffer.

Procedure:

  • Seed cells in a 96-well plate and grow to confluence.

  • Pre-treat the cells with a PDE inhibitor for a specified time (e.g., 30 minutes) to prevent cAMP degradation.

  • Stimulate the cells with varying concentrations of this compound (or agonist) in the presence of a fixed concentration of forsklin for a defined period (e.g., 15-30 minutes) at 37°C.

  • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • Measure the intracellular cAMP concentration using the chosen assay kit.

  • Data analysis: Plot the cAMP concentration against the log concentration of the agonist to determine the IC50 value for the inhibition of forskolin-stimulated cAMP production.

Inositol Phosphate (IP) Accumulation Assay

This protocol measures the activation of phospholipase C by GalR2.

Materials:

  • Cells expressing GalR2.

  • [3H]myo-inositol.

  • This compound or other agonists.

  • LiCl (inhibits inositol monophosphatases).

  • Perchloric acid or trichloroacetic acid.

  • Dowex anion-exchange resin.

  • Scintillation fluid and counter.

Procedure:

  • Label the cells by incubating them with [3H]myo-inositol in inositol-free medium for 24-48 hours to allow for incorporation into cellular phosphoinositides.

  • Wash the cells to remove unincorporated [3H]myo-inositol.

  • Pre-incubate the cells with LiCl for a short period (e.g., 15-30 minutes) to allow for the accumulation of inositol phosphates.

  • Stimulate the cells with varying concentrations of this compound for a defined time (e.g., 30-60 minutes).

  • Terminate the reaction by adding ice-cold acid (e.g., perchloric acid).

  • Neutralize the extracts and separate the inositol phosphates from free inositol using anion-exchange chromatography (e.g., Dowex columns).

  • Elute the total inositol phosphates and quantify the radioactivity using a scintillation counter.

  • Data analysis: Plot the amount of [3H]inositol phosphates accumulated against the log concentration of the agonist to determine the EC50 value.

MAPK/ERK Phosphorylation Assay (Western Blot)

This protocol assesses the activation of the ERK pathway in response to this compound receptor stimulation.

Materials:

  • Cells expressing the this compound receptor of interest.

  • This compound or other agonists.

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Protein assay kit (e.g., BCA or Bradford).

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF or nitrocellulose membranes.

  • Transfer buffer and apparatus.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Seed cells and grow to near confluence. Serum-starve the cells overnight before the experiment to reduce basal ERK phosphorylation.

  • Stimulate the cells with this compound for various time points or with different concentrations.

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of each lysate.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the chemiluminescent signal using an imaging system.

  • Strip the membrane and re-probe with the primary antibody against total-ERK1/2 to normalize for protein loading.

  • Data analysis: Quantify the band intensities and express the level of ERK phosphorylation as the ratio of phospho-ERK to total-ERK.

References

An In-depth Technical Guide to the Function of Galanin in Peripheral Tissues and Organs

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Galanin is a widely distributed neuropeptide with a diverse range of functions in peripheral tissues and organs. This technical guide provides a comprehensive overview of the current understanding of this compound's roles, with a focus on its impact on the pancreas, gastrointestinal tract, adrenal gland, and its involvement in inflammation and cancer. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of associated signaling pathways to serve as a valuable resource for researchers and professionals in the field of drug development.

Introduction to this compound and its Receptors

This compound is a 29/30 amino acid peptide that exerts its biological effects through three G protein-coupled receptors: GALR1, GALR2, and GALR3. These receptors are differentially expressed in peripheral tissues and couple to various intracellular signaling cascades, leading to a wide array of physiological and pathophysiological responses.

  • GALR1 and GALR3 typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the activation of inwardly rectifying potassium channels.[1][2]

  • GALR2 primarily couples to Gq/11 proteins, activating phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of protein kinase C (PKC).[1][2]

This differential receptor coupling is fundamental to understanding the often complex and sometimes opposing actions of this compound in different tissues.

This compound in the Pancreas and Glucose Homeostasis

This compound is a potent modulator of endocrine function in the pancreas, primarily acting as an inhibitor of insulin secretion.

Inhibition of Insulin Secretion

This compound directly inhibits glucose-stimulated insulin secretion from pancreatic β-cells.[3] This inhibitory action is a key focus for research into diabetes and metabolic disorders.

Quantitative Data on this compound's Effect on Insulin Release

Cell TypeThis compound ConcentrationEffect on Insulin ReleaseReference
RINm5F cells0.1 nMSignificant reduction
RINm5F cells1 µM43% reduction
Isolated rat islets10⁻⁶ MInhibition of glucose-induced insulin secretion
Anesthetized dogs2 µg/kg/h infusionMarkedly blunted insulin response to glucose
Signaling Pathways in Pancreatic β-Cells

The inhibitory effect of this compound on insulin secretion is mediated primarily through GALR1, leading to the hyperpolarization of the β-cell membrane and a reduction in intracellular calcium levels.

Galanin_Pancreas_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound GALR1 GALR1 This compound->GALR1 Binds Gi Gi Protein GALR1->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits K_channel K+ Channel (ATP-sensitive) Gi->K_channel Activates cAMP cAMP AC->cAMP Decreases production Insulin_Vesicle Insulin Vesicle cAMP->Insulin_Vesicle Promotes exocytosis Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Leads to Ca_channel Voltage-gated Ca2+ Channel Ca_influx Ca2+ Influx Ca_channel->Ca_influx Reduces Exocytosis Exocytosis Insulin_Vesicle->Exocytosis Undergoes Hyperpolarization->Ca_channel Inhibits opening Ca_influx->Insulin_Vesicle Reduces triggering of

Caption: this compound signaling in pancreatic β-cells leading to inhibition of insulin secretion.

This compound in the Gastrointestinal Tract

This compound is widely expressed in the enteric nervous system and plays a significant role in regulating gastrointestinal motility and secretion.

Modulation of Gut Motility

This compound's effects on gut motility are complex, exhibiting both inhibitory and excitatory actions depending on the specific region of the gastrointestinal tract and the receptor subtype involved. In humans, intravenous infusion of this compound has been shown to strongly inhibit gastrointestinal motility.

Quantitative Data on this compound's Effect on Gastrointestinal Motility

ParameterControlThis compound Infusion (40 pmol/kg/min)Reference
Gastric Emptying (T50)59.0 ± 4.8 min99.3 ± 4.7 min
Mouth-to-Cecum Transit Time67.5 ± 6.9 min126.3 ± 18.5 min
Signaling in Enteric Neurons

In myenteric neurons, this compound, primarily through GALR1, inhibits the release of acetylcholine, leading to smooth muscle relaxation. This is achieved by inhibiting voltage-dependent calcium channels.

Galanin_Enteric_Neuron_Signaling cluster_extracellular Extracellular cluster_membrane Neuronal Membrane cluster_intracellular Intracellular This compound This compound GALR1 GALR1 This compound->GALR1 Binds Gi Gi Protein GALR1->Gi Activates Ca_channel Voltage-gated Ca2+ Channel Gi->Ca_channel Inhibits opening Ca_influx Ca2+ Influx Ca_channel->Ca_influx Reduces ACh_Vesicle Acetylcholine Vesicle Ca_influx->ACh_Vesicle Reduces triggering of ACh_Release Acetylcholine Release ACh_Vesicle->ACh_Release Leads to

Caption: this compound signaling in enteric neurons leading to reduced acetylcholine release.

This compound in the Adrenal Gland

This compound and its receptors are present in the adrenal gland, where they modulate the secretion of catecholamines and glucocorticoids.

Regulation of Corticosterone Secretion

In rats, this compound has been shown to stimulate the secretion of corticosterone from adrenocortical cells. This effect is mediated through both GALR1 and GALR2, coupled to the adenylyl cyclase/PKA-dependent signaling pathway. In humans, this compound stimulates cortisol secretion from adrenocortical cells via GALR1.

Quantitative Data on this compound's Effect on Corticosterone Secretion

SpeciesThis compound ConcentrationEffect on Corticosterone SecretionReference
Rat (dispersed inner adrenocortical cells)10⁻⁷ MMaximal effective concentration for stimulation
Human (dispersed inner adrenocortical cells)10⁻⁸ MMaximal effective concentration for cortisol stimulation
Signaling in Adrenal Chromaffin Cells

In bovine chromaffin cells, this compound expression is regulated by calcium influx and protein kinase A and C signaling pathways, highlighting the complex interplay of signaling cascades in these cells.

Galanin_Adrenal_Signaling cluster_extracellular Extracellular cluster_membrane Adrenocortical Cell Membrane cluster_intracellular Intracellular This compound This compound GALR1_R2 GALR1 / GALR2 This compound->GALR1_R2 Binds Gs Gs Protein GALR1_R2->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Increases production PKA Protein Kinase A (PKA) cAMP->PKA Activates Corticosterone_Synthesis Corticosterone Synthesis & Secretion PKA->Corticosterone_Synthesis Stimulates

Caption: this compound signaling in adrenocortical cells leading to corticosterone secretion.

This compound in Inflammation

This compound has emerged as a significant modulator of inflammatory processes, exhibiting both pro- and anti-inflammatory effects depending on the context and the receptor subtype involved.

Modulation of Cytokine Expression

In human monocytes, this compound can upregulate the expression of several cytokines and chemokines, including IL-1β, TNF-α, IL-10, and CXCL8, in nonactivated cells. Conversely, in a murine microglial cell line, this compound was found to inhibit the release of TNF-α.

Quantitative Data on this compound's Effect on Cytokine Expression in Human Monocytes

Cytokine/ChemokineThis compound Effect (Fold Increase)Reference
IL-1βUp to 1.5-fold
TNF-α, IL-10, CCL3Up to 2-fold
CXCL8Up to 4-fold

This compound in Cancer

The galaninergic system is increasingly implicated in the pathophysiology of various cancers. This compound and its receptors are expressed in numerous tumor types, and their activation can lead to either pro-proliferative or anti-proliferative effects, depending on the specific receptor and cancer cell type. This dual role makes the this compound system a complex but potentially valuable target for cancer therapy.

Experimental Protocols

This compound Receptor Binding Assay

This protocol describes a competitive binding assay to characterize the interaction of ligands with this compound receptors, adapted from methodologies described in the literature.

Objective: To determine the binding affinity (Ki) of a test compound for a specific this compound receptor subtype.

Materials:

  • Cell membranes expressing the this compound receptor of interest (e.g., from transfected cell lines).

  • Radiolabeled this compound (e.g., [¹²⁵I]-galanin).

  • Unlabeled this compound (for standard curve).

  • Test compounds.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Scintillation fluid.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Filtration apparatus.

  • Gamma counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the receptor in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Binding buffer.

    • Increasing concentrations of the unlabeled test compound or standard unlabeled this compound.

    • A fixed concentration of radiolabeled this compound.

    • Membrane preparation.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the ligand concentration. Calculate the IC₅₀ value (the concentration of ligand that inhibits 50% of the specific binding of the radioligand). Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Receptor_Binding_Assay_Workflow A Prepare cell membranes expressing this compound receptor C Add membrane preparation to wells A->C B Set up assay plate with buffer, unlabeled ligand, and radiolabeled this compound B->C D Incubate to reach equilibrium C->D E Filter to separate bound and free radioligand D->E F Wash filters to remove non-specific binding E->F G Measure radioactivity with a gamma counter F->G H Analyze data to determine IC50 and Ki values G->H

Caption: Workflow for a this compound receptor binding assay.

Radioimmunoassay (RIA) for this compound

This protocol provides a general framework for measuring this compound concentrations in biological samples. Specific antibody concentrations and incubation times will need to be optimized.

Objective: To quantify the amount of this compound in a sample.

Principle: Competitive binding between unlabeled this compound in the sample and a fixed amount of radiolabeled this compound for a limited number of antibody binding sites.

Materials:

  • This compound-specific primary antibody.

  • Radiolabeled this compound ([¹²⁵I]-galanin).

  • This compound standards of known concentrations.

  • Secondary antibody (precipitating antibody, e.g., goat anti-rabbit IgG).

  • Assay buffer.

  • Samples (e.g., plasma, tissue extracts).

Procedure:

  • Standard Curve Preparation: Prepare a series of dilutions of the this compound standard.

  • Assay Setup: In test tubes, combine:

    • Assay buffer.

    • Standard or sample.

    • Primary antibody.

  • Incubation 1: Incubate for 12-24 hours at 4°C.

  • Addition of Tracer: Add a fixed amount of radiolabeled this compound to each tube.

  • Incubation 2: Incubate for another 12-24 hours at 4°C.

  • Precipitation: Add the secondary antibody to precipitate the primary antibody-antigen complexes.

  • Centrifugation: Centrifuge the tubes to pellet the precipitate.

  • Decanting: Carefully decant the supernatant.

  • Counting: Measure the radioactivity of the pellet using a gamma counter.

  • Data Analysis: Construct a standard curve by plotting the percentage of bound radiolabel against the concentration of the standards. Determine the concentration of this compound in the samples by comparing their radioactivity to the standard curve.

In Situ Hybridization (ISH) for this compound mRNA

This protocol outlines the general steps for localizing this compound mRNA in tissue sections. Probe sequences and hybridization conditions need to be specifically designed and optimized.

Objective: To visualize the cellular localization of this compound mRNA.

Materials:

  • Tissue sections (frozen or paraffin-embedded).

  • Labeled antisense RNA probe for this compound mRNA (e.g., DIG- or biotin-labeled).

  • Sense RNA probe (as a negative control).

  • Hybridization buffer.

  • Wash solutions.

  • Antibody conjugate (e.g., anti-DIG-AP).

  • Chromogenic substrate (e.g., NBT/BCIP).

  • Microscope.

Procedure:

  • Tissue Preparation: Prepare and mount tissue sections on slides.

  • Pre-hybridization: Treat the sections to permeabilize the tissue and reduce non-specific binding.

  • Hybridization: Apply the labeled probe in hybridization buffer and incubate overnight at an optimized temperature.

  • Post-hybridization Washes: Wash the slides under stringent conditions to remove unbound probe.

  • Immunodetection: Incubate with an antibody conjugate that recognizes the probe's label.

  • Color Development: Add a chromogenic substrate to visualize the location of the probe.

  • Counterstaining and Mounting: Counterstain the sections (e.g., with Nuclear Fast Red) and mount with a coverslip.

  • Microscopy: Analyze the slides under a microscope to determine the cellular distribution of this compound mRNA.

Conclusion and Future Directions

This compound plays a multifaceted and crucial role in the regulation of various physiological processes in peripheral tissues. Its functions in the pancreas, gastrointestinal tract, and adrenal gland, as well as its involvement in inflammation and cancer, highlight its potential as a therapeutic target. The development of receptor-subtype-specific agonists and antagonists will be instrumental in dissecting the precise roles of GALR1, GALR2, and GALR3 in these processes and in progressing towards novel therapeutic strategies for a range of disorders, including metabolic diseases, gastrointestinal motility disorders, and inflammatory conditions. Further research is warranted to fully elucidate the complex signaling networks and functional outcomes of this compound action in the periphery.

References

The Pivotal Role of Galanin in Neurodevelopment and Synaptogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The neuropeptide galanin is emerging as a critical regulator of nervous system development, influencing a spectrum of processes from the birth of new neurons to the intricate formation of synaptic connections. This technical guide provides an in-depth exploration of this compound's multifaceted role in neurodevelopment and synaptogenesis. It synthesizes current research to elucidate the molecular mechanisms, signaling pathways, and functional outcomes of this compound activity in the developing brain. This document is designed to be a comprehensive resource, offering detailed experimental protocols, quantitative data summaries, and visual representations of key pathways to aid researchers and drug development professionals in this burgeoning field.

Introduction

This compound, a 29/30-amino acid neuropeptide, is widely expressed throughout the central and peripheral nervous systems.[1] While initially recognized for its role in neuromodulation in the adult brain, a growing body of evidence highlights its profound influence on the developing nervous system.[2][3] this compound's expression is spatially and temporally regulated during embryogenesis and early postnatal life, coinciding with critical periods of neurodevelopmental events.[4] This guide will delve into the specific functions of this compound in neurogenesis, neuronal migration, differentiation, and the subsequent formation of synapses, a process known as synaptogenesis.

This compound's Role in Neurodevelopmental Processes

This compound exerts a pleiotropic influence on the developing nervous system, impacting the fundamental processes that shape the brain's architecture and function.

Neurogenesis and Neuronal Survival

This compound and its receptors are expressed in neural progenitor cells (NPCs), suggesting a direct role in regulating the production of new neurons.[5] Studies have shown that this compound can influence the proliferation and survival of these progenitor cells. For instance, in this compound-mutant animals, a notable decrease in the number of adult dorsal root ganglion (DRG) cells has been observed, indicating that this compound is crucial for the survival of this neuronal population during development. This neuroprotective effect is often mediated through the activation of pro-survival signaling pathways.

Neurite Outgrowth and Neuronal Differentiation

A critical step towards synaptogenesis is the extension of neurites—axons and dendrites. This compound has been demonstrated to promote neurite outgrowth from various neuronal populations, including sensory neurons. This process is primarily mediated by the GalR2 receptor and involves the modulation of the cytoskeleton through the regulation of small GTPases like Rho and Cdc42, and the activation of cofilin, an actin-depolymerizing factor. Furthermore, this compound has been shown to promote the differentiation of NPCs into mature neurons.

This compound's Influence on Synaptogenesis

While the role of this compound in neurite outgrowth is well-documented, its direct involvement in the formation of synaptic connections is an area of active investigation. Evidence suggests that this compound modulates both the structural and functional aspects of synapse formation.

Regulation of Synaptic Proteins

The formation of a synapse requires the precise assembly of presynaptic and postsynaptic machinery. While direct evidence of this compound's effect on the expression of key synaptic proteins like synaptophysin and PSD-95 is still emerging, its influence on neurite outgrowth and neuronal maturation strongly implies a role in orchestrating the localization of these components. For example, the antidepressant spadin, which modulates a channel also affected by this compound signaling, has been shown to increase the expression of both PSD-95 and synapsin.

Modulation of Dendritic Spine Morphology

Dendritic spines are the primary sites of excitatory synapses in the brain, and their morphology is tightly linked to synaptic strength and plasticity. Recent studies have indicated that this compound can protect against stress-induced loss of dendritic spines in the medial prefrontal cortex. This suggests that this compound plays a role in maintaining the structural integrity of synapses, particularly under challenging conditions.

Functional Implications for Synaptic Transmission

This compound is known to be an inhibitory neuromodulator, and electrophysiological studies have consistently shown its ability to suppress synaptic transmission. It achieves this by increasing potassium conductance, which hyperpolarizes the neuronal membrane, and by reducing calcium influx at presynaptic terminals, thereby inhibiting neurotransmitter release. This modulation of synaptic activity is crucial for the refinement of neural circuits during development.

This compound Receptor Signaling in Neurodevelopment and Synaptogenesis

This compound exerts its diverse effects through three G protein-coupled receptors: GalR1, GalR2, and GalR3. These receptors are differentially expressed throughout the developing and adult nervous system and couple to distinct intracellular signaling cascades.

GalR1 Signaling

GalR1 activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This pathway is often associated with the inhibitory effects of this compound on neurotransmitter release.

GalR2 Signaling

In contrast to GalR1, GalR2 signaling is more pleiotropic. It can couple to Gq/11 proteins to activate phospholipase C (PLC), leading to an increase in intracellular calcium and the activation of protein kinase C (PKC). GalR2 can also activate the mitogen-activated protein kinase (MAPK/ERK) and PI3K/Akt pathways, which are critically involved in cell survival, proliferation, and differentiation. The neurotrophic and neurite-promoting effects of this compound are largely attributed to GalR2 activation.

GalR3 Signaling

The signaling pathways of GalR3 are less well-characterized but are thought to be similar to GalR1, primarily involving the inhibition of adenylyl cyclase.

Below is a diagram illustrating the primary signaling pathways activated by this compound receptors.

Galanin_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling GalR1 GalR1 Gi Gi/o GalR1->Gi GalR2 GalR2 Gq Gq/11 GalR2->Gq MAPK MAPK/ERK GalR2->MAPK PI3K PI3K/Akt GalR2->PI3K GalR3 GalR3 GalR3->Gi This compound This compound This compound->GalR1 This compound->GalR2 This compound->GalR3 AC Adenylyl Cyclase Gi->AC PLC Phospholipase C Gq->PLC cAMP ↓ cAMP AC->cAMP Neurotransmitter\nRelease Inhibition Neurotransmitter Release Inhibition cAMP->Neurotransmitter\nRelease Inhibition IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca ↑ Ca2+ IP3_DAG->Ca PKC PKC IP3_DAG->PKC Neurite Outgrowth\n& Differentiation Neurite Outgrowth & Differentiation PKC->Neurite Outgrowth\n& Differentiation Neurite Outgrowth\n& Survival Neurite Outgrowth & Survival MAPK->Neurite Outgrowth\n& Survival Neuronal Survival Neuronal Survival PI3K->Neuronal Survival Neurite_Outgrowth_Workflow start Isolate & Culture Primary Neurons treat Treat with this compound (various concentrations) start->treat fix Fix & Immunostain (e.g., βIII-tubulin) treat->fix image Image Acquisition fix->image analyze Image Analysis (Measure Neurite Length) image->analyze stats Statistical Analysis analyze->stats Synapse_Quantification_Workflow start Culture & Treat Neurons with this compound fix_perm Fix & Permeabilize Cells start->fix_perm immuno Immunostain for Pre- & Post- synaptic Markers fix_perm->immuno imaging Confocal Microscopy (Z-stack imaging) immuno->imaging analysis Image Analysis (Co-localization of Puncta) imaging->analysis normalize Normalize Synapse Number to Dendrite Length analysis->normalize

References

The Dual Role of Galanin in Pain: A Technical Guide to Nociceptive Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the neuropeptide galanin's complex involvement in pain modulation and nociception. This compound, a 29/30-amino acid peptide, is widely expressed in the central and peripheral nervous systems and has emerged as a critical player in regulating pain signaling.[1][2] Its expression is notably upregulated in dorsal root ganglion (DRG) neurons following peripheral nerve injury, suggesting a significant role in the response to neural damage.[2][3][4] This guide details the dualistic nature of this compound's effects, its receptor-specific signaling pathways, and the experimental evidence that forms the foundation of our current understanding. It is designed to be a resource for researchers and professionals involved in the study of pain and the development of novel analgesic therapies.

This compound's Dichotomous Role in Nociception

This compound exhibits a complex, often contradictory, role in pain modulation, acting as both an analgesic and a pro-nociceptive agent. This dual functionality is largely dependent on the site of action, the dose administered, the specific this compound receptor subtype activated, and the underlying pain state (i.e., normal, inflammatory, or neuropathic).

Under normal physiological conditions, this compound is thought to play a minor role in nociception. However, in the context of nerve injury or inflammation, its expression is dramatically increased, and it predominantly exerts an anti-nociceptive, or pain-inhibiting, effect. This protective role is supported by studies showing that this compound-overexpressing mice exhibit reduced pain-like behaviors after nerve injury. Conversely, at low concentrations, this compound can have pro-nociceptive, or pain-enhancing, effects.

Anti-Nociceptive Effects

The anti-nociceptive actions of this compound are primarily mediated by the This compound Receptor 1 (GalR1) . This is particularly evident in neuropathic pain models, where higher doses of this compound or the administration of GalR1-selective agonists lead to a reduction in pain hypersensitivity. Intrathecal administration of this compound has been shown to decrease mechanical and thermal hyperalgesia in various chronic pain models, including carrageenan-induced inflammation and sciatic nerve injury.

Pro-Nociceptive Effects

In contrast, the pro-nociceptive effects of this compound are mainly associated with the This compound Receptor 2 (GalR2) . Low doses of this compound or the use of GalR2-selective agonists can induce pain-like behaviors, such as mechanical and cold allodynia, in normal animals. In some inflammatory pain models, peripheral administration of low-dose this compound has been shown to be pro-nociceptive through the activation of GalR2 receptors.

This compound Receptors and Signaling Pathways

The diverse actions of this compound are mediated by three G-protein coupled receptors: GalR1, GalR2, and GalR3. GalR1 and GalR2 are the most extensively studied in the context of pain.

  • GalR1: This receptor couples to Gαi/o proteins. Its activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels. This cascade ultimately results in neuronal hyperpolarization and inhibition of neurotransmitter release, contributing to its analgesic effects.

  • GalR2: This receptor primarily couples to Gαq/11 proteins. Activation of GalR2 stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade mobilizes intracellular calcium and activates protein kinase C (PKC), resulting in neuronal excitation and contributing to pro-nociceptive effects. Interestingly, some studies suggest that GalR2 can also couple to Gαi/o and may have concentration-dependent dual actions. There is also evidence for GalR2-mediated activation of CaMKII in the nucleus accumbens, which is implicated in its analgesic effects in inflammatory pain.

  • GalR3: The role of GalR3 in pain is less clear. Like GalR1, it couples to Gαi/o proteins and inhibits adenylyl cyclase.

Below are diagrams illustrating the primary signaling pathways for GalR1 and GalR2.

GalR1_Signaling cluster_membrane Cell Membrane Extracellular Extracellular Intracellular Intracellular This compound This compound GalR1 GalR1 This compound->GalR1 G_alpha_io Gαi/o GalR1->G_alpha_io activates G_beta_gamma Gβγ AC Adenylyl Cyclase G_alpha_io->AC inhibits GIRK GIRK Channel G_beta_gamma->GIRK activates cAMP cAMP AC->cAMP produces ATP ATP ATP->AC K_ion K+ GIRK->K_ion efflux Hyperpolarization Neuronal Hyperpolarization (Inhibition) K_ion->Hyperpolarization

Caption: GalR1 signaling pathway leading to neuronal inhibition.

GalR2_Signaling cluster_membrane Cell Membrane Extracellular Extracellular Intracellular Intracellular This compound This compound GalR2 GalR2 This compound->GalR2 G_alpha_q11 Gαq/11 GalR2->G_alpha_q11 activates PLC Phospholipase C (PLC) G_alpha_q11->PLC IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces PIP2 PIP2 PIP2->PLC Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release->PKC activates CaMKII CaMKII Ca_release->CaMKII activates Excitation Neuronal Excitation PKC->Excitation Analgesia Analgesia (in NAc) CaMKII->Analgesia

Caption: GalR2 signaling pathways leading to neuronal excitation or analgesia.

Quantitative Data on this compound's Effects in Pain Models

The following tables summarize quantitative data from key studies, illustrating the effects of this compound and its receptor ligands in various animal models of pain.

Table 1: Effects of this compound and GalR Agonists/Antagonists in Neuropathic Pain Models

Animal ModelTreatmentDose/ConcentrationRoute of AdministrationMeasured OutcomeResultReference
Rat, Sciatic Nerve Pinch InjuryExogenous this compound3 nmolIntrathecalMechanical Withdrawal Threshold (g)Significant increase in threshold (analgesia)
Rat, Sciatic Nerve Pinch InjuryExogenous this compound3 nmolIntrathecalThermal Withdrawal Latency (s)Significant increase in latency (analgesia)
Rat, Bennett Model (CCI)AR-M961 (GalR1/R2 agonist)1, 10, 20 µgIntrathecalMechanical ThresholdDose-dependent increase in threshold (analgesia)
Rat, Bennett Model (CCI)AR-M1896 (GalR2 agonist)Equimolar to AR-M961IntrathecalMechanical ThresholdNo significant effect in allodynic rats
Rat, Partial Sciatic Nerve LigationNAX 409-9 (GalR2-preferring agonist)2 mg/kgi.p.Paw Withdrawal ThresholdIncreased threshold (analgesia)
Mice, Partial Sciatic Nerve InjuryThis compound Over-expression-TransgenicMechanical & Thermal HypersensitivitySignificantly less hypersensitivity and faster recovery

Table 2: Effects of this compound and GalR Agonists/Antagonists in Inflammatory Pain Models

Animal ModelTreatmentDose/ConcentrationRoute of AdministrationMeasured OutcomeResultReference
Rat, Carrageenan-induced InflammationThis compound2 nmolIntra-Nucleus AccumbensHind Paw Withdrawal Latency (HWL)Increased HWL (analgesia)
Rat, Carrageenan-induced InflammationM871 (GalR2 antagonist)2 nmolIntra-Nucleus AccumbensThis compound-induced increase in HWLPartially blocked the analgesic effect of this compound
Rat, Carrageenan-induced InflammationM1145 (GalR2 agonist)1 and 2 nmolIntra-Nucleus AccumbensHWL and Hind Paw Withdrawal Threshold (HWT)Dose-dependently increased HWL and HWT (analgesia)
Mice, Carrageenan-induced InflammationNAX 409-9 (GalR2-preferring agonist)ED50 = 6.6 mg/kgi.p.Paw Withdrawal LatencyIncreased latency (analgesia)

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Animal Models of Pain
  • Sciatic Nerve Pinch Injury: As described in Xu et al. (2012), adult male Sprague-Dawley rats are anesthetized. The common sciatic nerve is exposed at the mid-thigh level and a fine watchmaker's forceps is used to pinch the nerve for a defined duration (e.g., 30 seconds). The muscle and skin are then sutured. Sham-operated animals undergo the same surgical procedure without the nerve pinch.

  • Chronic Constriction Injury (CCI) - Bennett Model: Following the protocol by Bennett and Xie (1988), rats are anesthetized, and the common sciatic nerve is exposed. Proximal to the trifurcation, four loose ligatures of chromic gut suture are tied around the nerve with about 1 mm spacing between them. The ligatures are tightened until they just elicit a brief twitch in the respective hind limb.

  • Carrageenan-Induced Inflammatory Pain: A solution of 1-2% lambda-carrageenan in sterile saline is injected into the plantar surface of the rat's hind paw (typically 100 µl). This induces a localized inflammation characterized by edema, hyperalgesia, and allodynia, with peak effects typically observed 3-4 hours post-injection.

Behavioral Testing for Nociception
  • Mechanical Allodynia/Hyperalgesia (von Frey Test): Animals are placed on an elevated mesh floor and allowed to acclimatize. A series of calibrated von Frey filaments with increasing bending forces are applied to the plantar surface of the hind paw. The 50% paw withdrawal threshold is determined using the up-down method.

  • Thermal Hyperalgesia (Hargreaves Test): Animals are placed in a plexiglass chamber on a glass floor. A radiant heat source is focused onto the plantar surface of the hind paw. The time taken for the animal to withdraw its paw (paw withdrawal latency) is recorded. A cut-off time is used to prevent tissue damage.

Drug Administration
  • Intrathecal (i.t.) Injection: For spinal drug delivery, animals are typically anesthetized, and a fine needle is inserted between the L4 and L5 or L5 and L6 vertebrae to deliver the substance into the subarachnoid space.

  • Intra-Nucleus Accumbens (Intra-NAc) Microinjection: Rats are anesthetized and placed in a stereotaxic frame. A guide cannula is implanted aimed at the nucleus accumbens. After a recovery period, microinjections of the test compounds are performed through an injection cannula inserted into the guide cannula.

The workflow for a typical preclinical study investigating the analgesic effects of a this compound analog is depicted below.

Experimental_Workflow cluster_setup Experimental Setup cluster_intervention Intervention cluster_assessment Assessment Animal_Model Induce Pain Model (e.g., CCI, Carrageenan) Baseline Baseline Nociceptive Testing (von Frey, Hargreaves) Animal_Model->Baseline Treatment_Groups Randomize into Treatment Groups (Vehicle, this compound Analog) Baseline->Treatment_Groups Drug_Admin Administer Compound (e.g., Intrathecal, i.p.) Treatment_Groups->Drug_Admin Post_Treatment_Testing Post-Treatment Nociceptive Testing (at various time points) Drug_Admin->Post_Treatment_Testing Data_Analysis Data Analysis and Comparison (e.g., ANOVA) Post_Treatment_Testing->Data_Analysis

Caption: General experimental workflow for assessing this compound's role in pain.

Conclusion and Future Directions

This compound's involvement in pain modulation is multifaceted, with its receptors, particularly GalR1 and GalR2, playing opposing roles in nociceptive processing. The anti-nociceptive effects mediated by GalR1, especially in neuropathic pain states, make it an attractive target for the development of novel analgesics. Conversely, the pro-nociceptive actions of GalR2 highlight the need for receptor-selective ligands to avoid unwanted side effects. The development of peripherally restricted GalR2 agonists that show analgesic properties in inflammatory and neuropathic pain models suggests that the role of GalR2 may be more complex than initially thought and could involve peripheral mechanisms of action.

Future research should focus on developing highly selective, potent, and metabolically stable ligands for this compound receptors. A deeper understanding of the downstream signaling pathways and the factors that dictate the switch between this compound's pro- and anti-nociceptive roles will be crucial for translating the therapeutic potential of the galaninergic system into clinical applications for pain management. The data and protocols presented in this guide offer a solid foundation for these ongoing and future investigations.

References

The Function of Galanin in Feeding Behavior and Energy Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Galanin is a widely distributed neuropeptide in the central and peripheral nervous systems that has emerged as a critical modulator of feeding behavior and energy homeostasis. Primarily synthesized in hypothalamic nuclei, including the paraventricular nucleus (PVN) and arcuate nucleus (ARC), this compound exerts potent orexigenic effects, notably stimulating the intake of dietary fats. Its actions are mediated through three G protein-coupled receptor subtypes—GalR1, GalR2, and GalR3—which trigger distinct intracellular signaling cascades. This technical guide provides an in-depth review of this compound's role in neuroendocrine regulation, detailing its signaling pathways, summarizing quantitative effects on feeding and metabolism, and outlining key experimental protocols for its study. The complex interplay between this compound and other metabolic signals, such as leptin and neuropeptide Y (NPY), underscores its potential as a therapeutic target for metabolic disorders, including obesity and eating disorders.

Introduction to the Galaninergic System

This compound is a 29/30-amino acid neuropeptide implicated in a diverse array of physiological processes, including pain modulation, neuroprotection, and cognition.[1][2] However, one of its most pronounced and extensively studied roles is the regulation of appetite and energy balance.[3][4] Central administration of this compound robustly stimulates food intake, with a particular emphasis on fat consumption, and influences energy expenditure.[5] These effects are primarily orchestrated within the hypothalamus, a key brain region for metabolic control. Understanding the mechanisms of the galaninergic system is crucial for developing novel therapeutic strategies against metabolic diseases.

The biological effects of this compound are transduced by three distinct receptor subtypes:

  • GalR1: Couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP).

  • GalR2: Primarily couples to Gq/11 proteins, stimulating phospholipase C (PLC) and leading to the mobilization of intracellular calcium.

  • GalR3: Similar to GalR1, it couples to Gi/o proteins and inhibits adenylyl cyclase.

This differential signaling allows this compound to exert varied and sometimes opposing effects depending on the receptor subtype expression in specific neuronal populations.

This compound Signaling Pathways

The activation of this compound receptors initiates distinct downstream signaling cascades critical to their physiological function. GalR1 and GalR3 activation leads to an inhibitory cellular response, while GalR2 activation is primarily excitatory.

Galanin_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GALR1 GalR1 Gi_o Gαi/o GALR1->Gi_o GALR2 GalR2 Gq_11 Gαq/11 GALR2->Gq_11 GALR3 GalR3 GALR3->Gi_o AC Adenylyl Cyclase (AC) Gi_o->AC Inhibition PLC Phospholipase C (PLC) Gq_11->PLC Activation cAMP cAMP AC->cAMP PKA PKA cAMP->PKA PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ [Ca²⁺]i IP3->Ca2 This compound This compound This compound->GALR1 This compound->GALR2 This compound->GALR3 Logical_Relationships GAL This compound (e.g., in PVN, ARC) NPY Neuropeptide Y (NPY) GAL->NPY Stimulates Secretion Orexin Orexin GAL->Orexin Inhibits Feeding ↑ Fat & CHO Intake GAL->Feeding Stimulates EnergyExp ↓ Energy Expenditure GAL->EnergyExp Inhibits Leptin Leptin (Adiposity Signal) Leptin->GAL Inhibits (in some neurons) NPY->Feeding Stimulates BodyWeight ↑ Adiposity & Body Weight Feeding->BodyWeight EnergyExp->BodyWeight Experimental_Workflow A Animal Acclimation & Baseline Measurements B Stereotaxic Surgery: Cannula Implantation (ICV/PVN) A->B C Post-Operative Recovery (≥ 1 week) B->C D Central Microinjection: This compound Agonist/Antagonist or Vehicle C->D E Behavioral & Metabolic Monitoring D->E F Data Collection: Food/Water Intake, VO₂, VCO₂, Activity E->F G Data Analysis: Statistical Comparison (e.g., ANOVA, ANCOVA) F->G H Histological Verification of Cannula Placement G->H

References

The Role of Galanin in Mood and Anxiety: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Galanin is a neuropeptide, consisting of 29 or 30 amino acids, that is widely distributed throughout the central and peripheral nervous systems.[1][2] It functions as a neuromodulator, often co-localized with classical neurotransmitters like norepinephrine in the locus coeruleus (LC) and serotonin in the dorsal raphe nucleus (DRN), key brain regions implicated in the regulation of mood and anxiety.[3][4][5] this compound exerts its pleiotropic effects through three distinct G protein-coupled receptors (GPCRs): GalR1, GalR2, and GalR3. The differential signaling mechanisms and neuroanatomical distribution of these receptor subtypes form the basis for this compound's complex and often opposing roles in the modulation of anxiety and depression-related behaviors. This guide provides an in-depth overview of the galaninergic system's contribution to mood regulation, focusing on signaling pathways, experimental evidence, and its potential as a therapeutic target.

Core Signaling Pathways of this compound Receptors

The diverse physiological functions of this compound are mediated by its three receptor subtypes, which couple to different G proteins and initiate distinct intracellular signaling cascades.

  • GalR1 and GalR3: These receptors primarily couple to pertussis toxin (PTX) sensitive Gi/o proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. This signaling cascade is predominantly inhibitory, leading to neuronal hyperpolarization.

  • GalR2: In contrast, GalR2 mainly couples to Gq/11 proteins. This activation stimulates phospholipase C (PLC), which in turn leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC). The functional outcome of GalR2 activation can be either excitatory or inhibitory, depending on the specific cellular context.

Galanin_Signaling_Pathways cluster_receptor This compound Receptors cluster_gprotein G Proteins cluster_effector Effectors & Second Messengers cluster_outcome Cellular Response GalR1 GalR1 Gio Gi/o GalR1->Gio GalR2 GalR2 Gq11 Gq/11 GalR2->Gq11 GalR3 GalR3 GalR3->Gio AC Adenylyl Cyclase Gio->AC PLC Phospholipase C Gq11->PLC cAMP ↓ cAMP AC->cAMP Inhibition Neuronal Inhibition cAMP->Inhibition IP3_DAG ↑ IP3 / DAG PLC->IP3_DAG Ca ↑ Ca²⁺ IP3_DAG->Ca Modulation Neuronal Modulation Ca->Modulation This compound This compound This compound->GalR1 This compound->GalR2 This compound->GalR3

Caption: this compound receptor signaling cascades.

This compound's Role in Key Brain Circuits for Mood and Anxiety

This compound's influence on mood is tightly linked to its presence in key monoaminergic nuclei. It is co-expressed with norepinephrine in the locus coeruleus (LC) and with serotonin in the dorsal raphe nucleus (DRN) in rodents. In humans, this compound is also found in the LC, and while not expressed in DRN serotonin neurons, its receptor GalR3 is present there. This strategic positioning allows this compound to act as a powerful modulator of these critical neurotransmitter systems.

Pharmacological and genetic studies in animal models consistently show a differential role for this compound receptor subtypes in anxiety and depression-like behaviors.

  • GalR1 and GalR3 Activation (Pro-depressive/Anxiogenic): Stimulation of GalR1 and/or GalR3 receptors generally produces a pro-depressive and anxiogenic phenotype. For instance, intracerebroventricular (i.c.v.) infusion of the GalR1 agonist M617 increases immobility time in the forced swim test. Conversely, antagonists selective for GalR3, such as SNAP 37889 and SNAP 398299, exhibit potent anxiolytic and antidepressant-like effects in multiple rodent models. These antagonists are thought to act, at least in part, by blocking GalR3 receptors in the DRN, thereby disinhibiting serotonin neurons.

  • GalR2 Activation (Antidepressant/Anxiolytic): Activation of GalR2 receptors is associated with antidepressant and anxiolytic-like effects. The GalR2/R3 agonist AR-M1896 decreases immobility time in the forced swim test. Furthermore, there is evidence of interaction between GalR2 and the neuropeptide Y Y1 receptor (NPYY1R) in the amygdala. Co-activation of these receptors leads to enhanced anxiolytic actions, suggesting a novel integrative mechanism for anxiety regulation.

Galanin_Mood_Regulation LC Locus Coeruleus (NE) GalR1 GalR1 LC->GalR1 GalR3 GalR3 LC->GalR3 DRN Dorsal Raphe (5-HT) DRN->GalR1 GalR2 GalR2 DRN->GalR2 DRN->GalR3 Amygdala Amygdala Amygdala->GalR2 LH Lateral Hypothalamus Anxiolytic Anxiolytic / Antidepressant LH->Anxiolytic Activation of GAL neurons Anxiogenic Anxiogenic / Pro-Depressive GalR1->Anxiogenic Agonism GalR2->Anxiolytic Agonism GalR3->Anxiogenic Agonism

Caption: this compound receptor roles in mood-regulating brain circuits.
Interaction with the Hypothalamic-Pituitary-Adrenal (HPA) Axis

This compound's role in the stress response is further highlighted by its modulation of the HPA axis. However, its effects are complex and state-dependent. In the absence of stress, this compound can stimulate the HPA axis, increasing the release of corticotropin-releasing hormone (CRH) and adrenocorticotropic hormone (ACTH). Conversely, following stress-induced activation of the HPA axis, this compound can exert an inhibitory effect, helping to reduce the stress response. Chemogenetic activation of this compound-expressing neurons in the lateral hypothalamus (LH) has been shown to blunt anxiety-like behavior without directly altering HPA axis activation in response to restraint stress, suggesting parallel, independent pathways for this compound's anxiolytic effects.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative findings from rodent studies investigating the role of the galaninergic system in mood and anxiety.

Table 1: Effects of this compound Ligands on Anxiety- and Depression-Related Behaviors

CompoundTypeAnimal ModelBehavioral TestDose/RouteKey FindingReference
This compoundNon-selective AgonistRatForced Swim Testi.c.v.Increased immobility time
M617GalR1 AgonistRatForced Swim Testi.c.v.Increased immobility time
AR-M1896GalR2/R3 AgonistRatForced Swim Testi.c.v.Decreased immobility time
M871GalR2 AntagonistRatForced Swim Testi.c.v.Increased immobility time
SNAP 37889GalR3 AntagonistRat/MouseVarious anxiety & depression modelsi.p.Anxiolytic & antidepressant-like effects
SNAP 398299GalR3 AntagonistRat/MouseVarious anxiety & depression modelsi.p.Anxiolytic & antidepressant-like effects
GalnonNon-selective AgonistRatForced Swim Testi.p.Antidepressant-like effect
M40Non-selective AntagonistRatForced Swim Testi.c.v.Attenuated antidepressant effect of fluoxetine

Table 2: Regulation of this compound System Gene Expression by Stress and Antidepressants

ConditionBrain RegionGeneChange in mRNAAnimal ModelReference
Fluoxetine (14 days)Dorsal Raphe NucleusThis compound~100% IncreaseRat
Fluoxetine (14 days)Locus CoeruleusThis compound~100% IncreaseRat
Electroconvulsive ShockDorsal Raphe NucleusThis compound~100% IncreaseRat
Sleep Deprivation (24h)Locus CoeruleusThis compound~100% IncreaseRat
Injection + Swim StressLocus CoeruleusThis compoundUpregulatedRat
Major Depressive DisorderLocus CoeruleusThis compoundIncreasedHuman (postmortem)
Major Depressive DisorderLocus CoeruleusGALR3IncreasedHuman (postmortem)
Major Depressive DisorderDorsal Raphe NucleusGALR3IncreasedHuman (postmortem)

Detailed Experimental Protocols

Methodological consistency is paramount in preclinical behavioral neuroscience. Below are detailed protocols for key experiments frequently cited in this compound research.

Forced Swim Test (FST)

The FST is a widely used rodent behavioral test for assessing depression-like behavior and the efficacy of antidepressant drugs.

  • Apparatus: A transparent glass cylinder (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm, making it impossible for the animal to escape or touch the bottom.

  • Procedure: The protocol typically involves a two-day procedure.

    • Day 1 (Pre-test/Habituation): Rats are placed in the cylinder for a 15-minute session. This initial exposure induces a state of helplessness in subsequent tests.

    • Day 2 (Test Session): 24 hours after the pre-test, rats are placed back in the cylinder for a 5-minute test session. The session is video-recorded for later analysis.

  • Drug Administration: Test compounds (e.g., this compound ligands, antidepressants) are administered at a specified time before the test session on Day 2. For example, i.c.v. infusions are often performed 15-30 minutes prior to testing.

  • Measured Parameters: An observer, blind to the experimental conditions, scores the animal's behavior, typically categorized as:

    • Immobility: Floating passively in the water, making only small movements necessary to keep its head above water.

    • Climbing: Active upward-directed movements of the forepaws along the side of the cylinder.

    • Swimming: Active swimming movements throughout the cylinder.

  • Interpretation: An increase in immobility time is interpreted as a "pro-depressive" or despair-like state. Clinically effective antidepressants typically reduce immobility time.

Elevated Plus Maze (EPM)

The EPM is a standard paradigm for assessing anxiety-like behavior in rodents, based on their natural aversion to open, elevated spaces.

  • Apparatus: A plus-shaped maze elevated above the floor (e.g., 50 cm). It consists of two open arms and two closed arms (enclosed by high walls), connected by a central platform.

  • Procedure:

    • The animal is placed on the central platform, facing one of the open arms.

    • It is allowed to freely explore the maze for a single 5-minute session.

    • The session is recorded by an overhead video camera for automated or manual scoring.

  • Drug Administration: Anxiolytic or anxiogenic compounds are administered prior to the test. For chemogenetic studies, CNO (1mg/kg) might be injected 1 hour before the test.

  • Measured Parameters:

    • Time Spent in Open/Closed Arms: The primary measure of anxiety. Anxiolytic compounds increase the time spent in the open arms.

    • Number of Entries into Open/Closed Arms: A secondary measure of anxiety and exploration.

    • Total Distance Traveled: A measure of general locomotor activity to rule out confounding effects of sedation or hyperactivity.

  • Interpretation: Increased exploration of the open arms (more time, more entries) is indicative of an anxiolytic effect.

Experimental Workflow: Chemogenetic Activation and Behavioral Testing

The following diagram illustrates a typical workflow for investigating the function of a specific neuronal population, such as lateral hypothalamic this compound neurons, using DREADDs (Designer Receptors Exclusively Activated by Designer Drugs).

Experimental_Workflow cluster_AAV Step 1: Viral Injection cluster_Recovery Step 2: Recovery & Expression cluster_Behavior Step 3: Behavioral Testing cluster_Verification Step 4: Histological Verification AAV_Injection Stereotaxic injection of AAV (e.g., AAV5-hSyn-DIO-hM3Dq-mCherry) into LH of this compound-Cre mice Recovery Allow 3-4 weeks for viral expression and recovery from surgery AAV_Injection->Recovery CNO_Admin Systemic CNO injection (1mg/kg, i.p.) 1 hour before test Recovery->CNO_Admin EPM Elevated Plus Maze (EPM) CNO_Admin->EPM OFT Open Field Test (OFT) CNO_Admin->OFT LDT Light-Dark Test (LDT) CNO_Admin->LDT Sacrifice Perfuse and sacrifice animal EPM->Sacrifice OFT->Sacrifice LDT->Sacrifice Histology Immunohistochemistry to confirm viral expression (mCherry) and neuronal activation (cFos) Sacrifice->Histology

Caption: Workflow for chemogenetic manipulation and behavioral analysis.

Therapeutic Implications and Future Directions

The differential roles of this compound receptor subtypes present a compelling opportunity for the development of novel therapeutics for mood and anxiety disorders.

  • GalR1/R3 Antagonists: Given their anxiolytic and antidepressant-like profiles in preclinical models, selective antagonists for GalR1 and, particularly, GalR3 are promising candidates for drug development. The development of small-molecule, brain-penetrant antagonists like the SNAP compounds represents a significant step forward.

  • GalR2 Agonists: Conversely, compounds that selectively activate GalR2 receptors could also have therapeutic value, potentially offering a different mechanism of action to achieve anxiolytic and antidepressant effects.

However, challenges remain. The development of ligands with high selectivity for a single receptor subtype over the others is crucial to minimize off-target effects. Furthermore, human studies reveal species differences; for instance, GalR3 appears to be the predominant receptor in the human LC and DRN, unlike in rodents, which underscores the importance of validating preclinical findings in human-relevant systems.

Future research should focus on:

  • Developing highly selective, orally bioavailable ligands for each this compound receptor subtype.

  • Further elucidating the signaling and behavioral consequences of GalR2/NPYY1R heteroreceptor complex activation in the amygdala.

  • Investigating the region- and sex-specific alterations in the this compound system observed in patients with major depressive disorder to inform personalized therapeutic strategies.

Conclusion

The galaninergic system is a complex and powerful modulator of the neural circuits underlying mood and anxiety. The opposing actions mediated by its different receptor subtypes—with GalR1/R3 agonism being generally pro-depressive/anxiogenic and GalR2 agonism being antidepressant/anxiolytic—provide a nuanced framework for therapeutic intervention. A deep understanding of the signaling pathways, neuroanatomical organization, and behavioral pharmacology of the this compound system is essential for drug development professionals seeking to harness its potential for treating mood and anxiety disorders. Continued research into subtype-selective ligands and the translation of findings from preclinical models to human pathophysiology will be critical for realizing this potential.

References

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of Galanin's Pro- and Anti-neurodegenerative Functions in Alzheimer's Disease and its Potential as a Therapeutic Target.

Introduction

This compound, a 30-amino acid neuropeptide in humans, is widely expressed throughout the central and peripheral nervous systems.[1][2][3] It exerts its effects through three G protein-coupled receptors (GPCRs): GalR1, GalR2, and GalR3.[1][4] In the context of neurodegenerative diseases, particularly Alzheimer's disease (AD), this compound presents a complex and often paradoxical role. Evidence suggests that this compound can be both neuroprotective and detrimental, making the galaninergic system a critical area of investigation for novel therapeutic strategies. This technical guide provides a comprehensive overview of the current understanding of the link between this compound and neurodegenerative diseases, with a focus on AD, for researchers, scientists, and drug development professionals.

This compound and its Receptors in Alzheimer's Disease: A Dichotomous Function

A hallmark of late-stage AD is the hyperinnervation of surviving cholinergic neurons in the basal forebrain by this compound-containing fibers. This phenomenon is accompanied by an increase in this compound peptide levels and its receptors in brain regions severely affected by AD pathology, such as the cortex, hippocampus, and amygdala. The functional implications of this galaninergic upregulation are a subject of intense research.

On one hand, this compound has been shown to inhibit the release of acetylcholine, a neurotransmitter crucial for learning and memory, which is depleted in AD. This suggests that the overexpression of this compound could exacerbate the cognitive deficits seen in the disease. Conversely, a growing body of evidence points towards a neuroprotective role for this compound. Studies have demonstrated that this compound can protect neurons from amyloid-β (Aβ) toxicity and other neurotoxic insults. Furthermore, this compound hyperinnervation has been associated with the positive regulation of genes that promote the function and survival of cholinergic neurons. This suggests that the upregulation of the galaninergic system in AD may be a compensatory response aimed at mitigating neuronal loss.

Quantitative Data on this compound and its Receptors in Alzheimer's Disease

The following tables summarize key quantitative findings from studies on this compound and its receptors in the context of Alzheimer's disease.

Analyte Brain Region Change in AD vs. Control Method Reference
This compound PeptideNucleus Basalis (late-stage AD)2-fold increaseRadioimmunoassay (RIA)
This compound-like immunoreactivityFrontal Cortex (Brodmann area 8)65% increaseRadioimmunoassay (RIA)
This compound-like immunoreactivityVarious Cortical Regions (Brodmann areas F8, F44, T20, T21, T36, and P22)26-61% increaseRadioimmunoassay (RIA)
[¹²⁵I]hGAL Binding SitesAnterior Nucleus Basalis (late-stage AD)Significant increaseIn vitro Autoradiography
[¹²⁵I]hGAL Binding SitesEntorhinal Cortex Layer II (early-stage AD)~3-fold increaseIn vitro Autoradiography

Table 1: Changes in this compound Peptide and Receptor Binding in the Alzheimer's Disease Brain.

This compound Receptor Signaling Pathways

The differential effects of this compound are mediated by its three receptor subtypes, each coupled to distinct intracellular signaling cascades. Understanding these pathways is crucial for the development of receptor-specific therapeutic agents.

  • GalR1 and GalR3: These receptors primarily couple to inhibitory Gαi/o proteins. Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequent modulation of protein kinase A (PKA) activity.

  • GalR2: In contrast, GalR2 predominantly couples to Gαq/11 proteins. Activation of GalR2 stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP₃) and diacylglycerol (DAG). This cascade mobilizes intracellular calcium and activates protein kinase C (PKC).

Below are diagrams illustrating these signaling pathways.

GalR1_GalR3_Signaling This compound This compound GalR1_3 GalR1 / GalR3 This compound->GalR1_3 Binds G_protein Gαi/o GalR1_3->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of neurotransmitter release) PKA->Cellular_Response Phosphorylates Targets

This compound Receptor 1 and 3 Signaling Pathway.

GalR2_Signaling This compound This compound GalR2 GalR2 This compound->GalR2 Binds G_protein Gαq/11 GalR2->G_protein Activates PLC Phospholipase C G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response (e.g., Neuroprotection, Neurite outgrowth) PKC->Cellular_Response Phosphorylates Targets

This compound Receptor 2 Signaling Pathway.

Key Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research in the field. Below are representative protocols for key experiments used to study this compound in the context of neurodegenerative diseases.

Immunohistochemistry (IHC) for this compound in Human Brain Tissue

This protocol is adapted from methodologies used for neuropeptide staining in post-mortem human brain tissue.

  • Tissue Preparation:

    • Use formalin-fixed, paraffin-embedded (FFPE) or fresh-frozen, cryo-sectioned human brain tissue (e.g., hippocampus, basal forebrain). For FFPE, sections are typically cut at 5-10 µm. For frozen tissue, sections are cut at 20-40 µm.

    • FFPE sections must be deparaffinized in xylene and rehydrated through a graded series of ethanol to water.

  • Antigen Retrieval:

    • For FFPE sections, antigen retrieval is crucial. A common method is heat-induced epitope retrieval (HIER).

    • Immerse slides in a citrate buffer (10 mM sodium citrate, 0.05% Tween 20, pH 6.0).

    • Heat in a microwave oven, pressure cooker, or water bath at 95-100°C for 20-40 minutes.

    • Allow slides to cool to room temperature.

  • Immunostaining:

    • Wash sections in phosphate-buffered saline (PBS).

    • Block endogenous peroxidase activity with 0.3-3% hydrogen peroxide in PBS for 10-15 minutes (for chromogenic detection).

    • Block non-specific binding with a blocking buffer (e.g., 5% normal goat serum, 0.3% Triton X-100 in PBS) for 1 hour at room temperature.

    • Incubate with a primary antibody against this compound (e.g., rabbit anti-galanin) diluted in blocking buffer overnight at 4°C. Optimal antibody concentration should be determined empirically.

    • Wash sections three times in PBS.

    • Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1-2 hours at room temperature.

    • Wash sections three times in PBS.

    • Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 1 hour at room temperature.

    • Wash sections three times in PBS.

    • Develop the signal with a chromogen solution such as 3,3'-diaminobenzidine (DAB) until the desired stain intensity is reached.

    • Counterstain with a nuclear stain like hematoxylin or cresyl violet.

  • Mounting and Visualization:

    • Dehydrate sections through a graded series of ethanol to xylene.

    • Mount with a xylene-based mounting medium.

    • Visualize under a light microscope.

Radioimmunoassay (RIA) for this compound Quantification

This protocol outlines the general steps for measuring this compound peptide levels in brain tissue homogenates.

  • Tissue Homogenization:

    • Dissect the brain region of interest (e.g., frontal cortex, nucleus basalis) from fresh-frozen tissue.

    • Homogenize the tissue in an appropriate extraction buffer (e.g., 1 M acetic acid) and boil to inactivate proteases.

    • Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C.

    • Collect the supernatant and determine the protein concentration (e.g., using a BCA assay).

  • Radioimmunoassay Procedure:

    • The assay is typically performed in duplicate or triplicate in tubes.

    • To each tube, add a standard amount of radiolabeled this compound (e.g., ¹²⁵I-galanin) and a specific dilution of the primary anti-galanin antibody.

    • Add either known concentrations of unlabeled this compound (for the standard curve) or the tissue extract.

    • Incubate the mixture for a defined period (e.g., 24-48 hours) at 4°C to allow for competitive binding.

    • Precipitate the antibody-bound this compound using a secondary antibody and a precipitating reagent (e.g., polyethylene glycol).

    • Centrifuge the tubes to pellet the precipitate.

    • Measure the radioactivity in the pellet using a gamma counter.

  • Data Analysis:

    • Generate a standard curve by plotting the percentage of bound radiolabeled this compound against the concentration of unlabeled this compound.

    • Determine the concentration of this compound in the tissue samples by interpolating their binding values on the standard curve.

    • Normalize the this compound concentration to the total protein content of the sample.

Experimental and Analytical Workflows

The study of this compound in neurodegenerative diseases often involves a multi-faceted approach, combining various experimental techniques to gain a comprehensive understanding.

Experimental_Workflow cluster_tissue Tissue Source cluster_analysis Molecular and Cellular Analysis cluster_functional Functional Analysis cluster_data Data Integration and Interpretation Human_Postmortem Human Post-mortem Brain (AD and Control) IHC_ISH Immunohistochemistry (IHC) & In Situ Hybridization (ISH) (Localization of this compound/Receptors) Human_Postmortem->IHC_ISH RIA_ELISA Radioimmunoassay (RIA) & ELISA (Quantification of this compound) Human_Postmortem->RIA_ELISA Animal_Model Animal Models (e.g., Transgenic Mice) Animal_Model->IHC_ISH qPCR_RNAseq RT-qPCR & RNA-Seq (Gene Expression Analysis) Animal_Model->qPCR_RNAseq Behavioral Behavioral Studies (Cognitive Function) Animal_Model->Behavioral Electrophysiology Electrophysiology (Neuronal Activity) Animal_Model->Electrophysiology Data_Analysis Data Analysis and Correlation with Clinical/Pathological Data IHC_ISH->Data_Analysis RIA_ELISA->Data_Analysis qPCR_RNAseq->Data_Analysis PLA Proximity Ligation Assay (PLA) (Receptor Dimerization) PLA->Data_Analysis Behavioral->Data_Analysis Electrophysiology->Data_Analysis

A typical experimental workflow for investigating this compound's role in AD.

Advanced Techniques

Proximity Ligation Assay (PLA) for this compound Receptor Dimerization

PLA is a powerful technique to visualize and quantify protein-protein interactions in situ. It can be used to investigate the formation of homodimers and heterodimers of this compound receptors, which may have distinct signaling properties. The general principle involves the use of two primary antibodies raised in different species that recognize the two proteins of interest. Secondary antibodies conjugated with oligonucleotides (PLA probes) are then used. If the proteins are in close proximity (<40 nm), the oligonucleotides can be ligated to form a circular DNA template, which is then amplified and visualized as a fluorescent spot.

Chromatin Immunoprecipitation Sequencing (ChIP-seq) for this compound-regulated Genes

ChIP-seq can be employed to identify the genome-wide binding sites of transcription factors that are activated or repressed by this compound signaling. This technique can help elucidate the downstream gene regulatory networks responsible for this compound's effects on neuronal survival and function. The workflow involves cross-linking proteins to DNA in cells, shearing the chromatin, immunoprecipitating the protein of interest (e.g., a transcription factor) with a specific antibody, reversing the cross-links, and sequencing the associated DNA.

Conclusion and Future Directions

The galaninergic system's intricate involvement in the pathophysiology of Alzheimer's disease presents both challenges and opportunities for therapeutic development. The dual nature of this compound's effects underscores the need for a nuanced approach, likely involving the development of receptor subtype-selective agonists or antagonists. For instance, promoting the neuroprotective pathways mediated by GalR2 while potentially inhibiting the acetylcholine-suppressing effects of GalR1 could be a viable strategy. Future research should focus on further dissecting the context-dependent roles of each this compound receptor subtype, identifying novel downstream targets of this compound signaling, and validating these findings in more sophisticated preclinical models of Alzheimer's disease. A deeper understanding of the molecular mechanisms governing the galaninergic system will be paramount in harnessing its therapeutic potential for neurodegenerative diseases.

References

The Dichotomous Role of Galanin in Epilepsy and Seizure Threshold Modulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The neuropeptide galanin has emerged as a significant modulator of neuronal excitability, playing a complex and often dichotomous role in the pathophysiology of epilepsy. This compound's influence on seizure thresholds is multifaceted, demonstrating both potent anticonvulsant and, under certain conditions, proconvulsant activities. This technical guide provides an in-depth exploration of the current understanding of this compound's mechanisms of action, its interaction with specific receptor subtypes, and its potential as a therapeutic target for novel antiepileptic drugs. We present a comprehensive summary of quantitative data from key preclinical studies, detailed experimental protocols, and visual representations of the critical signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and drug development professionals in the field of epilepsy, offering insights into the intricate role of the galaninergic system in seizure modulation.

Introduction

Epilepsy is a chronic neurological disorder characterized by recurrent, unprovoked seizures resulting from excessive electrical discharges in the brain. While current anti-epileptic drugs (AEDs) are effective for a majority of patients, a significant portion continues to experience refractory seizures, highlighting the urgent need for novel therapeutic strategies. The neuropeptide this compound, widely distributed throughout the central nervous system, has been identified as a powerful endogenous modulator of neuronal excitability and a potential target for new AEDs.[1]

This compound exerts its effects through three G-protein coupled receptors: GALR1, GALR2, and GALR3.[2][3] The activation of these receptors, particularly GALR1 and GALR2, in brain regions critical for seizure generation and propagation, such as the hippocampus, can significantly alter seizure thresholds.[4] Notably, GALR1 activation is predominantly associated with anticonvulsant effects, while the role of GALR2 is more complex and can be context-dependent, sometimes contributing to proconvulsant outcomes.[5] This guide will dissect the intricate signaling pathways and summarize the key experimental findings that define our current understanding of this compound's role in epilepsy.

Quantitative Data on this compound's Effects on Seizure Parameters

The following tables summarize the quantitative data from various preclinical studies investigating the effects of this compound and its analogs on seizure thresholds and severity in different animal models of epilepsy.

Table 1: Effects of this compound Analogs on Seizure-Induced Respiratory Arrest (S-IRA)

CompoundAnimal ModelAdministration RouteDoseEffect on S-IRA MortalityReference
810-2 (GalR2-preferring)Naïve C57Bl/6J miceSystemic16 mg/kgSignificant reduction (P < 0.05)
505-5 (GalR1-preferring)Naïve C57Bl/6J miceSystemic-Not significantly effective
810-2Naïve C57Bl/6J miceIntracerebroventricular (ICV)1-2 nmolReduced mortality
810-2Freely behaving miceIntra-amygdala (IA)4.7 nmolSignificant reduction (26% mortality vs 65% in vehicle; P < 0.05)
505-5Freely behaving miceIntra-amygdala (IA)4.7 nmolNot significantly effective (43% mortality)

Table 2: Effects of this compound and its Ligands on Seizure Parameters in Rodent Models

Compound/Genetic ModelAnimal ModelSeizure Induction MethodAdministration RouteDoseKey FindingsReference
This compound Overexpressing (GalOE) MiceTransgenic MicePentylenetetrazol (PTZ)--Less severe seizures compared to wild-type.
This compound Knockout (GalKO) MiceTransgenic MicePentylenetetrazol (PTZ)--More severe seizures compared to wild-type.
This compoundGalKO MicePTZ (40 mg/kg)Intracerebroventricular (ICV)0.5 nmol/sideAttenuated seizure severity to wild-type levels.
M35 (this compound Antagonist)GalOE MicePTZ (50 mg/kg)Intracerebroventricular (ICV)0.5 nmol/sideIncreased seizure severity.
This compoundRatPerforant Path Stimulation (PPS)Intra-hilar0.05 nmolPrevented induction of self-sustaining status epilepticus (SSSE).
This compoundRatEstablished SSSEIntra-hilar0.5 nmolTerminated established SSSE.
2-Ala-galanin (GalR2 agonist)RatPPSIntra-hilar5 nmolPrevented but did not terminate SSSE.
M35 (this compound Antagonist)RatPPS (7 min)Intra-hilar5 nmolFacilitated the development of SSSE.
NAX 5055 (Gal-B2)Frings audiogenic seizure-susceptible mouseAudiogenic seizures--Active in this model.
NAX 5055 (Gal-B2)MouseCorneal Kindling--Active in this model.
NAX 5055 (Gal-B2)Mouse6 Hz model--Potent activity across different stimulation currents (22, 32, and 44 mA).
CYM2503 (GalR2 PAM)RatLi-pilocarpine SEIntraperitoneal-Increased latency to first seizure and decreased mortality.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the protocols for key experiments cited in the context of this compound and epilepsy research.

Animal Models of Seizures
  • Pentylenetetrazol (PTZ)-Induced Seizure Test: This model is used to induce generalized clonic and tonic-clonic seizures and is considered a model for myoclonic and absence seizures.

    • Animals: Mice or rats.

    • Procedure: A convulsant dose of PTZ (e.g., 20-60 mg/kg for mice) is administered intraperitoneally (i.p.) or subcutaneously (s.c.).

    • Observation: Animals are observed for a set period (e.g., 30 minutes or 2 hours), and seizure activity is scored based on a modified Racine scale.

    • Racine Scale for PTZ-induced seizures:

      • 0: No motor seizures

      • 1: Freezing, mouth or facial movements

      • 2: Head nodding or isolated twitches

      • 3: Unilateral/bilateral forelimb clonus

      • 4: Rearing

      • 5: Rearing and falling

      • 6: Tonic seizure with hindlimb extension or death

  • Maximal Electroshock Seizure (MES) Test: This model is considered a model of generalized tonic-clonic seizures.

    • Animals: Mice or rats.

    • Procedure: An electrical stimulus (e.g., 50-60 Hz for 0.2 seconds) is delivered via corneal or auricular electrodes to induce a maximal seizure.

    • Endpoint: The primary endpoint is the presence or absence of the tonic hindlimb extension phase of the seizure.

  • 6 Hz Seizure Test: This model is used to identify drugs effective against therapy-resistant partial seizures.

    • Animals: Mice.

    • Procedure: A low-frequency (6 Hz) electrical stimulus of long duration (3 seconds) is delivered via corneal electrodes. The stimulus intensity can be varied (e.g., 22, 32, 44 mA) to assess the potency of the test compound.

    • Endpoint: The ability of the drug to prevent the animal from displaying a "stunned" posture with rearing and forelimb clonus.

  • Kainic Acid (KA)-Induced Seizure Model: This model induces status epilepticus and is used to study temporal lobe epilepsy.

    • Animals: Mice or rats.

    • Procedure: Kainic acid, a glutamate receptor agonist, is administered systemically (e.g., intraperitoneally) or directly into the brain (e.g., intra-hippocampal or intra-amygdala).

    • Observation: Animals are monitored for behavioral seizures and electrographic activity via EEG.

  • Kindling Model: This model involves the repeated application of a sub-convulsive electrical or chemical stimulus, leading to a progressive intensification of seizure activity.

    • Animals: Rats or mice.

    • Procedure: A stimulating electrode is implanted in a specific brain region, such as the amygdala or hippocampus. A brief, low-intensity electrical stimulus is delivered daily.

    • Endpoint: The progression of seizure stages is monitored, from focal seizures to generalized tonic-clonic seizures. The number of stimulations required to reach a fully kindled state is a measure of epileptogenesis.

Drug Administration and Surgical Procedures
  • Intracerebroventricular (ICV) Injection:

    • Procedure: Animals are anesthetized and placed in a stereotaxic frame. A guide cannula is implanted into the lateral ventricle. After a recovery period, drugs can be infused directly into the cerebrospinal fluid.

  • Intra-hippocampal/Intra-amygdala Injection:

    • Procedure: Similar to ICV cannulation, but the guide cannula is targeted to a specific brain region (e.g., dentate gyrus of the hippocampus or the amygdala) using stereotaxic coordinates.

  • Electrode Implantation and EEG Recording:

    • Procedure: For models involving electrical stimulation or seizure monitoring, electrodes are surgically implanted into specific brain regions. For EEG recording, skull screw electrodes are often used.

    • Recording: Following a recovery period, the electrodes are connected to a recording system to monitor brain electrical activity before, during, and after seizure induction.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways of this compound receptors and a typical experimental workflow for assessing the anticonvulsant properties of a this compound analog.

This compound Receptor Signaling Pathways

GalaninSignaling cluster_galr1 GALR1/GALR3 Signaling cluster_galr2 GALR2 Signaling GALR1 GALR1/GALR3 Gi_o Gαi/o GALR1->Gi_o AC_inhibit Adenylyl Cyclase (Inhibition) Gi_o->AC_inhibit K_channel GIRK Channel (Activation) Gi_o->K_channel Glutamate_release_inhibit ↓ Glutamate Release Gi_o->Glutamate_release_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease Hyperpolarization Hyperpolarization (Inhibition of Neurotransmission) K_channel->Hyperpolarization GALR2 GALR2 Gq_11 Gαq/11 GALR2->Gq_11 PLC Phospholipase C (Activation) Gq_11->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release PKC Protein Kinase C (Activation) IP3_DAG->PKC MAPK MAPK Pathway (Activation) PKC->MAPK Neurite_outgrowth Neurite Outgrowth MAPK->Neurite_outgrowth This compound This compound This compound->GALR1 Binds This compound->GALR2 Binds

Caption: this compound receptor signaling pathways.

Experimental Workflow for Anticonvulsant Drug Testing

AnticonvulsantWorkflow start Start: Hypothesis This compound analog has anticonvulsant properties animal_model Select Animal Model (e.g., 6Hz, PTZ, Kindling) start->animal_model drug_admin Administer this compound Analog (Systemic or Central) animal_model->drug_admin seizure_induction Induce Seizures drug_admin->seizure_induction behavioral_obs Behavioral Observation (e.g., Racine Scale) seizure_induction->behavioral_obs eeg_rec EEG Recording (Optional) seizure_induction->eeg_rec data_analysis Data Analysis (Seizure Threshold, Latency, Duration) behavioral_obs->data_analysis eeg_rec->data_analysis conclusion Conclusion: Determine Anticonvulsant Efficacy data_analysis->conclusion

Caption: Workflow for testing anticonvulsant drugs.

Logical Relationship of this compound's Dual Role in Seizures

GalaninDualRole cluster_anticonvulsant Anticonvulsant Effects cluster_proconvulsant Proconvulsant/Complex Effects This compound This compound GALR1_activation GALR1 Activation This compound->GALR1_activation GALR2_activation GALR2 Activation This compound->GALR2_activation Gi_o_coupling Gi/o Coupling GALR1_activation->Gi_o_coupling Hyperpolarization Neuronal Hyperpolarization Gi_o_coupling->Hyperpolarization Glutamate_inhibition ↓ Glutamate Release Gi_o_coupling->Glutamate_inhibition Seizure_suppression Seizure Suppression Hyperpolarization->Seizure_suppression Glutamate_inhibition->Seizure_suppression Gq_11_coupling Gq/11 Coupling GALR2_activation->Gq_11_coupling PLC_activation PLC Activation Gq_11_coupling->PLC_activation Ca_mobilization ↑ Intracellular Ca²⁺ PLC_activation->Ca_mobilization Context_dependent Context-Dependent Effects (e.g., Neuronal Subtype, Brain Region) Ca_mobilization->Context_dependent

Caption: this compound's dual role in seizure modulation.

Discussion and Future Directions

The evidence presented in this guide strongly supports the role of this compound as a potent endogenous anticonvulsant, primarily mediated through the activation of GALR1 receptors. The hyperpolarizing actions and inhibition of glutamate release following GALR1 activation provide a clear mechanistic basis for its seizure-suppressing effects. The development of systemically active, GALR1-preferring agonists like NAX 5055 represents a promising avenue for novel AEDs, particularly for treatment-resistant epilepsy.

The role of GALR2 in seizure modulation is more ambiguous. While some studies suggest that GALR2 activation can also contribute to anticonvulsant effects, others indicate a potential for proconvulsant activity, depending on the specific neuronal circuits and experimental conditions. The Gq/11-mediated signaling of GALR2, leading to increased intracellular calcium, may, in some contexts, enhance neuronal excitability. Further research is needed to fully elucidate the conditions under which GALR2 activation is beneficial or detrimental in the context of epilepsy.

Future research should focus on several key areas:

  • Development of highly selective GALR1 and GALR2 ligands: This will be crucial for dissecting the precise roles of each receptor subtype in different seizure types and brain regions.

  • Investigating the role of GALR3: The function of GALR3 in epilepsy is currently poorly understood and warrants further investigation.

  • Clinical translation: Preclinical successes with this compound analogs need to be translated into clinical trials to assess their safety and efficacy in patients with epilepsy. The synergistic effects observed between this compound analogs and existing AEDs, such as levetiracetam, suggest a potential for combination therapies.

  • Gene therapy approaches: The use of viral vectors to deliver the this compound gene to specific brain regions is another promising therapeutic strategy that could provide long-term seizure control.

Conclusion

This compound's intricate involvement in the modulation of neuronal excitability and seizure thresholds presents both challenges and opportunities for the development of novel epilepsy therapies. The predominantly anticonvulsant effects mediated by GALR1 have paved the way for the design of new drug candidates. A deeper understanding of the multifaceted role of GALR2 will be critical for harnessing the full therapeutic potential of the galaninergic system. This technical guide provides a solid foundation of the current knowledge, offering valuable data, protocols, and conceptual frameworks to guide future research and development in this exciting field.

References

The Dual Role of Galanin in Cancer: A Technical Guide to its Involvement in Tumorigenesis and Progression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galanin, a widely distributed neuropeptide, has emerged as a significant modulator of cancer progression and tumorigenesis. Its role is complex and often contradictory, exhibiting both pro-tumorigenic and anti-tumorigenic effects depending on the cancer type, the specific this compound receptor (GALR) subtype expressed, and the tumor microenvironment. This technical guide provides an in-depth overview of the galaninergic system's involvement in cancer, detailing its signaling pathways, summarizing quantitative expression data, and providing key experimental protocols for its study. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to investigate and potentially target the this compound signaling axis for novel cancer therapies.

Introduction to the Galaninergic System

This compound is a 30-amino acid neuropeptide in humans that exerts its physiological effects through three G-protein coupled receptors: GALR1, GALR2, and GALR3.[1][2] These receptors are differentially expressed in various tissues and are coupled to distinct intracellular signaling cascades, leading to a wide array of cellular responses.[3] In the context of cancer, the galaninergic system has been implicated in critical processes such as cell proliferation, apoptosis, angiogenesis, and metastasis.[1][4]

The Dichotomous Role of this compound in Cancer

The influence of this compound on tumor growth is not uniform; it can either promote or inhibit cancer progression. This duality is largely attributed to the differential signaling of its receptors.

  • Anti-proliferative Effects: Activation of GALR1 is generally associated with anti-proliferative and tumor-suppressive effects. In some cancers, such as head and neck squamous cell carcinoma (HNSCC) and gastric cancer, this compound and GALR1 have been shown to inhibit cell proliferation and induce apoptosis.

  • Pro-proliferative Effects: Conversely, GALR2 activation has been linked to both pro- and anti-proliferative responses. In certain contexts, like small cell lung cancer and in promoting perineural invasion in head and neck cancer, this compound signaling through GALR2 can enhance tumor growth and invasion.

The expression of this compound and its receptors has been documented in a variety of neuroendocrine and non-neuroendocrine tumors, including pheochromocytoma, pituitary adenoma, neuroblastoma, gastrointestinal cancer, squamous cell carcinoma, and glioma.

Quantitative Expression of this compound and its Receptors in Cancer

The expression levels of this compound and its receptors vary significantly across different cancer types and stages. While comprehensive quantitative data is still emerging, several studies have reported notable trends.

Cancer TypeThis compound (GAL) ExpressionGALR1 ExpressionGALR2 ExpressionGALR3 ExpressionKey Findings & Citations
Colorectal Cancer (CRC) Upregulated in tumors compared to non-cancerous mucosa. Higher expression associated with tumor recurrence in Stage II.Detected in CRC liver metastases.-Higher immunoreactivity correlated with longer overall survival.This compound intensity is negatively correlated with CRC progression, being highest in stage II and lowest in stage IV.
Head and Neck Squamous Cell Carcinoma (HNSCC) Significantly higher in HNSCC tissues compared to normal tissues.Often silenced. Re-expression suppresses tumor cell proliferation.Overexpression can induce apoptosis in p53 mutant cells but may also promote angiogenesis.Significantly increased expression in tumors compared to normal tissue.This compound/GALR2 axis mediates nerve-tumor crosstalk, facilitating perineural invasion.
Gastric Cancer Downregulated in some cell lines due to hypermethylation, suggesting a tumor suppressor role.Dramatically reduced in gastric cancer tissues.Unchanged.Unchanged.Epigenetic silencing of this compound may contribute to gastric carcinogenesis.
Pheochromocytoma Very high expression levels compared to normal adrenal medulla.Very high expression levels.Very high expression levels.-Suggests an autocrine/paracrine mechanism in this tumor type.
Glioma Diffuse and focal staining observed in the majority of cases.Most abundantly expressed GALR mRNA. Elevated expression associated with increased malignancy.-Detected.Downregulation of this compound receptors may be a survival mechanism for glioma cells.
Small Cell Lung Cancer (SCLC) Produced and released by SCLC cells.-Identified as the primary this compound receptor. Mediates mitogenic actions.-This compound acts as a mitogen through GALR2 in SCLC.

Signaling Pathways of the Galaninergic System in Cancer

The diverse effects of this compound in cancer are mediated by distinct intracellular signaling pathways initiated by its three receptors.

GALR1 and GALR3 Signaling

GALR1 and GALR3 predominantly couple to Gαi/o proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequent inactivation of Protein Kinase A (PKA). In some cancer cells, GALR1 activation can also stimulate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, paradoxically leading to the induction of cyclin-dependent kinase inhibitors and cell cycle arrest.

GALR1_GALR3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound GALR1/3 GALR1/3 This compound->GALR1/3 Gai/o Gai/o GALR1/3->Gai/o Activates Adenylyl Cyclase Adenylyl Cyclase Gai/o->Adenylyl Cyclase Inhibits MAPK/ERK Pathway MAPK/ERK Pathway Gai/o->MAPK/ERK Pathway Activates cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates Cellular Proliferation Cellular Proliferation PKA->Cellular Proliferation Inhibits Cell Cycle Arrest Cell Cycle Arrest MAPK/ERK Pathway->Cell Cycle Arrest Induces GALR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound GALR2 GALR2 This compound->GALR2 Gaq/11 Gaq/11 GALR2->Gaq/11 Gai/o Gai/o GALR2->Gai/o G12 G12 GALR2->G12 PLC PLC Gaq/11->PLC Activates PI3K/Akt Pathway PI3K/Akt Pathway Gai/o->PI3K/Akt Pathway Activates RhoA RhoA G12->RhoA Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Cleaves PIP2 to PIP2 PIP2 Ca2+ Release Ca2+ Release IP3->Ca2+ Release PKC PKC DAG->PKC Activates Cell Proliferation Cell Proliferation PKC->Cell Proliferation Inhibition of Apoptosis Inhibition of Apoptosis PI3K/Akt Pathway->Inhibition of Apoptosis Cell Migration Cell Migration RhoA->Cell Migration IHC_Workflow start FFPE Tissue Section deparaffinization Deparaffinization & Rehydration start->deparaffinization antigen_retrieval Antigen Retrieval deparaffinization->antigen_retrieval peroxidase_block Peroxidase Blocking antigen_retrieval->peroxidase_block blocking Blocking peroxidase_block->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (HRP-DAB) secondary_ab->detection counterstain Counterstaining & Mounting detection->counterstain end Microscopic Analysis counterstain->end Apoptosis_Assay_Quadrants Flow Cytometry Quadrant Analysis Q1 Q1 Necrotic (Annexin V+/PI+) Q3 Q3 Viable (Annexin V-/PI-) Q4 Q4 Early Apoptotic (Annexin V+/PI-) Q_necrotic Necrotic (Annexin V-/PI+) xaxis Annexin V-FITC -> yaxis Propidium Iodide ->

References

Galanin: A Potential Biomarker in Neurological Disorders - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Galanin, a widely distributed neuropeptide in the central and peripheral nervous systems, is emerging as a significant modulator of neural activity and survival. Its expression is notably altered in several neurological disorders, including Alzheimer's disease, epilepsy, and major depressive disorder, positioning it as a promising biomarker for disease diagnosis, prognosis, and a potential target for therapeutic intervention. This technical guide provides an in-depth overview of this compound's role in these disorders, detailed methodologies for its quantification, and a summary of its complex signaling pathways.

This compound in Neurological Disorders: A Dual Role

This compound's involvement in the pathophysiology of neurological disorders is complex, often exhibiting a dual role that can be either neuroprotective or detrimental. This paradoxical effect is largely dependent on the specific context, the this compound receptor subtype activated, and the neural circuit involved.

  • Alzheimer's Disease (AD): In the brains of AD patients, this compound expression is significantly upregulated, with increases of up to 200% observed in postmortem tissue.[1] Galaninergic fibers have been found to hyperinnervate surviving cholinergic neurons in the basal forebrain, a key area affected in AD.[2][3] This has led to two opposing hypotheses. One suggests that this compound exacerbates cognitive decline by inhibiting acetylcholine release.[2][3] Conversely, another theory posits that this compound upregulation is a compensatory neuroprotective mechanism aimed at promoting the survival of degenerating neurons. While some studies have reported no significant changes in plasma this compound levels in AD patients, others have noted increased levels of this compound autoantibodies in the cerebrospinal fluid (CSF).

  • Epilepsy: this compound generally acts as an endogenous anticonvulsant. Its expression is dynamically regulated by seizure activity, often depleted during seizures and upregulated in the aftermath. The anticonvulsant effects are primarily mediated through GalR1 and GalR2 receptors. However, under certain conditions, this compound can also exhibit proconvulsant effects, highlighting the complexity of its role in seizure modulation. Studies in pediatric populations have shown significantly increased CSF this compound levels in children with drug-resistant epilepsy during status epilepticus, while profoundly depressed levels were observed in infants with epileptic encephalopathy.

  • Major Depressive Disorder (MDD): The this compound system is implicated in the regulation of mood and stress responses. In patients with MDD, plasma this compound levels are significantly higher compared to healthy individuals. This increase is particularly correlated with the severity of depression in female patients. Stimulation of GalR1 and GalR3 receptors has been linked to depression-like behaviors, whereas GalR2 activation appears to have antidepressant effects.

Quantitative Data on this compound Levels

The following tables summarize the reported concentrations of this compound in human plasma and cerebrospinal fluid (CSF) in various neurological disorders.

Neurological DisorderSample TypePatient GroupThis compound ConcentrationControl GroupThis compound ConcentrationReference
Epilepsy CSFInfants with Epileptic Encephalopathy0.63 ± 0.19 pg/mLHealthy ControlsNot specified
CSFChildren with Drug-Resistant Epilepsy (during status epilepticus)6.92 ± 1.19 pg/mLHealthy ControlsNot specified
Major Depressive Disorder PlasmaMDD PatientsSignificantly higher than controlsHealthy ControlsNot specified
PlasmaMDD Patients in RemissionSignificantly higher than controlsHealthy ControlsNot specified
Alzheimer's Disease PlasmaAD Patients13.93 ± 4.24 ng/LHealthy Controls14.4 ± 9.01 ng/L

Note: Data for Alzheimer's disease plasma levels showed no statistically significant difference in this particular study.

Experimental Protocols for this compound Quantification

Accurate and reproducible quantification of this compound is crucial for its validation as a biomarker. The two most common methods are Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA).

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol for Human this compound

This protocol is a representative example based on commercially available sandwich ELISA kits.

Materials:

  • Microplate pre-coated with anti-human this compound antibody

  • Human this compound standard

  • Biotinylated anti-human this compound antibody

  • Streptavidin-HRP conjugate

  • Wash buffer

  • TMB substrate

  • Stop solution

  • Plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and samples according to the kit manufacturer's instructions.

  • Standard and Sample Addition: Add 50 µL of standard or sample to each well.

  • Detection Reagent A Addition: Immediately add 50 µL of prepared Detection Reagent A (biotinylated antibody) to each well. Mix gently and incubate for 1 hour at 37°C.

  • Washing: Aspirate the liquid from each well and wash three times with wash buffer.

  • Detection Reagent B Addition: Add 100 µL of prepared Detection Reagent B (Streptavidin-HRP) to each well and incubate for 1 hour at 37°C.

  • Washing: Aspirate and wash each well five times with wash buffer.

  • Substrate Incubation: Add 90 µL of TMB Substrate Solution to each well. Incubate for 15-25 minutes at 37°C in the dark.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Absorbance Measurement: Immediately measure the optical density at 450 nm using a microplate reader.

  • Calculation: Calculate the concentration of this compound in the samples by comparing their absorbance to the standard curve.

Radioimmunoassay (RIA) Protocol for Human this compound

This is a general protocol for a competitive RIA.

Materials:

  • Anti-galanin antibody

  • ¹²⁵I-labeled this compound (tracer)

  • This compound standard

  • Goat anti-rabbit IgG (secondary antibody)

  • Normal rabbit serum (NRS)

  • RIA buffer

  • Gamma counter

Procedure:

  • Reagent Preparation: Reconstitute and dilute all reagents as required.

  • Assay Setup: In duplicate or triplicate tubes, pipette standards, controls, and unknown samples.

  • Antibody Addition: Add 100 µL of the primary anti-galanin antibody to all tubes except the non-specific binding (NSB) and total count (TC) tubes.

  • Incubation: Vortex all tubes and incubate at 4°C for 16-24 hours.

  • Tracer Addition: Add 100 µL of ¹²⁵I-labeled this compound to all tubes.

  • Incubation: Vortex and incubate for another 16-24 hours at 4°C.

  • Precipitation: Add 100 µL of goat anti-rabbit IgG and 100 µL of NRS to all tubes except the TC tubes. Vortex and incubate at room temperature for 90 minutes.

  • Centrifugation: Add 500 µL of RIA buffer to all tubes (except TC), vortex, and centrifuge at approximately 1700 x g for 20 minutes at 4°C.

  • Supernatant Removal: Carefully aspirate the supernatant from all tubes except the TC tubes.

  • Counting: Measure the radioactivity of the pellet in each tube using a gamma counter.

  • Calculation: Construct a standard curve by plotting the percentage of tracer bound against the concentration of the standards. Determine the this compound concentration in the unknown samples from this curve.

Visualizing this compound's Molecular World

This compound Signaling Pathways

This compound exerts its effects through three G-protein coupled receptors (GPCRs): GalR1, GalR2, and GalR3. These receptors couple to different intracellular signaling cascades.

Galanin_Signaling_Pathways This compound This compound GalR1 GalR1 This compound->GalR1 GalR2 GalR2 This compound->GalR2 GalR3 GalR3 This compound->GalR3 Gio Gαi/o GalR1->Gio activates Gq11 Gαq/11 GalR2->Gq11 activates GalR3->Gio activates AC Adenylyl Cyclase Gio->AC inhibits PLC Phospholipase C Gq11->PLC activates cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG PKA ↓ PKA cAMP->PKA Ca_PKC ↑ Ca²⁺ & PKC IP3_DAG->Ca_PKC CellularResponse1 Neuronal Inhibition Anticonvulsant Effects PKA->CellularResponse1 MAPK MAPK Pathway Ca_PKC->MAPK CellularResponse2 Neuroprotection Neuronal Excitation Proconvulsant Effects MAPK->CellularResponse2

This compound receptor signaling pathways.

Experimental Workflow for this compound Biomarker Analysis

A typical study investigating this compound as a biomarker follows a structured workflow from patient selection to data interpretation.

Galanin_Biomarker_Workflow Start Patient Cohort Selection (Neurological Disorder vs. Healthy Controls) SampleCollection Sample Collection (CSF or Blood) Start->SampleCollection SampleProcessing Sample Processing (Centrifugation, Aliquoting, Storage at -80°C) SampleCollection->SampleProcessing Quantification This compound Quantification (ELISA or RIA) SampleProcessing->Quantification DataAnalysis Statistical Analysis (Comparison between groups, Correlation with clinical data) Quantification->DataAnalysis Interpretation Biomarker Validation (Sensitivity, Specificity, Predictive Value) DataAnalysis->Interpretation End Clinical Application Interpretation->End Galanin_Dual_Role This compound This compound GalR1 GalR1 Activation This compound->GalR1 GalR2 GalR2 Activation This compound->GalR2 GalR3 GalR3 Activation This compound->GalR3 AD_Detrimental AD: Detrimental (Inhibition of Acetylcholine Release) GalR1->AD_Detrimental Epilepsy_Anti Epilepsy: Anticonvulsant GalR1->Epilepsy_Anti MDD_Pro MDD: Pro-depressive GalR1->MDD_Pro AD_Protective AD: Neuroprotective (Promotion of Neuronal Survival) GalR2->AD_Protective GalR2->Epilepsy_Anti Epilepsy_Pro Epilepsy: Proconvulsant (context-dependent) GalR2->Epilepsy_Pro MDD_Anti MDD: Antidepressant GalR2->MDD_Anti GalR3->MDD_Pro

References

Methodological & Application

Application Notes: Targeting Galanin Receptors in Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Galanin is a widely expressed neuropeptide that plays a crucial role in regulating a multitude of physiological processes, including pain perception, mood, appetite, and neuroendocrine functions.[1][2] Its effects are mediated through three distinct G protein-coupled receptor (GPCR) subtypes: GalR1, GalR2, and GalR3.[2][3][4] The differential expression and signaling of these receptors make them attractive targets for therapeutic intervention in various disorders such as neuropathic pain, epilepsy, depression, and Alzheimer's disease.

This compound Receptor Subtypes and Signaling:

  • GalR1: Primarily coupled to Gi/o proteins, activation of GalR1 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling pathway is associated with inhibitory neuronal effects.

  • GalR2: Demonstrates broader signaling capabilities, coupling to Gq/11, Gi/o, and G12/13 proteins. Gq/11 activation stimulates phospholipase C (PLC), leading to inositol phosphate accumulation and an increase in intracellular calcium. Coupling to Gi can lead to a modest inhibition of cAMP production, while Go activation can stimulate the MAPK pathway.

  • GalR3: Similar to GalR1, GalR3 is predominantly coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase.

Understanding the distinct signaling pathways of each receptor subtype is critical for the development of selective agonists and antagonists to probe their specific physiological roles and therapeutic potential.

Commercially Available this compound Receptor Ligands

A variety of peptide and non-peptide ligands targeting this compound receptors are commercially available for research purposes. These tools are instrumental in dissecting the complex biology of the this compound system.

This compound Receptor Agonists
CompoundReceptor SelectivityReported Ki/Kd (nM)Reported EC50 (nM)Supplier Examples
This compound (human, rat, mouse) Non-selective--R&D Systems
M617 GalR1 selective--R&D Systems
AR-M1896 (this compound (2-11)) GalR2 selectiveGalR1: >1000, GalR2: ~2GalR2: ~1.5-
Spexin GalR2/GalR3 agonist--R&D Systems
Galnon Non-peptide agonistMicromolar affinity-AdooQ Bioscience, Phoenix Pharmaceuticals
This compound Receptor Antagonists
CompoundReceptor SelectivityReported Ki/Kd (nM)Reported IC50 (nM)Supplier Examples
M35 High-affinity ligand, acts as an antagonistGalR1: 0.11, GalR2: 2.0-MedchemExpress, GenScript
M40 (Galantide) Non-selectiveGalR1: 1.82, GalR2: 5.13 - 15 (rat brain)Tocris Bioscience, R&D Systems, Santa Cruz Biotechnology
M871 GalR2 selective--Tocris Bioscience

Note: Ki, Kd, EC50, and IC50 values can vary depending on the assay conditions and cell type used. It is recommended to consult the specific product datasheets and relevant literature for detailed information. M35 has been reported to exhibit agonist activity under certain conditions.

Experimental Protocols

Protocol 1: In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific this compound receptor subtype.

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to this compound receptors expressed in cell membranes.

Materials:

  • Cell membranes prepared from cells stably expressing the this compound receptor of interest (e.g., CHO-K1 or HEK293 cells).

  • Radioligand (e.g., [125I]-Galanin).

  • Test compounds.

  • Non-specific binding control (e.g., high concentration of unlabeled this compound).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, add binding buffer, radioligand, and either the test compound at various concentrations, vehicle, or the non-specific binding control.

  • Add the cell membranes to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the assay by rapid filtration through the filter plates, followed by washing with ice-cold wash buffer to remove unbound radioligand.

  • Allow the filters to dry, and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percent specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Functional Assay - cAMP Measurement for GalR1/GalR3 (Gi-coupled)

Objective: To determine the functional activity (EC50 for agonists, IC50 for antagonists) of a test compound at GalR1 or GalR3.

Principle: Activation of Gi-coupled receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Forskolin is often used to stimulate adenylyl cyclase to establish a measurable baseline.

Materials:

  • Cells stably expressing the GalR1 or GalR3 receptor.

  • Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA).

  • Forskolin.

  • Test compounds (agonist or antagonist).

  • Reference agonist (e.g., this compound).

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Plate reader compatible with the chosen assay kit.

Procedure (Antagonist Mode):

  • Seed the cells in a 384-well plate and incubate overnight.

  • Prepare serial dilutions of the antagonist compounds.

  • Add the antagonist dilutions to the wells and incubate for a short period.

  • Prepare a solution containing the reference agonist at its EC80 concentration and forskolin.

  • Add the agonist/forskolin mixture to the wells to stimulate the cells.

  • Incubate for a specified time (e.g., 30 minutes) at room temperature.

  • Lyse the cells and perform the cAMP detection according to the manufacturer's protocol for the chosen kit.

  • Read the plate on a compatible plate reader.

  • Data Analysis: Plot the response (e.g., HTRF ratio) against the logarithm of the antagonist concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 3: Functional Assay - Intracellular Calcium Measurement for GalR2 (Gq-coupled)

Objective: To determine the functional activity of a test compound at GalR2.

Principle: Activation of Gq-coupled receptors leads to an increase in intracellular calcium, which can be measured using calcium-sensitive fluorescent dyes.

Materials:

  • Cells stably expressing the GalR2 receptor.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Calcium-sensitive dye (e.g., Fluo-4 AM, Cal-520 AM).

  • Probenecid (an anion-exchange inhibitor that helps retain the dye intracellularly).

  • Test compounds.

  • Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FDSS).

Procedure:

  • Seed the cells in a 384-well, black-walled, clear-bottom plate and incubate overnight.

  • Prepare the dye-loading solution containing the calcium-sensitive dye and probenecid in assay buffer.

  • Remove the cell culture medium and add the dye-loading solution to the wells.

  • Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark.

  • Place the plate in the fluorescence plate reader.

  • Record a baseline fluorescence reading.

  • Add the test compounds and immediately begin kinetic fluorescence measurements for a few minutes.

  • Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the agonist concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value.

Visualizations

GalR1_Signaling cluster_membrane Plasma Membrane GalR1 GalR1 Gi_alpha Gαi GalR1->Gi_alpha activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts This compound This compound This compound->GalR1 binds Gi_alpha->AC inhibits G_beta_gamma Gβγ ATP ATP ATP->AC PKA PKA cAMP->PKA inhibition of CREB CREB PKA->CREB phosphorylates Gene Gene Transcription CREB->Gene GalR2_Signaling cluster_membrane Plasma Membrane GalR2 GalR2 Gq_alpha Gαq GalR2->Gq_alpha activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 cleaves DAG DAG PLC->DAG This compound This compound This compound->GalR2 binds Gq_alpha->PLC activates PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER binds to IP3R PKC PKC DAG->PKC activates Ca2_cyto [Ca²⁺]i ↑ ER->Ca2_cyto release Ca2_ER Ca2_cyto->PKC Downstream Downstream Cellular Effects PKC->Downstream Experimental_Workflow_cAMP start Start seed_cells Seed GalR1/3-expressing cells in 384-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight add_antagonist Add antagonist dilutions incubate_overnight->add_antagonist add_agonist_forskolin Add agonist (EC80) + Forskolin add_antagonist->add_agonist_forskolin incubate_rt Incubate at RT (30 min) add_agonist_forskolin->incubate_rt lyse_detect Lyse cells and add cAMP detection reagents incubate_rt->lyse_detect read_plate Read plate (e.g., HTRF reader) lyse_detect->read_plate analyze Analyze data (IC50) read_plate->analyze end End analyze->end Experimental_Workflow_Calcium start Start seed_cells Seed GalR2-expressing cells in 384-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight load_dye Load cells with calcium-sensitive dye incubate_overnight->load_dye incubate_dye Incubate (37°C, 60 min then RT, 30 min) load_dye->incubate_dye read_baseline Place in kinetic reader and read baseline fluorescence incubate_dye->read_baseline add_agonist Add agonist read_baseline->add_agonist read_kinetic Measure kinetic fluorescence response add_agonist->read_kinetic analyze Analyze data (EC50) read_kinetic->analyze end End analyze->end

References

Designing Galanin Knockout and Transgenic Mouse Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the design, generation, and characterization of galanin knockout (KO) and transgenic (TG) mouse models. These models are invaluable tools for investigating the physiological roles of this compound in the central and peripheral nervous systems and for the development of novel therapeutics targeting the this compound system.

Introduction to the this compound System

This compound is a neuropeptide widely expressed in the brain, spinal cord, and gut.[1] It exerts its effects through three G protein-coupled receptors (GPCRs): GALR1, GALR2, and GALR3.[1] this compound signaling is implicated in a diverse range of physiological processes, including pain perception, mood regulation, cognition, feeding behavior, and neuroprotection.[1][2] Dysregulation of the this compound system has been linked to various pathological conditions, including Alzheimer's disease, epilepsy, depression, and chronic pain.[3]

Designing this compound Knockout and Transgenic Mouse Models

The generation of this compound KO and TG mice allows for the investigation of gain-of-function and loss-of-function effects of this compound signaling.

This compound Knockout (KO) Models: These models are designed to have the Gal gene inactivated or "knocked out," leading to a complete absence of this compound expression. This allows for the study of the physiological processes in which endogenous this compound is essential.

This compound Transgenic (TG) Models: These models are engineered to overexpress the this compound gene, often in a tissue-specific or inducible manner. This is achieved by introducing a transgene containing the this compound coding sequence under the control of a specific promoter. These models are useful for studying the consequences of elevated this compound levels, mimicking conditions of this compound hyperinnervation observed in some diseases.

Experimental Protocols

Protocol 1: Generation of this compound Knockout Mice via CRISPR/Cas9

This protocol describes the generation of this compound knockout mice by inducing a frameshift mutation in a critical exon of the Gal gene using the CRISPR/Cas9 system directly in mouse zygotes.

Materials:

  • Cas9 nuclease (protein or mRNA)

  • Synthetic single guide RNA (sgRNA) targeting a critical exon of the mouse Gal gene

  • Mouse zygotes (e.g., from C57BL/6J strain)

  • Microinjection or electroporation apparatus

  • Embryo culture and transfer reagents

Procedure:

  • sgRNA Design and Synthesis: Design and synthesize an sgRNA that targets a 5' exon of the Gal gene to maximize the likelihood of a frameshift mutation.

  • Preparation of Injection Mix: Prepare a microinjection mixture containing Cas9 protein or mRNA and the synthesized sgRNA.

  • Microinjection or Electroporation: Inject the CRISPR/Cas9 mixture into the pronucleus or cytoplasm of fertilized mouse eggs. Alternatively, electroporation can be used to deliver the reagents into the zygotes.

  • Embryo Transfer: Transfer the microinjected/electroporated embryos into the oviducts of pseudopregnant surrogate mothers.

  • Genotyping: Screen the resulting pups for the desired mutation using PCR amplification of the targeted region followed by Sanger sequencing to identify insertions or deletions (indels) that cause a frameshift.

Protocol 2: Generation of this compound Transgenic Mice via Pronuclear Microinjection

This protocol outlines the generation of transgenic mice that overexpress this compound under the control of a tissue-specific promoter (e.g., the human dopamine β-hydroxylase (hDBH) promoter for noradrenergic neuron-specific expression).

Materials:

  • Purified transgenic DNA construct (promoter-galanin cDNA-polyA signal)

  • Fertilized mouse eggs

  • Microinjection setup

  • Embryo culture and transfer supplies

Procedure:

  • Transgene Construct Preparation: The transgene, consisting of the promoter, the mouse this compound gene, and a polyadenylation signal, is constructed and purified.

  • Zygote Collection: Collect fertilized eggs from superovulated female mice.

  • Pronuclear Microinjection: The purified transgene DNA is microinjected into one of the pronuclei of the fertilized egg.

  • Embryo Transfer: The injected embryos are then transferred to pseudopregnant recipient females.

  • Founder Screening: Pups are screened for the presence of the transgene via PCR genotyping.

Characterization of this compound Mouse Models

A thorough characterization of the generated mouse models is crucial to validate the genetic modification and to understand its functional consequences.

Quantitative Data from this compound Mouse Models

The following tables summarize quantitative data from published studies on this compound knockout and transgenic mice.

Table 1: Behavioral Phenotypes of this compound Knockout (GAL-KO) Mice

Behavioral TestAge/SexGenotypeMeasurementResultReference
Ethanol Consumption (15%)Adult FemaleWTg/kg/day~5.4
Adult FemaleGAL-KOg/kg/day~3.0
Open Field Test3-month-oldWTCenter Crossings5.5 ± 1.8
3-month-oldGALR2-KOCenter Crossings5.6 ± 1.9
Elevated Plus Maze12-14-month-oldWTTime in Open Arms (s)100.3 ± 15.3
12-14-month-oldGALR3-KOTime in Open Arms (s)19.3 ± 21.7

Table 2: Neurochemical and Behavioral Phenotypes of this compound Transgenic (GAL-TG) Mice

AnalysisBrain RegionGenotypeMeasurementResultReference
This compound mRNA ExpressionLocus CoeruleusWTRelative Signal Level~1
Locus CoeruleusGAL-TG (hDBH promoter)Relative Signal Level~5-fold increase
Forced Swim TestOldWTImmobility Time (s)Lower
OldGAL-TG (PDGF-B promoter)Immobility Time (s)Higher
Morris Water MazeAdultWTEscape LatencyShorter
AdultGAL-TG (hDBH promoter)Escape LatencyLonger
Protocol 3: Morris Water Maze for Spatial Learning and Memory

This test assesses hippocampal-dependent spatial learning and memory.

Materials:

  • Circular water tank (120-150 cm diameter)

  • Escape platform (10 cm diameter)

  • Opaque, non-toxic substance to make the water cloudy (e.g., non-fat dry milk or white tempera paint)

  • Video tracking system and software

Procedure:

  • Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes before the first trial.

  • Training Trials:

    • Place the mouse in the water facing the wall of the tank at one of four predetermined start locations.

    • Allow the mouse to swim freely to find the hidden platform for a maximum of 60-90 seconds.

    • If the mouse fails to find the platform within the time limit, gently guide it to the platform.

    • Allow the mouse to remain on the platform for 15-30 seconds.

    • Conduct 4 trials per day for 5-6 consecutive days.

  • Probe Trial: On the day after the last training session, remove the platform and allow the mouse to swim for 60 seconds.

  • Data Analysis: Record the escape latency (time to find the platform) during training trials and the time spent in the target quadrant during the probe trial.

Protocol 4: Forced Swim Test for Depression-Like Behavior

This test is used to assess behavioral despair, a common measure in models of depression.

Materials:

  • Glass cylinder (20 cm height, 10 cm diameter)

  • Water (23-25°C)

  • Video recording equipment

Procedure:

  • Setup: Fill the cylinder with water to a depth of 15 cm, ensuring the mouse cannot touch the bottom with its tail or paws.

  • Test Session: Gently place the mouse into the cylinder for a 6-minute session.

  • Scoring: The last 4 minutes of the session are typically scored for immobility time (the time the mouse spends floating with only minor movements to keep its head above water).

  • Post-Test Care: After the test, remove the mouse, dry it thoroughly, and return it to a clean, warm home cage.

Protocol 5: Formalin Test for Nociception

This test assesses pain responses and distinguishes between acute and inflammatory pain.

Materials:

  • Observation chamber with mirrors

  • 1-5% formalin solution

  • Microsyringe (e.g., Hamilton syringe)

Procedure:

  • Acclimation: Place the mouse in the observation chamber for at least 20-30 minutes to acclimate.

  • Formalin Injection: Inject 10-20 µl of formalin solution subcutaneously into the plantar surface of one hind paw.

  • Observation: Record the cumulative time the mouse spends licking or biting the injected paw. The observation is typically divided into two phases:

    • Phase 1 (Acute Pain): 0-5 minutes post-injection.

    • Phase 2 (Inflammatory Pain): 20-40 minutes post-injection.

Visualizations

This compound Signaling Pathways

Galanin_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_gi Gi/o Pathway cluster_gq Gq/11 Pathway This compound This compound GALR1 GALR1 This compound->GALR1 Binds GALR2 GALR2 This compound->GALR2 Binds GALR3 GALR3 This compound->GALR3 Binds Gi Gαi/o GALR1->Gi Activates Gq Gαq/11 GALR2->Gq Activates GALR3->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca2 Ca²⁺ Release IP3->Ca2 Induces PKC PKC Ca2->PKC Activates

Caption: this compound receptor signaling pathways.

Experimental Workflow for Generating Knockout Mice

Knockout_Workflow cluster_design Design & Preparation cluster_generation Generation cluster_analysis Analysis sgRNA_design 1. sgRNA Design (Target Gal gene exon) injection 4. Microinjection / Electroporation of Zygotes sgRNA_design->injection cas9_prep 2. Prepare Cas9 (mRNA or Protein) cas9_prep->injection zygote_harvest 3. Harvest Zygotes zygote_harvest->injection transfer 5. Embryo Transfer to Pseudopregnant Female injection->transfer birth 6. Birth of Founder Pups transfer->birth genotyping 7. Genotyping (PCR & Sequencing) to Identify Founders birth->genotyping breeding 8. Breed Founders to Establish KO Line genotyping->breeding

Caption: Workflow for CRISPR-mediated knockout mouse generation.

Experimental Workflow for Generating Transgenic Mice

Transgenic_Workflow cluster_design Design & Preparation cluster_generation Generation cluster_analysis Analysis construct_design 1. Design Transgene Construct (Promoter-Galanin-pA) dna_prep 2. Purify Transgene DNA construct_design->dna_prep injection 4. Pronuclear Microinjection of Transgene DNA dna_prep->injection zygote_harvest 3. Harvest Zygotes zygote_harvest->injection transfer 5. Embryo Transfer to Pseudopregnant Female injection->transfer birth 6. Birth of Founder Pups transfer->birth genotyping 7. Genotyping (PCR) to Identify Founders birth->genotyping breeding 8. Breed Founders to Establish TG Line genotyping->breeding

Caption: Workflow for pronuclear microinjection-based transgenic mouse generation.

References

Application Notes and Protocols: Galanin Receptor Binding Assays Using Radiolabeled Ligands

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Galanin is a neuropeptide that is widely expressed in the central and peripheral nervous systems and is involved in a variety of physiological and pathophysiological processes, including pain modulation, feeding, mood, and neuroprotection.[1][2] It exerts its effects through three G protein-coupled receptor (GPCR) subtypes: GalR1, GalR2, and GalR3.[2][3] These receptors have distinct signaling mechanisms; GalR1 and GalR3 typically couple to Gi/o proteins to inhibit adenylyl cyclase, whereas GalR2 primarily couples to Gq/11 to activate the phospholipase C pathway.[4]

Radioligand binding assays are a fundamental tool for characterizing the pharmacological properties of these receptors. These assays use a radiolabeled form of a ligand, most commonly [125I]-galanin, to quantify ligand-receptor interactions. They are essential for determining key parameters such as receptor affinity (Kd), receptor density (Bmax), and the binding affinity of unlabeled test compounds (Ki). This document provides detailed protocols for performing saturation and competition binding assays for this compound receptors, along with data analysis guidelines and reference data.

Principle of Radioligand Binding Assays

Radioligand binding assays measure the interaction between a radiolabeled ligand and a receptor. The two primary types of equilibrium binding experiments are:

  • Saturation Assays: These experiments involve incubating a constant amount of receptor preparation with increasing concentrations of a radioligand. The goal is to determine the equilibrium dissociation constant (Kd), which represents the concentration of radioligand that occupies 50% of the receptors at equilibrium, and the maximum number of binding sites (Bmax). A lower Kd value signifies higher binding affinity.

  • Competition Assays: These assays measure the ability of an unlabeled test compound to compete with a fixed concentration of a radioligand for binding to the receptor. The results are used to calculate the concentration of the competitor that inhibits 50% of the specific radioligand binding (IC50). The IC50 value is then converted to the inhibition constant (Ki), which reflects the affinity of the competitor compound for the receptor.

This compound Receptor Signaling Pathways

The three this compound receptor subtypes utilize different G-protein signaling cascades to transmit their signal intracellularly.

Galanin_Receptor_Signaling cluster_0 GalR1 / GalR3 Signaling cluster_1 GalR2 Signaling gal1 This compound r1 GalR1 / GalR3 gal1->r1 binds gi Gαi/o r1->gi activates ac Adenylyl Cyclase gi->ac inhibits camp ↓ cAMP ac->camp gal2 This compound r2 GalR2 gal2->r2 binds gq Gαq/11 r2->gq activates plc Phospholipase C (PLC) gq->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca ↑ Ca²⁺ ip3->ca pkc PKC Activation dag->pkc Radioligand_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Detection & Analysis prep Membrane Preparation (from cells/tissue) setup Set up 96-well plate: Membranes + Radioligand ± Competitor prep->setup radioligand Prepare Radioligand ([125I]-Galanin) radioligand->setup competitor Prepare Unlabeled Competitor Ligands competitor->setup incubate Incubate to Equilibrium (e.g., 60-120 min) setup->incubate filter Rapid Filtration (Separate Bound/Free) incubate->filter wash Wash Filters filter->wash count Scintillation Counting (Measure CPM) wash->count calc Calculate Specific Binding count->calc reg Non-linear Regression calc->reg results Determine Kd, Bmax, Ki reg->results Assay_Principles cluster_sat Saturation Binding Principle cluster_comp Competition Binding Principle Receptor Receptor L1 L* L1->Receptor:f0 L2 L* L3 L* L4 L* label_sat Increasing [Radioligand*] Measures Kd and Bmax Receptor2 Receptor L_star L* L_star->Receptor2:f0 C1 C C1->Receptor2:f0 C2 C label_comp Fixed [Radioligand*] + Increasing [Competitor] Measures Ki

References

Development of Non-Radioactive Galanin Receptor Binding Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galanin is a neuropeptide that plays a crucial role in regulating a wide array of physiological processes, including pain perception, feeding behavior, and mood.[1] It exerts its effects through three G protein-coupled receptor (GPCR) subtypes: GALR1, GALR2, and GALR3.[1] Understanding the interaction of ligands with these receptors is paramount for the development of novel therapeutics targeting this compound-related pathways.

Traditionally, receptor-ligand binding studies have relied on radioactive assays. While sensitive, these methods pose significant challenges, including the handling and disposal of radioactive materials, high costs, and limitations in high-throughput screening (HTS) formats. Consequently, the development of robust, non-radioactive assay formats has become a priority in modern drug discovery.

This document provides detailed application notes and protocols for three powerful non-radioactive methods for characterizing ligand binding to this compound receptors:

  • NanoBRET™ (Bioluminescence Resonance Energy Transfer) : A live-cell proximity-based assay that measures ligand binding in a more physiologically relevant environment.

  • Fluorescence Polarization (FP) : A homogeneous, solution-based assay suitable for HTS that measures the change in rotational speed of a fluorescently labeled ligand upon binding to the receptor.

  • HTRF® (Homogeneous Time-Resolved Fluorescence) : A technology based on Förster Resonance Energy Transfer (FRET) that offers high sensitivity and is well-suited for screening applications.

This compound Receptor Signaling Pathways

This compound receptors couple to different G proteins to initiate downstream signaling cascades. GALR1 and GALR3 typically couple to Gαi/o, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP). GALR2, on the other hand, primarily couples to Gαq/11, which activates phospholipase C, resulting in an increase in intracellular calcium.

This compound Receptor Signaling This compound Receptor Signaling Pathways This compound This compound GALR1 GALR1 This compound->GALR1 GALR2 GALR2 This compound->GALR2 GALR3 GALR3 This compound->GALR3 Gai Gαi/o GALR1->Gai Gaq Gαq/11 GALR2->Gaq GALR3->Gai AC Adenylyl Cyclase Gai->AC Inhibits PLC Phospholipase C Gaq->PLC Activates cAMP ↓ cAMP Ca ↑ Ca²⁺

This compound receptor signaling pathways.

I. NanoBRET™ Ligand Binding Assay for GALR1

The NanoBRET™ assay is a powerful technology for studying ligand-receptor interactions in living cells.[1] It relies on energy transfer between a bioluminescent donor (NanoLuc® luciferase) fused to the receptor and a fluorescent acceptor attached to a ligand (tracer).

NanoBRET Workflow NanoBRET Assay Workflow Transfect Transfect cells with HiBiT-GALR1 plasmid Incubate1 Incubate cells with fluorescent tracer +/- competitor Transfect->Incubate1 AddReagents Add LgBiT and furimazine substrate Incubate1->AddReagents Measure Measure bioluminescence and fluorescence AddReagents->Measure Analyze Analyze data (BRET ratio) to determine binding Measure->Analyze

NanoBRET assay experimental workflow.
Experimental Protocol: NanoBRET™ Competitive Binding Assay

Materials:

  • HEK293 cells

  • HiBiT-GALR1 expression plasmid

  • Transfection reagent

  • Opti-MEM™ I Reduced Serum Medium

  • BODIPY-labeled this compound tracer (e.g., based on this compound, Gal(1-15), or M40)[1]

  • Unlabeled competitor ligands

  • Nano-Glo® HiBiT Extracellular Detection System (LgBiT protein and furimazine substrate)

  • White, opaque 96- or 384-well assay plates

  • Microplate reader capable of measuring luminescence and fluorescence with appropriate filters (e.g., 450 nm for donor and 610 nm for acceptor)

Procedure:

  • Cell Culture and Transfection:

    • Culture HEK293 cells in appropriate media.

    • Transfect cells with the HiBiT-GALR1 plasmid according to the manufacturer's instructions.

    • Plate the transfected cells in white, opaque assay plates and incubate for 24 hours.

  • Ligand Preparation:

    • Prepare serial dilutions of the unlabeled competitor ligands in Opti-MEM™.

    • Prepare the BODIPY-labeled this compound tracer at a concentration of 2X the final desired concentration in Opti-MEM™.

  • Competitive Binding Assay:

    • Remove the culture medium from the cells.

    • Add the diluted competitor ligands to the wells.

    • Add the 2X tracer solution to all wells (except for no-tracer controls).

    • Incubate the plate at room temperature for 90 minutes to reach binding equilibrium.

  • Detection:

    • Prepare the Nano-Glo® HiBiT extracellular detection reagent (LgBiT and furimazine) according to the manufacturer's protocol.

    • Add the detection reagent to each well.

    • Incubate for 10 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Measure the luminescence at 450 nm (donor) and 610 nm (acceptor) using a microplate reader.

  • Data Analysis:

    • Calculate the BRET ratio by dividing the acceptor signal (610 nm) by the donor signal (450 nm).

    • Plot the BRET ratio against the log of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the tracer and KD is its dissociation constant.

II. Fluorescence Polarization (FP) Binding Assay

FP is a homogeneous assay that measures the binding of a small fluorescently labeled ligand (tracer) to a larger protein (receptor). When the tracer is unbound, it tumbles rapidly in solution, resulting in low polarization of emitted light. Upon binding to the receptor, its tumbling is slowed, leading to an increase in polarization.

FP Logic Fluorescence Polarization Assay Principle Unbound Unbound Fluorescent Ligand (Fast Tumbling) LowP Low Polarization Unbound->LowP Bound Receptor-Bound Ligand (Slow Tumbling) HighP High Polarization Bound->HighP HighP->LowP Displacement Competitor Addition of Competitor Ligand

FP assay principle.
Experimental Protocol: FP Competitive Binding Assay

Materials:

  • Cell membranes or purified this compound receptor (e.g., GALR1, GALR2, or GALR3)

  • Fluorescently labeled this compound analog (e.g., FAM-Galanin or BODIPY-Galanin)[2]

  • Unlabeled competitor ligands

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, 0.1% BSA, pH 7.4)

  • Black, low-binding 96- or 384-well microplates

  • Microplate reader with fluorescence polarization capabilities

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the unlabeled competitor ligands in assay buffer.

    • Determine the optimal concentration of the fluorescent tracer and receptor membranes through saturation binding experiments.

  • Assay Setup:

    • In a black microplate, add the assay buffer, competitor ligand dilutions, and the fluorescent tracer.

    • Initiate the binding reaction by adding the receptor preparation to each well.

  • Incubation:

    • Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding to reach equilibrium.

  • Data Acquisition:

    • Measure the fluorescence polarization (in millipolarization units, mP) using a suitable plate reader.

  • Data Analysis:

    • Plot the mP values against the log of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

III. HTRF® Binding Assay

HTRF® combines time-resolved fluorescence (TRF) with FRET. A long-lifetime europium cryptate (donor) is typically associated with the receptor (e.g., via a tag), and a suitable acceptor fluorophore is conjugated to the ligand. Binding brings the donor and acceptor into proximity, resulting in a FRET signal that is measured after a time delay to reduce background fluorescence.

Experimental Protocol: HTRF® Competitive Binding Assay

Materials:

  • Cells expressing a tagged this compound receptor (e.g., SNAP-tag or HaloTag®) or membranes prepared from these cells.

  • Terbium- or Europium-labeled anti-tag antibody or substrate (donor).

  • Fluorescently labeled this compound ligand (acceptor).

  • Unlabeled competitor ligands.

  • HTRF®-compatible assay buffer.

  • Low-volume, white 384-well microplates.

  • HTRF®-certified microplate reader.

Procedure:

  • Receptor and Ligand Labeling:

    • If using a tagged receptor, label the cells or membranes with the donor-conjugated substrate or antibody according to the manufacturer's protocol.

  • Assay Setup:

    • In a white microplate, add the assay buffer, serial dilutions of the competitor ligand, and the acceptor-labeled this compound ligand.

    • Add the donor-labeled receptor preparation to each well.

  • Incubation:

    • Incubate the plate at room temperature for the recommended time (typically 1-4 hours), protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF®-compatible reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).

  • Data Analysis:

    • Calculate the HTRF® ratio (Acceptor signal / Donor signal * 10,000).

    • Plot the HTRF® ratio against the log of the competitor concentration and fit the data to determine the IC50.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Quantitative Data Summary

The following table summarizes binding affinity data (Ki values) for a selection of this compound-related peptides at the human this compound receptors, as determined by non-radioactive binding assays.

LigandGALR1 Ki (µM)GALR2 Ki (µM)GALR3 Ki (µM)Assay Method
This compound (human)< 0.2Data not availableData not availableNanoBRET™
M15< 0.2Data not availableData not availableNanoBRET™
M35< 0.2Data not availableData not availableNanoBRET™
M400.2 - 2.0Data not availableData not availableNanoBRET™
M6170.2 - 2.0Data not availableData not availableNanoBRET™
Gal(1-15)0.2 - 2.0Data not availableData not availableNanoBRET™
Gal(DMG-(2-15))2.0 - 20.0Data not availableData not availableNanoBRET™
Gal(1-11)> 20.0Data not availableData not availableNanoBRET™
Gal(2-11)> 20.0Data not availableData not availableNanoBRET™
M871> 20.0Data not availableData not availableNanoBRET™

Note: The development of non-radioactive assays for GALR2 and GALR3 is an active area of research. Saturation binding of some tracers to GALR3 has been challenging, potentially due to lower receptor surface expression.

Conclusion

The non-radioactive binding assays described herein offer robust and sensitive alternatives to traditional radioligand-based methods for studying this compound receptors. The NanoBRET™ assay provides a physiologically relevant live-cell format, while FP and HTRF® are highly amenable to high-throughput screening campaigns. The selection of the most appropriate assay will depend on the specific research question, available resources, and desired throughput. The adoption of these non-radioactive technologies will undoubtedly accelerate the discovery and development of novel modulators of the this compound receptor system.

References

Measuring Galanin Levels in Brain Tissue using ELISA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galanin is a neuropeptide widely expressed in the central and peripheral nervous systems and is implicated in a variety of biological processes, including neurotransmission, hormone secretion, and synaptic plasticity.[1][2] Dysregulation of the this compound system has been linked to several neurological and psychiatric disorders, such as Alzheimer's disease, epilepsy, and depression. Accurate quantification of this compound levels in brain tissue is therefore crucial for understanding its physiological roles and its potential as a therapeutic target. This document provides a detailed protocol for the measurement of this compound in brain tissue using the Enzyme-Linked Immunosorbent Assay (ELISA) technique, a highly sensitive and specific method for protein quantification.

This compound Signaling Pathway

This compound exerts its effects by binding to three G protein-coupled receptor subtypes: GALR1, GALR2, and GALR3. Activation of these receptors triggers distinct intracellular signaling cascades. GALR1 and GALR3 typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. In contrast, GALR2 primarily couples to Gq/11 proteins, activating phospholipase C (PLC), which in turn leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium concentrations.

GalaninSignaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling GALR1 GALR1 Gi_o1 Gi/o GALR1->Gi_o1 GALR2 GALR2 Gq_11 Gq/11 GALR2->Gq_11 GALR3 GALR3 Gi_o2 Gi/o GALR3->Gi_o2 This compound This compound This compound->GALR1 This compound->GALR2 This compound->GALR3 AC Adenylyl Cyclase Gi_o1->AC PLC Phospholipase C (PLC) Gq_11->PLC Gi_o2->AC cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2

This compound receptor signaling pathways.

Data Presentation

The following table summarizes the reported concentrations of this compound-like immunoreactivity in various regions of the adult rat brain, as determined by radioimmunoassay (RIA). These values can serve as a reference for expected concentrations when performing ELISA experiments. It is important to note that concentrations may vary depending on the specific antibody used, the extraction method, and the physiological state of the animal.

Brain RegionThis compound Concentration (fmol/mg protein)
High Concentration (>2000 fmol/mg protein)
Amygdaloid Nuclei>2000
Septum>2000
Globus Pallidus>2000
Bed Nuclei of the Stria Terminalis>2000
Hypothalamic Nuclei (all)>2000
Superior Colliculus>2000
Locus Coeruleus>2000
Nucleus of the Solitary Tract>2000
Neurointermediate Lobe of the Pituitary>2000
Moderate Concentration (1000-2000 fmol/mg protein)
Hippocampus1000-2000
Nucleus Accumbens1000-2000
Nucleus of the Diagonal Tract1000-2000
Caudate-Putamen1000-2000
Central Gray1000-2000
Nucleus, Tract and Substantia Gelatinosa of the Spinal Trigeminal Nerve1000-2000

Data sourced from a radioimmunoassay study on the quantitative distribution of this compound-like immunoreactivity in the rat central nervous system.[1]

Experimental Protocols

This section outlines the key methodologies for measuring this compound levels in brain tissue, from sample preparation to the ELISA procedure.

Brain Tissue Homogenization

Proper homogenization is critical for the efficient extraction of this compound from brain tissue.

Materials:

  • Fresh or frozen brain tissue

  • Ice-cold Phosphate-Buffered Saline (PBS), pH 7.4

  • Homogenization Buffer (e.g., RIPA buffer with protease inhibitors)

  • Dounce homogenizer or mechanical homogenizer

  • Microcentrifuge tubes

  • Refrigerated microcentrifuge

Protocol:

  • Excise the brain region of interest on ice and record its wet weight.

  • Wash the tissue with ice-cold PBS to remove any blood.

  • Mince the tissue into small pieces.

  • Add 5-10 volumes of ice-cold homogenization buffer containing protease inhibitors to the tissue.

  • Homogenize the tissue on ice using a Dounce homogenizer (15-20 strokes) or a mechanical homogenizer until no visible tissue clumps remain.

  • Centrifuge the homogenate at 10,000-15,000 x g for 15-20 minutes at 4°C.

  • Carefully collect the supernatant, which contains the soluble protein fraction including this compound.

  • Determine the total protein concentration of the supernatant using a standard protein assay (e.g., BCA or Bradford assay).

  • Store the supernatant at -80°C until use in the ELISA.

This compound ELISA Protocol (Sandwich ELISA)

The following is a general protocol for a sandwich ELISA. It is essential to refer to the specific instructions provided with the commercial ELISA kit being used, as incubation times, antibody concentrations, and other parameters may vary.

Materials:

  • This compound ELISA kit (containing pre-coated microplate, detection antibody, standards, wash buffer, substrate, and stop solution)

  • Brain tissue homogenate (supernatant)

  • Plate reader capable of measuring absorbance at 450 nm

  • Pipettes and tips

  • Wash bottles or automated plate washer

Protocol:

  • Reagent Preparation: Prepare all reagents, including standards and wash buffer, according to the kit manufacturer's instructions.

  • Standard and Sample Addition: Add 100 µL of each standard and sample (in duplicate or triplicate) to the appropriate wells of the pre-coated microplate.

  • Incubation: Cover the plate and incubate for the time and temperature specified in the kit manual (typically 1-2 hours at 37°C or overnight at 4°C).

  • Washing: Aspirate the contents of each well and wash the plate 3-4 times with wash buffer. Ensure complete removal of the wash buffer after the final wash by inverting the plate and tapping it on a clean paper towel.

  • Detection Antibody Addition: Add 100 µL of the biotinylated detection antibody to each well.

  • Incubation: Cover the plate and incubate as per the kit's instructions (usually 1 hour at 37°C).

  • Washing: Repeat the washing step as described in step 4.

  • Enzyme Conjugate Addition: Add 100 µL of Streptavidin-HRP (or other enzyme conjugate) to each well.

  • Incubation: Cover the plate and incubate for the specified time (e.g., 30 minutes at 37°C).

  • Washing: Repeat the washing step as described in step 4.

  • Substrate Addition: Add 100 µL of TMB substrate to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 15-30 minutes, or until a color change is observed in the standards.

  • Stop Reaction: Add 50 µL of stop solution to each well to terminate the reaction. The color will change from blue to yellow.

  • Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of this compound in the unknown samples. Normalize the this compound concentration to the total protein concentration of the tissue homogenate (e.g., in pg of this compound per mg of total protein).

Experimental Workflow

The following diagram illustrates the overall workflow for measuring this compound levels in brain tissue using ELISA.

ELISA_Workflow cluster_prep Sample Preparation cluster_elisa ELISA Procedure cluster_analysis Data Analysis Tissue Brain Tissue (Fresh or Frozen) Wash Wash with ice-cold PBS Tissue->Wash Homogenize Homogenize in Lysis Buffer with Protease Inhibitors Wash->Homogenize Centrifuge Centrifuge at 10,000-15,000 x g Homogenize->Centrifuge Supernatant Collect Supernatant (Protein Extract) Centrifuge->Supernatant ProteinAssay Determine Total Protein Concentration Supernatant->ProteinAssay AddSample Add Standards & Samples to Coated Plate Supernatant->AddSample Incubate1 Incubate AddSample->Incubate1 Wash1 Wash Incubate1->Wash1 AddDetectionAb Add Detection Antibody Wash1->AddDetectionAb Incubate2 Incubate AddDetectionAb->Incubate2 Wash2 Wash Incubate2->Wash2 AddEnzyme Add Enzyme Conjugate Wash2->AddEnzyme Incubate3 Incubate AddEnzyme->Incubate3 Wash3 Wash Incubate3->Wash3 AddSubstrate Add Substrate Wash3->AddSubstrate Incubate4 Incubate in Dark AddSubstrate->Incubate4 AddStop Add Stop Solution Incubate4->AddStop ReadPlate Read Absorbance at 450 nm AddStop->ReadPlate StdCurve Generate Standard Curve ReadPlate->StdCurve Calculate Calculate this compound Concentration StdCurve->Calculate Normalize Normalize to Total Protein Calculate->Normalize FinalResult Final Result (pg this compound/mg protein) Normalize->FinalResult

Workflow for this compound measurement by ELISA.

References

Application Notes and Protocols for Galanin Immunohistochemistry in Rodent Brain Sections

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Galanin

This compound is a neuropeptide widely distributed throughout the central and peripheral nervous systems of mammals, including rodents.[1] It is involved in a diverse range of physiological and pathological processes, such as nociception, mood regulation, cognition, and neurodegenerative diseases. The localization of this compound-positive neurons and fibers within specific brain regions is crucial for understanding its role in these functions.[1][2] Immunohistochemistry (IHC) is a powerful technique to visualize the distribution and relative abundance of this compound in brain tissue, providing valuable insights into its neuroanatomical organization and potential involvement in various neurological conditions.[3] This document provides a detailed protocol for performing this compound immunohistochemistry on both free-floating and paraffin-embedded rodent brain sections.

Data Presentation: Quantitative Parameters

Successful immunohistochemistry relies on the optimization of several key parameters. The following tables provide a summary of typical quantitative data for this compound IHC in rodent brain sections. It is important to note that optimal conditions may vary depending on the specific antibody, tissue quality, and laboratory setup. Therefore, titration of antibodies and optimization of incubation times are highly recommended.[4]

Table 1: Antibody and Reagent Dilutions

ReagentDilution RangeNotes
Primary Antibody (anti-Galanin) 1:500 - 1:2000Optimal dilution should be determined by titration. Polyclonal antibodies may require higher dilutions.
Biotinylated Secondary Antibody 1:200 - 1:500For chromogenic detection with ABC kits.
Fluorescently Labeled Secondary Antibody 1:250 - 1:1000For immunofluorescence detection.
Normal Serum (for blocking) 5% - 10%Serum should be from the same species as the secondary antibody.
Triton X-100 (for permeabilization) 0.2% - 0.5%Helps in antibody penetration, especially for free-floating sections.
Hydrogen Peroxide (for quenching) 0.3% - 3% in Methanol or PBSTo block endogenous peroxidase activity in chromogenic methods.
DAPI or Hoechst (for counterstaining) Varies by manufacturerFor nuclear counterstaining in fluorescence microscopy.

Table 2: Incubation Times and Temperatures

StepDurationTemperatureNotes
Primary Antibody Incubation 24 - 72 hours4°CLonger incubation at a lower temperature can enhance signal and reduce background.
Secondary Antibody Incubation 1 - 2 hoursRoom TemperatureProtect from light if using fluorescently labeled antibodies.
ABC Reagent Incubation 30 - 60 minutesRoom TemperatureFor chromogenic detection.
DAB Development 2 - 10 minutesRoom TemperatureMonitor development under a microscope to avoid overstaining.
Antigen Retrieval (HIER) 10 - 20 minutes95-100°CFor paraffin-embedded sections.
Blocking 1 - 2 hoursRoom TemperatureTo prevent non-specific antibody binding.

Experimental Protocols

This section details the methodologies for this compound immunohistochemistry on both free-floating and paraffin-embedded rodent brain sections.

Protocol 1: this compound Staining of Free-Floating Rodent Brain Sections

This method is ideal for thicker sections (30-50 µm) and allows for excellent antibody penetration.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Tris-Buffered Saline (TBS)

  • Blocking Buffer: 10% Normal Donkey Serum (or other appropriate serum) and 0.3% Triton X-100 in PBS.

  • Primary Antibody Diluent: 1-5% Normal Donkey Serum and 0.3% Triton X-100 in PBS.

  • Primary antibody (anti-Galanin)

  • Biotinylated or fluorescently labeled secondary antibody

  • Avidin-Biotin Complex (ABC) reagent (for chromogenic detection)

  • 3,3'-Diaminobenzidine (DAB) substrate kit (for chromogenic detection)

  • Mounting medium

  • SuperFrost Plus slides

Procedure:

  • Tissue Preparation:

    • Anesthetize the rodent and perform transcardial perfusion with cold PBS followed by 4% paraformaldehyde (PFA) in 0.1 M phosphate buffer.

    • Post-fix the brain in 4% PFA overnight at 4°C.

    • Cryoprotect the brain by immersing it in a 30% sucrose solution in PBS at 4°C until it sinks.

    • Cut 30-50 µm thick sections on a cryostat or vibratome and collect them in a cryoprotectant solution or directly into PBS.

  • Staining Procedure:

    • Wash the free-floating sections three times in PBS for 10 minutes each.

    • Permeabilization: Incubate sections in 0.3% Triton X-100 in PBS for 20 minutes at room temperature on a shaker.

    • Blocking: Block non-specific binding by incubating the sections in blocking buffer for 1-2 hours at room temperature.

    • Primary Antibody Incubation: Incubate the sections in the primary antibody solution (e.g., rabbit anti-galanin) overnight to 48 hours at 4°C on a shaker.

    • Wash the sections three times in PBS for 10 minutes each.

    • Secondary Antibody Incubation: Incubate the sections in the appropriate secondary antibody solution (e.g., biotinylated donkey anti-rabbit or fluorescently labeled donkey anti-rabbit) for 1-2 hours at room temperature. Protect from light if using fluorescent secondaries.

    • Wash the sections three times in PBS for 10 minutes each.

  • Visualization:

    • For Chromogenic Detection:

      • Incubate sections in ABC reagent for 30-60 minutes at room temperature.

      • Wash three times in PBS for 10 minutes each.

      • Develop the signal with a DAB substrate kit according to the manufacturer's instructions. Monitor the reaction closely.

      • Stop the reaction by washing with PBS.

    • For Fluorescent Detection:

      • Proceed directly to mounting after the final washes. A nuclear counterstain like DAPI can be included in one of the final washes.

  • Mounting:

    • Mount the sections onto SuperFrost Plus slides.

    • Allow the slides to air dry.

    • Dehydrate the sections through a graded series of ethanol and clear in xylene (for chromogenic staining).

    • Coverslip with an appropriate mounting medium.

Protocol 2: this compound Staining of Paraffin-Embedded Rodent Brain Sections

This method is suitable for long-term storage of tissue and provides excellent morphology.

Materials:

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate buffer, pH 6.0 or 1 mM EDTA, pH 8.0).

  • Hydrogen Peroxide (for chromogenic detection)

  • PBS or TBS

  • Blocking Buffer

  • Primary and secondary antibodies

  • DAB or fluorescent detection reagents

  • Mounting medium

Procedure:

  • Tissue Preparation:

    • Perfuse and fix the brain as described in Protocol 1.

    • Dehydrate the brain through a graded series of ethanol and clear in xylene.

    • Embed the brain in paraffin wax.

    • Cut 5-10 µm thick sections on a microtome and mount them on slides.

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5-10 minutes each.

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%) for 5 minutes each.

    • Rinse in deionized water.

  • Antigen Retrieval:

    • Perform Heat-Induced Epitope Retrieval (HIER) by immersing the slides in pre-heated antigen retrieval buffer and heating in a microwave, pressure cooker, or water bath for 10-20 minutes.

    • Allow the slides to cool to room temperature in the buffer.

    • Rinse with PBS.

  • Staining Procedure:

    • Endogenous Peroxidase Quenching (for chromogenic detection): Incubate slides in 0.3-3% hydrogen peroxide in methanol or PBS for 10-30 minutes to block endogenous peroxidase activity. Rinse with PBS.

    • Blocking: Apply blocking buffer to the sections and incubate for 1-2 hours at room temperature.

    • Primary Antibody Incubation: Incubate with the primary anti-galanin antibody overnight at 4°C in a humidified chamber.

    • Wash slides three times with PBS.

    • Secondary Antibody Incubation: Apply the appropriate secondary antibody and incubate for 1-2 hours at room temperature.

    • Wash slides three times with PBS.

  • Visualization and Mounting:

    • Follow the visualization and mounting steps as described in Protocol 1.

Mandatory Visualizations

This compound Signaling Pathway

This compound exerts its effects by binding to three G-protein coupled receptors: GALR1, GALR2, and GALR3. GALR1 and GALR3 typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. GALR2, on the other hand, primarily couples to Gq/11 proteins, activating phospholipase C (PLC), which in turn leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium levels.

GalaninSignaling This compound This compound GALR1 GALR1 This compound->GALR1 GALR2 GALR2 This compound->GALR2 GALR3 GALR3 This compound->GALR3 Gio Gi/o GALR1->Gio Gq11 Gq/11 GALR2->Gq11 GALR3->Gio AC Adenylyl Cyclase Gio->AC PLC Phospholipase C Gq11->PLC cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3/DAG PLC->IP3_DAG Neuronal_Inhibition Neuronal Inhibition cAMP->Neuronal_Inhibition Ca ↑ Intracellular Ca²⁺ IP3_DAG->Ca Neuronal_Excitation Neuronal Excitation/ Modulation Ca->Neuronal_Excitation

Caption: Simplified this compound Signaling Pathways.

Experimental Workflow for this compound Immunohistochemistry

The following diagram outlines the key steps for both free-floating and paraffin-embedded immunohistochemistry protocols.

IHC_Workflow cluster_processing Tissue Processing cluster_staining Staining Protocol Start Start: Rodent Brain Tissue Perfusion Perfusion & Fixation (4% PFA) Start->Perfusion PostFixation Post-Fixation Perfusion->PostFixation Cryoprotection Cryoprotection (Sucrose) PostFixation->Cryoprotection Dehydration_Embedding Dehydration & Paraffin Embedding PostFixation->Dehydration_Embedding Sectioning_FF Sectioning (30-50µm) Free-Floating Cryoprotection->Sectioning_FF Blocking Blocking (Normal Serum) Sectioning_FF->Blocking Sectioning_Paraffin Sectioning (5-10µm) Slide-Mounted Dehydration_Embedding->Sectioning_Paraffin Deparaffinization Deparaffinization & Rehydration Sectioning_Paraffin->Deparaffinization AntigenRetrieval Antigen Retrieval (HIER) Deparaffinization->AntigenRetrieval AntigenRetrieval->Blocking PrimaryAb Primary Antibody (anti-Galanin) Blocking->PrimaryAb SecondaryAb Secondary Antibody PrimaryAb->SecondaryAb Visualization Visualization (Chromogenic or Fluorescent) SecondaryAb->Visualization Mounting Mounting & Coverslipping Visualization->Mounting End Microscopy & Analysis Mounting->End

Caption: General workflow for this compound immunohistochemistry.

Expected Results

Using an effective anti-galanin antibody and the described protocols, researchers can expect to see specific labeling of this compound-containing neuronal cell bodies and fibers in various regions of the rodent brain. In the rat brain, for instance, dense populations of this compound-immunoreactive cell bodies are found in the hypothalamus (e.g., paraventricular, supraoptic, and arcuate nuclei), locus coeruleus, and various brainstem nuclei. Dense fiber networks are expected in areas such as the hypothalamus, amygdala, hippocampus, and the dorsal horn of the spinal cord. The staining should be primarily cytoplasmic in cell bodies and present along axonal processes. The specificity of the staining should be confirmed by the absence of signal in negative control sections (i.e., where the primary antibody was omitted).

Troubleshooting

  • High Background: This can be due to insufficient blocking, excessive antibody concentration, or incomplete washing. Increase blocking time or serum concentration, titrate the primary antibody, and ensure thorough washes.

  • Weak or No Signal: This may result from poor tissue fixation, inadequate antigen retrieval (for paraffin sections), inactive primary antibody, or insufficient incubation times. Ensure proper tissue handling and test different antigen retrieval methods. Verify antibody activity and consider longer incubation periods.

  • Non-specific Staining: This can be caused by cross-reactivity of the primary or secondary antibodies. Use high-quality, affinity-purified antibodies and include appropriate controls.

By following these detailed protocols and considering the provided quantitative data and troubleshooting tips, researchers should be able to successfully perform this compound immunohistochemistry and obtain high-quality, reproducible results for their studies on the rodent brain.

References

Application Note: Quantitative Real-Time PCR (qPCR) for Galanin Gene Expression Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Galanin is a neuropeptide that is widely expressed in the central and peripheral nervous systems and is involved in a diverse range of biological functions, including pain perception, mood regulation, feeding, and cognition.[1] It exerts its effects by interacting with three distinct G protein-coupled receptors (GPCRs): GALR1, GALR2, and GALR3.[1][2] Given its role in various physiological and pathological processes such as depression, epilepsy, and cancer, the this compound signaling system presents a promising target for therapeutic intervention.[3][4]

Quantitative real-time PCR (qPCR) is a highly sensitive and specific technique used to measure the abundance of nucleic acid sequences. It is the gold standard for quantifying gene expression levels due to its accuracy, reproducibility, and broad dynamic range. This application note provides a detailed protocol for the analysis of this compound (GAL) gene expression using RT-qPCR, from sample preparation to data analysis, enabling researchers to reliably investigate the role of this important neuropeptide in their experimental systems.

Principle of the Method

Reverse transcription quantitative PCR (RT-qPCR) is used to detect and quantify messenger RNA (mRNA) levels. The process begins with the extraction of total RNA from a biological sample, which is then reverse transcribed into complementary DNA (cDNA). This cDNA serves as the template for the qPCR reaction. In the qPCR step, the target DNA is amplified, and fluorescence is monitored in real-time. The cycle at which the fluorescence signal crosses a predetermined threshold is known as the quantification cycle (Cq), which is inversely proportional to the amount of target nucleic acid in the initial sample. By normalizing the expression of the target gene (GAL) to one or more stably expressed reference (housekeeping) genes, accurate relative quantification of gene expression can be achieved.

Experimental Workflow

The overall workflow for this compound gene expression analysis involves several key stages, from sample collection to final data interpretation. Proper execution of each step is critical for obtaining reliable and reproducible results.

qPCR Workflow cluster_pre_pcr Pre-PCR Area cluster_pcr PCR Area cluster_post_pcr Data Analysis Sample Biological Sample (Tissue or Cells) RNA_Ext Total RNA Extraction Sample->RNA_Ext QC1 RNA Quality & Quantity Check (A260/280, RIN) RNA_Ext->QC1 DNase DNase I Treatment (gDNA Removal) QC1->DNase Pass cDNA_Syn cDNA Synthesis (Reverse Transcription) DNase->cDNA_Syn qPCR_Setup qPCR Reaction Setup (Master Mix, Primers, cDNA) cDNA_Syn->qPCR_Setup qPCR_Run Real-Time PCR Amplification qPCR_Setup->qPCR_Run Data_Acq Data Acquisition (Cq Values) qPCR_Run->Data_Acq Data_An Relative Quantification (e.g., 2-ΔΔCt Method) Data_Acq->Data_An Results Results Interpretation Data_An->Results

Caption: Experimental workflow for this compound gene expression analysis by qPCR.

Detailed Experimental Protocol

This protocol outlines the steps for quantifying this compound mRNA from cell culture or tissue samples.

Materials and Reagents
  • RNA Extraction: RNeasy Plus Mini Kit (Qiagen) or similar.

  • DNase: RNase-Free DNase I.

  • Reverse Transcription: High-Capacity cDNA Reverse Transcription Kit (Thermo Fisher Scientific) or similar.

  • qPCR Master Mix: 2X SYBR Green or TaqMan Master Mix.

  • Primers: Validated qPCR primers for human GAL and selected reference genes (e.g., GAPDH, ACTB, 18S rRNA).

    • GAL Forward Primer Example: 5'-TGGCAACCACAGGTCATTCAGC-3'

    • GAL Reverse Primer Example: 5'-TCAGGTATGGACCTGTCAAAGCT-3'

  • Plates/Tubes: Nuclease-free microcentrifuge tubes, PCR tubes, or 96/384-well qPCR plates.

  • Equipment: Microcentrifuge, spectrophotometer (e.g., NanoDrop), real-time PCR cycler, calibrated pipettes.

Step 1: RNA Extraction and Quality Control
  • Homogenize tissue samples or lyse cultured cells according to the manufacturer's protocol for your chosen RNA extraction kit.

  • Isolate total RNA using a column-based method, such as the RNeasy Plus Mini Kit.

  • Elute the RNA in nuclease-free water.

  • Quality Control:

    • Measure RNA concentration and purity using a spectrophotometer. An A260/280 ratio of ~1.8-2.0 and an A260/230 ratio of >2.0 indicates high purity.

    • Assess RNA integrity using an automated electrophoresis system. An RNA Integrity Number (RIN) greater than 7 is recommended for reliable qPCR results.

Step 2: DNase Treatment
  • To eliminate contaminating genomic DNA (gDNA), treat the purified RNA with DNase I.

  • Follow the DNase I manufacturer's protocol. Typically, this involves incubating 1-2 µg of RNA with DNase I and its buffer at 37°C for 15-30 minutes.

  • Inactivate the DNase I according to the protocol, often by adding EDTA and heating.

Step 3: cDNA Synthesis (Reverse Transcription)
  • Synthesize first-strand cDNA from 500 ng to 1 µg of total RNA using a reverse transcription kit.

  • Prepare the reverse transcription master mix according to the kit's instructions, typically including reverse transcriptase, dNTPs, random primers, and buffer.

  • Incubate the reaction as recommended (e.g., 25°C for 10 min, 37°C for 120 min, 85°C for 5 min).

  • Control Reaction: Prepare a "No Reverse Transcriptase" (No-RT) control for each RNA sample by omitting the reverse transcriptase enzyme. This control is used in the subsequent qPCR step to verify the absence of gDNA contamination.

Step 4: qPCR Reaction Setup
  • Thaw all reagents (qPCR master mix, primers, cDNA) on ice. Mix each reagent thoroughly before use.

  • Prepare a qPCR master mix for each gene (GAL and reference genes) to minimize pipetting errors. For a single 20 µL reaction:

    • 10 µL 2X SYBR Green Master Mix

    • 1 µL Forward Primer (10 µM)

    • 1 µL Reverse Primer (10 µM)

    • 6 µL Nuclease-free water

    • 2 µL cDNA template (diluted, e.g., 1:5)

  • Aliquot 18 µL of the master mix into each well of a qPCR plate.

  • Add 2 µL of the appropriate cDNA sample to each well. Include technical triplicates for each sample and gene combination.

  • Include the No-RT controls and a No Template Control (NTC), where water is added instead of cDNA, to check for contamination.

  • Seal the plate, mix gently, and centrifuge briefly to collect the contents at the bottom of the wells.

Step 5: qPCR Cycling and Data Collection
  • Place the plate in the real-time PCR cycler.

  • Set up the thermal cycling program. A typical program includes:

    • Initial Denaturation: 95°C for 10 minutes.

    • Cycling (40 cycles):

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 1 minute.

    • Melt Curve Analysis (for SYBR Green): To verify the specificity of the amplified product.

  • Start the run and collect the fluorescence data.

This compound Signaling Pathways

This compound mediates its diverse biological effects through three GPCR subtypes that couple to different intracellular signaling cascades. Understanding these pathways is crucial for interpreting gene expression data in a functional context. GALR1 and GALR3 typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. In contrast, GALR2 preferentially couples to Gq/11 proteins, activating phospholipase C (PLC), which leads to an increase in intracellular calcium.

This compound Signaling cluster_membrane Cell Membrane cluster_intracellular GALR1 GALR1 Gi Gαi/o GALR1->Gi GALR2 GALR2 Gq Gαq/11 GALR2->Gq GALR3 GALR3 GALR3->Gi This compound This compound This compound->GALR1 This compound->GALR2 This compound->GALR3 AC Adenylyl Cyclase Gi->AC PLC Phospholipase C Gq->PLC cAMP ↓ cAMP AC->cAMP Ca ↑ Ca²⁺ / DAG / IP₃ PLC->Ca

Caption: Simplified overview of this compound receptor signaling pathways.

Data Analysis and Presentation

Relative Quantification (ΔΔCq Method)

The most common method for relative gene expression analysis is the 2-ΔΔCq (or 2-ΔΔCt) method. This method compares the Cq values of the target gene (GAL) with a reference gene in both a test sample and a calibrator sample (e.g., untreated control).

  • Normalization to Reference Gene (ΔCq): For each sample, calculate the difference between the Cq value of the target gene and the Cq value of the reference gene. ΔCq = Cq(GAL) - Cq(Reference Gene)

  • Normalization to Calibrator Sample (ΔΔCq): Calculate the difference between the ΔCq of the test sample and the ΔCq of the calibrator sample. ΔΔCq = ΔCq(Test Sample) - ΔCq(Calibrator Sample)

  • Calculate Relative Expression: Determine the fold change in gene expression. Fold Change = 2^(-ΔΔCq)

Data Presentation

Quantitative data should be summarized in a clear and structured table to facilitate comparison between experimental groups. The table should include raw Cq values, calculated ΔCq and ΔΔCq values, and the final relative quantification (RQ) or fold change.

Table 1: Example of this compound Gene Expression Data Analysis

Sample GroupBiological ReplicateTarget Gene (GAL) Mean CqReference Gene (GAPDH) Mean CqΔCq (Cq_GAL - Cq_GAPDH)ΔΔCq (vs. Control Mean ΔCq)Relative Quantification (RQ) (2⁻ΔΔCq)
Control124.519.25.30.050.97
Control224.819.55.30.050.97
Control324.218.95.30.050.97
Mean 24.5 19.2 5.25 0.00 1.00
Treated122.119.32.8-2.455.46
Treated221.919.02.9-2.355.09
Treated322.419.43.0-2.254.76
Mean 22.1 19.2 2.90 -2.35 5.10

Note: The calibrator for ΔΔCq calculation is the Mean ΔCq of the Control group (5.25).

Conclusion

This application note provides a comprehensive framework for the quantitative analysis of this compound gene expression using RT-qPCR. By following best practices for RNA quality control, experimental setup, and data analysis, researchers can generate accurate and reliable data. This will facilitate a deeper understanding of the this compound system's role in health and disease and aid in the development of novel therapeutics targeting this important signaling pathway.

References

Application Notes: Western Blot Analysis of Galanin Receptor Protein Levels

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Galanin is a neuropeptide widely distributed in the central and peripheral nervous systems that mediates a variety of physiological and pathological processes, including pain, mood, feeding behavior, and neuroprotection.[1] These effects are mediated through three G-protein-coupled receptor (GPCR) subtypes: this compound Receptor 1 (GALR1), this compound Receptor 2 (GALR2), and this compound Receptor 3 (GALR3).[1][2] Understanding the expression levels of these receptors in different tissues and under various conditions is crucial for elucidating their roles in health and disease and for developing targeted therapeutics. Western blotting is a fundamental technique used to detect and quantify the protein levels of this compound receptors in complex biological samples.[3]

Principles and Considerations

Western blotting for this compound receptors, like other seven-transmembrane (7TM) GPCRs, presents unique challenges. These include their low abundance, hydrophobic nature, and potential for post-translational modifications. Key considerations for a successful quantitative Western blot include:

  • Antibody Specificity: The lack of highly sensitive and specific antibodies for endogenous GPCRs can hamper research.[4] It is critical to validate antibodies, ideally using knockout/knockdown tissues or cells as negative controls, to ensure they recognize the target receptor without significant off-target binding.

  • Sample Preparation: Efficient solubilization of these membrane-bound proteins is essential. Lysis buffers must contain appropriate detergents to extract receptors from the lipid bilayer while preserving their antigenicity. Protease inhibitors are necessary to prevent protein degradation.

  • Quantitative Analysis: For quantitative assessment of protein expression, it is crucial to work within the linear range of detection for both the target protein and the loading control. Normalization is required to correct for variations in sample loading and transfer. This is typically achieved using housekeeping proteins (HKPs) like GAPDH or β-actin, or by total protein normalization (TPN).

This compound Receptor Signaling Pathways

This compound receptor subtypes couple to different G-proteins to initiate distinct intracellular signaling cascades.

  • GALR1 and GALR3 primarily couple to inhibitory Gαi/o proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

  • GALR2 mainly couples to Gαq/11 proteins. This coupling activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

GALR1_GALR3_Signaling cluster_membrane Plasma Membrane GALR1_3 GALR1 / GALR3 Gio Gαi/o GALR1_3->Gio Activates AC Adenylyl Cyclase Gio->AC Inhibits cAMP cAMP ↓ AC->cAMP Reduces This compound This compound This compound->GALR1_3 Binds

Caption: GALR1 and GALR3 Signaling Pathway.

GALR2_Signaling cluster_membrane Plasma Membrane GALR2 GALR2 Gq11 Gαq/11 GALR2->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG This compound This compound This compound->GALR2 Binds Ca2 Ca²⁺ ↑ IP3->Ca2 Mobilizes PKC PKC DAG->PKC Activates

Caption: GALR2 Signaling Pathway.

Experimental Workflow for Western Blot

The procedure for analyzing this compound receptor protein levels involves several sequential steps, from sample collection to data analysis. Each step must be carefully optimized to ensure reliable and reproducible results.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_immuno Immunodetection cluster_analysis Analysis Tissue 1. Tissue/Cell Collection Lysis 2. Lysis & Homogenization Tissue->Lysis Quant 3. Protein Quantification Lysis->Quant SDS_PAGE 4. SDS-PAGE Quant->SDS_PAGE Block 6. Blocking Inc_Pri 7. Primary Antibody Incubation Block->Inc_Pri Inc_Sec 8. Secondary Antibody Incubation Inc_Pri->Inc_Sec Detect 9. Signal Detection Inc_Sec->Detect Image 10. Image Acquisition Detect->Image Data 11. Densitometry & Normalization Image->Data Transfer 5. Protein Transfer (to PVDF/NC) SDS_PAGE->Transfer Transfer->Block

Caption: General workflow for Western blot analysis.

Detailed Protocols

This protocol provides a generalized framework for the Western blot analysis of GALR1, GALR2, and GALR3. Optimization of specific steps (e.g., antibody concentrations, incubation times) is essential for each experimental system.

1. Sample Preparation (Tissue Homogenization and Lysis)

  • Collect fresh or frozen tissue samples (e.g., brain, spinal cord, colorectal tissue).

  • Wash tissue with ice-cold Phosphate-Buffered Saline (PBS) to remove contaminants.

  • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail.

  • Homogenize the tissue on ice using a mechanical homogenizer until no visible tissue fragments remain.

  • Incubate the homogenate on ice for 30 minutes with periodic vortexing to ensure complete lysis.

  • Centrifuge the lysate at 14,000 x g for 30 minutes at 4°C to pellet cellular debris.

  • Carefully collect the supernatant containing the solubilized proteins and transfer it to a new pre-chilled tube. Store at -80°C.

2. Protein Quantification

  • Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • Based on the concentrations, calculate the volume of lysate needed to load equal amounts of protein (typically 20-50 µg) for each sample.

  • Prepare protein samples for loading by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes to denature the proteins.

3. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)

  • Load the denatured protein samples and a molecular weight marker into the wells of a polyacrylamide gel (e.g., 10% SDS-PAGE).

  • Run the gel in electrophoresis running buffer at a constant voltage until the dye front reaches the bottom of the gel.

4. Protein Transfer

  • Equilibrate the gel, PVDF or nitrocellulose membrane, and filter papers in transfer buffer.

  • Assemble the transfer stack (sandwich) ensuring no air bubbles are trapped between the gel and the membrane.

  • Transfer the proteins from the gel to the membrane using a wet or semi-dry transfer system. Transfer conditions (time, voltage) should be optimized, especially for GPCRs.

5. Immunoblotting

  • After transfer, wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween-20).

  • Blocking: Incubate the membrane in a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1-2 hours at room temperature with gentle agitation to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the this compound receptor of interest (e.g., anti-GALR1, anti-GALR2, or anti-GALR3) diluted in blocking buffer. Incubation is typically performed overnight at 4°C with gentle agitation.

    • Note: Optimal antibody dilution must be determined empirically. Starting points can be 1:500 to 1:3000. The calculated molecular weight for GALR1 is approximately 39-40 kDa and for GALR2 is 42 kDa.

  • Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit HRP) diluted in blocking buffer for 1-2 hours at room temperature.

  • Final Washes: Repeat the washing step (Step 5.4) to remove unbound secondary antibody.

6. Signal Detection and Analysis

  • Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Capture the chemiluminescent signal using an imaging system (e.g., CCD camera-based imager) or X-ray film.

  • Quantitative Analysis: Use densitometry software to measure the band intensity for the target this compound receptor and the loading control in each lane.

  • Normalize the target protein signal by dividing it by the signal of the corresponding loading control (e.g., GAPDH) in the same lane.

  • Calculate the relative protein expression by comparing the normalized values across different samples.

Quantitative Data Summary

The following tables summarize quantitative data on this compound receptor protein expression from published studies.

Table 1: Relative Protein Expression of this compound Receptors in Human Colorectal Cancer (CRC)

ReceptorTissue TypeAverage Immunoreactivity (Mean ± SEM)P-valueFindingSource
GALR1 CRC Cells82.91 ± 3.160.0096Significantly higher in CRC cells
Unchanged Mucosa70.00 ± 3.42
GALR2 CRC Cells46.55 ± 3.680.1546No significant difference
Unchanged Mucosa38.00 ± 3.98
GALR3 CRC Cells63.64 ± 3.280.0042Significantly higher in CRC cells
Unchanged Mucosa48.36 ± 4.32

Table 2: Relative Protein Expression of this compound Receptors in Pig Myometrium with E. coli-induced Inflammation

ReceptorExperimental GroupRelative Protein Expression (Ratio to GAPDH)P-valueFindingSource
GALR1 Control / Saline~1.0< 0.001Significantly reduced in inflamed tissue
E. coli (Inflamed)~0.4
GALR2 Control / Saline~1.0Not SignificantNo significant difference
E. coli (Inflamed)~1.0

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
No Signal or Weak Signal - Inefficient protein transfer.- Primary or secondary antibody concentration is too low.- Low abundance of the target protein.- Verify transfer efficiency with Ponceau S staining.- Optimize antibody concentrations by running a dilution series.- Increase the amount of protein loaded onto the gel.
High Background - Insufficient blocking.- Antibody concentration is too high.- Inadequate washing.- Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).- Reduce primary and/or secondary antibody concentration.- Increase the number and duration of wash steps.
Non-specific Bands - Primary antibody is not specific enough.- Protein degradation.- Protein overloading.- Validate antibody specificity (e.g., using knockout controls).- Use fresh samples and always include protease inhibitors in the lysis buffer.- Reduce the total amount of protein loaded on the gel.
Bands at Incorrect Molecular Weight - Post-translational modifications (e.g., glycosylation).- Splice variants or isoforms.- Protein multimers.- Check literature for known modifications or isoforms of this compound receptors.- Ensure complete denaturation by boiling samples in sample buffer for 10 minutes.

References

Application Notes and Protocols: Electrophysiological Recording of Galanin's Effects on Neuronal Firing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galanin is a neuropeptide widely expressed in the central and peripheral nervous systems that plays a crucial role in modulating neuronal excitability, synaptic transmission, and plasticity.[1][2][3] Its diverse functions, which include regulation of mood, cognition, pain perception, and seizure thresholds, are mediated by three G protein-coupled receptors: GalR1, GalR2, and GalR3.[4][5] Understanding the electrophysiological effects of this compound on neuronal firing is paramount for elucidating its role in physiological processes and for the development of novel therapeutics targeting neurological and psychiatric disorders.

These application notes provide a comprehensive overview of the electrophysiological effects of this compound, detailed protocols for their investigation using patch-clamp electrophysiology in brain slices, and a summary of quantitative data from key studies.

Signaling Pathways of this compound Receptors

The three this compound receptor subtypes couple to different G proteins, leading to distinct downstream signaling cascades and physiological effects.

  • GalR1 and GalR3: These receptors primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels. This typically results in membrane hyperpolarization and an overall inhibitory effect on neuronal firing.

  • GalR2: In contrast, GalR2 predominantly couples to Gq/11 proteins, activating phospholipase C (PLC). This leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in the mobilization of intracellular calcium and the activation of protein kinase C (PKC). The functional outcome of GalR2 activation can be either excitatory or inhibitory depending on the specific neuronal population and the downstream effectors present.

Galanin_Signaling_Pathways cluster_GalR1_GalR3 GalR1 / GalR3 cluster_GalR2 GalR2 GalR1_3 This compound (ligand) Receptor1_3 GalR1 / GalR3 Gi_o Gαi/o AC Adenylyl Cyclase cAMP cAMP GIRK GIRK Channel (K+ Efflux) Hyperpolarization Hyperpolarization (Inhibition) GalR2_ligand This compound (ligand) Receptor2 GalR2 Gq_11 Gαq/11 PLC Phospholipase C PIP2 PIP2 IP3 IP3 DAG DAG Ca_release Intracellular Ca2+ Release PKC Protein Kinase C Modulation Modulation of Neuronal Excitability

Data Presentation: Quantitative Effects of this compound on Neuronal Firing

The effects of this compound on neuronal firing are diverse and depend on the brain region, neuronal cell type, and the specific this compound receptor subtypes expressed. The following tables summarize the quantitative data from several key electrophysiological studies.

Table 1: Inhibitory Effects of this compound on Neuronal Properties

Brain Region/Neuronal TypeThis compound/Agonist ConcentrationEffectReceptor(s) ImplicatedReference
Locus Coeruleus (LC) Neurons100 nM this compoundHyperpolarization, decreased firing rateGalR1
Hippocampal CA3 Pyramidal Neurons1 µM this compound (1-15)Hyperpolarization-
Myenteric AH/Type 2 Neurons1 µM this compoundHyperpolarization, decreased input resistance-
Subfornical Organ (SFO) Neurons100 nM this compoundInhibition of neural activity, outward currentGalR1
Substantia Gelatinosa (SG) Neurons44 nM this compound (EC50)Membrane hyperpolarizationGalR1
Spinal Dorsal Horn Neurons0.1-1 nmol this compoundDose-dependent inhibition of WDR neuron activity-

Table 2: Excitatory and Modulatory Effects of this compound on Neuronal Properties

Brain Region/Neuronal TypeThis compound/Agonist ConcentrationEffectReceptor(s) ImplicatedReference
Dorsal Root Ganglion (DRG) Neurons10⁻¹⁵ - 10⁻⁷ M this compoundIncreased number of action potentials, depolarization, increased input resistance, enhanced Ca²⁺ currentsGalR2
Substantia Gelatinosa (SG) Neurons2.0 nM this compound (EC50)Increased frequency of spontaneous EPSCsGalR2/R3
Diagonal Band of Broca (DBB) Neurons-Increased excitability (decreased K⁺ conductance)-

Experimental Protocols

This section provides a detailed methodology for investigating the effects of this compound on neuronal firing using whole-cell patch-clamp electrophysiology in acute brain slices.

Experimental_Workflow cluster_preparation Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis animal_prep Animal Anesthesia and Perfusion brain_extraction Brain Extraction and Dissection animal_prep->brain_extraction slicing Vibratome Slicing (e.g., 300 µm) brain_extraction->slicing recovery Slice Recovery (ACSF at 32-34°C) slicing->recovery transfer Transfer Slice to Recording Chamber recovery->transfer cell_selection Identify Target Neuron (e.g., DIC microscopy) transfer->cell_selection patching Establish Whole-Cell Patch-Clamp Configuration cell_selection->patching baseline Record Baseline Neuronal Activity patching->baseline drug_app Bath Application of This compound/Agonist/Antagonist baseline->drug_app data_acq Data Acquisition (e.g., pClamp) baseline->data_acq washout Washout drug_app->washout drug_app->data_acq washout->baseline Reversibility Check washout->data_acq analysis Analysis of Firing Rate, Membrane Potential, PSCs, etc. data_acq->analysis stats Statistical Analysis analysis->stats

Materials and Reagents
  • Animals: Adult rats or mice are commonly used.

  • Anesthetics: Isoflurane, ketamine/xylazine cocktail, or other approved anesthetics.

  • Solutions:

    • Sucrose-based cutting solution (ice-cold and bubbled with 95% O₂/5% CO₂): (in mM) 210 sucrose, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 0.5 CaCl₂, 7 MgCl₂, 7 dextrose.

    • Artificial cerebrospinal fluid (aCSF) (bubbled with 95% O₂/5% CO₂): (in mM) 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 2 CaCl₂, 1 MgCl₂, 10 dextrose.

    • Intracellular solution (for whole-cell patch-clamp): (in mM) 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 phosphocreatine. pH adjusted to 7.3 with KOH.

  • This compound and related ligands:

    • This compound (human, rat)

    • GalR1 agonist (e.g., M617)

    • GalR2/R3 agonist (e.g., this compound 2-11)

    • This compound receptor antagonist (e.g., galantide)

  • Equipment:

    • Vibrating microtome (vibratome)

    • Dissection tools

    • Upright microscope with DIC optics

    • Patch-clamp amplifier and data acquisition system (e.g., Axon Instruments, HEKA)

    • Micromanipulators

    • Perfusion system

    • Temperature controller

    • Borosilicate glass capillaries for patch pipettes

Protocol: Brain Slice Preparation
  • Anesthesia and Perfusion:

    • Deeply anesthetize the animal using an approved anesthetic protocol.

    • Perform a transcardial perfusion with ice-cold, oxygenated sucrose-based cutting solution until the liver is cleared of blood.

  • Brain Extraction and Slicing:

    • Rapidly decapitate the animal and dissect the brain, placing it in the ice-cold sucrose solution.

    • Isolate the brain region of interest (e.g., hippocampus, spinal cord).

    • Glue the tissue block onto the vibratome stage and immerse it in the ice-cold, oxygenated sucrose solution.

    • Cut coronal or sagittal slices at a desired thickness (e.g., 250-350 µm).

  • Slice Recovery:

    • Transfer the slices to a holding chamber containing aCSF continuously bubbled with 95% O₂/5% CO₂.

    • Incubate the slices at 32-34°C for 30 minutes, then allow them to equilibrate at room temperature for at least 1 hour before recording.

Protocol: Whole-Cell Patch-Clamp Recording
  • Setup:

    • Transfer a single slice to the recording chamber on the microscope stage.

    • Continuously perfuse the slice with oxygenated aCSF at a rate of 2-3 mL/min, maintaining the temperature at 30-32°C.

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution.

  • Recording:

    • Using DIC optics, identify a healthy-looking neuron in the target region.

    • Approach the neuron with the patch pipette and apply gentle positive pressure.

    • Once the pipette touches the cell membrane, release the positive pressure and apply gentle negative pressure to form a gigaohm seal (>1 GΩ).

    • Rupture the cell membrane with a brief pulse of negative pressure to achieve the whole-cell configuration.

    • Switch to current-clamp or voltage-clamp mode to record neuronal activity.

  • Experimental Procedure:

    • Record a stable baseline of neuronal activity (e.g., resting membrane potential, spontaneous firing rate, postsynaptic currents) for 5-10 minutes.

    • Bath-apply this compound or a specific receptor agonist at the desired concentration through the perfusion system.

    • Record the changes in neuronal activity for the duration of the drug application (typically 5-15 minutes).

    • Wash out the drug by perfusing with regular aCSF and record the recovery of neuronal activity to baseline levels. This demonstrates the reversibility of the effect.

Data Analysis
  • Firing Rate: In current-clamp mode, measure the number of action potentials per unit of time before, during, and after drug application.

  • Membrane Potential: Measure the resting membrane potential and any drug-induced hyperpolarization or depolarization.

  • Input Resistance: Calculate the input resistance from the voltage response to a series of hyperpolarizing current injections (I-V plot).

  • Postsynaptic Currents (PSCs): In voltage-clamp mode, measure the frequency and amplitude of spontaneous or evoked excitatory (EPSCs) and inhibitory (IPSCs) postsynaptic currents.

  • Statistical Analysis: Use appropriate statistical tests (e.g., paired t-test, ANOVA) to determine the significance of the observed effects.

Conclusion

The electrophysiological investigation of this compound's effects on neuronal firing is a critical area of research with significant implications for understanding brain function and developing novel therapeutic strategies. The protocols and data presented here provide a foundation for researchers to explore the multifaceted roles of this important neuropeptide. Careful consideration of the specific brain region, neuronal population, and this compound receptor subtype is essential for interpreting the experimental outcomes.

References

Application Notes and Protocols for In Vivo Microdialysis Measuring Galanin Release

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Galanin is a neuropeptide widely distributed in the central and peripheral nervous systems that plays a crucial role in a variety of physiological and pathological processes, including nociception, mood regulation, feeding behavior, and cognition.[1] The study of this compound release in vivo is essential for understanding its function in these processes and for the development of novel therapeutics targeting the this compound system. In vivo microdialysis is a powerful technique that allows for the continuous sampling of extracellular fluid from specific brain regions or peripheral tissues in awake, freely moving animals.[2][3] This enables the measurement of endogenous this compound levels and their dynamic changes in response to physiological stimuli or pharmacological interventions.[4][5]

These application notes provide a comprehensive overview and detailed protocols for the use of in vivo microdialysis to measure this compound release.

This compound Signaling Pathways

This compound exerts its effects by binding to three G protein-coupled receptors: GALR1, GALR2, and GALR3. These receptors are coupled to different intracellular signaling pathways, leading to diverse physiological responses.

Galanin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_galr1_3 cluster_galr2 This compound This compound GALR1 GALR1 This compound->GALR1 GALR2 GALR2 This compound->GALR2 GALR3 GALR3 This compound->GALR3 Gi_o Gαi/o GALR1->Gi_o MAPK_pathway MAPK Pathway (ERK1/2) GALR1->MAPK_pathway Gq_11 Gαq/11 GALR2->Gq_11 GALR2->MAPK_pathway GALR3->Gi_o AC_inhibit Adenylate Cyclase (Inhibition) Gi_o->AC_inhibit GIRK GIRK Channel (Activation) Gi_o->GIRK cAMP ↓ cAMP AC_inhibit->cAMP K_efflux ↑ K+ Efflux (Hyperpolarization) GIRK->K_efflux PLC Phospholipase C (Activation) Gq_11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca2+ IP3->Ca_release PKC Protein Kinase C (Activation) DAG->PKC

Caption: this compound receptor signaling pathways.

Quantitative Data on In Vivo this compound Release

The following table summarizes quantitative data on this compound release measured by in vivo microdialysis from published studies.

Brain Region/TissueAnimal ModelBasal this compound ConcentrationStimulated this compound ConcentrationStimulusAnalytical MethodReference
Ventral HippocampusRat1.8 ± 0.3 fmol/mL per 20 minNot explicitly quantified, but increased60 mM KCl or 148 µM veratridineRadioimmunoassay (RIA)
Dorsal Horn of Spinal CordRatClose to detection limitNot explicitly quantified, but releasedElectrical stimulation of sciatic nerveRadioimmunoassay (RIA)
Pituitary Adenoma (in vitro)Human30-230 pmol/4 h151 ± 32% to 270 ± 44% of unstimulated levels100 pM to 100 nM CRHNot specified

Experimental Protocols

Principle of In Vivo Microdialysis for this compound Measurement

In vivo microdialysis involves the stereotaxic implantation of a microdialysis probe into a specific tissue of interest in an anesthetized animal. The probe consists of a semi-permeable membrane at its tip. Artificial cerebrospinal fluid (aCSF) is continuously perfused through the probe at a slow flow rate. As the aCSF passes through the probe, extracellular molecules, including this compound, diffuse across the semi-permeable membrane down their concentration gradient and are collected in the exiting perfusate, referred to as the dialysate. The collected dialysate can then be analyzed for this compound concentration using highly sensitive analytical techniques such as radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS).

Microdialysis_Workflow cluster_preparation Preparation cluster_procedure Surgical and Experimental Procedure cluster_analysis Analysis Animal_Prep Animal Preparation (Anesthesia) Probe_Prep Microdialysis Probe and System Preparation Surgery Stereotaxic Surgery and Probe Implantation Animal_Prep->Surgery Probe_Prep->Surgery Perfusion Perfusion with aCSF Surgery->Perfusion Collection Dialysate Collection Perfusion->Collection Sample_Storage Sample Storage (-80°C) Collection->Sample_Storage Analysis This compound Quantification (RIA or LC-MS) Sample_Storage->Analysis Data_Analysis Data Analysis Analysis->Data_Analysis

Caption: Experimental workflow for in vivo microdialysis.

Materials and Reagents
  • Microdialysis Probes: Commercially available or custom-made probes with a molecular weight cutoff suitable for neuropeptides (e.g., 20-100 kDa).

  • Guide Cannula: For chronic implantations.

  • Microinfusion Pump: Capable of low and precise flow rates (e.g., 0.5-5 µL/min).

  • Fraction Collector: For automated collection of dialysate samples.

  • Stereotaxic Apparatus: For accurate probe implantation.

  • Anesthesia: As appropriate for the animal model (e.g., isoflurane, ketamine/xylazine).

  • Artificial Cerebrospinal Fluid (aCSF): A typical recipe consists of (in mM): 145 NaCl, 2.7 KCl, 1.0 MgCl₂, 1.2 CaCl₂, and 2.0 Na₂HPO₄, adjusted to pH 7.4. The solution should be filtered through a 0.22 µm filter before use.

  • Sample Collection Vials: Low-binding microcentrifuge tubes.

  • Reagents for this compound Analysis: Depending on the chosen method (e.g., RIA kit, LC-MS standards).

Detailed Experimental Procedure

1. Animal Surgery and Probe Implantation

  • Anesthetize the animal using an approved protocol.

  • Secure the animal in a stereotaxic frame.

  • Perform a midline incision on the scalp to expose the skull.

  • Drill a small hole in the skull at the stereotaxic coordinates corresponding to the target brain region.

  • Slowly lower the microdialysis probe or guide cannula to the desired depth.

  • For acute experiments, the probe is secured in place for the duration of the experiment. For chronic experiments, the guide cannula is fixed to the skull with dental cement, and the probe is inserted into the guide cannula on the day of the experiment.

  • Allow the animal to recover from surgery before starting the microdialysis experiment, especially for chronic studies.

2. Microdialysis Perfusion and Sample Collection

  • Connect the microdialysis probe to the microinfusion pump and the fraction collector using appropriate tubing.

  • Perfuse the probe with aCSF at a constant low flow rate (e.g., 1-2 µL/min).

  • Allow for an equilibration period (e.g., 1-2 hours) after probe insertion to establish a stable baseline.

  • Collect dialysate samples at regular intervals (e.g., 20-30 minutes) into pre-chilled collection vials.

  • To study stimulated release, the composition of the aCSF can be altered (e.g., by adding a high concentration of potassium chloride) or a pharmacological agent can be administered systemically or through the probe (reverse dialysis).

  • Immediately after collection, samples should be placed on dry ice and then stored at -80°C until analysis to prevent degradation of the peptide.

3. This compound Quantification

Due to the low concentration of this compound in the extracellular fluid, a highly sensitive analytical method is required.

  • Radioimmunoassay (RIA): A traditional and sensitive method for peptide quantification. This technique involves the competitive binding of radiolabeled and unlabeled this compound to a limited number of this compound-specific antibodies.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A modern and highly specific and sensitive method that allows for the simultaneous quantification of multiple neuropeptides.

4. Data Analysis

  • This compound concentrations in the dialysate are typically expressed as fmol/sample or fmol/mL.

  • Basal release is determined by averaging the concentrations from several samples collected before any stimulation.

  • Stimulated release is often expressed as a percentage change from the basal level.

  • Statistical analysis should be performed to determine the significance of any observed changes in this compound release.

Troubleshooting and Considerations

  • Low or Undetectable this compound Levels: The basal concentration of this compound in many brain regions is very low, often near the detection limit of the assay. It may be necessary to pool samples or use a more sensitive analytical method.

  • Probe Recovery: The efficiency of the microdialysis probe in recovering the analyte from the extracellular fluid (probe recovery) can vary. In vitro and in vivo methods can be used to estimate probe recovery and correct the measured dialysate concentrations to reflect the actual extracellular concentrations. The "no-net-flux" or "zero-net-flux" method is a quantitative microdialysis technique that can be used to determine the true extracellular concentration.

  • Peptide Stability: Neuropeptides like this compound are susceptible to degradation by proteases. It is crucial to handle samples on ice and store them at -80°C. The addition of protease inhibitors to the collection vials may also be considered.

  • Histological Verification: After the experiment, it is essential to perfuse the animal and perform histological analysis to verify the correct placement of the microdialysis probe.

By following these detailed protocols and considerations, researchers can successfully employ in vivo microdialysis to investigate the dynamic release of this compound in the nervous system, providing valuable insights into its role in health and disease.

References

Application Notes and Protocols for Cell-Specific Galanin Overexpression or Knockdown Using Viral Vectors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Galanin and its Therapeutic Potential

This compound is a neuropeptide widely expressed throughout the central and peripheral nervous systems, as well as in the gut.[1] It exerts its biological effects by binding to three G protein-coupled receptors (GPCRs): GalR1, GalR2, and GalR3.[1][2] These receptors are coupled to different intracellular signaling cascades, leading to diverse and sometimes opposing physiological outcomes.[2][3] this compound is implicated in a wide range of biological functions, including pain perception, mood regulation, cognition, feeding behavior, and seizure threshold. Its dysregulation has been linked to several pathological conditions, such as Alzheimer's disease, epilepsy, depression, and neuropathic pain, making the galaninergic system a promising target for therapeutic intervention.

Viral vector-mediated gene therapy offers a powerful tool to precisely modulate this compound signaling in a cell-type-specific manner, enabling researchers to dissect its complex roles in neural circuits and explore its therapeutic potential. This document provides detailed application notes and protocols for using viral vectors to achieve cell-specific overexpression or knockdown of this compound.

Strategies for Cell-Specific Targeting

Achieving cell-type-specific gene expression is crucial for accurately studying the function of this compound in distinct neural populations and for developing targeted therapies with minimal off-target effects. The two primary strategies for cell-specific targeting with viral vectors are the use of cell-specific promoters and the selection of viral vectors with natural or engineered cell tropism.

Cell-Specific Promoters

Promoters are regulatory DNA sequences that control gene expression. By using promoters that are active only in specific cell types, transgene expression can be restricted to the desired cell population.

  • Neuron-Specific Promoters:

    • Human Synapsin I (hSYN1): A widely used promoter that drives robust and neuron-specific gene expression.

    • Neuron-Specific Enolase (NSE): Another well-characterized promoter for directing transgene expression in neurons.

  • Astrocyte-Specific Promoters:

    • Glial Fibrillary Acidic Protein (GFAP): A classic promoter for targeting astrocytes. Both full-length and truncated versions (e.g., GfaABC1D) are available to drive astrocyte-specific expression.

Viral Vector Tropism

Different viral vectors and their variants (serotypes for AAV, pseudotypes for lentivirus) exhibit distinct affinities for different cell types.

  • Adeno-Associated Virus (AAV): AAVs are non-pathogenic, have low immunogenicity, and can transduce non-dividing cells like neurons, leading to long-term gene expression. Different AAV serotypes have varying tropisms for CNS cell types.

    • AAV8 and AAV9 have been shown to efficiently transduce both neurons and astrocytes in the brain.

    • Engineered AAV capsids are continuously being developed to enhance specificity for particular neural populations.

  • Lentivirus (LV): Lentiviruses can integrate into the host cell genome, leading to stable, long-term transgene expression. The tropism of lentiviral vectors can be modified by pseudotyping, which involves using the envelope glycoproteins from other viruses.

    • VSV-G Pseudotype: The vesicular stomatitis virus glycoprotein (VSV-G) is commonly used to pseudotype lentiviruses, resulting in broad tropism, including neurons.

    • LCMV and MuLV Pseudotypes: Pseudotyping with glycoproteins from lymphocytic choriomeningitis virus (LCMV) or Moloney murine leukemia virus (MuLV) has been shown to result in exclusive transduction of astrocytes in the substantia nigra.

    • Mokola Virus Pseudotype: The Mokola virus envelope glycoprotein can also be used to shift lentiviral tropism towards astrocytes.

Data Presentation: Quantitative Comparison of Viral Vector Strategies

The following table summarizes quantitative data from various studies to aid in the selection of an appropriate viral vector strategy.

Vector SystemTarget Cell TypePromoterTransduction Efficiency (in vivo)Fold Change in ExpressionFunctional Outcome
AAV8 Neurons & AstrocytesCAG~8-fold higher in neurons vs. astrocytesNot specifiedWidespread eGFP expression in the striatum
AAV9 Neurons & AstrocytesCMVHigh transduction in multiple brain regionsNot specifiedEfficient gene delivery to the CNS
Lentivirus (LCMV pseudotype) AstrocytesNot specifiedExclusive transduction of astrocytesNot specifiedGFP expression in astrocytes of the substantia nigra
Lentivirus (MuLV pseudotype) AstrocytesNot specifiedExclusive transduction of astrocytesNot specifiedGFP expression in astrocytes of the substantia nigra

Experimental Protocols

Protocol 1: AAV-Mediated Overexpression of this compound

This protocol describes the steps for overexpressing this compound in a specific neuronal population using an AAV vector.

1. Vector Construction:

  • Clone the full-length cDNA of the desired this compound isoform into an AAV vector backbone.
  • Place the this compound cDNA downstream of a neuron-specific promoter (e.g., hSYN1).
  • Include a reporter gene (e.g., EGFP, mCherry) separated by a self-cleaving 2A peptide sequence or an internal ribosome entry site (IRES) to allow for visualization of transduced cells.
  • The entire expression cassette should be flanked by AAV inverted terminal repeats (ITRs).

2. AAV Production and Purification:

  • Produce high-titer AAV particles (serotype 8 or 9 are good starting points for broad neuronal and astrocytic transduction) using a triple transfection method in HEK293T cells with plasmids encoding the AAV vector, the AAV rep and cap genes, and adenovirus helper genes.
  • Purify the AAV particles from the cell lysate using methods such as iodixanol gradient ultracentrifugation or affinity chromatography.
  • Determine the viral titer (viral genomes per milliliter) using quantitative PCR (qPCR).

3. In Vivo Stereotaxic Injection:

  • Anesthetize the animal and secure it in a stereotaxic frame.
  • Perform a craniotomy over the target brain region.
  • Lower a microinjection needle to the precise coordinates of the target structure.
  • Inject the AAV-galanin vector at a slow, controlled rate (e.g., 0.1 µL/min).
  • Slowly retract the needle and suture the incision.
  • Allow sufficient time for transgene expression (typically 2-4 weeks).

4. Validation of Overexpression:

  • Immunohistochemistry (IHC): Perfuse the animal and collect the brain tissue. Perform IHC using antibodies against this compound and the reporter protein to visualize the location and extent of overexpression.
  • Quantitative PCR (qPCR): Dissect the target brain region and extract total RNA. Perform qPCR to quantify the increase in this compound mRNA levels compared to control animals injected with a control AAV vector (e.g., AAV-EGFP).
  • Western Blot: Dissect the target brain region and extract total protein. Perform a Western blot to quantify the increase in this compound protein levels.

Protocol 2: Lentiviral-Mediated Knockdown of this compound

This protocol outlines the steps for knocking down this compound expression in a specific astrocyte population using a lentiviral vector expressing a short hairpin RNA (shRNA).

1. shRNA Design and Vector Construction:

  • Design and synthesize shRNA sequences targeting the this compound mRNA. It is recommended to test several shRNA sequences to identify the most effective one.
  • Clone the shRNA sequence into a lentiviral vector under the control of a U6 or H1 promoter.
  • Include a reporter gene (e.g., EGFP) driven by a separate astrocyte-specific promoter (e.g., GFAP) to identify transduced astrocytes.

2. Lentivirus Production and Purification:

  • Produce high-titer lentiviral particles by co-transfecting HEK293T cells with the lentiviral shRNA vector and packaging plasmids.
  • For astrocyte-specific targeting, use packaging plasmids that will result in an astrocyte-tropic pseudotype (e.g., LCMV or MuLV).
  • Harvest the viral supernatant, concentrate the viral particles (e.g., by ultracentrifugation), and determine the viral titer.

3. In Vivo Stereotaxic Injection:

  • Follow the same stereotaxic injection procedure as described in Protocol 1 to deliver the lentiviral-shRNA vector to the target brain region.

4. Validation of Knockdown:

  • Immunohistochemistry (IHC): Perform IHC to confirm the reduction of this compound protein levels specifically in transduced (EGFP-positive) astrocytes.
  • Quantitative PCR (qPCR): Use fluorescence-activated cell sorting (FACS) to isolate transduced astrocytes (EGFP-positive) from the target brain region. Extract RNA from the sorted cells and perform qPCR to quantify the reduction in this compound mRNA levels.
  • Functional Assays: Assess the functional consequences of this compound knockdown in astrocytes by performing relevant behavioral or electrophysiological experiments.

Mandatory Visualizations

This compound Signaling Pathways

Galanin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_GalR1_3 GalR1/GalR3 Signaling cluster_GalR2 GalR2 Signaling This compound This compound GalR1 GalR1 This compound->GalR1 GalR2 GalR2 This compound->GalR2 GalR3 GalR3 This compound->GalR3 Gi_o Gαi/o GalR1->Gi_o Gq_11 Gαq/11 GalR2->Gq_11 GalR3->Gi_o AC_inhibit Adenylate Cyclase (Inhibition) Gi_o->AC_inhibit GIRK GIRK Channel Activation Gi_o->GIRK cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease PKA_inhibit PKA Inhibition cAMP_decrease->PKA_inhibit CREB_inhibit CREB Inhibition PKA_inhibit->CREB_inhibit PLC PLC Activation Gq_11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC PKC Activation DAG->PKC MAPK MAPK Pathway Activation PKC->MAPK

Caption: this compound receptor signaling pathways.

Experimental Workflow for Viral Vector-Mediated Gene Modulation

Experimental_Workflow cluster_design Phase 1: Experimental Design cluster_production Phase 2: Vector Production cluster_invivo Phase 3: In Vivo Experimentation cluster_analysis Phase 4: Data Analysis A1 Define Research Question (Overexpression vs. Knockdown) A2 Select Target Cell Type (e.g., Neurons, Astrocytes) A1->A2 A3 Choose Viral Vector (AAV vs. Lentivirus) A2->A3 A4 Select Serotype/Pseudotype and Promoter A3->A4 A5 Design Vector Construct (this compound cDNA or shRNA) A4->A5 B1 Plasmid Preparation and Purification A5->B1 B2 Cell Culture (HEK293T) B1->B2 B3 Transfection B2->B3 B4 Virus Harvest and Purification B3->B4 B5 Titer Determination B4->B5 C1 Stereotaxic Surgery B5->C1 C2 Vector Injection C1->C2 C3 Post-operative Care C2->C3 C4 Allow for Gene Expression (2-4 weeks) C3->C4 D1 Tissue Collection and Processing C4->D1 D2 Validate Expression/Knockdown (IHC, qPCR, Western Blot) D1->D2 D3 Functional Assays (Behavioral, Electrophysiological) D2->D3 D4 Data Interpretation and Statistical Analysis D3->D4

Caption: Experimental workflow for gene modulation.

Logical Relationship for Experimental Design

Logical_Relationship Start Start: Investigate this compound Function Goal Goal: Modulate this compound? Start->Goal Overexpression Overexpression Goal->Overexpression Increase Activity Knockdown Knockdown Goal->Knockdown Decrease Activity CellType Target Cell Type? Overexpression->CellType Knockdown->CellType Neuron Neuron CellType->Neuron Neuron Astrocyte Astrocyte CellType->Astrocyte Astrocyte VectorChoice Vector System? Neuron->VectorChoice Astrocyte->VectorChoice AAV AAV (e.g., AAV8, AAV9) VectorChoice->AAV Non-integrating High Titer Lentivirus Lentivirus (e.g., LCMV, MuLV pseudotype) VectorChoice->Lentivirus Integrating Stable Expression PromoterChoice Promoter? AAV->PromoterChoice Lentivirus->PromoterChoice Synapsin hSYN1 PromoterChoice->Synapsin Neuron GFAP GFAP PromoterChoice->GFAP Astrocyte Validation Validation & Analysis Synapsin->Validation GFAP->Validation

Caption: Decision-making for experimental design.

References

Troubleshooting & Optimization

Troubleshooting galanin ELISA kit variability and low signal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using galanin ELISA kits. The following information is designed to help you identify and resolve common issues such as high variability and low signal to ensure accurate and reliable results.

Frequently Asked questions (FAQs)

Q1: What are the common causes of high variability between duplicate or triplicate wells?

High variability, often indicated by a high coefficient of variation (%CV), can obscure genuine differences between samples. The primary causes include:

  • Inconsistent Pipetting Technique: Errors in pipetting standards, samples, or reagents are a major source of variability.[1][2][3] This includes inaccuracies in volume, differences in the speed of dispensing, and incorrect tip immersion depth.

  • Improper Plate Washing: Inefficient or inconsistent washing can leave residual unbound reagents, leading to variable background signal.[1][4] Wells may not be washed uniformly across the plate.

  • Temperature Gradients: Uneven temperature across the microplate during incubation steps can cause "edge effects," where wells on the perimeter behave differently from those in the center.

  • Contamination: Cross-contamination between wells, or contamination of reagents, can lead to inconsistent results.

  • Reagent Preparation and Handling: Improperly mixed reagents or reagents not brought to room temperature before use can cause variability.

Q2: My overall signal is very low or absent. What are the potential reasons?

A weak or nonexistent signal can be frustrating. Common causes include:

  • Reagent Issues: One or more reagents may be expired, improperly stored, or degraded. The substrate solution is particularly sensitive to light and contamination.

  • Incorrect Reagent Addition: A step in the protocol may have been missed, or reagents may have been added in the wrong order.

  • Low this compound Concentration in Samples: The this compound concentration in your samples may be below the detection limit of the assay.

  • Protocol Deviations: Incubation times or temperatures that are shorter or lower than recommended can lead to reduced signal.

  • Improper Standard Curve Preparation: Errors in the dilution of the standards will result in a poor or absent standard curve, making it impossible to accurately measure sample concentrations.

Q3: How can I improve the signal strength of my assay?

If you are experiencing low signal, consider the following optimization steps:

  • Increase Incubation Times: Extending the incubation periods for the sample, detection antibody, or substrate can help to increase the signal. However, this should be done cautiously as it can also increase the background.

  • Optimize Antibody Concentrations: If you are developing your own assay, titrating the capture and detection antibodies is crucial for achieving optimal signal-to-noise ratio.

  • Check Reagent Integrity: Ensure that all reagents are within their expiration date and have been stored correctly. Prepare fresh dilutions of standards and antibodies for each experiment.

  • Sample Concentration: If feasible, you may need to concentrate your samples to bring the this compound levels within the detectable range of the kit.

Troubleshooting Guides

Guide 1: High Variability (%CV > 15%)

If you are observing high variability between replicate wells, follow these steps to diagnose and resolve the issue.

Troubleshooting Workflow for High Variability

G cluster_start Start cluster_pipetting Pipetting Technique cluster_washing Washing Protocol cluster_incubation Incubation Conditions cluster_reagents Reagent Handling cluster_end Resolution Start High Variability Observed (%CV > 15%) Pipetting Review Pipetting Technique: - Calibrate pipettes - Use fresh tips for each well - Ensure consistent dispensing speed and angle Start->Pipetting Washing Optimize Washing Protocol: - Ensure all wells are filled and emptied completely - Increase number of washes - Tap plate on absorbent paper after last wash Pipetting->Washing If issue persists Incubation Check Incubation Conditions: - Use a plate sealer - Ensure uniform temperature across the plate - Avoid stacking plates Washing->Incubation If issue persists Reagents Verify Reagent Preparation: - Ensure all reagents are at room temperature - Vortex reagents thoroughly before use Incubation->Reagents If issue persists End Variability Resolved Reagents->End After implementing changes

Caption: Troubleshooting workflow for high ELISA variability.

Quantitative Data Summary: Example of High vs. Acceptable Variability

Well ReplicateHigh Variability OD (450nm)Acceptable Variability OD (450nm)
10.8520.852
20.6980.835
30.9150.861
Mean 0.822 0.849
Std Dev 0.111 0.013
%CV 13.5% 1.5%

Detailed Experimental Protocol: Standardized Plate Washing Technique

  • Aspiration: At the end of each incubation step, aspirate the contents of the wells using a multichannel pipette or an automated plate washer.

  • Buffer Addition: Immediately add 300 µL of 1X Wash Buffer to each well. Ensure the buffer is dispensed with sufficient force to dislodge any unbound material.

  • Soaking: Allow the plate to soak for 30-60 seconds.

  • Aspiration: Aspirate the Wash Buffer from the wells.

  • Repeat: Repeat steps 2-4 for the number of washes specified in the kit protocol (typically 3-5 times).

  • Final Tap: After the final wash, invert the plate and tap it firmly on a clean, absorbent paper towel to remove any residual buffer.

Guide 2: Low or No Signal

If you are experiencing a weak or absent signal, use this guide to identify the root cause.

Logical Relationship Diagram for Low Signal Troubleshooting

G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Low or No Signal Reagent Reagent Issue Problem->Reagent Protocol Protocol Deviation Problem->Protocol Sample Sample Issue Problem->Sample Instrument Instrument Error Problem->Instrument CheckReagents Check expiration dates Prepare fresh reagents Store correctly Reagent->CheckReagents ReviewProtocol Verify all steps were followed Check incubation times/temps Protocol->ReviewProtocol CheckSample Confirm expected this compound levels Test sample dilutions Sample->CheckSample CheckReader Verify correct wavelength (450nm) Check reader settings Instrument->CheckReader

Caption: Logical relationships in low signal troubleshooting.

Quantitative Data Summary: Expected vs. Low Signal Standard Curve

This compound (pg/mL)Expected OD (450nm)Low Signal OD (450nm)
10002.5000.350
5001.8000.250
2501.2000.150
1250.7000.080
62.50.4000.050
31.250.2000.045
00.0500.040

Detailed Experimental Protocol: Preparation of Standard Dilution Series

  • Reconstitution: Reconstitute the lyophilized this compound standard with the provided standard diluent to the highest concentration (e.g., 1000 pg/mL). Allow it to sit for 10-15 minutes and mix gently.

  • Labeling: Label a series of microcentrifuge tubes for the dilution series (e.g., 500, 250, 125, 62.5, 31.25, and 0 pg/mL).

  • First Dilution: Add the appropriate volume of standard diluent to each labeled tube. For a 1:2 serial dilution, this is typically half the final volume.

  • Serial Dilution: Transfer the required volume from the reconstituted standard to the first labeled tube, mix thoroughly, and then transfer the same volume from this tube to the next, continuing down the series. Use a fresh pipette tip for each transfer.

  • Zero Standard: The tube labeled "0 pg/mL" will contain only the standard diluent and will serve as the blank.

This compound Signaling Pathway Overview

Understanding the biological context of this compound can be helpful. This compound exerts its effects by binding to G-protein coupled receptors (GPCRs), primarily GAL1, GAL2, and GAL3.

This compound Signaling Pathway Diagram

G cluster_ligand Ligand cluster_receptors Receptors cluster_gproteins G-Proteins cluster_effectors Downstream Effectors cluster_second_messengers Second Messengers This compound This compound GAL1 GALR1 This compound->GAL1 GAL2 GALR2 This compound->GAL2 GAL3 GALR3 This compound->GAL3 Gi_Go Gi/Go GAL1->Gi_Go Gq_11 Gq/11 GAL2->Gq_11 GAL3->Gi_Go AC Adenylyl Cyclase (AC) Gi_Go->AC inhibits K_channel K+ Channels Gi_Go->K_channel activates PLC Phospholipase C (PLC) Gq_11->PLC activates cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 / DAG PLC->IP3_DAG Hyperpolarization Hyperpolarization K_channel->Hyperpolarization

Caption: Simplified this compound signaling pathways.

References

Optimizing Galanin Immunohistochemistry: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for galanin immunohistochemistry (IHC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your this compound staining protocols and achieve reliable, high-quality results.

Frequently Asked Questions (FAQs)

Q1: I am not getting any staining for this compound. What are the possible causes and solutions?

A1: No staining in IHC can be frustrating and can stem from several factors in your protocol. Here are the most common issues and how to address them:

  • Primary Antibody Issues:

    • Inappropriate Antibody: Ensure your primary antibody is validated for IHC applications.[1] Not all antibodies that work in other applications like Western Blot will be suitable for IHC.

    • Incorrect Dilution: The antibody concentration may be too low. Perform a titration experiment to determine the optimal dilution. Start with the manufacturer's recommended range and test several dilutions.[1][2]

    • Antibody Inactivity: Improper storage or repeated freeze-thaw cycles can degrade the antibody. Use a fresh aliquot or a new vial of antibody.

  • Antigen Retrieval Problems:

    • Masked Epitope: Formalin fixation can create cross-links that mask the this compound epitope.[3] An antigen retrieval step is often necessary.

    • Suboptimal Method: The chosen antigen retrieval method (Heat-Induced or Proteolytic-Induced) may not be effective for this compound in your specific tissue. Experiment with different methods, pH values, and incubation times. For Heat-Induced Epitope Retrieval (HIER), citrate buffer (pH 6.0) and Tris-EDTA (pH 9.0) are common starting points.[3]

  • Tissue Preparation and Processing:

    • Over-fixation: Prolonged fixation can irreversibly mask the antigen. If possible, reduce the fixation time for future experiments.

    • Tissue Drying: Allowing the tissue section to dry out at any stage can lead to a loss of antigenicity. Ensure slides remain moist throughout the staining procedure.

Q2: I am observing high background staining in my this compound IHC. How can I reduce it?

A2: High background can obscure specific staining. Here are key areas to troubleshoot:

  • Blocking Inefficiency:

    • Insufficient Blocking: Non-specific binding of antibodies can be reduced by using a blocking solution. Normal serum from the same species as the secondary antibody is commonly used.

    • Incorrect Blocking Agent: In some cases, a protein-based blocker like bovine serum albumin (BSA) may be more effective.

  • Antibody Concentrations:

    • Primary Antibody Too Concentrated: A high concentration of the primary antibody can lead to non-specific binding. Try further diluting your primary antibody.

    • Secondary Antibody Issues: The secondary antibody may be cross-reacting with endogenous immunoglobulins in the tissue. Use a pre-adsorbed secondary antibody or run a secondary-only control to verify.

  • Endogenous Factors:

    • Endogenous Peroxidase/Phosphatase Activity: If using an enzyme-based detection system (like HRP or AP), endogenous enzymes in the tissue can produce background. Quench endogenous peroxidase activity with a hydrogen peroxide solution before primary antibody incubation.

    • Endogenous Biotin: In tissues with high endogenous biotin (e.g., kidney, liver), using a biotin-based detection system can lead to high background. Consider using a non-biotin-based detection system or performing a biotin blocking step.

  • Washing Steps:

    • Insufficient Washing: Inadequate washing between antibody incubation steps can leave unbound antibodies, contributing to background. Increase the duration and number of washes.

Q3: The this compound staining I see is diffuse and not localized to specific cells. What could be the reason?

A3: Diffuse staining can be due to a few factors:

  • Poor Fixation: Inadequate or delayed fixation can lead to the diffusion of the this compound peptide within the tissue. Ensure prompt and proper fixation of your samples.

  • Antigen Retrieval Too Harsh: Overly aggressive antigen retrieval can damage tissue morphology and cause the antigen to leak from its original location. Reduce the heating time or enzyme concentration.

  • Antibody Cross-reactivity: Your primary antibody might be cross-reacting with other proteins. Check the antibody datasheet for any known cross-reactivities. A BLAST analysis of the immunogen sequence can sometimes predict potential cross-reactivities.

Q4: What is a suitable positive control for this compound IHC?

A4: Using a reliable positive control is crucial to validate your staining protocol. Based on known expression patterns, the following tissues are good candidates for positive controls for this compound:

  • Central Nervous System: The hypothalamus, particularly the supraoptic and paraventricular nuclei, and the basal nucleus of Meynert show high concentrations of this compound-immunoreactive cells and fibers. The spinal cord is also a suitable positive control.

  • Peripheral Nervous System: The myenteric and submucous plexuses of the gastrointestinal tract contain this compound-immunoreactive neurons.

  • Other Tissues: Human pancreas and skin (epidermis and sweat glands) have also been shown to express this compound.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues in this compound IHC.

Problem Possible Cause Recommended Solution
No Staining Primary antibody not effective for IHC.Check antibody datasheet to confirm it is validated for IHC.
Primary antibody concentration is too low.Perform a dilution series to find the optimal concentration.
Antigen retrieval is insufficient.Optimize antigen retrieval method (HIER or PIER), buffer pH, and incubation time.
Tissue over-fixation.Reduce fixation time in future experiments.
Slides dried out during the procedure.Keep slides hydrated throughout the staining process.
High Background Primary antibody concentration is too high.Decrease the primary antibody concentration.
Insufficient blocking.Increase blocking time or try a different blocking agent (e.g., 5% normal serum or BSA).
Secondary antibody cross-reactivity.Use a pre-adsorbed secondary antibody and run a secondary-only control.
Endogenous peroxidase/phosphatase activity.Add a quenching step with hydrogen peroxide before primary antibody incubation.
Inadequate washing.Increase the number and duration of wash steps.
Non-specific Staining Fixation artifact.Ensure proper and timely fixation of the tissue.
Antigen retrieval too harsh.Reduce the duration or temperature of HIER, or the concentration of enzyme in PIER.
Antibody cross-reactivity.Check the antibody datasheet for known cross-reactivities. Consider using a different antibody targeting a different epitope.
High antibody concentration.Optimize the primary and secondary antibody dilutions.

Experimental Protocols

Below are detailed methodologies for key experiments related to this compound IHC.

Protocol 1: Immunohistochemistry of Paraffin-Embedded Sections

This protocol is a general guideline for formalin-fixed, paraffin-embedded (FFPE) tissues.

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Hydrate through a graded series of ethanol: 100% (2x2 min), 95% (1x2 min), 80% (1x2 min), and 70% (1x2 min).

    • Rinse in deionized water.

  • Antigen Retrieval (Heat-Induced Epitope Retrieval - HIER):

    • Immerse slides in a staining dish containing 10 mM Sodium Citrate buffer (pH 6.0).

    • Heat the slides in a microwave, pressure cooker, or water bath to 95-100°C for 20-40 minutes.

    • Allow slides to cool to room temperature in the buffer.

  • Blocking:

    • Wash slides in PBS or TBS.

    • Incubate sections with a blocking solution (e.g., 5% normal goat serum in PBS/TBS) for 1 hour at room temperature to block non-specific antibody binding.

  • Primary Antibody Incubation:

    • Drain the blocking solution.

    • Incubate with the anti-galanin primary antibody diluted in antibody diluent. For many antibodies, an overnight incubation at 4°C is recommended to enhance specific binding.

  • Detection:

    • Wash slides to remove unbound primary antibody.

    • Incubate with a biotinylated or polymer-based secondary antibody according to the manufacturer's instructions.

    • Wash slides.

    • Apply the detection reagent (e.g., Streptavidin-HRP followed by a chromogen like DAB).

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate through a graded series of ethanol and clear in xylene.

    • Mount with a permanent mounting medium.

Protocol 2: Immunohistochemistry of Frozen Sections

This protocol is a general guideline for fresh-frozen tissues.

  • Fixation:

    • Air-dry frozen sections on slides briefly at room temperature.

    • Fix the sections in a suitable fixative such as cold acetone or 4% paraformaldehyde for 10-15 minutes.

  • Washing:

    • Wash slides three times for 10 minutes each in TBS or PBS.

  • Blocking:

    • Incubate sections with a blocking buffer (e.g., 5% normal serum in TBS/PBS with 0.3% Triton X-100) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Remove the blocking buffer.

    • Incubate with the anti-galanin primary antibody diluted in incubation buffer overnight at 4°C in a humidified chamber.

  • Detection (for immunofluorescence):

    • Wash slides three times for 10 minutes each in TBS/PBS.

    • Incubate with a fluorophore-conjugated secondary antibody for 1-2 hours at room temperature, protected from light.

    • Wash slides three times for 10 minutes each in TBS/PBS.

  • Counterstaining and Mounting:

    • (Optional) Counterstain nuclei with DAPI.

    • Mount with an aqueous mounting medium.

Quantitative Data Summary

The following tables provide a summary of recommended starting dilutions for commercially available this compound antibodies and common antigen retrieval conditions. Note: Optimal conditions should always be determined empirically by the end-user.

Table 1: Recommended Starting Dilutions for this compound Antibodies in IHC

Antibody (Supplier, Cat. No.)ClonalityHostApplicationRecommended Starting Dilution/Concentration
Novus Biologicals, NBP1-45217PolyclonalGoatIHC-Frozen0.2 - 0.5 µg/mL
Santa Cruz Biotechnology, sc-166431Monoclonal (H-11)MouseIHC-Paraffin1:300 - 1:500
Thermo Fisher Scientific, BS-0017MPolyclonalMouseIHC-Paraffin1:200
IHC-Frozen1:100 - 1:500
GeneTex, GTX88303PolyclonalGoatIHC-Frozen0.2 - 0.5 µg/mL
Abcam, ab254556Monoclonal (EPR22496-308)RabbitIHC-Paraffin1:4000
Abcam, ab216399PolyclonalRabbitIHC-Paraffin1:200

Table 2: Common Antigen Retrieval Conditions for this compound IHC

MethodBufferpHHeating MethodIncubation Time & Temperature
HIER Sodium Citrate6.0Microwave, Water Bath, Steamer, Pressure Cooker20-40 minutes at 95-100°C
HIER Tris-EDTA9.0Microwave, Water Bath, Steamer, Pressure Cooker20 minutes at 95-100°C
PIER Trypsin (0.05%)7.8Water Bath/Incubator10-20 minutes at 37°C
PIER Proteinase K (10-20 µg/mL)8.0Water Bath/Incubator10-20 minutes at 37°C

Visualizations

This compound IHC Workflow for Paraffin-Embedded Tissue

Galanin_IHC_Paraffin_Workflow cluster_prep Tissue Preparation cluster_retrieval Antigen Retrieval cluster_staining Staining cluster_final Final Steps Deparaffinization Deparaffinization & Rehydration HIER Heat-Induced Epitope Retrieval (e.g., Citrate Buffer, pH 6.0) Deparaffinization->HIER Proceed to retrieval Blocking Blocking (e.g., Normal Serum) HIER->Blocking After cooling PrimaryAb Primary Antibody Incubation (Anti-Galanin) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Detection (e.g., HRP-DAB) SecondaryAb->Detection Counterstain Counterstaining (Hematoxylin) Detection->Counterstain Dehydration Dehydration & Clearing Counterstain->Dehydration Mounting Mounting Dehydration->Mounting

Caption: Workflow for this compound IHC on paraffin-embedded sections.

Troubleshooting Logic for Weak or No Staining

Troubleshooting_Weak_Staining Start Problem: Weak or No Staining Check_Positive_Control Is the positive control stained? Start->Check_Positive_Control Check_Antibody Check Primary Antibody Check_Positive_Control->Check_Antibody No Check_Protocol Review Protocol Check_Positive_Control->Check_Protocol Yes Antibody_Validated Is Ab validated for IHC? Check_Antibody->Antibody_Validated Check_Antigen_Retrieval Review Antigen Retrieval Check_Protocol->Check_Antigen_Retrieval Antibody_Dilution Is Ab dilution optimal? Antibody_Validated->Antibody_Dilution Yes New_Antibody Select a new, validated antibody Antibody_Validated->New_Antibody No Optimize_Dilution Optimize Ab dilution (Titration) Antibody_Dilution->Optimize_Dilution No Antibody_Dilution->Check_Antigen_Retrieval Yes HIER_vs_PIER Try alternative method (HIER vs. PIER) Check_Antigen_Retrieval->HIER_vs_PIER Optimize_HIER Optimize HIER (pH, time, temp) HIER_vs_PIER->Optimize_HIER Check_Tissue_Fixation Review Tissue Fixation Optimize_HIER->Check_Tissue_Fixation Reduce_Fixation Reduce fixation time (for future experiments) Check_Tissue_Fixation->Reduce_Fixation Check_Reagents Check Reagent Integrity Reduce_Fixation->Check_Reagents Fresh_Reagents Use fresh reagents Check_Reagents->Fresh_Reagents

Caption: Decision tree for troubleshooting weak or no this compound IHC staining.

References

Common issues with galanin and galanin receptor antibody specificity

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using galanin and this compound receptor (GALR1, GALR2, GALR3) antibodies. A significant challenge in this compound system research is the specificity and reliability of commercially available antibodies.[1][2] This resource aims to help you navigate these common issues.

Frequently Asked Questions (FAQs)

Q1: Why is antibody validation for this compound receptors so critical?

A1: Many commercially available antibodies for G-protein-coupled receptors (GPCRs), including this compound receptors, show a lack of specificity, leading to unreliable data.[2] Studies using knockout mice have demonstrated that immunoreactivity patterns for some commercial GALR1 and GALR2 antibodies were identical between wild-type and knockout tissues, indicating the antibodies were not detecting the target receptor. Therefore, rigorous validation is essential to ensure your antibody specifically recognizes the intended receptor subtype.

Q2: What are the primary signaling pathways for each this compound receptor subtype?

A2: The three this compound receptor subtypes couple to different G-proteins to initiate downstream signaling cascades:

  • GALR1 and GALR3: Primarily couple to inhibitory Gαi/o proteins. This coupling leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels.

  • GALR2: Mainly couples to Gαq/11 proteins. Activation of this pathway stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn increases intracellular calcium levels. GALR2 can also modestly couple to Gαi.

Q3: My polyclonal antibody shows multiple bands in my Western blot. Is this expected?

A3: While polyclonal antibodies can sometimes detect different post-translationally modified forms of a protein, multiple bands often indicate non-specific binding to other proteins. It is crucial to determine which band, if any, is your specific target. Performing a peptide competition assay (see Protocol 1) or testing the antibody on a knockout/knockdown sample (see Protocol 2) is the best way to verify the specific band.

Q4: Can I trust an antibody just because it's "KO Validated" by the manufacturer?

A4: Knockout (KO) validation is considered the gold standard for confirming antibody specificity. An antibody validated in a KO model should show a specific signal in the wild-type sample that is absent in the KO sample. While a "KO Validated" designation from a manufacturer provides a high level of confidence, it's good practice to confirm the validation data. Check if the validation was performed for your specific application (e.g., WB vs. IHC) and, if possible, replicate the validation in your own lab using appropriate KO cell lines or tissues.

Troubleshooting Guide

Issue 1: High Background or Non-Specific Staining in Immunohistochemistry (IHC)

High background can obscure specific staining, making data interpretation impossible.

Potential Cause Troubleshooting Solution
Primary antibody concentration too high. Perform a titration experiment to determine the optimal antibody concentration. Start with the manufacturer's recommended dilution and test several higher dilutions.
Insufficient blocking. Increase the blocking incubation time (e.g., to 1 hour) and use 5-10% normal serum from the same species as the secondary antibody.
Secondary antibody cross-reactivity. Run a "secondary antibody only" control (omit the primary antibody) to check for non-specific binding of the secondary. If background persists, use a pre-adsorbed secondary antibody.
Endogenous enzyme activity (for HRP/AP detection). Quench endogenous peroxidase activity with a 3% H₂O₂ solution before primary antibody incubation. For alkaline phosphatase, use an inhibitor like Levamisole.
Tissue sections dried out. Always keep slides in a humidified chamber during incubation steps to prevent drying, which can cause non-specific antibody binding.
Issue 2: Weak or No Signal

A lack of signal can be just as frustrating as high background.

Potential Cause Troubleshooting Solution
Antibody is not validated for the application. Confirm that the antibody has been successfully used for your specific application (e.g., IHC on paraffin-embedded tissue) in published literature or by the manufacturer.
Insufficient antigen retrieval (for IHC). Optimize your heat-induced (HIER) or proteolytic (PIER) antigen retrieval method. The optimal pH of the retrieval buffer (low or high) can be target-dependent.
Primary antibody inactive. Ensure the antibody has been stored correctly. Test its activity in a positive control sample known to express the target protein. A Western blot can sometimes be used to confirm the antibody is still functional.
Low target protein expression. Use a positive control tissue or cell line with known high expression of the this compound receptor. If expression is naturally low, consider using a signal amplification method (e.g., biotin-avidin system), but be mindful this can also increase background.
Primary and secondary antibodies are incompatible. Ensure the secondary antibody is designed to detect the primary antibody's host species and isotype (e.g., use an anti-rabbit secondary for a primary antibody raised in rabbit).

Antibody Performance & Validation Data

The validation status of commercially available this compound receptor antibodies is highly variable. Below is a summary table illustrating the kind of data you should look for when selecting an antibody.

Antibody TargetVendor / Catalog #HostApplications ValidatedValidation Method(s)Reported Issues
This compound Vendor A / Ab123MouseIHC(P), IHC(F), ICC/IF, ELISAPeptide Block, Expression ProfilingHigh background in some tissues.
GALR1 Vendor B / Ab456RabbitWB, IHC(P)Knockout (KO) Mouse Tissue Specificity confirmed in KO; requires careful optimization.
GALR1 Vendor C / Ab789GoatWB, IFPeptide BlockReported non-specific bands in WB.
GALR2 Vendor D / Ab101RabbitIHC(P)Transfected Cell LinesUnspecific staining could not be excluded.
GALR3 Vendor E / Ab112RabbitWB, IHCTransfected Cell LinesShowed specific staining in validated tests.

Note: This table is for illustrative purposes. Always consult the latest vendor datasheets and published literature for specific antibody performance.

Key Experimental Protocols

Protocol 1: Peptide Absorption (Competition) Assay for Specificity

This protocol is essential for verifying that the antibody's signal is specific to the target epitope.

  • Determine Optimal Antibody Dilution: First, establish the antibody concentration that gives a clear, strong signal in your standard protocol (e.g., IHC or Western Blot).

  • Prepare Antibody Solutions: Create two identical tubes of diluted primary antibody in your standard antibody diluent.

    • Tube A (Blocked): Add the immunizing peptide to the antibody solution. Use a 5-10 fold excess of peptide by weight compared to the antibody.

    • Tube B (Control): Add an equivalent volume of buffer (without peptide) to the antibody solution.

  • Incubate: Gently agitate both tubes for at least 2 hours at room temperature or overnight at 4°C to allow the peptide to bind to the antibody in Tube A.

  • Centrifuge (Optional): Spin the tubes at ~14,000 x g for 15-30 minutes to pellet any immune complexes that may have formed.

  • Apply to Samples: Use the supernatant from each tube as the primary antibody solution in your experiment, treating two identical samples (e.g., adjacent tissue sections or parallel lanes on a blot) side-by-side.

  • Analyze Results:

    • Specific Signal: The signal present in the control sample (Tube B) but absent or significantly reduced in the blocked sample (Tube A) is considered specific.

    • Non-Specific Signal: Any signal that remains in the blocked sample is non-specific.

Protocol 2: Validation Using Knockout (KO) or Knockdown (KD) Samples

This is the definitive method for validating antibody specificity.

  • Acquire Samples: Obtain appropriate negative controls. This can be:

    • KO Cell Lysate/Tissue: From a cell line or mouse model where the target gene (e.g., GALR1) has been knocked out using CRISPR/Cas9.

    • siRNA/shRNA Knockdown Cells: Cells transiently or stably transfected to reduce the expression of the target mRNA.

  • Prepare Positive and Negative Controls: Prepare samples from both the knockout/knockdown model and its corresponding wild-type (WT) counterpart. Ensure equal protein loading for Western blots.

  • Perform Experiment: Run your standard protocol (Western Blot, IHC, or ICC) on both the WT and KO/KD samples in parallel.

  • Analyze Results:

    • WB: A specific antibody will show a distinct band at the correct molecular weight in the WT lane that is completely absent or dramatically reduced in the KO/KD lane. The presence of other bands in both lanes indicates non-specific binding.

    • IHC/ICC: Specific staining observed in WT cells/tissues should be absent in the KO/KD samples.

Visual Guides

This compound Receptor Signaling Pathways

GalaninSignaling cluster_ligand Ligand cluster_receptors Receptors cluster_gproteins G-Proteins cluster_effectors Effectors & Second Messengers This compound This compound GALR1 GALR1 This compound->GALR1 GALR2 GALR2 This compound->GALR2 GALR3 GALR3 This compound->GALR3 Gio Gαi/o GALR1->Gio couples Gq11 Gαq/11 GALR2->Gq11 couples GALR3->Gio couples AC Adenylyl Cyclase (AC) Gio->AC inhibits PLC Phospholipase C (PLC) Gq11->PLC activates cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 / DAG ↑ Ca²⁺ PLC->IP3_DAG

Caption: Simplified signaling of this compound Receptors (GALR1, GALR2, GALR3).

Antibody Validation Workflow

AntibodyValidationWorkflow cluster_validation Core Specificity Validation start Select Commercial This compound/GALR Antibody check_app Is it validated for your application? start->check_app peptide_block Peptide Absorption Control (IHC/WB) check_app->peptide_block Yes reselect Reject Antibody: Choose a new one check_app->reselect No wb_ko Western Blot on WT vs. KO/KD Lysate pass_wb Specific band at correct MW? wb_ko->pass_wb wb_ko->pass_wb fail_wb No band or band in KO wb_ko->fail_wb pass_pb Signal abolished by peptide? peptide_block->pass_pb peptide_block->pass_pb fail_pb Signal persists peptide_block->fail_pb pass_wb->fail_wb No optimize Proceed to optimize for experiment pass_wb->optimize Yes fail_wb->reselect pass_pb->wb_ko Yes pass_pb->fail_pb No fail_pb->reselect

Caption: Decision workflow for validating this compound receptor antibody specificity.

References

Technical Support Center: Validating Galanin Receptor Antibody Performance

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for validating galanin receptor (GalR) antibodies using knockout (KO) tissue. Accurate antibody validation is critical for reproducible and reliable experimental results.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: Why is knockout (KO) validation considered the "gold standard" for antibody specificity?

A1: Knockout validation is the most trusted method because it uses a true negative control—a cell line or tissue where the target protein has been genetically removed.[4][5] A truly specific antibody will show a signal in the wild-type (WT) sample but no signal in the KO sample. This approach definitively confirms that the antibody is binding to its intended target and not to other proteins, which helps address the issue of experimental irreproducibility.

Q2: Some studies show that commercially available this compound receptor antibodies lack specificity. What does this mean for my research?

A2: Several studies have highlighted that many commercial antibodies for this compound receptors (GalR1 and GalR2) show similar immunoreactivity patterns in both wild-type and knockout tissues. This suggests that under standard conditions, these antibodies may not be specific and could be binding to off-target proteins. It is crucial to perform in-house validation of any this compound receptor antibody using appropriate KO controls before proceeding with extensive experiments.

Q3: Can I rely on peptide pre-absorption as a control instead of using KO tissue?

A3: While peptide pre-absorption can indicate that an antibody recognizes a specific epitope, it is not a sufficient control for specificity. An antibody can still bind to other proteins that share a similar epitope. This method has been shown to provide potentially erroneous information regarding protein distribution. KO validation remains the most rigorous method to confirm that the antibody specifically recognizes the entire target protein in its native context.

Q4: What are the key applications that require KO-validated this compound receptor antibodies?

A4: KO validation is essential for all antibody-based applications to ensure data integrity. This includes:

  • Western Blotting (WB): To confirm the antibody detects a protein of the correct molecular weight that is absent in KO lysates.

  • Immunohistochemistry (IHC) & Immunocytochemistry (ICC): To ensure the observed cellular and subcellular localization of the receptor is accurate.

  • Immunofluorescence (IF): To prevent false-positive signals in imaging studies.

  • ELISA: To ensure accurate quantification of the this compound peptide or its receptors.

Experimental Workflow & Diagrams

A systematic approach is necessary for robust antibody validation. The workflow below outlines the key steps.

G cluster_prep Sample Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_conclusion Conclusion prep_wt Harvest Wild-Type (WT) Tissue/Cells lyse Prepare Protein Lysates (for WB) prep_wt->lyse fix Fix & Section Tissue (for IHC) prep_wt->fix prep_ko Harvest Knockout (KO) Tissue/Cells prep_ko->lyse prep_ko->fix wb Western Blot lyse->wb ihc Immunohistochemistry fix->ihc analyze_wb Analyze WB Results: - Band at correct MW in WT? - Band absent in KO? wb->analyze_wb analyze_ihc Analyze IHC Results: - Staining in WT? - Staining absent in KO? ihc->analyze_ihc valid Antibody is Specific analyze_wb->valid invalid Antibody is Not Specific (Re-evaluate or select new antibody) analyze_wb->invalid analyze_ihc->valid analyze_ihc->invalid

Caption: Workflow for this compound receptor antibody validation using knockout tissue.

Troubleshooting Common Issues

This section addresses specific problems encountered during the validation process.

Q5: I see a band at the expected molecular weight in both my wild-type and knockout lysates on a Western blot. What happened?

A5: This is a common and critical issue indicating a lack of specificity.

  • Possible Cause 1: Off-Target Binding. The antibody is likely cross-reacting with another protein of a similar molecular weight.

  • Possible Cause 2: Incomplete Knockout. While less common, it's essential to confirm the knockout at the genetic or mRNA level (e.g., via PCR or RT-qPCR) to ensure the target gene is truly absent.

  • Troubleshooting Steps:

    • Confirm KO: Verify your knockout model's efficacy.

    • Optimize Protocol: Adjust blocking conditions (e.g., extend time, try a different agent like BSA or non-fat milk) and increase the number and duration of washes to reduce non-specific binding.

    • Titrate Antibody: A high antibody concentration can lead to off-target binding. Perform a titration to find the lowest concentration that still provides a signal in the WT lane.

    • Select a New Antibody: If the signal persists in the KO lane after optimization, the antibody is not suitable for use and a different one should be sourced and validated.

Q6: My IHC/IF staining pattern looks identical in both WT and KO tissue sections. How do I interpret this?

A6: Similar to the Western blot issue, this result strongly suggests the antibody is not specific to the this compound receptor.

  • Possible Cause: Non-Specific Binding. The antibody is binding to other cellular structures or proteins, masking any true signal.

  • Troubleshooting Steps:

    • Antigen Retrieval: Optimize the antigen retrieval method (heat-induced or enzymatic) as this can significantly impact specificity.

    • Blocking: Ensure the blocking step is adequate. Use a blocking buffer containing serum from the same species as the secondary antibody.

    • Antibody Dilution: Dilute the primary antibody further to reduce background staining.

    • Negative Control: Always include a negative control where the primary antibody is omitted to check for non-specific binding from the secondary antibody.

    • Re-evaluate Antibody: If the staining persists in KO tissue, the antibody is not specific and should not be used for localization studies.

G start Problem: Signal Detected in Knockout (KO) Sample q1 Is the knockout confirmed at the DNA/RNA level? start->q1 confirm_ko Action: Confirm KO efficacy using PCR or RT-qPCR. q1->confirm_ko No q2 Have you optimized blotting/staining conditions? q1->q2 Yes confirm_ko->q2 optimize Action: Titrate primary antibody. Increase wash stringency. Optimize blocking buffer. q2->optimize No q3 Does signal persist in KO after optimization? q2->q3 Yes optimize->q3 conclusion_bad Conclusion: Antibody is NOT SPECIFIC. Select a new antibody. q3->conclusion_bad Yes conclusion_good Conclusion: Antibody may be partially specific or issue was protocol-related. Proceed with caution. q3->conclusion_good No

Caption: Troubleshooting flowchart for unexpected signal in knockout samples.

Q7: I'm not getting any signal in my wild-type sample. What should I do?

A7: A lack of signal can be due to several factors unrelated to the antibody's specificity.

  • Possible Causes & Solutions:

    • Low Protein Expression: The target this compound receptor may be expressed at very low levels in your tissue. Solution: Increase the total protein loaded per lane (for WB) or use a positive control lysate known to express the receptor.

    • Inactive Antibody: Improper storage or repeated freeze-thaw cycles can degrade the antibody. Solution: Use a fresh aliquot of the antibody.

    • Suboptimal Protocol: The primary or secondary antibody concentration may be too low, or incubation times too short. Solution: Increase antibody concentration or incubate the primary antibody overnight at 4°C.

    • Inefficient Transfer (WB): Proteins may not have transferred correctly from the gel to the membrane. Solution: Use Ponceau S staining to visualize total protein on the membrane post-transfer.

    • Inactive Detection Reagents: HRP substrates or fluorescent dyes can expire. Solution: Use fresh detection reagents.

Data Presentation & Interpretation

Quantitative data from validation experiments should be clear and unambiguous. The ideal result is a strong, specific signal in the WT sample and a complete absence of signal in the KO sample.

Table 1: Example Western Blot Densitometry Data

Sample TypeTarget: this compound Receptor 2 (GALR2) (Arbitrary Units)Loading Control: β-Actin (Arbitrary Units)Normalized GALR2 Signal
Wild-Type (WT) 15,48018,1000.855
Knockout (KO) 12017,9500.007
Conclusion --Specific Signal

This table illustrates the expected outcome for a specific antibody, where the normalized signal for GALR2 in the knockout sample is negligible.

Interpreting Different Outcomes:

  • Specific Antibody: A band appears at the correct molecular weight in the WT lane and is completely absent in the KO lane.

  • Partially Specific Antibody: The expected band disappears in the KO lane, but other, non-specific bands are present in both WT and KO lanes. This antibody may be usable if the target band is distinct.

  • Non-Specific Antibody: The band of interest is still present in the KO lane, even at a reduced intensity. This indicates cross-reactivity and the antibody should not be used.

Detailed Experimental Protocols

Protocol 1: Western Blotting for this compound Receptor Validation

  • Sample Preparation:

    • Homogenize WT and KO tissue samples on ice in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

    • Determine protein concentration using a BCA assay.

  • Electrophoresis and Transfer:

    • Load 20-40 µg of protein per lane onto an SDS-PAGE gel. Include a protein ladder.

    • Run the gel according to the manufacturer's instructions.

    • Transfer proteins to a PVDF membrane. Confirm transfer efficiency with Ponceau S stain.

  • Immunodetection:

    • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

    • Incubate the membrane with the primary anti-Galanin Receptor antibody (e.g., at a 1:1000 dilution) overnight at 4°C with gentle agitation.

    • Wash the membrane 3 times for 10 minutes each with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane 3 times for 10 minutes each with TBST.

  • Signal Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.

    • Re-probe the membrane with a loading control antibody (e.g., β-Actin) to ensure equal protein loading.

Protocol 2: Immunohistochemistry for this compound Receptor Validation

  • Tissue Preparation:

    • Perfuse animals and fix tissues with 4% paraformaldehyde (PFA).

    • Cryoprotect the tissue in a sucrose solution, then embed and freeze.

    • Cut 20-40 µm sections using a cryostat and mount on slides.

  • Antigen Retrieval (if necessary):

    • Incubate slides in a citrate buffer solution (pH 6.0) at 95°C for 10-20 minutes. Allow to cool slowly.

  • Immunostaining:

    • Wash sections with Phosphate-Buffered Saline (PBS).

    • Permeabilize sections with 0.3% Triton X-100 in PBS for 15 minutes.

    • Block with a solution containing 5% normal serum (from the secondary antibody host species) and 0.1% Triton X-100 in PBS for 1 hour.

    • Incubate sections with the primary anti-Galanin Receptor antibody diluted in blocking buffer overnight at 4°C.

    • Wash sections 3 times with PBS.

    • Incubate with a fluorescently-labeled or biotinylated secondary antibody for 1-2 hours at room temperature.

    • Wash sections 3 times with PBS.

  • Visualization:

    • If using a fluorescent secondary, counterstain with DAPI and mount with an anti-fade mounting medium.

    • If using a biotinylated secondary, proceed with an avidin-biotin complex (ABC) reaction followed by a DAB substrate.

    • Image the sections using a microscope, ensuring that imaging parameters (e.g., exposure time) are kept constant between WT and KO samples.

This compound Receptor Signaling Context

Understanding the receptor's function provides context for validation experiments. This compound receptors are G-protein-coupled receptors (GPCRs) that mediate various physiological processes.

G cluster_gpcr G-Protein Coupling cluster_effectors Downstream Effectors This compound This compound (Ligand) GalR This compound Receptor (GalR1/2/3) This compound->GalR Gi Gαi/o GalR->Gi GalR1, GalR3 Gq Gαq/11 GalR->Gq GalR2 AC Adenylyl Cyclase (Inhibition) Gi->AC ↓ cAMP Ca Ca²⁺ Channels (Inhibition) Gi->Ca K K⁺ Channels (Activation) Gi->K PLC Phospholipase C (Activation) Gq->PLC ↑ IP₃/DAG

Caption: Simplified this compound receptor signaling pathways.

References

Improving the stability of galanin peptide in solution for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and detailed protocols to enhance the stability of galanin peptide in solution for in vivo studies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound peptide appears to have low efficacy in my in vivo experiments. What could be the cause?

A1: Low in vivo efficacy of native this compound is often due to its rapid degradation by endogenous peptidases. The unmodified peptide has a very short half-life in biological fluids, often just a few minutes, which prevents it from reaching its target receptors at a sufficient concentration. Consider the stability of your peptide as a primary factor.

Q2: What are the primary mechanisms of this compound degradation in vivo?

A2: this compound is primarily degraded by enzymatic proteolysis. Key enzymes responsible include aminopeptidases that cleave the N-terminus and endopeptidases that cleave internal peptide bonds. This rapid breakdown is a major hurdle for its therapeutic use.

Q3: How can I improve the stability of my this compound peptide for an in vivo study?

A3: Several strategies can significantly enhance this compound's stability:

  • N-Terminal Modification: The N-terminus is crucial for receptor activation and is a primary site of degradation. Modifications, such as the substitution of L-alanine at position 2 with D-alanine, can confer resistance to aminopeptidases.

  • Systemic Chemical Modifications: Developing chimeric peptides, such as M617 (this compound(1-13)-neuropeptide Y(25-36)amide), has been shown to create potent, systemically active this compound analogs with improved stability.

  • Use of Protease Inhibitors: While not always ideal for in vivo therapeutic models, co-administration with a cocktail of protease inhibitors can be a useful strategy in acute experimental setups to determine the peptide's maximal potential effect by preventing its degradation.

  • Formulation Strategies: Preparing the peptide in appropriate buffers and considering advanced delivery systems like liposomes or nanoparticles can protect it from degradation.

Q4: What is the best way to prepare and store this compound peptide solutions?

A4:

  • Reconstitution: Reconstitute lyophilized this compound peptide in sterile, nuclease-free water or a buffer like PBS at a concentration higher than your working solution (e.g., 1-5 mg/mL).

  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the peptide, aliquot the stock solution into single-use volumes.

  • Storage: Store lyophilized peptide at -20°C or -80°C. Once reconstituted, store the aliquots at -80°C for long-term stability. For short-term use (a few days), solutions can be kept at 4°C, but stability should be verified.

Q5: Are there stable, commercially available this compound analogs I can use?

A5: Yes, several modified this compound analogs with enhanced stability and receptor specificity are available. For example, NAX 5055 is a systemically active, non-peptide this compound receptor 2 (GalR2) agonist. Other analogs, often with N-terminal modifications, are also researched and may be available from specialty peptide suppliers. It is crucial to check the literature for analogs best suited to your specific receptor target (GalR1, GalR2, or GalR3).

Quantitative Data: Stability of this compound and Its Analogs

The following table summarizes the half-life of native this compound and select modified analogs in biological fluids, demonstrating the impact of chemical modifications on stability.

Peptide/AnalogModification(s)Half-Life (t½) in Plasma/CSFSpeciesReference
Native this compound Unmodified~2-5 minutesRat, Human
This compound(1-13)-[Pro]³-[Ala]¹⁰-Neuropeptide Y(25-36)amide Chimeric PeptideSignificantly increased bioavailabilityMouse
NAX 5055 Non-peptide agonistSystemically active, improved PK profileRodent
M617 This compound(1-13)-NPY(25-36)amidePotent and systemically activeMouse

Note: Quantitative half-life data for specific proprietary analogs are often limited in publicly available literature. The table illustrates the general improvement in stability achieved through modification.

Key Experimental Protocols

Protocol 1: Assessment of this compound Peptide Stability via HPLC

This protocol provides a method to determine the rate of peptide degradation in plasma.

Objective: To quantify the remaining percentage of intact this compound peptide over time when incubated in plasma.

Materials:

  • This compound peptide or analog

  • Freshly collected plasma (e.g., rat, mouse, or human) with anticoagulant (e.g., EDTA)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Reversed-phase HPLC system with a C18 column

  • Centrifuge

Procedure:

  • Preparation: Bring plasma to 37°C. Prepare a stock solution of the this compound peptide in a suitable buffer.

  • Incubation: Add a known concentration of the this compound peptide to the pre-warmed plasma (e.g., final concentration of 10-50 µg/mL). Vortex gently to mix.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 100 µL) of the plasma-peptide mixture.

  • Reaction Quenching: Immediately add the aliquot to a tube containing an equal volume of a quenching solution (e.g., 10% TFA in water) to precipitate plasma proteins and stop enzymatic activity.

  • Protein Precipitation: Vortex the tube vigorously and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) at 4°C.

  • Sample Analysis: Collect the supernatant and inject a known volume into the HPLC system.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from ~5% to 65% Mobile Phase B over 30 minutes. (This may need optimization depending on the peptide's hydrophobicity).

    • Detection: UV detector at 214 nm or 280 nm.

  • Data Analysis: Integrate the peak area corresponding to the intact peptide at each time point. Calculate the percentage of peptide remaining relative to the T=0 time point. Plot the percentage of intact peptide versus time to determine the degradation rate and half-life.

Diagrams and Visualizations

This compound Receptor Signaling Pathways

This compound mediates its effects through three G-protein coupled receptors (GPCRs): GalR1, GalR2, and GalR3. Their primary signaling pathways are outlined below.

GalaninSignaling cluster_ligand Ligand cluster_receptors Receptors cluster_gproteins G-Proteins cluster_effectors Downstream Effectors & Cellular Response This compound This compound Peptide GalR1 GalR1 This compound->GalR1 GalR2 GalR2 This compound->GalR2 GalR3 GalR3 This compound->GalR3 Gi_o Gαi/o GalR1->Gi_o GalR2->Gi_o Gq_11 Gαq/11 GalR2->Gq_11 GalR3->Gi_o AC Adenylyl Cyclase ↓ Gi_o->AC - K_channel K+ Channel Activation ↑ Gi_o->K_channel + PLC Phospholipase C ↑ Gq_11->PLC + cAMP cAMP ↓ AC->cAMP Neuronal_Inhibition Neuronal Inhibition cAMP->Neuronal_Inhibition K_channel->Neuronal_Inhibition IP3_DAG IP3 / DAG ↑ PLC->IP3_DAG Ca_mobilization Intracellular Ca2+ ↑ IP3_DAG->Ca_mobilization Cell_Proliferation Cell Proliferation / Differentiation Ca_mobilization->Cell_Proliferation

Caption: this compound receptor signaling pathways via G-proteins.

Experimental Workflow for Improving this compound Stability

This diagram illustrates a logical workflow for researchers aiming to overcome the challenge of this compound's instability in their experiments.

StabilityWorkflow Start Problem: Low in vivo efficacy of this compound Hypothesis Hypothesis: Rapid peptide degradation Start->Hypothesis StabilityAssay Perform in vitro Stability Assay (e.g., HPLC) Hypothesis->StabilityAssay DegradationConfirmed Degradation Confirmed? StabilityAssay->DegradationConfirmed Strategy Select Stabilization Strategy DegradationConfirmed->Strategy Yes ReEvaluate Re-evaluate Hypothesis (e.g., receptor affinity, dosage) DegradationConfirmed->ReEvaluate No ModAnalog Synthesize or Purchase Modified Analog Strategy->ModAnalog Formulation Optimize Formulation (e.g., protease inhibitors, buffers) Strategy->Formulation ReTest Re-run Stability Assay on Modified Peptide/Formulation ModAnalog->ReTest Formulation->ReTest StabilityImproved Stability Improved? ReTest->StabilityImproved StabilityImproved->Strategy No InVivo Proceed with in vivo Experiment StabilityImproved->InVivo Yes

Caption: Workflow for addressing this compound peptide instability.

Overcoming poor cell surface expression of GalR3 in functional assays

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: GalR3 Functional Assays

Topic: Overcoming Poor Cell Surface Expression of Galanin Receptor 3 (GalR3) in Functional Assays

This guide provides troubleshooting strategies and detailed protocols for researchers encountering challenges with this compound Receptor 3 (GalR3) functional assays, primarily due to the receptor's characteristically poor expression at the plasma membrane in recombinant systems.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why am I observing a very low or absent signal in my GalR3 functional assay?

A1: A weak or non-existent signal in GalR3 functional assays is a common issue, often stemming from the receptor's inefficient trafficking to the plasma membrane.[1][2] Unlike its counterpart GalR1, which traffics effectively, GalR3 is frequently retained intracellularly when expressed in common cell lines like HEK293 or CHO.[1] This low surface population means fewer receptors are available to bind ligands and initiate the downstream signaling cascade (e.g., Gαi/o-mediated inhibition of cAMP), resulting in a poor assay window.

Q2: How can I confirm that poor cell surface expression is the cause of my assay failure?

A2: You can directly assess the cell surface population of GalR3 using several methods. A whole-cell Enzyme-Linked Immunosorbent Assay (ELISA) is a robust and accessible method for quantifying surface-expressed receptors. This technique requires an N-terminally epitope-tagged version of the receptor (e.g., HA or FLAG tag). By comparing the signal from non-permeabilized cells (surface only) to permeabilized cells (total protein), you can determine the efficiency of plasma membrane trafficking. Other methods include flow cytometry and immunofluorescence microscopy.

Q3: What strategies can I use to improve the cell surface expression of GalR3?

A3: Several approaches can be employed to enhance the functional expression of GPCRs at the cell surface. These include:

  • Genetic Modification: Fusing a signal sequence to the N-terminus or creating chimeric receptors can significantly improve membrane trafficking. For GalR3, replacing its N-terminus with the corresponding sequence from the efficiently trafficked GalR1 has been shown to rescue surface expression and restore function in cAMP assays.

  • Co-expression with Chaperone Proteins: Molecular chaperones can assist in the proper folding and trafficking of GPCRs. While not always receptor-specific, exploring the co-expression of general endoplasmic reticulum (ER) chaperones like Calnexin or BiP/Grp78 may be beneficial.

  • Use of Pharmacological Chaperones: These are cell-permeable ligands that can bind to the receptor in the ER, stabilizing its conformation and promoting its transit to the cell surface.

  • Optimization of Expression Conditions: Simple modifications to cell culture conditions can sometimes have a significant impact. Lowering the culture temperature (e.g., from 37°C to 30°C) after transfection can slow down protein synthesis and degradation, giving the receptor more time to fold correctly. Adding chemical chaperones like dimethyl sulfoxide (DMSO) to the culture medium has also been reported to improve the expression of some GPCRs.

Q4: Will modifying the GalR3 receptor alter its pharmacology?

A4: This is a critical consideration. Any modification, such as creating a chimera, requires pharmacological validation to ensure the ligand binding and signaling properties remain consistent with the wild-type receptor. The GalR1(N-term)/GalR3 chimera, for example, was shown to maintain wild-type pharmacology for the endogenous ligand this compound. It is essential to perform concentration-response curves and compare EC50/IC50 values between the modified and (if a signal can be obtained) wild-type receptor.

Troubleshooting Workflow

This workflow provides a logical sequence for diagnosing and solving issues with GalR3 functional assays.

Caption: Troubleshooting workflow for GalR3 functional assays.

Quantitative Data Summary

The following tables summarize the impact of specific interventions on GalR3 expression and function.

Table 1: Effect of N-terminal Modification on GalR3 Functional Activity

Receptor ConstructAgonist (this compound) IC50 in cAMP AssayAssay Window (Forskolin-Stimulated cAMP)
Wild-Type GalR3No Response ObservedNone
GalR1(N-term)/GalR3 Chimera~30 nMSignificant Inhibition
Data derived from studies demonstrating the rescue of function by creating a chimeric receptor.

Table 2: General Strategies for Improving GPCR Expression

StrategyTypical Fold-Increase in Functional Receptor (Bmax)Notes
Lowering Culture Temperature (to 20-30°C)2 to 4-foldReceptor dependent; not universally effective.
Medium Additive (e.g., 2.5% DMSO)2 to 6-foldCan improve folding and trafficking for many GPCRs.
These are general improvements observed across various GPCRs and may require optimization for GalR3.

Experimental Protocols

Protocol 1: Whole-Cell ELISA for Quantifying Surface GalR3 Expression

This protocol is adapted for a 24-well plate format and assumes the use of an N-terminally HA-tagged GalR3 construct.

Materials:

  • HEK293 cells transiently transfected with HA-tagged GalR3.

  • 24-well plates, Poly-D-Lysine coated.

  • Phosphate-Buffered Saline (PBS).

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in Tris-Buffered Saline (TBS).

  • Primary Antibody: Anti-HA antibody conjugated to Horseradish Peroxidase (HRP), diluted in Blocking Buffer.

  • TMB (3,3',5,5'-Tetramethylbenzidine) ELISA substrate.

  • Stop Solution (e.g., 1 M H₂SO₄).

  • Plate reader.

Procedure:

  • Cell Seeding: 24 hours post-transfection, seed cells into Poly-D-Lysine coated 24-well plates at a density of ~100,000-200,000 cells/well. Allow cells to adhere for another 24 hours.

  • Washing: Gently wash the cells three times with cold PBS to remove media.

  • Blocking: Add 300-400 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.

  • Primary Antibody Incubation: Remove the blocking solution and add 200-250 µL of the HRP-conjugated anti-HA antibody solution. Incubate for 1-2 hours at room temperature, protected from light.

  • Washing: Remove the antibody solution and wash the cells three times with 400-500 µL of TBS. Be gentle to avoid detaching the cells.

  • Substrate Addition: Add 150-200 µL of TMB substrate solution to each well and incubate until a light blue color develops.

  • Stopping Reaction: Stop the reaction by adding an equal volume of Stop Solution. The color will turn yellow.

  • Measurement: Transfer the supernatant to a clear 96-well plate and measure the absorbance at 450 nm.

Signaling Pathway Visualization

GalR3 Signaling Cascade

GalR1 and GalR3 receptors primarily couple to the inhibitory Gαi/o pathway. Ligand binding leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This is the basis for the most common functional assay for GalR3.

cluster_membrane Plasma Membrane cluster_cytosol Cytosol GalR3 GalR3 G_protein Gαi/o-βγ GalR3->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP AC->cAMP Blocks Conversion ATP->cAMP PKA PKA cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates This compound This compound This compound->GalR3 Binds

Caption: Simplified GalR3 Gαi/o signaling pathway.

References

Addressing off-target effects of galanin receptor ligands

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing potential off-target effects of galanin receptor ligands. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help resolve common issues encountered during your experiments.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, providing potential causes and solutions in a question-and-answer format.

Issue: Unexpected Cellular Response with a "Selective" Ligand

Q1: My GalR1/GalR3-selective agonist is causing an increase in intracellular calcium, which is not consistent with Gαi/o signaling. What could be the reason?

Possible Causes:

  • Off-Target Activation of Gαq-Coupled Receptors: The ligand may be activating an endogenous Gαq-coupled receptor in your cell line, leading to the activation of Phospholipase C (PLC) and subsequent increase in intracellular calcium.

  • Receptor Dimerization: The ligand might be promoting the formation of heterodimers between the target this compound receptor and a Gαq-coupled receptor, leading to a mixed signaling output.

  • Promiscuous G-protein Coupling: At high concentrations, some GPCRs can couple to non-canonical G-proteins. Your GalR1/GalR3 receptor might be coupling to Gαq under the experimental conditions.

Troubleshooting Steps:

  • Conduct a Broad Receptor Screen: Test your ligand against a panel of known Gαq-coupled receptors that are likely to be expressed in your cell line.

  • Use a PLC Inhibitor: Treat your cells with a PLC inhibitor (e.g., U73122) prior to stimulating with your ligand. If the calcium signal is abolished, it confirms the involvement of the PLC pathway, likely due to an off-target effect.

  • Perform a Ligand Titration: Determine if the unexpected effect is concentration-dependent. Off-target effects are often observed at higher concentrations.

  • Validate Receptor Expression: Confirm the expression profile of GPCRs in your cell line using techniques like qPCR or RNA-Seq to identify potential off-target candidates.

Q2: I'm using the non-peptide agonist Galnon, and I'm observing effects that are inconsistent with this compound receptor activation alone. What are the known off-target activities of Galnon?

Galnon is known to have a broader binding profile than initially anticipated. In addition to its micromolar affinity for this compound receptors, it has been shown to have affinity for other receptors, including:

  • Neuropeptide Y receptor Y1 (NPY1)

  • Neurokinin 2 (NK2) receptor

  • Muscarinic M5 receptor

  • Somatostatin receptors[1]

These off-target interactions could explain unexpected physiological or cellular responses. It's crucial to consider these alternative targets when interpreting data from experiments using Galnon.

Issue: Inconsistent or Unreliable Assay Results

Q3: My radioligand binding assay is showing high non-specific binding. How can I troubleshoot this?

Possible Causes:

  • Hydrophobicity of the Radioligand: Highly hydrophobic radioligands tend to bind non-specifically to filters and cell membranes.

  • Suboptimal Blocking Agents: The blocking agent used may not be effectively preventing non-specific interactions.

  • Inadequate Washing: Insufficient or improper washing can leave unbound radioligand on the filters.

Troubleshooting Steps:

  • Optimize Blocking Agents: Ensure you are using an appropriate blocking agent, such as Bovine Serum Albumin (BSA), in your assay buffer. You can also try adding salts or detergents to the wash buffer.

  • Adjust Incubation Time and Temperature: Shorter incubation times or lower temperatures can sometimes reduce non-specific binding. However, you must ensure that specific binding still reaches equilibrium.

  • Optimize Washing Steps: Increase the number of washes or the volume of cold wash buffer to more effectively remove unbound radioligand.

Q4: In my cAMP assay for a Gαi-coupled this compound receptor, the forskolin-stimulated cAMP level is not effectively inhibited by my agonist. What should I check?

Possible Causes:

  • Low Receptor Expression or Inactivity: The cells may not be expressing sufficient levels of functional receptors.

  • Suboptimal Agonist Concentration or Incubation Time: The agonist concentration may be too low, or the incubation time may be insufficient to elicit a maximal response.

  • Phosphodiesterase (PDE) Activity: Endogenous PDEs can degrade cAMP, masking the inhibitory effect of your agonist.

Troubleshooting Steps:

  • Confirm Receptor Expression and Function: Verify receptor expression using qPCR or Western blot. Use a known potent agonist as a positive control to confirm receptor functionality.

  • Optimize Agonist Concentration and Incubation Time: Perform a dose-response curve to determine the optimal agonist concentration. Conduct a time-course experiment to identify the peak of inhibition.

  • Use a PDE Inhibitor: Include a PDE inhibitor, such as IBMX, in your assay buffer to prevent cAMP degradation.

Issue: Ligand Shows Dual Agonist/Antagonist Activity

Q5: The this compound receptor antagonist M35 (or M40) is showing agonist activity in my assay. Is this expected?

Yes, this phenomenon has been reported. M35 and M40 are chimeric peptides that can exhibit dual activity depending on the experimental context.

  • In the absence of endogenous this compound , M35 has been shown to act as an agonist, for example, by promoting neurite outgrowth from dorsal root ganglion neurons.[2]

  • In the presence of this compound , their antagonistic properties become apparent as they compete with the endogenous ligand.[2]

  • M40 has also been reported to act as a weak partial agonist at peripheral GalR2 receptors at higher concentrations.

Therefore, when using these ligands, it is critical to consider the presence or absence of endogenous this compound in your experimental system.

Frequently Asked Questions (FAQs)

Q1: What are the primary signaling pathways for the different this compound receptor subtypes?

  • GalR1 and GalR3 primarily couple to Gαi/o proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

  • GalR2 mainly couples to Gαq/11 proteins. Its activation stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn increases intracellular calcium levels and activates Protein Kinase C (PKC). GalR2 can also couple to Gαi/o and stimulate the MAPK/ERK pathway.

Q2: What is a good starting point for assessing the selectivity of a new this compound receptor ligand?

A good starting point is to perform radioligand binding assays and functional assays on cell lines individually expressing each of the three this compound receptor subtypes (GalR1, GalR2, and GalR3). This will provide an initial assessment of the ligand's affinity and functional potency at each receptor.

Q3: The GalR3-selective antagonist SNAP 37889 was discontinued in clinical trials. Are there known off-target effects?

While highly selective for GalR3 over GalR1 and GalR2, subsequent studies revealed that SNAP 37889 can induce apoptosis in various cell types, including those that do not express this compound receptors. This toxicity appears to be independent of its action at GalR3 and highlights the importance of broad toxicity screening for any new chemical entity.

Q4: What is GALP, and how does it interact with this compound receptors?

This compound-like peptide (GALP) is a neuropeptide that shares sequence homology with this compound. It can bind to and activate all three this compound receptors. However, some of its physiological effects are distinct from those of this compound, suggesting the possible existence of a yet-to-be-identified specific GALP receptor.

Quantitative Data Summary

The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of selected this compound receptor ligands.

Table 1: Binding Affinities (Ki, nM) of this compound Ligands at Human this compound Receptors

LigandGalR1GalR2GalR3Reference
This compound0.112.0-
M350.112.0-
M401.825.1-
Galnon11,70034,100-
SNAP 37889>10,000>10,00017.44

Table 2: Functional Potency (IC50, nM) of this compound Antagonists

LigandAssayReceptorIC50Reference
M40125I-Galanin Displacement (rat brain)This compound Receptors3 - 15
C7125I-Galanin Displacement (rat hypothalamus)This compound Receptors0.2

Experimental Protocols

Below are detailed methodologies for key experiments to characterize this compound receptor ligands.

1. Radioligand Binding Assay (Competitive)

Objective: To determine the binding affinity (Ki) of a test compound for a this compound receptor.

Materials:

  • Cell membranes prepared from cells expressing the this compound receptor of interest.

  • Radioligand (e.g., [125I]-galanin).

  • Test compound (unlabeled ligand).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well plates.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor in a lysis buffer and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay Buffer.

    • A fixed concentration of radioligand (typically at or below its Kd value).

    • Increasing concentrations of the unlabeled test compound.

    • Membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Detection: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

2. cAMP Functional Assay (for GalR1 and GalR3)

Objective: To measure the ability of a ligand to inhibit adenylyl cyclase activity via Gαi/o-coupled this compound receptors.

Materials:

  • Cells expressing GalR1 or GalR3.

  • Test compound (agonist or antagonist).

  • Forskolin (adenylyl cyclase activator).

  • PDE inhibitor (e.g., IBMX).

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • 384-well plates.

  • Plate reader compatible with the chosen assay kit.

Procedure:

  • Cell Preparation: Culture cells to the appropriate confluency and then harvest. Resuspend cells in assay buffer containing a PDE inhibitor.

  • Agonist Mode:

    • Add increasing concentrations of the agonist to the wells of a 384-well plate.

    • Add a fixed concentration of forsklin to all wells (except basal controls).

    • Add the cell suspension to the wells.

  • Antagonist Mode:

    • Add increasing concentrations of the antagonist to the wells.

    • Add a fixed concentration of a known agonist (typically EC80) and forskolin to the wells.

    • Add the cell suspension to the wells.

  • Incubation: Incubate the plate at room temperature for the time recommended by the assay kit manufacturer (e.g., 30-60 minutes).

  • Detection: Add the cAMP detection reagents according to the kit's protocol.

  • Data Analysis: Measure the signal on a plate reader. For agonist assays, plot the signal against the log concentration of the agonist to determine the EC50. For antagonist assays, plot the signal against the log concentration of the antagonist to determine the IC50.

3. GTPγS Binding Assay

Objective: To measure the activation of G-proteins by a this compound receptor agonist.

Materials:

  • Cell membranes expressing the this compound receptor of interest.

  • [35S]GTPγS.

  • GDP.

  • Test compound (agonist).

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.

  • GTPγS (unlabeled, for non-specific binding).

  • 96-well plates.

  • Filtration apparatus and glass fiber filters or SPA beads.

  • Scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, add the following:

    • Assay Buffer.

    • GDP (to a final concentration of 10-100 µM).

    • Increasing concentrations of the agonist.

    • Cell membranes.

  • Pre-incubation: Incubate for 15-20 minutes at 30°C.

  • Initiate Reaction: Add [35S]GTPγS to all wells.

  • Incubation: Incubate for 30-60 minutes at 30°C.

  • Termination and Detection:

    • Filtration Method: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer. Measure the radioactivity on the filters using a scintillation counter.

    • SPA Method: Add SPA beads to the wells and incubate to allow for proximity-based signal generation. Measure the signal on a scintillation counter.

  • Data Analysis: Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS) from all measurements. Plot the specific binding against the log concentration of the agonist to determine the EC50 and Emax.

4. Phospho-ERK1/2 Assay

Objective: To measure the activation of the MAPK/ERK pathway downstream of this compound receptor activation.

Materials:

  • Whole cells expressing the this compound receptor of interest.

  • Test compound (agonist).

  • Serum-free cell culture medium.

  • Lysis Buffer containing protease and phosphatase inhibitors.

  • Primary antibodies against phospho-ERK1/2 (p-ERK) and total ERK1/2.

  • HRP-conjugated secondary antibody.

  • SDS-PAGE and Western blotting equipment.

  • Chemiluminescence detection reagents and imaging system.

Procedure:

  • Cell Culture and Starvation: Plate cells in multi-well plates and grow to 80-90% confluency. Serum-starve the cells overnight to reduce basal ERK phosphorylation.

  • Agonist Stimulation: Treat the cells with various concentrations of the agonist for a short period (typically 5-15 minutes) at 37°C.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk.

    • Incubate the membrane with the primary antibody against p-ERK.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescence substrate and an imaging system.

  • Normalization: Strip the membrane and re-probe with an antibody against total ERK to normalize for protein loading.

  • Data Analysis: Quantify the band intensities for p-ERK and total ERK. Plot the ratio of p-ERK to total ERK against the log concentration of the agonist to determine the EC50.

Visualizations

Signaling Pathways

Galanin_Signaling cluster_GalR1_3 GalR1 / GalR3 Signaling cluster_GalR2 GalR2 Signaling GalR1_3 GalR1 / GalR3 Gai Gαi/o GalR1_3->Gai This compound AC Adenylyl Cyclase Gai->AC cAMP ↓ cAMP AC->cAMP GalR2 GalR2 Gaq Gαq/11 GalR2->Gaq This compound PLC Phospholipase C Gaq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Ca2+ IP3->Ca2 PKC PKC DAG->PKC ERK MAPK/ERK Pathway PKC->ERK

Caption: this compound Receptor Signaling Pathways.

Experimental Workflow for Ligand Selectivity

Ligand_Selectivity_Workflow start Novel this compound Receptor Ligand binding Primary Screen: Radioligand Binding Assays (GalR1, GalR2, GalR3) start->binding functional Secondary Screen: Functional Assays (cAMP, Calcium, p-ERK) binding->functional selective Is the ligand selective? functional->selective off_target Broad Off-Target Screening Panel (e.g., other GPCRs, kinases) selective->off_target No evaluate Evaluate On-Target and Off-Target Effects selective->evaluate Yes off_target->evaluate end Characterized Ligand evaluate->end

Caption: Workflow for Assessing Ligand Selectivity.

Troubleshooting Decision Tree

References

Technical Support Center: Interpreting Conflicting Results from Galanin Knockout Mouse Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing galanin knockout mouse models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and interpret the often conflicting results observed in studies involving these mice.

Frequently Asked Questions (FAQs)

Q1: Why do different studies using this compound knockout mice report conflicting results for anxiety-like behavior?

A1: The conflicting results in anxiety-like behavior in this compound knockout (KO) mice can be attributed to several factors:

  • This compound Receptor Specificity: The effects of this compound on anxiety are mediated by three different G-protein coupled receptors (GALR1, GALR2, and GALR3) with distinct and sometimes opposing functions. Global this compound KO mice will lack the ligand for all three receptors, leading to a complex phenotype. Studies using receptor-specific KOs often show different results. For instance, GALR1 KO mice have been reported to show increased anxiety-like behavior[1], while the phenotype of GALR2 and GALR3 KO mice can vary depending on the specific test and experimental conditions[2][3][4].

  • Behavioral Test Specificity: The specific behavioral test used to assess anxiety is a major source of variability. For example, GALR1 KO mice showed a clear anxiety-like phenotype in the elevated plus-maze (EPM) but not in the light/dark exploration, emergence, or open field tests[1]. This suggests that different tests measure distinct aspects of anxiety, and the galaninergic system may modulate these aspects differently.

  • Mouse Strain and Substrain: The genetic background of the mice is a critical and often overlooked factor. Significant behavioral differences have been documented between commonly used C57BL/6 substrains, such as C57BL/6J and C57BL/6N. These substrains have known genetic differences that can influence their performance in behavioral assays, leading to divergent results even with the same knockout mutation.

  • Experimental Protocol Variations: Minor variations in experimental protocols can significantly impact behavioral outcomes. This includes factors like the light intensity in the light/dark box, the dimensions and elevation of the EPM, and the duration of the test.

Q2: I am seeing conflicting results in seizure susceptibility in my this compound receptor knockout mice. What could be the cause?

A2: Conflicting findings in seizure susceptibility are common in this compound receptor KO studies and often depend on the method of seizure induction.

  • Seizure Induction Model: The role of this compound receptors in seizure modulation is highly dependent on the seizure model used. For instance, GALR1 KO mice show increased susceptibility to seizures induced by pilocarpine and perforant path stimulation (PPS), but not by kainic acid (KA). This indicates that GALR1-mediated this compound signaling is crucial for protection against certain types of seizures but not others.

  • Receptor-Specific Roles: The different this compound receptors play distinct roles in seizure modulation. While GALR1 appears to be primarily anticonvulsant, the role of other receptors is less clear and may be model-dependent.

  • Genetic Background: As with anxiety studies, the genetic background of the mice can influence their baseline seizure threshold and their response to convulsant agents.

Q3: My this compound knockout mice show unexpected feeding and body weight phenotypes. How can I interpret these results?

A3: The role of this compound in regulating feeding behavior is complex, with studies showing conflicting results depending on the diet composition and the specific this compound system component targeted.

  • Diet Composition: The influence of this compound on feeding is particularly pronounced with high-fat diets. This compound KO mice often show a reduced preference for and consumption of high-fat diets compared to wild-type controls. Studies using standard chow may not reveal a significant feeding phenotype.

  • Receptor-Specific Effects: GALR1 appears to be involved in the adaptation to high-fat diets. GALR1 KO mice have shown impaired adaptation to a high-fat diet challenge, leading to initial increases in food intake and weight gain, followed by a decrease in intake.

  • Compensatory Mechanisms: The lack of a robust feeding phenotype in some this compound KO studies on standard diets could be due to the activation of compensatory mechanisms that help maintain energy homeostasis.

Troubleshooting Guides

Troubleshooting Conflicting Anxiety-Like Behavior Results
Issue Potential Cause Troubleshooting Steps
Anxiety phenotype observed in EPM but not in Light/Dark Box. Test-specific effects of this compound signaling. The EPM is considered a more stressful environment, potentially engaging the galaninergic system more strongly.- Acknowledge the test-specific nature of the phenotype in your interpretation. - Consider using a battery of anxiety tests that probe different aspects of anxiety (e.g., exploration-based vs. conflict-based). - Measure physiological correlates of anxiety (e.g., corticosterone levels) to complement behavioral data.
Results differ from a previously published study with the same knockout line. Differences in mouse substrain (e.g., C57BL/6J vs. C57BL/6N).- Verify the exact substrain of your mice and compare it to the cited study. - Be aware of known behavioral differences between substrains. - If possible, test both substrains to directly assess the impact of genetic background.
High variability in behavioral data within the same experimental group. Minor inconsistencies in the experimental protocol.- Strictly standardize all experimental parameters, including light levels, handling procedures, and time of day for testing. - Ensure all experimenters are blinded to the genotype of the mice. - Habituate the mice to the testing room for a sufficient period before the experiment.
Troubleshooting Conflicting Seizure Susceptibility Results
Issue Potential Cause Troubleshooting Steps
Increased seizure susceptibility with pilocarpine but not kainic acid in GALR1 KO mice. Model-specific involvement of GALR1 in seizure modulation.- This is a known phenomenon. Your results are consistent with the literature. - Interpret your findings in the context of the specific neurochemical pathways activated by each convulsant. Pilocarpine is a muscarinic agonist, while kainic acid acts on glutamate receptors.
No difference in seizure threshold in a global this compound KO model. Compensatory changes in other neurotransmitter systems that regulate seizure activity.- Consider that the chronic absence of this compound may lead to developmental or long-term adaptations in the brain. - Use conditional knockout models to delete this compound in specific brain regions or at specific developmental stages to avoid widespread compensatory effects.

Data Summary Tables

Table 1: Summary of Conflicting Anxiety-Like Behavior in this compound Receptor KO Mice

Genotype Behavioral Test Observed Phenotype Reference
GALR1 KO Elevated Plus-MazeIncreased anxiety-like behavior
GALR1 KO Light/Dark ExplorationNormal anxiety-like behavior
GALR2 KO Elevated Plus-MazeAnxiogenic-like phenotype
GALR3 KO Elevated Plus-MazeAnxiety-like phenotype
GALR3 KO Open FieldAnxiety-like phenotype
GALR3 KO Light/Dark BoxAnxiety-like phenotype
Older GALR3 KO Elevated Plus-MazeIncreased anxiety-like behavior

Table 2: Summary of Conflicting Seizure Susceptibility in GalR1 KO Mice

Seizure Induction Model Observed Phenotype in GalR1 KO Mice Reference
Li-Pilocarpine More severe seizures and increased neuronal injury
Perforant Path Stimulation (PPS) More severe seizures
Kainic Acid (KA) No difference in seizures compared to WT

Table 3: Summary of Conflicting Feeding Behavior in this compound and GalR1 KO Mice

Genotype Diet Observed Phenotype Reference
This compound KO High-Fat DietReduced energy intake and body weight gain
This compound KO Macronutrient ChoiceReduced fat intake
GALR1 KO High-Fat Diet Challenge (3 days)Increased food intake and weight gain
GALR1 KO High-Fat Diet (2 weeks post-challenge)Decreased energy intake

Experimental Protocols

Elevated Plus-Maze (EPM) Protocol
  • Apparatus: A plus-shaped maze with two open arms and two closed arms (e.g., 30 cm x 5 cm), elevated above the floor (e.g., 40 cm). The closed arms have walls (e.g., 15 cm high). A small lip on the open arms can prevent falls.

  • Procedure:

    • Habituate the mouse to the testing room for at least 30 minutes before the test.

    • Place the mouse in the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze freely for 5 minutes.

    • Record the time spent in the open and closed arms, and the number of entries into each arm using an automated tracking system.

    • Clean the maze thoroughly between animals to remove olfactory cues.

  • Key Parameters to Control: Room lighting (~20 lux is common), time of day, and handling procedures.

Light/Dark Box Test Protocol
  • Apparatus: A box divided into a small, dark compartment and a larger, brightly lit compartment, with an opening connecting the two.

  • Procedure:

    • Acclimate the mouse to the testing room.

    • Place the mouse in the center of the lit compartment, facing away from the opening.

    • Allow the mouse to explore the apparatus for 10 minutes.

    • Record the time spent in each compartment, the latency to enter the dark compartment, and the number of transitions between compartments.

  • Key Parameters to Control: The light intensity in the lit compartment is a critical variable (e.g., 400 lux).

Pilocarpine-Induced Seizure Protocol
  • Procedure:

    • Administer lithium chloride (LiCl) (e.g., 3 mEq/kg, i.p.) to the mouse.

    • 18-24 hours later, administer a muscarinic receptor antagonist that does not cross the blood-brain barrier (e.g., scopolamine methyl nitrate) to reduce peripheral cholinergic effects.

    • 30 minutes later, administer pilocarpine (e.g., 30 mg/kg, s.c. or i.p.) to induce seizures.

    • Observe and score the seizures according to a standardized scale (e.g., Racine scale).

    • Monitor the duration and severity of status epilepticus.

Mandatory Visualizations

Galanin_Signaling_Pathways cluster_ligand Ligand cluster_receptors This compound Receptors cluster_gproteins G-Proteins cluster_effectors Downstream Effectors This compound This compound GALR1 GALR1 This compound->GALR1 GALR2 GALR2 This compound->GALR2 GALR3 GALR3 This compound->GALR3 Gi_o Gi/o GALR1->Gi_o Gq_11 Gq/11 GALR2->Gq_11 GALR3->Gi_o AC Adenylyl Cyclase Gi_o->AC - K_channel K+ Channels Gi_o->K_channel + Ca_channel Ca2+ Channels Gi_o->Ca_channel - PLC Phospholipase C Gq_11->PLC +

Caption: this compound receptor signaling pathways.

Experimental_Workflow_Anxiety start This compound KO and WT Mice acclimation Acclimation to Housing (1-2 weeks) start->acclimation handling Handling (3-5 days) acclimation->handling habituation Habituation to Testing Room (30-60 min) handling->habituation behavioral_testing Behavioral Testing (e.g., EPM, Light/Dark Box) habituation->behavioral_testing data_analysis Data Analysis behavioral_testing->data_analysis interpretation Interpretation of Results data_analysis->interpretation

Caption: A typical experimental workflow for behavioral testing.

Troubleshooting_Logic start Conflicting Results Observed q1 Are the experimental protocols identical? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the mouse substrain the same? a1_yes->q2 check_protocol Identify and standardize protocol differences (e.g., light levels, apparatus dimensions) a1_no->check_protocol check_protocol->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the behavioral test the same? a2_yes->q3 check_substrain Consider known behavioral differences between substrains (e.g., C57BL/6J vs. C57BL/6N) a2_no->check_substrain check_substrain->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no consider_biology Consider underlying biological differences (e.g., receptor-specific functions, compensatory mechanisms) a3_yes->consider_biology check_test Acknowledge test-specific effects of this compound signaling a3_no->check_test check_test->consider_biology

Caption: A logical flowchart for troubleshooting conflicting results.

References

Technical Support Center: Optimizing Drug Delivery of Galanin Analogs to the Central Nervous System

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the delivery of galanin analogs to the central nervous system (CNS).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in delivering this compound analogs to the CNS?

A1: The main obstacle for delivering this compound analogs, and other peptide-based therapeutics, to the CNS is the blood-brain barrier (BBB).[1][2][3] The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the CNS where neurons reside.[1][2] Additional challenges include the inherent instability of peptides, which can be prone to enzymatic degradation, oxidation, deamidation, and hydrolysis, leading to short half-lives in vivo. Furthermore, peptides can suffer from poor cell permeability, rapid renal clearance, and potential immunogenicity.

Q2: What are the main strategies to overcome the blood-brain barrier for this compound analog delivery?

A2: Several strategies are being explored to enhance the CNS delivery of this compound analogs:

  • Local Administration: This involves bypassing the BBB by delivering the therapeutic agent directly to the CNS. Methods include intracerebroventricular (ICV), intrathecal (IT), and intranasal (IN) administration. Intranasal delivery is a non-invasive option that may allow for direct nose-to-brain transport.

  • Peptide Functionalization: Modifying the peptide structure can improve its ability to cross the BBB. This includes:

    • Lipidization and Cationization: Increasing the lipophilicity and adding positive charges to the peptide can enhance its interaction with and penetration through the BBB.

    • Conjugation with Targeting Ligands: Attaching the peptide to molecules that bind to specific receptors on the BBB, such as the transferrin receptor or insulin receptor, can facilitate receptor-mediated transcytosis.

  • Nanotechnology-Based Delivery Systems: Encapsulating this compound analogs in nanocarriers like liposomes or polymeric nanoparticles can protect them from degradation and facilitate their transport across the BBB.

  • Cell-Penetrating Peptides (CPPs): These are short peptides that can traverse cell membranes and can be conjugated to this compound analogs to aid their entry into the brain.

Q3: How do the different this compound receptor subtypes (GalR1, GalR2, GalR3) influence drug design and delivery?

A3: The three this compound receptor subtypes are G-protein coupled receptors (GPCRs) with distinct signaling pathways, which is a critical consideration for therapeutic targeting.

  • GalR1 and GalR3: These receptors primarily couple to the inhibitory Gαi/o pathway, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • GalR2: This receptor mainly signals through the stimulatory Gq/11 pathway, resulting in the formation of inositol triphosphate (IP3) and an increase in intracellular calcium levels.

The differential signaling and tissue distribution of these receptors mean that subtype-selective this compound analogs can be designed to elicit specific therapeutic effects while minimizing off-target side effects. For example, analogs with a preference for GalR1 or GalR2 have shown anticonvulsant activity.

Troubleshooting Guides

Problem 1: Low In Vivo Efficacy Despite High In Vitro Receptor Affinity
Possible Cause Troubleshooting Step
Poor Blood-Brain Barrier Penetration 1. Assess BBB Permeability: Utilize in vitro models like the Transwell system with co-cultures of brain endothelial cells, astrocytes, and pericytes to get a preliminary evaluation. For in vivo assessment, perform pharmacokinetic studies measuring the brain-to-plasma concentration ratio of the analog. 2. Modify the Analog: Consider strategies to enhance BBB penetration such as lipidization, cationization, or conjugation to a BBB-targeting ligand. 3. Change Administration Route: If systemic administration is ineffective, explore local delivery methods like intranasal or intracerebroventricular administration.
Rapid In Vivo Degradation 1. Evaluate Serum Stability: Incubate the this compound analog in rat or human serum and measure its half-life using techniques like HPLC or LC-MS. 2. Introduce Chemical Modifications: To improve stability, consider incorporating D-amino acids, cyclization, N-terminal methylation, or using non-natural amino acids.
Rapid Renal Clearance 1. Increase Molecular Size: PEGylation (conjugating with polyethylene glycol) can increase the hydrodynamic radius of the peptide, reducing its clearance by the kidneys. 2. Enhance Plasma Protein Binding: Modifications that promote binding to plasma proteins like albumin can extend the circulating half-life.
Problem 2: Inconsistent Results in Animal Models
Possible Cause Troubleshooting Step
Variability in Drug Administration 1. Standardize Injection Procedures: Ensure consistent injection volumes, sites, and techniques for systemic administration (e.g., intraperitoneal, intravenous). For central administration, use stereotaxic surgery to ensure accurate and reproducible delivery to the target brain region. 2. Verify Formulation: Confirm the solubility and stability of the this compound analog in the vehicle solution prior to administration.
Animal Strain and Species Differences 1. Consider Genetic Background: Be aware that different mouse or rat strains can exhibit varied responses to CNS drugs. 2. Receptor Homology: Check for differences in this compound receptor sequences and expression patterns between the animal model and humans.
Timing of Behavioral Testing 1. Establish a Time-Course: Perform a time-course study to determine the optimal time window for behavioral assessment after drug administration, as the peak effect may vary.
Problem 3: this compound Analog Shows Agonist Activity in Peripheral Tissues but Acts as an Antagonist in the CNS
Possible Cause Troubleshooting Step
Tissue-Specific Receptor Subtype Expression 1. Profile Receptor Expression: Use techniques like qPCR or immunohistochemistry to determine the relative expression levels of GalR1, GalR2, and GalR3 in the CNS target region and the peripheral tissue of interest. 2. Receptor Heterodimerization: Consider the possibility of receptor heterodimerization in different tissues, which could alter the pharmacological response to the analog.
Differential G-Protein Coupling 1. In Vitro Signaling Assays: Use cell lines expressing individual this compound receptor subtypes to characterize the analog's effect on different signaling pathways (e.g., cAMP accumulation, calcium mobilization). This can help determine if the analog has a biased agonism profile.

Data Presentation

Table 1: In Vitro Properties of Selected this compound Analogs

AnalogReceptor Binding Affinity (Ki, nM)In Vitro Serum Half-Life
GalR1 GalR2
Gal-B2 (NAX 5055)3.551.5
[N-Me, des-Sar]Gal-B2--
Data extracted from Robertson et al., 2010.

Table 2: In Vivo Anticonvulsant Activity of this compound Analogs in the 6 Hz Mouse Model

AnalogAdministration RouteDose (mg/kg)ED50 (mg/kg)
Gal-B2 (NAX 5055)Intraperitoneal-0.8
[N-Me, des-Sar]Gal-B2Intraperitoneal-0.77
D-Gal(7-Ahp)-B2Intraperitoneal4-
D-Gal(7-Ahp)-B2Oral8-
Data extracted from Robertson et al., 2010 and Bulaj et al., 2011.

Experimental Protocols

Protocol 1: In Vitro Serum Stability Assay
  • Preparation: Prepare a stock solution of the this compound analog in a suitable solvent (e.g., DMSO). Dilute the stock solution in fresh rat or human serum to the desired final concentration (e.g., 10 µM).

  • Incubation: Incubate the serum samples at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and longer for stabilized analogs), take an aliquot of the serum sample.

  • Protein Precipitation: Immediately stop the enzymatic degradation by adding a protein precipitation agent (e.g., ice-cold acetonitrile).

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant containing the remaining this compound analog by reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of intact peptide.

  • Data Calculation: Plot the percentage of remaining peptide against time and calculate the half-life (t1/2) of the analog in the serum.

Protocol 2: In Vivo Anticonvulsant Activity Assessment (6 Hz Corneal Stimulation Model)
  • Animal Model: Use adult male CF-1 mice.

  • Drug Administration: Administer the this compound analog via the desired route (e.g., intraperitoneally) at various doses. Include a vehicle control group.

  • Time Delay: After a predetermined time (e.g., 15, 30, 60, 120, 240 minutes), subject the mice to corneal stimulation.

  • Corneal Stimulation: Deliver a constant current stimulation (e.g., 32 mA for 3 seconds) through corneal electrodes.

  • Seizure Assessment: Observe the mice for the presence or absence of a characteristic limbic seizure (e.g., jaw chomping, vibrissae twitching, forelimb clonus). An animal not displaying these signs is considered protected.

  • Data Analysis: Determine the percentage of protected mice at each dose and time point. Calculate the median effective dose (ED50) for the anticonvulsant effect.

Mandatory Visualizations

Galanin_Signaling_Pathways cluster_GalR1_3 GalR1 / GalR3 Signaling cluster_GalR2 GalR2 Signaling Galanin1 This compound GalR1_3 GalR1 / GalR3 Galanin1->GalR1_3 Gi_o Gαi/o GalR1_3->Gi_o activates AC Adenylyl Cyclase Gi_o->AC inhibits cAMP ↓ cAMP AC->cAMP produces Galanin2 This compound GalR2 GalR2 Galanin2->GalR2 Gq_11 Gαq/11 GalR2->Gq_11 activates PLC Phospholipase C Gq_11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ [Ca²⁺]i IP3->Ca2 releases PKC PKC DAG->PKC activates

Caption: Simplified signaling pathways for GalR1/3 and GalR2.

Experimental_Workflow_CNS_Delivery start Design & Synthesize This compound Analog invitro_binding In Vitro Receptor Binding Assay start->invitro_binding invitro_stability In Vitro Serum Stability Assay start->invitro_stability bbb_permeability In Vitro BBB Permeability Assay invitro_binding->bbb_permeability invitro_stability->bbb_permeability invivo_pk In Vivo Pharmacokinetics bbb_permeability->invivo_pk invivo_efficacy In Vivo Efficacy Model (e.g., 6 Hz seizure) invivo_pk->invivo_efficacy decision Analog Optimized? invivo_efficacy->decision decision->start No finish Lead Candidate decision->finish Yes

Caption: Experimental workflow for optimizing CNS delivery of this compound analogs.

Troubleshooting_Logic start Low In Vivo Efficacy check_bbb Assess BBB Penetration start->check_bbb check_stability Assess In Vivo Stability check_bbb->check_stability Penetration OK modify_analog Modify Analog for BBB Penetration check_bbb->modify_analog Low Penetration modify_stability Modify Analog for Increased Stability check_stability->modify_stability Low Stability change_route Change Administration Route (e.g., Intranasal) check_stability->change_route Stability OK retest Re-evaluate In Vivo Efficacy modify_analog->retest modify_stability->retest change_route->retest

Caption: Troubleshooting decision tree for low in vivo efficacy.

References

Best practices for handling and storing synthetic galanin peptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing synthetic galanin peptides. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store the lyophilized synthetic this compound peptide upon arrival?

A1: Upon receipt, lyophilized this compound peptides should be stored at -20°C or colder, protected from bright light.[1][2][3] For long-term storage, -80°C is the preferred temperature.[4][5] It is crucial to keep the container tightly sealed to prevent moisture contamination, which can significantly decrease the long-term stability of the peptide.

Q2: What is the recommended procedure for reconstituting synthetic this compound peptides?

A2: Before opening the vial, it is essential to allow the lyophilized peptide to equilibrate to room temperature in a desiccator. This prevents condensation from forming on the cold peptide powder, which can compromise its stability. The choice of solvent depends on the specific this compound fragment's properties. For many peptides, sterile, distilled water is a suitable solvent. For basic peptides, a small amount of 1-10% acetic acid can be used, while acidic peptides may be reconstituted in 1% ammonium hydroxide or 1-10% ammonium bicarbonate. For hydrophobic this compound fragments, dissolving in a small amount of an organic solvent like DMSO, followed by dilution with an aqueous buffer, may be necessary.

Q3: What is the stability of reconstituted this compound peptide solutions?

A3: The stability of this compound peptides in solution is significantly lower than in their lyophilized form. For short-term storage (up to a week), solutions can be kept at 4°C. For longer-term storage, it is highly recommended to aliquot the peptide solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide. The in vivo half-life of this compound in plasma is short, around 4 minutes, while in cerebrospinal fluid, its half-life is estimated to be between 60 to 120 minutes. Modified synthetic analogs have been developed with significantly increased stability.

Q4: My this compound peptide is not dissolving. What should I do?

A4: If you encounter solubility issues, first ensure you have selected an appropriate solvent based on the peptide's amino acid composition (acidic, basic, or neutral). Gentle warming or brief sonication can aid in dissolving the peptide. Avoid vigorous shaking, which can cause aggregation. If the peptide still does not dissolve, consider using a small amount of a stronger organic solvent like DMSO or DMF to initially dissolve the peptide, followed by slow dilution with your aqueous buffer of choice.

Q5: I am observing precipitation in my this compound peptide solution. What could be the cause?

A5: Peptide precipitation can occur for several reasons. One common cause is the pH of the solution being too close to the peptide's isoelectric point (pI), where its net charge is minimal, leading to reduced solubility and aggregation. Ensure the buffer pH is at least 2 units away from the pI. High peptide concentrations can also lead to precipitation. Additionally, repeated freeze-thaw cycles can induce aggregation.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Unexpected or No Biological Activity Peptide degradation- Ensure proper storage of lyophilized peptide (-20°C or -80°C). - Aliquot peptide solutions to avoid freeze-thaw cycles. - Prepare fresh solutions for critical experiments.
Incorrect peptide concentration- Confirm the net peptide content of the lyophilized powder, as it can contain salts and water. - Perform a concentration determination using methods like UV spectroscopy or amino acid analysis for accurate dosing.
Peptide aggregation- Visually inspect the solution for precipitates. - Centrifuge the solution and test the supernatant for activity. - Optimize the reconstitution buffer pH to be far from the peptide's pI.
Inconsistent Results Between Experiments Variability in peptide solution- Use freshly prepared aliquots for each experiment. - Ensure complete dissolution of the peptide before use. - Standardize the reconstitution and handling protocol across all experiments.
Contamination- Use sterile water, buffers, and labware for reconstitution and handling. - Filter-sterilize the peptide solution if necessary.
Difficulty Dissolving the Peptide Inappropriate solvent- Determine if the peptide is acidic, basic, or neutral and choose the solvent accordingly. - For hydrophobic peptides, use a small amount of organic solvent (e.g., DMSO) first, then dilute with aqueous buffer.
Aggregation during dissolution- Use gentle mixing methods like swirling or inversion instead of vigorous shaking. - Brief sonication may help break up aggregates.

Quantitative Data Summary

Table 1: Solubility of Human this compound (1-19)

Solvent SystemSolubility
DMSO≥ 50 mg/mL (25.46 mM)
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline≥ 2.5 mg/mL (1.27 mM)
10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (1.27 mM)
10% DMSO + 90% Corn Oil≥ 2.5 mg/mL (1.27 mM)

Data from MedchemExpress.com for Human this compound (1-19).

Table 2: Stability of this compound Analogs in Biological Fluids

PeptideMatrixHalf-life
Synthetic this compoundCerebrospinal Fluid60 - 120 minutes
Synthetic this compoundPlasma (in vivo)~4 minutes
M89b (modified analog)5% Rat Serum (in vitro)Significantly increased stability compared to linear this compound-(1-15)

Data compiled from various sources.

Experimental Protocols

Protocol 1: Reconstitution of Synthetic this compound Peptide

  • Equilibration: Allow the vial of lyophilized this compound peptide to warm to room temperature in a desiccator for at least 30 minutes before opening.

  • Solvent Selection: Choose an appropriate sterile solvent based on the peptide's properties. For a general starting point, use sterile distilled water.

  • Reconstitution:

    • Carefully remove the cap from the vial.

    • Using a sterile pipette, add the calculated volume of the chosen solvent to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).

    • Gently swirl or invert the vial to dissolve the peptide. Avoid vigorous shaking. If necessary, briefly sonicate the vial in a water bath.

    • Visually inspect the solution to ensure the peptide is fully dissolved and there are no visible particles.

  • Aliquoting and Storage:

    • Once fully dissolved, immediately aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

Visualizations

Galanin_Signaling_Pathways This compound Receptor Signaling Pathways cluster_galr1_3 GALR1 / GALR3 cluster_galr2 GALR2 GALR1_3 GALR1 / GALR3 Gi_o Gαi/o GALR1_3->Gi_o AC_inhibit Adenylate Cyclase (Inhibition) Gi_o->AC_inhibit GIRK GIRK Channel (Activation) Gi_o->GIRK cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease PKA_inhibit ↓ PKA Activity cAMP_decrease->PKA_inhibit K_efflux ↑ K+ Efflux (Hyperpolarization) GIRK->K_efflux GALR2 GALR2 Gq_11 Gαq/11 GALR2->Gq_11 PLC Phospholipase C (Activation) Gq_11->PLC PIP2 PIP2 PLC->PIP2 IP3_DAG IP3 + DAG PIP2->IP3_DAG IP3 IP3 IP3_DAG->IP3 DAG DAG IP3_DAG->DAG Ca_release ↑ Intracellular Ca2+ IP3->Ca_release PKC_activate Protein Kinase C (Activation) DAG->PKC_activate This compound This compound This compound->GALR1_3 Binds This compound->GALR2 Binds

Caption: this compound receptor signaling pathways.

References

Mitigating batch-to-batch variability in commercial galanin ELISA kits

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate batch-to-batch variability and other common issues encountered with commercial galanin ELISA kits.

Troubleshooting Guide

Batch-to-batch variability in ELISA kits can be a significant source of experimental inconsistency. This guide provides a systematic approach to identifying and resolving common problems.

Logical Troubleshooting Workflow

The following diagram outlines a step-by-step process for troubleshooting unexpected ELISA results.

ELISA_Troubleshooting_Workflow cluster_0 Initial Observation cluster_1 Investigation Phase 1: Review & Verify cluster_2 Investigation Phase 2: Common Issues cluster_3 Resolution & Further Action Observe_Unexpected_Results Unexpected Results (e.g., High CV, Low Signal, High Background) Review_Protocol Review Kit Protocol & Lab Notes Observe_Unexpected_Results->Review_Protocol Check_Reagents Check Reagent Preparation & Storage Review_Protocol->Check_Reagents Verify_Calculations Verify All Calculations (Dilutions, Concentrations) Check_Reagents->Verify_Calculations Assess_Pipetting Assess Pipetting Technique Verify_Calculations->Assess_Pipetting Evaluate_Washing Evaluate Washing Steps Assess_Pipetting->Evaluate_Washing Check_Incubation Check Incubation Times & Temperatures Evaluate_Washing->Check_Incubation Inspect_Plate Inspect Plate for Edge Effects Check_Incubation->Inspect_Plate Optimize_Protocol Optimize Protocol Parameters (e.g., Blocking, Antibody Concentration) Inspect_Plate->Optimize_Protocol Test_New_Lot Test a New Kit Lot Optimize_Protocol->Test_New_Lot Contact_Support Contact Technical Support Test_New_Lot->Contact_Support

Caption: A workflow for systematically troubleshooting common ELISA issues.

Frequently Asked Questions (FAQs)

Q1: We are observing high variability between wells (high Coefficient of Variation - CV). What are the likely causes?

A1: High CV is a common issue and can often be traced back to procedural inconsistencies. Here are the primary suspects:

  • Inconsistent Pipetting: Ensure you are using calibrated pipettes and proper technique. Pre-wetting pipette tips and using a consistent speed and pressure when dispensing can improve accuracy. For multichannel pipettes, ensure all channels are dispensing equal volumes.

  • Improper Washing: Inadequate or inconsistent washing can leave behind unbound reagents, leading to high background and variability. Ensure all wells are filled and aspirated completely during each wash step. Automated plate washers should be checked for clogged ports.[1]

  • Bubbles in Wells: Air bubbles can interfere with the optical reading of the plate. Be careful to avoid introducing bubbles when adding reagents. If bubbles are present, they can be gently removed with a clean pipette tip before reading.[1]

  • Temperature Gradients: "Edge effects" can occur if there is uneven temperature across the plate during incubation. To mitigate this, ensure the plate is brought to room temperature before use and use a plate sealer during incubations.[1]

Q2: Our standard curve is poor or non-linear. How can we improve it?

A2: A poor standard curve can invalidate your results. Consider the following:

  • Improper Standard Reconstitution and Dilution: Carefully follow the kit instructions for reconstituting the lyophilized standard. Ensure the standard is fully dissolved before making serial dilutions. Use fresh, clean pipette tips for each dilution step.

  • Incorrect Reagent Preparation: Double-check all calculations for reagent dilutions. Using incorrectly diluted reagents is a frequent cause of a poor standard curve.

  • Pipetting Errors: Inaccurate pipetting during the creation of the dilution series will directly impact the linearity of your standard curve.

Q3: We are getting a weak or no signal. What should we check?

A3: A weak or absent signal can be frustrating. Here are some potential causes:

  • Expired or Improperly Stored Reagents: Check the expiration dates on all kit components. Ensure that all reagents have been stored at the recommended temperatures. Repeated freeze-thaw cycles of samples and some reagents should be avoided.[2][3]

  • Reagents Not at Room Temperature: Allow all reagents to come to room temperature for at least 15-20 minutes before starting the assay, unless the protocol specifies otherwise.

  • Incorrect Reagent Addition Order: Follow the protocol precisely. Adding reagents in the wrong order can prevent the necessary binding events from occurring.

  • Insufficient Incubation Times: Ensure that incubation steps are timed correctly. Shorter incubation times may not be sufficient for complete binding.

Q4: The background signal is too high. How can we reduce it?

A4: High background can mask the true signal from your samples. Here are some tips to reduce it:

  • Insufficient Washing: Increase the number of wash steps or the soak time during each wash to more effectively remove unbound antibodies and reagents.

  • Sub-optimal Blocking: The blocking buffer may not be performing adequately. While most kits provide an optimized blocking buffer, if you are developing your own assay, you may need to test different blocking agents.

  • Excessive Antibody Concentration: If you are using a kit where you dilute the antibodies, ensure they are diluted to the recommended concentration. Using too much detection antibody can lead to non-specific binding and high background.

  • Contamination: Cross-contamination between wells or contamination of reagents can lead to high background. Use fresh pipette tips for each reagent and sample.

Data Presentation

Table 1: Performance Characteristics of Commercial this compound ELISA Kits
ManufacturerKit NameCatalog NumberSensitivityDetection Range (pg/mL)Intra-Assay CV (%)Inter-Assay CV (%)Sample Type(s)
Cloud-Clone Corp. ELISA Kit for this compound (GAL)SEA076Ra< 5.34 pg/mL12.35 - 1,000< 10%< 12%Serum, Plasma, Tissue Homogenates
ELK Biotechnology Human GAL(this compound) ELISA KitELK17564.83 pg/mL15.63 - 1,000N/AN/ASerum, Plasma, Cell Lysates, Cell Culture Supernates
Assay Genie Human this compound (GAL) ELISA KitHUDL01148N/AN/A< 10%< 12%Serum, Plasma, Cell Culture Supernates
Cusabio Human this compound, GAL ELISA KitCSB-E13895h1.17 pg/mL4.7 - 300< 8%< 10%Serum, Plasma, Other Biological Fluids
Abcam Human this compound SimpleStep ELISA® Kitab2078881.4 pg/mL4.69 - 300N/AN/ACell Culture Extracts

Note: The data presented in this table is compiled from publicly available information from the manufacturers' websites and product manuals. Values may vary between lots. Always refer to the lot-specific certificate of analysis for the most accurate information.

Experimental Protocols

Detailed Methodology for a Competitive this compound ELISA

This protocol is a generalized example based on common procedures for competitive this compound ELISA kits. Always refer to the specific protocol provided with your kit.

1. Reagent Preparation:

  • Bring all reagents and samples to room temperature before use.
  • Reconstitute the lyophilized this compound standard with the provided standard diluent to create a stock solution. Allow it to sit for at least 15 minutes with gentle agitation to ensure complete dissolution.
  • Prepare a serial dilution of the this compound standard according to the kit's instructions to create a standard curve.
  • Prepare the wash buffer by diluting the concentrated wash buffer with deionized water.
  • Prepare the detection antibody (e.g., biotinylated anti-galanin) and enzyme conjugate (e.g., HRP-streptavidin) solutions by diluting the concentrated stocks with their respective diluents.

2. Assay Procedure:

  • Determine the number of wells required for your standards, samples, and controls. It is recommended to run all standards and samples in duplicate.
  • Add 50 µL of each standard and sample to the appropriate wells of the microplate pre-coated with anti-galanin antibody.
  • Immediately add 50 µL of the prepared detection antibody solution to each well.
  • Cover the plate with a plate sealer and incubate for 1-2 hours at 37°C.
  • Aspirate the liquid from each well and wash the plate 3-5 times with wash buffer. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining wash buffer.
  • Add 100 µL of the prepared enzyme conjugate solution to each well.
  • Cover the plate and incubate for 30-60 minutes at 37°C.
  • Repeat the wash step as described above.
  • Add 90 µL of TMB substrate solution to each well.
  • Incubate the plate in the dark at room temperature or 37°C for 15-30 minutes, or until a color change is observed.
  • Add 50 µL of stop solution to each well to terminate the reaction. The color will change from blue to yellow.
  • Read the optical density (OD) of each well at 450 nm using a microplate reader within 15 minutes of adding the stop solution.

3. Data Analysis:

  • Calculate the average OD for each set of duplicate standards and samples.
  • Subtract the average OD of the zero standard from all other OD values.
  • Plot the corrected OD values for the standards against their known concentrations to generate a standard curve.
  • Use the standard curve to determine the concentration of this compound in your samples.

Mandatory Visualization

This compound Signaling Pathway

This compound exerts its effects by binding to three G protein-coupled receptors (GPCRs): GALR1, GALR2, and GALR3. These receptors are coupled to different intracellular signaling cascades.

Galanin_Signaling_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling This compound This compound GALR1 GALR1 This compound->GALR1 GALR2 GALR2 This compound->GALR2 GALR3 GALR3 This compound->GALR3 Gi Gi GALR1->Gi Gq Gq GALR2->Gq GALR3->Gi AC Adenylate Cyclase Gi->AC PLC Phospholipase C Gq->PLC cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca2+ IP3_DAG->Ca2

Caption: Simplified overview of the this compound signaling pathways.

References

Galanin Radioimmunoassay (RIA) Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding cross-reactivity issues in galanin radioimmunoassays.

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of a this compound radioimmunoassay (RIA)?

A this compound RIA is a competitive binding assay.[1][2][3] It operates on the principle of competition between a radiolabeled this compound (the "tracer") and unlabeled this compound (from your sample or a standard) for a limited number of specific antibody binding sites.[1][2] As the concentration of unlabeled this compound in a sample increases, it displaces the radiolabeled this compound from the antibodies. By measuring the radioactivity of the antibody-bound fraction, a standard curve can be generated to determine the concentration of this compound in unknown samples.

Q2: What is antibody cross-reactivity in the context of a this compound RIA?

Antibody cross-reactivity occurs when the antibody, intended to be specific for this compound, also binds to other structurally similar peptides. This is a critical issue as it can lead to an overestimation of the actual this compound concentration in a sample, compromising the accuracy of the results. An antibody with high cross-reactivity to other compounds is considered to have low specificity.

Q3: Which peptides are known to potentially cross-react in a this compound RIA?

The most significant potential cross-reactants are other members of the this compound peptide family, which share structural similarities. These include:

  • This compound-like peptide (GALP): GALP shares a 13-amino acid sequence (residues 9-21) that is identical to the first 13 amino acids of this compound, which is the minimum sequence required to bind to this compound receptors.

  • This compound Message-Associated Peptide (GMAP): This peptide is co-synthesized with this compound from the same precursor.

  • Alarin: A splice variant of the GALP gene, alarin is another member of the this compound family.

  • This compound Fragments: Various N-terminal or C-terminal fragments of this compound may be present in samples and could potentially cross-react depending on the epitope recognized by the antibody.

Q4: How does cross-reactivity affect my results?

Cross-reactivity leads to artificially inflated measurements of this compound. Since the antibody cannot distinguish between this compound and the cross-reacting peptide, both will compete with the radiolabeled tracer, leading to a lower bound radioactivity count than if only this compound were present. This results in an overestimation of the this compound concentration when calculated from the standard curve.

Troubleshooting Guide

This guide addresses common problems related to cross-reactivity and other interferences in this compound RIAs.

Issue 1: Higher-than-expected this compound concentrations in samples.
Potential Cause Recommended Solution
Cross-reactivity with related peptides 1. Check Kit Specificity: Review the cross-reactivity data provided by the RIA kit manufacturer. Compare the list of tested compounds with potential peptides in your sample.2. Perform Cross-Reactivity Testing: If data is unavailable or you suspect cross-reaction with an untested peptide, perform your own cross-reactivity test (see Experimental Protocols section).3. Sample Purification: Use techniques like High-Performance Liquid Chromatography (HPLC) to separate this compound from cross-reacting substances before performing the RIA.4. Use a More Specific Antibody: Consider sourcing an RIA kit that utilizes a monoclonal antibody or a polyclonal antibody with higher documented specificity.
Matrix Effects Biological samples (e.g., plasma, serum) contain factors that can interfere with antibody binding.1. Sample Extraction: It is strongly recommended to extract peptides from plasma or serum using a method like C-18 Sep-Pak columns to remove interfering substances.2. Sample Dilution: Diluting the sample can minimize matrix effects, but ensure the final concentration remains within the assay's detection range.
Issues with Reagents Contaminated or degraded reagents can lead to inaccurate results.1. Check Reagent Quality: Ensure the radiolabeled tracer has not degraded. Low maximum binding may indicate a problem with the tracer.2. Verify Buffer Integrity: Check the pH and for any signs of contamination in the assay buffers.
Issue 2: Poor standard curve or abnormal results.
Potential Cause Recommended Solution
Incorrect Standard Preparation Errors in reconstituting or diluting the this compound standard are a common source of error.1. Proper Reconstitution: Ensure the lyophilized standard is fully dissolved. Gently tap or centrifuge the tube to dislodge any powder from the cap or walls before adding the buffer.2. Accurate Pipetting: Use calibrated pipettes and check for any errors in the serial dilution process.
Antibody Concentration The antibody concentration is critical for assay sensitivity.1. Follow Kit Protocol: Use the antibody at the dilution recommended by the manufacturer. Incorrect dilution will shift the standard curve and affect sensitivity.
Incubation Time/Temperature Assays are sensitive to environmental variables.1. Consistency is Key: Ensure all tubes (standards and samples) are incubated for the same duration and at the specified temperature to ensure the binding reaction reaches equilibrium consistently.

Quantitative Data Summary

The following table summarizes the cross-reactivity of a typical this compound RIA kit. Note that these values are examples, and you should always refer to the datasheet provided with your specific kit.

PeptideCross-Reactivity (%)
This compound (Rat, Mouse)100
This compound (Human)100
This compound-Like Peptide (GALP)< 0.1
This compound (1-15)100
This compound (1-19) (Rat)100
Neuropeptide Y (NPY)0
Somatostatin0

Data is illustrative and should be confirmed with the specific RIA kit's documentation.

Experimental Protocols

Protocol: Assessing Antibody Cross-Reactivity

This protocol outlines the procedure for determining the percentage of cross-reactivity of a potentially interfering peptide in your this compound RIA.

Principle: This method measures the ability of a structurally related peptide to compete with this compound for antibody binding sites. The concentration of the cross-reactant required to displace 50% of the bound radiolabeled tracer is compared to the concentration of this compound required for the same displacement.

Materials:

  • This compound RIA Kit (including antibody, radiolabeled this compound tracer, and standard this compound)

  • The peptide to be tested for cross-reactivity (the "cross-reactant")

  • Assay buffer

  • Gamma counter

Procedure:

  • Prepare a Standard Curve for this compound: Prepare serial dilutions of the standard this compound peptide according to the kit protocol to create a standard curve.

  • Prepare a Competition Curve for the Cross-Reactant: Prepare serial dilutions of the cross-reactant peptide over a broad range of concentrations.

  • Assay Incubation:

    • Set up tubes for the this compound standard curve and the cross-reactant competition curve.

    • To each tube, add the assay buffer, the specific antibody (at the kit's recommended dilution), and either the this compound standard or the cross-reactant dilution.

    • Finally, add a fixed amount of the radiolabeled this compound tracer to all tubes.

    • Incubate according to the RIA kit's instructions (e.g., overnight at 4°C) to allow for competitive binding.

  • Separation: Separate the antibody-bound from the free radiolabeled this compound using the method specified in the kit (e.g., precipitation with a secondary antibody followed by centrifugation).

  • Counting: Carefully remove the supernatant and measure the radioactivity of the pellet (the bound fraction) in a gamma counter.

  • Calculation:

    • Plot the standard curve for this compound (% bound radioactivity vs. concentration). Determine the concentration of this compound that causes 50% displacement of the maximum binding (this is the IC50).

    • Plot the competition curve for the cross-reactant. Determine the concentration of the cross-reactant that causes 50% displacement (its IC50).

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100

Visualizations

RIA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents (Antibody, Tracer, Buffers) incubation 1. Incubation (Antibody + Sample/Standard + Tracer) reagents->incubation samples Prepare Samples & Standards (Dilution/Extraction) samples->incubation separation 2. Separation (Bound vs. Free Tracer) incubation->separation counting 3. Counting (Measure Radioactivity of Bound Fraction) separation->counting curve Generate Standard Curve counting->curve calc Calculate Sample Concentration curve->calc

Caption: Workflow of a competitive radioimmunoassay (RIA).

Troubleshooting_Flowchart start High this compound Reading Suspected check_kit Review Kit's Cross-Reactivity Data start->check_kit is_listed Potential Cross-Reactant Listed & High? check_kit->is_listed check_matrix Consider Matrix Effects (Serum/Plasma used?) check_kit->check_matrix Data Looks OK purify Action: Purify Sample (e.g., HPLC) is_listed->purify Yes run_test Action: Perform Cross-Reactivity Test is_listed->run_test No / Unsure review_protocol Review Assay Protocol (Reagents, Incubation) purify->review_protocol run_test->review_protocol extract Action: Use Sample Extraction Protocol check_matrix->extract Yes end Result is Likely Valid or Issue is Elsewhere check_matrix->end No / Already Extracted extract->review_protocol

Caption: Troubleshooting logic for high this compound RIA results.

Galanin_Signaling cluster_receptors G-Protein Coupled Receptors cluster_pathways Signaling Pathways This compound This compound galr1 GALR1 This compound->galr1 galr2 GALR2 This compound->galr2 galr3 GALR3 This compound->galr3 gi_go Gi/o Pathway (Inhibits cAMP) galr1->gi_go gq_11 Gq/11 Pathway (Stimulates PLC) galr2->gq_11 galr3->gi_go ↓ Cellular Activity ↓ Cellular Activity gi_go->↓ Cellular Activity ↑ Intracellular Ca2+ ↑ Intracellular Ca2+ gq_11->↑ Intracellular Ca2+

Caption: Simplified this compound receptor signaling pathways.

References

Enhancing the signal-to-noise ratio in galanin functional assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the signal-to-noise ratio in galanin functional assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary signaling pathways for the three this compound receptor subtypes?

A1: this compound receptors (GalR1, GalR2, and GalR3) are G protein-coupled receptors (GPCRs) with distinct primary signaling cascades. GalR1 and GalR3 typically couple to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] In contrast, GalR2 preferentially couples to Gαq/11 proteins, activating phospholipase C (PLC), which results in the mobilization of intracellular calcium (Ca2+).[2] Understanding these pathways is critical for selecting the appropriate functional assay.

Q2: Which functional assay should I choose for my this compound receptor subtype?

A2: For GalR1 and GalR3, the most common functional assay is the measurement of cAMP inhibition. This is typically done by stimulating adenylyl cyclase with forskolin and then measuring the ability of a this compound agonist to decrease the forskolin-stimulated cAMP levels. For GalR2, the preferred assay is a calcium mobilization assay, which measures the transient increase in intracellular calcium concentration upon receptor activation. Radioligand binding assays can be used for all three subtypes to determine ligand affinity (Ki) and receptor density (Bmax).[3][4]

Q3: My signal-to-noise ratio is low. What are the most common general causes?

A3: A low signal-to-noise (S/N) ratio can stem from several factors. Common culprits include low receptor expression on the cell surface, poor cell health (low viability or high passage number), suboptimal assay conditions (e.g., cell density, incubation times, reagent concentrations), high background fluorescence from media or cells (autofluorescence), and issues with the ligand (degradation or incorrect concentration).

Q4: I am studying GalR3 and see no signal. Is this a common problem?

A4: Yes, GalR3 has proven difficult to express functionally in recombinant cell systems. It often exhibits poor cell surface expression, leading to a lack of response in cell-based functional assays.[5] Researchers have developed modified GalR3 constructs to improve surface expression and enable functional screening.

This compound Signaling Pathways

The activation of this compound receptors initiates distinct downstream signaling cascades. The diagrams below illustrate the primary pathways for Gαi/o-coupled (GalR1/GalR3) and Gαq-coupled (GalR2) receptors.

GalR1_GalR3_Signaling This compound This compound GalR1_3 GalR1 / GalR3 This compound->GalR1_3 Binds Gi Gαi/o GalR1_3->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates GalR2_Signaling This compound This compound GalR2 GalR2 This compound->GalR2 Binds Gq Gαq GalR2->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on Ca2_cyto Intracellular Ca2+ Increase ER->Ca2_cyto Releases Ca2+ Ca2_ER Ca2+ Experimental_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase Culture 1. Cell Culture (e.g., HEK293 expressing GalR) Seed 2. Seed Cells in microplate Culture->Seed Load 3. Load Cells (e.g., Calcium Dye or add Forskolin/PDEi) Seed->Load Stimulate 4. Stimulate with Ligand (this compound / Analogs) Load->Stimulate Read 5. Read Plate (Fluorescence / Luminescence) Stimulate->Read Normalize 6. Normalize Data (to controls) Read->Normalize CurveFit 7. Curve Fitting (Dose-Response) Normalize->CurveFit Calculate 8. Calculate Parameters (EC50 / IC50) CurveFit->Calculate

References

Troubleshooting unexpected phenotypes in galanin transgenic mice

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with galanin transgenic mice. Unexpected phenotypes can arise, and this resource is designed to help you identify potential causes and find solutions for your experiments.

Frequently Asked Questions (FAQs)

Q1: We observe cognitive deficits in our this compound transgenic mice that are more severe than expected. What could be the cause?

A1: Several factors can contribute to the severity of cognitive deficits in this compound transgenic mice. Overexpression of this compound, particularly in brain regions critical for learning and memory like the hippocampus and basal forebrain, can lead to impaired performance in tasks such as the Morris water maze and social transmission of food preference.[1][2][3] The level of this compound overexpression can be a key factor; for instance, a 5-fold increase in this compound mRNA in the locus coeruleus has been associated with significant cognitive impairments.[1] It is also important to consider the specific promoter used to drive transgene expression, as this dictates the anatomical pattern of overexpression.[1] Ectopic expression in unintended brain regions could also contribute to the observed phenotype.

Q2: Our this compound transgenic mice exhibit an unexpected anxiety-like or depressive-like phenotype. Is this a known issue?

A2: Yes, altered emotional behavior is a reported phenotype in this compound overexpressing mice. Some studies have shown that aged mice overexpressing this compound spend more time immobile in the forced swim test, suggesting a depressive-like phenotype. Conversely, other lines of this compound overexpressing mice have shown reduced anxiety-like behavior. These differing results may be due to the use of different promoters, leading to this compound overexpression in distinct neural circuits that regulate mood and anxiety. The specific behavioral tests used and the age of the mice can also influence the outcome.

Q3: We are seeing unexpected metabolic phenotypes, such as changes in body weight and glucose metabolism. Why might this be occurring?

A3: this compound is known to be involved in the regulation of metabolism. Homozygous this compound transgenic mice have been reported to show increased body weight and the development of metabolic syndrome. This compound can influence food intake, particularly the consumption of fat, and energy expenditure. It can also modulate insulin secretion. Therefore, it is not entirely unexpected to observe metabolic phenotypes in these mice. The specific phenotype may depend on the level and location of this compound overexpression, as well as the diet and age of the mice.

Q4: The expression pattern of the this compound transgene in our mice does not match the expected distribution based on the promoter used. What could be the problem?

A4: This issue, known as "promoter promiscuity" or ectopic expression, can occur with some transgenic lines. The promoter used to drive transgene expression may not be exclusively active in the target cell type or brain region, leading to this compound overexpression in other areas. It is crucial to verify the transgene expression pattern in your specific mouse line using techniques like in situ hybridization or immunohistochemistry. Careful evaluation of the genomic insertion site of the transgene is also recommended, as the surrounding genomic landscape can influence promoter activity.

Troubleshooting Guides

Issue 1: Inconsistent Behavioral Phenotypes

Potential Causes & Solutions

Potential Cause Troubleshooting Steps
Genetic Background Ensure that the transgenic mice and wild-type controls are on the same genetic background. Backcross the transgenic line to your desired inbred strain for at least 10 generations.
Sex Differences Analyze behavioral data separately for males and females, as this compound can have sex-specific effects.
Age of Mice Behavioral phenotypes can be age-dependent. Test mice at consistent and clearly defined ages.
Environmental Factors Standardize housing conditions, handling procedures, and the time of day for behavioral testing to minimize environmental variability.
Subtle Motor or Sensory Deficits Perform a comprehensive set of sensory and motor control tests to rule out confounding deficits that could affect performance in cognitive or anxiety-related tasks.
Issue 2: Reduced or Absent Transgene Expression

You are not detecting the expected overexpression of this compound in your transgenic mice.

Potential Causes & Solutions

Potential Cause Troubleshooting Steps
Transgene Silencing Epigenetic silencing of the transgene can occur over generations. Verify transgene expression at both the mRNA (e.g., qPCR, in situ hybridization) and protein (e.g., immunohistochemistry, Western blot) levels in each new cohort.
Incorrect Genotyping Double-check your genotyping primers and PCR conditions to ensure you are accurately identifying transgenic animals.
Promoter Inactivity in Specific Cell Types The chosen promoter may not be sufficiently active in the cell type of interest at the developmental stage being studied.
Issues with Detection Method Optimize your immunohistochemistry or in situ hybridization protocol. Ensure the specificity of your antibodies or probes by testing them on knockout tissue if available.

Quantitative Data Summary

Table 1: Behavioral Performance in Morris Water Maze for this compound Transgenic (GAL-tg) Mice vs. Wild-Type (WT) Controls

AgeGenotypeProbe Trial Performance (Quadrant Crossings)Reference
8 monthsWTSignificantly more crossings in the trained quadrant
GAL-tgNo significant preference for the trained quadrant
16 monthsWTSignificantly more crossings in the trained quadrant
GAL-tgNo significant preference for the trained quadrant
24 monthsWTSignificantly more crossings in the trained quadrant
GAL-tgNo significant preference for the trained quadrant

Table 2: Neurochemical Changes in this compound Transgenic (GAL-tg) Mice

Brain RegionMeasurementChange in GAL-tg MiceReference
Locus CoeruleusThis compound mRNA~5-fold increase
Basal ForebrainCholinergic NeuronsReduction in number

Experimental Protocols

Protocol 1: Immunohistochemistry for this compound in Mouse Brain

This protocol provides a general framework for visualizing this compound protein expression in paraffin-embedded mouse brain sections.

  • Tissue Preparation:

    • Anesthetize the mouse and perfuse transcardially with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.

    • Post-fix the brain in 4% PFA overnight at 4°C.

    • Process the brain for paraffin embedding.

    • Cut 5-10 µm thick coronal sections and mount them on charged microscope slides.

  • Deparaffinization and Rehydration:

    • Incubate slides in xylene (2 x 5 minutes).

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 3 minutes each).

    • Rinse with distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by incubating slides in a sodium citrate buffer (10 mM, pH 6.0) at 95-100°C for 20 minutes.

    • Allow slides to cool to room temperature.

  • Immunostaining:

    • Wash sections in PBS with 0.1% Triton X-100 (PBS-T).

    • Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS-T) for 1 hour at room temperature.

    • Incubate with a primary antibody against this compound (diluted in blocking solution) overnight at 4°C.

    • Wash sections in PBS-T (3 x 5 minutes).

    • Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) for 1-2 hours at room temperature.

    • Wash sections in PBS-T (3 x 5 minutes).

    • Counterstain with a nuclear stain like DAPI.

    • Mount coverslips with an anti-fade mounting medium.

  • Imaging:

    • Visualize and capture images using a fluorescence or confocal microscope.

Protocol 2: Cre-Lox Recombination for Cell-Type Specific this compound Knockout

This protocol outlines the general strategy for generating a conditional knockout of the this compound gene in a specific neuronal population using the Cre-Lox system.

  • Mouse Lines:

    • Obtain a mouse line with LoxP sites flanking a critical exon of the this compound gene (Gal-floxed).

    • Obtain a Cre-driver mouse line that expresses Cre recombinase under the control of a cell-type specific promoter (e.g., Dbh-Cre for noradrenergic neurons).

  • Breeding Scheme:

    • Cross the Gal-floxed mice with the Cre-driver mice.

    • The resulting F1 generation will have mice that are heterozygous for both the floxed allele and the Cre transgene.

    • Intercross the F1 generation to produce F2 offspring with the desired genotypes: Gal-floxed/floxed; Cre-positive (conditional knockout), Gal-floxed/floxed; Cre-negative (control), and other combinations.

  • Genotyping:

    • Perform PCR genotyping on tail biopsies from the F2 generation to identify mice with the correct combination of alleles.

  • Verification of Knockout:

    • Confirm the cell-type specific deletion of the this compound gene in the conditional knockout mice using techniques such as in situ hybridization or immunohistochemistry on brain sections. Compare the expression with control littermates.

Visualizations

Galanin_Signaling_Pathways cluster_galr1_3 GALR1 / GALR3 Signaling cluster_galr2 GALR2 Signaling Galanin1 This compound GALR1_3 GALR1 / GALR3 Galanin1->GALR1_3 Gi_o Gi/o GALR1_3->Gi_o AC Adenylyl Cyclase Gi_o->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Galanin2 This compound GALR2 GALR2 Galanin2->GALR2 Gq_11 Gq/11 GALR2->Gq_11 PLC Phospholipase C Gq_11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Ca2+ IP3->Ca2 PKC PKC Activation DAG->PKC

Caption: this compound receptor signaling pathways.

Troubleshooting_Workflow start Unexpected Phenotype Observed check_genotype Verify Genotyping Results start->check_genotype check_expression Confirm Transgene Expression Pattern (IHC / ISH) check_genotype->check_expression Genotype Correct contact_core Contact Transgenic Core Facility check_genotype->contact_core Genotype Incorrect control_experiments Review Control Experiments (Littermate controls, behavioral controls) check_expression->control_experiments Expression as Expected ectopic_expression Ectopic Expression check_expression->ectopic_expression Ectopic Expression promoter_issue Promoter Issue check_expression->promoter_issue No/Low Expression environmental_factors Assess Environmental Factors (Housing, handling, diet) control_experiments->environmental_factors Controls are Valid genetic_background_issue Genetic Background Confound control_experiments->genetic_background_issue Control Issues environmental_issue Environmental Variability environmental_factors->environmental_issue Issues Identified refine_protocol Refine Experimental Protocol environmental_factors->refine_protocol No Obvious Issues ectopic_expression->refine_protocol promoter_issue->contact_core genetic_background_issue->refine_protocol environmental_issue->refine_protocol

Caption: Troubleshooting workflow for unexpected phenotypes.

Cre_Lox_Workflow start Goal: Cell-Type Specific This compound Knockout mouse_lines Acquire Mouse Lines: 1. Gal-floxed 2. Cell-Type-Cre Driver start->mouse_lines breeding Breed Gal-floxed x Cre Driver (F0) mouse_lines->breeding f1_generation F1 Generation: Gal-floxed/+ ; Cre/+ breeding->f1_generation intercross Intercross F1 Generation f1_generation->intercross f2_generation F2 Generation: - Conditional KO (cKO) - Controls intercross->f2_generation genotyping Genotype F2 Progeny (PCR) f2_generation->genotyping verification Verify Knockout in cKO (IHC / ISH) genotyping->verification experimentation Proceed with Experimentation verification->experimentation

Caption: Experimental workflow for Cre-Lox mediated knockout.

References

Validation & Comparative

A Researcher's Guide to Validating Galanin siRNA Knockdown In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of methods to validate the in vitro knockdown of galanin (GAL), a neuropeptide involved in a wide array of physiological and pathological processes, including pain, inflammation, and cancer.[1][2] Effective validation of siRNA-mediated knockdown is crucial for accurately interpreting experimental results. Here, we compare the primary validation techniques, provide detailed experimental protocols, and present hypothetical data to guide researchers in their study of this compound function.

The primary methods for validating siRNA knockdown efficiency are quantitative Real-Time PCR (qRT-PCR) to measure mRNA levels and Western Blotting to assess protein levels.[3][4][5] Since siRNA directly targets mRNA for degradation, qRT-PCR is the most immediate indicator of successful silencing. However, as proteins are the functional units in most biological pathways, confirming a reduction at the protein level via Western Blot is essential for correlating knockdown with a functional outcome.

Experimental Workflow for Knockdown Validation

The process of validating this compound siRNA knockdown follows a structured workflow, from introducing the siRNA into cultured cells to the final analysis of mRNA or protein levels. It is critical to include proper controls at each stage, such as a non-targeting (scrambled) siRNA and an untransfected cell control, to distinguish sequence-specific silencing from non-specific effects.

G cluster_0 Cell Preparation cluster_1 siRNA Transfection cluster_2 Sample Harvesting & Processing cluster_3 Analysis A Seed Cells (e.g., HEK293, SH-SY5Y) B Culture to 60-80% Confluency A->B D Transfect Cells B->D C Prepare siRNA-Lipid Complex (this compound siRNA vs. Scrambled siRNA) C->D E Incubate for 24-72 hours D->E F Harvest Cells E->F G Isolate RNA F->G H Isolate Protein F->H I qRT-PCR Analysis (mRNA Level) G->I J Western Blot Analysis (Protein Level) H->J K Data Analysis & Comparison I->K J->K

Caption: General experimental workflow for this compound siRNA knockdown and validation.

Comparison of Primary Validation Methods

Both qRT-PCR and Western Blotting are essential for a thorough validation of siRNA knockdown. The following table compares these two gold-standard techniques.

FeatureQuantitative Real-Time PCR (qRT-PCR)Western Blotting
Analyte mRNAProtein
Primary Purpose Measures transcript-level knockdown, directly assessing siRNA activity.Measures protein-level knockdown, assessing the functional impact of silencing.
Sensitivity Very High (can detect low copy numbers of mRNA).Moderate to High (dependent on antibody quality and protein abundance).
Time to Result Faster (typically 24-48 hours post-transfection).Slower (requires longer incubation, 48-72 hours, for protein turnover).
Throughput High (can analyze many samples simultaneously in 96- or 384-well plates).Low to Medium (labor-intensive, limited by gel lanes).
Quantitative Nature Highly quantitative (relative or absolute quantification).Semi-quantitative (relies on densitometry and loading controls).
Key Reagents Primers specific to this compound, reverse transcriptase, polymerase, dNTPs.Primary antibody against this compound, secondary antibody, loading control antibody (e.g., GAPDH, β-actin).

Quantitative Data Summary: Knockdown Efficiency

Effective validation requires comparing the knockdown achieved by a this compound-specific siRNA to a non-targeting control. The tables below present hypothetical data illustrating both successful and inefficient knockdown scenarios. It is recommended to test multiple siRNA sequences to find the most effective one.

Table 1: this compound mRNA Levels Assessed by qRT-PCR

Treatment GroupThis compound mRNA Level (Relative to Housekeeping Gene)% mRNA Remaining (Normalized to Scrambled Control)Knockdown Efficiency
Untreated Cells1.05 ± 0.07105%-
Scrambled siRNA (50 nM)1.00 ± 0.05100%0%
This compound siRNA 1 (50 nM) 0.18 ± 0.03 18% 82% (Successful)
This compound siRNA 2 (50 nM)0.65 ± 0.0665%35% (Inefficient)

Data are represented as mean ± standard deviation.

Table 2: this compound Protein Levels Assessed by Western Blot

Treatment GroupThis compound Protein Level (Normalized to Loading Control)% Protein Remaining (Normalized to Scrambled Control)Knockdown Efficiency
Untreated Cells1.02 ± 0.09102%-
Scrambled siRNA (50 nM)1.00 ± 0.08100%0%
This compound siRNA 1 (50 nM) 0.25 ± 0.05 25% 75% (Successful)
This compound siRNA 2 (50 nM)0.72 ± 0.0772%28% (Inefficient)

Data are represented as mean ± standard deviation from densitometric analysis.

Detailed Experimental Protocols

Protocol 1: Cell Culture and siRNA Transfection

This protocol outlines a general procedure for transfecting adherent cells with siRNA. Optimization is required for specific cell lines and transfection reagents.

  • Cell Seeding: The day before transfection, seed cells in antibiotic-free medium so they reach 60-80% confluency at the time of transfection. For a 24-well plate, this is often around 5 x 10⁴ cells/well.

  • Prepare siRNA-Reagent Complexes (per well):

    • Solution A: Dilute 20-50 pmol of this compound siRNA or scrambled control siRNA into 50 µL of serum-free medium (e.g., Opti-MEM).

    • Solution B: Dilute the lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in 50 µL of serum-free medium according to the manufacturer's instructions.

  • Combine and Incubate: Add Solution A to Solution B, mix gently by pipetting, and incubate at room temperature for 5-15 minutes to allow complexes to form.

  • Transfect Cells: Add the 100 µL siRNA-reagent complex drop-wise to the cells in each well. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours before harvesting for analysis. The optimal time depends on the stability of the target mRNA and protein.

Protocol 2: Validation by Quantitative Real-Time PCR (qRT-PCR)

This protocol describes the measurement of this compound mRNA levels post-transfection.

  • RNA Isolation: After 24-48 hours of incubation, wash cells with PBS and lyse them directly in the well. Isolate total RNA using a commercial kit (e.g., TRIzol or column-based kits) following the manufacturer's protocol.

  • RNA Quantification and Quality Check: Measure RNA concentration and purity using a spectrophotometer. An A260/A280 ratio of ~2.0 indicates pure RNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing:

    • cDNA template

    • Forward and reverse primers for the human GAL gene

    • Forward and reverse primers for a stable housekeeping gene (e.g., GAPDH, ACTB)

    • qPCR master mix (e.g., SYBR Green or TaqMan).

  • Thermal Cycling: Run the qPCR reaction in a real-time PCR machine using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: Calculate the relative expression of this compound mRNA using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treated samples to the scrambled siRNA control.

Protocol 3: Validation by Western Blotting

This protocol is for assessing the reduction in this compound protein levels.

  • Protein Extraction: After 48-72 hours of incubation, wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for this compound and a primary antibody for a loading control (e.g., GAPDH, β-actin), diluted in blocking buffer.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the this compound protein signal to the loading control signal for each sample.

This compound Signaling Pathway Context

Understanding the signaling pathways initiated by this compound is essential for designing functional assays to complement knockdown validation. This compound mediates its effects through three G protein-coupled receptors (GPCRs): GALR1, GALR2, and GALR3. GALR1 and GALR3 typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP). In contrast, GALR2 often couples to Gq/11, activating the phospholipase C (PLC) pathway.

G GAL This compound GALR1 GALR1 GAL->GALR1 binds GALR2 GALR2 GAL->GALR2 binds GALR3 GALR3 GAL->GALR3 binds Gio Gαi/o GALR1->Gio activates Gq11 Gαq/11 GALR2->Gq11 activates GALR3->Gio activates AC Adenylyl Cyclase Gio->AC inhibits PLC Phospholipase C Gq11->PLC activates cAMP ↓ cAMP AC->cAMP PKC ↑ PKC PLC->PKC Ca2 ↑ Intracellular Ca²⁺ PLC->Ca2

Caption: Simplified this compound signaling pathways via its three main receptors.

References

Bridging the Gap: A Comparative Guide to Galanin Quantification by ELISA and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of neuropeptide quantification, the choice of analytical method is paramount. This guide provides a comprehensive cross-validation of two prominent techniques for measuring galanin: the Enzyme-Linked Immunosorbent Assay (ELISA) and Mass Spectrometry (MS). While ELISA offers a high-throughput and cost-effective solution, mass spectrometry provides superior specificity and the ability to identify post-translational modifications.

Performance Characteristics: A Comparative Overview

The selection of an appropriate assay for this compound quantification depends on the specific requirements of the study, including the need for high throughput, specificity, and the ability to detect various isoforms. The following table summarizes the key performance characteristics of ELISA and Mass Spectrometry for neuropeptide analysis.

ParameterEnzyme-Linked Immunosorbent Assay (ELISA)Mass Spectrometry (MS)
Principle Antigen-antibody recognitionMass-to-charge ratio measurement of ionized molecules
Specificity Dependent on antibody specificity; potential for cross-reactivity with related peptides or fragments.High specificity based on unique mass and fragmentation patterns of the target analyte.
Sensitivity Typically in the picogram to nanogram per milliliter range.Can achieve high sensitivity, often in the femtomogram to picogram range.
Throughput High-throughput, suitable for screening large numbers of samples.Lower throughput, more time-consuming per sample.
Multiplexing Limited multiplexing capabilities.Inherently capable of multiplexing for the simultaneous analysis of multiple analytes.
Quantitative Accuracy Provides relative or semi-quantitative results based on a standard curve.Can provide absolute quantification using stable isotope-labeled internal standards.
Cost Generally lower cost per sample and for initial instrument setup.Higher initial instrument cost and cost per sample.
Expertise Required Relatively straightforward to perform with standard laboratory skills.Requires specialized expertise for operation, data analysis, and troubleshooting.

Experimental Protocols

A detailed understanding of the experimental procedures is crucial for successful implementation and data interpretation.

This compound ELISA Protocol (Competitive Assay)

This protocol outlines a typical competitive ELISA procedure for the quantification of this compound in biological samples.

  • Preparation: All reagents, standards, and samples are brought to room temperature.

  • Standard/Sample Addition: 50 µL of standard or sample is added to each well of the microplate, which has been pre-coated with an anti-galanin antibody.

  • Biotinylated Antibody Addition: 50 µL of biotin-conjugated anti-galanin antibody is immediately added to each well. The plate is then incubated.

  • Washing: The wells are washed to remove unbound substances.

  • Enzyme Conjugate Addition: Avidin conjugated to Horseradish Peroxidase (HRP) is added to each well and incubated.

  • Second Washing: The wells are washed again to remove unbound enzyme conjugate.

  • Substrate Addition: A TMB substrate solution is added to each well, initiating a color change.

  • Reaction Termination: The enzyme-substrate reaction is stopped by the addition of a stop solution.

  • Data Acquisition: The optical density of each well is measured using a microplate reader at a specific wavelength (typically 450 nm). The concentration of this compound in the samples is then calculated by comparing their optical density to the standard curve.

This compound Mass Spectrometry Protocol (LC-MS/MS)

This protocol provides a general workflow for the quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Sample Preparation:

    • Extraction: this compound is extracted from the biological matrix (e.g., plasma, tissue homogenate) using solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering substances.

    • Reduction and Alkylation (Optional): For larger peptides, disulfide bonds may be reduced and alkylated to ensure a linear structure.

    • Digestion (for larger proteins): Not typically required for a relatively small peptide like this compound.

    • Internal Standard Spiking: A known amount of a stable isotope-labeled this compound internal standard is added to each sample for accurate quantification.

  • Liquid Chromatography (LC) Separation:

    • The extracted and prepared sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • The sample is passed through a column (e.g., C18) that separates this compound from other components based on its physicochemical properties.

  • Mass Spectrometry (MS) Analysis:

    • Ionization: The eluent from the LC column is introduced into the mass spectrometer, where this compound molecules are ionized, typically using electrospray ionization (ESI).

    • MS1 Scan: The mass spectrometer scans for the mass-to-charge ratio (m/z) of the intact this compound molecule (precursor ion).

    • Fragmentation: The precursor ion of this compound is selected and fragmented into smaller product ions.

    • MS2 Scan: The mass spectrometer measures the m/z of the product ions.

  • Data Analysis:

    • The specific transitions (precursor ion → product ion) for both the native this compound and the internal standard are monitored.

    • The concentration of this compound in the original sample is determined by comparing the peak area ratio of the native this compound to the internal standard against a calibration curve.

Visualizing the Process and Pathway

To better understand the experimental workflow and the biological context of this compound, the following diagrams have been generated.

G cluster_ELISA ELISA Workflow cluster_MS Mass Spectrometry Workflow ELISA_Start Sample/Standard Addition ELISA_Biotin Add Biotinylated Antibody ELISA_Start->ELISA_Biotin ELISA_Wash1 Wash ELISA_Biotin->ELISA_Wash1 ELISA_HRP Add HRP Conjugate ELISA_Wash1->ELISA_HRP ELISA_Wash2 Wash ELISA_HRP->ELISA_Wash2 ELISA_Substrate Add Substrate ELISA_Wash2->ELISA_Substrate ELISA_Stop Add Stop Solution ELISA_Substrate->ELISA_Stop ELISA_Read Read Absorbance ELISA_Stop->ELISA_Read MS_Extract Sample Extraction & Internal Standard Spiking MS_LC LC Separation MS_Extract->MS_LC MS_Ionize Ionization MS_LC->MS_Ionize MS_MS1 MS1 Scan (Precursor Ion) MS_Ionize->MS_MS1 MS_Frag Fragmentation MS_MS1->MS_Frag MS_MS2 MS2 Scan (Product Ions) MS_Frag->MS_MS2 MS_Analyze Data Analysis MS_MS2->MS_Analyze

A simplified workflow for this compound quantification by ELISA and Mass Spectrometry.

GalaninSignaling This compound This compound GALR1 GALR1 This compound->GALR1 GALR2 GALR2 This compound->GALR2 GALR3 GALR3 This compound->GALR3 Gi_o Gαi/o GALR1->Gi_o Gq_11 Gαq/11 GALR2->Gq_11 GALR3->Gi_o AC Adenylyl Cyclase Gi_o->AC - PLC Phospholipase C Gq_11->PLC + cAMP cAMP AC->cAMP PIP2 PIP2 PLC->PIP2 PKA PKA cAMP->PKA CellularResponse1 Cellular Response (e.g., Inhibition of Neurotransmission) PKA->CellularResponse1 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC CellularResponse2 Cellular Response (e.g., Modulation of Ion Channels) Ca2->CellularResponse2 PKC->CellularResponse2

Simplified this compound signaling pathways via GALR1/3 and GALR2 receptors.

Conclusion

Both ELISA and mass spectrometry are powerful techniques for the quantification of this compound, each with its own set of advantages and limitations. ELISA is a robust, high-throughput method ideal for screening large sample sets where high specificity for isoforms is not the primary concern. In contrast, mass spectrometry offers unparalleled specificity and the ability for absolute quantification, making it the gold standard for detailed characterization and studies requiring the differentiation of closely related peptides. The choice between these methods should be guided by the specific research question, available resources, and the desired level of analytical detail. For comprehensive validation, a cross-platform comparison, where feasible, can provide the highest level of confidence in the obtained quantitative data.

A Comparative Analysis of Galanin Receptor (GalR) Subtype Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Galanin, a widely distributed neuropeptide, exerts its diverse physiological effects through three distinct G protein-coupled receptors (GPCRs): GalR1, GalR2, and GalR3. Understanding the unique signaling cascades initiated by each receptor subtype is crucial for researchers in neuroscience and pharmacology, as well as for professionals in drug development targeting conditions such as pain, epilepsy, depression, and neurodegenerative diseases. This guide provides an objective comparison of the signaling pathways of GalR1, GalR2, and GalR3, supported by experimental data and detailed methodologies.

Distinct G Protein Coupling Profiles Define Receptor Function

The primary divergence in the signaling of this compound receptor subtypes lies in their differential coupling to heterotrimeric G proteins. GalR1 and GalR3 predominantly couple to the inhibitory Gαi/o pathway.[1][2] In contrast, GalR2 exhibits a more promiscuous coupling profile, interacting with Gαi/o, Gαq/11, and potentially Gα12/13 proteins.[3][4][5] This differential G protein engagement dictates the initial intracellular signaling events upon this compound binding.

Downstream Signaling Cascades: A Tale of Three Receptors

The activation of specific G proteins by each GalR subtype triggers a cascade of downstream signaling events, leading to distinct cellular responses.

GalR1: The Inhibitory Modulator

Primarily coupled to Gαi/o, GalR1 activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This inhibitory action is a hallmark of GalR1 signaling. Furthermore, GalR1 can stimulate the mitogen-activated protein kinase (MAPK) pathway, specifically ERK1/2, through a pertussis toxin (PTX)-sensitive mechanism that is dependent on the Gβγ subunit and independent of protein kinase C (PKC).

GalR2: The Versatile Activator

GalR2's ability to couple with multiple G proteins allows for a broader range of signaling outcomes. Its interaction with Gαi leads to a modest inhibition of adenylyl cyclase. Coupling to Gαq/11 activates phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium (Ca2+) and activation of PKC. The activation of the MAPK pathway by GalR2 is also distinct from GalR1, being mediated by a PTX-sensitive G protein (likely Gαo) and dependent on PKC activation.

GalR3: The Less Characterized Inhibitor

Similar to GalR1, GalR3 primarily signals through the Gαi/o pathway, leading to the inhibition of adenylyl cyclase. While its signaling is generally considered inhibitory, the downstream pathways of GalR3 are not as extensively characterized as those of GalR1 and GalR2. Some studies suggest its involvement in the modulation of inwardly rectifying potassium channels.

Summary of Signaling Pathway Divergence

FeatureGalR1GalR2GalR3
Primary G Protein Coupling Gαi/oGαq/11, Gαi/oGαi/o
Adenylyl Cyclase Activity InhibitionInhibition (modest)Inhibition
Phospholipase C (PLC) Activation No significant activationStrong activationNot typically reported
MAPK (ERK1/2) Activation Yes (via Gβγ, PKC-independent)Yes (via Gαo, PKC-dependent)Less characterized
Intracellular Ca2+ Mobilization No significant increaseYesNot typically reported

Visualizing the Signaling Pathways

To further illustrate the distinct signaling cascades of each this compound receptor subtype, the following diagrams were generated using Graphviz.

GalR1_Signaling Gal This compound GalR1 GalR1 Gal->GalR1 Gi_o Gαi/o GalR1->Gi_o activates Gbg Gβγ GalR1->Gbg releases AC Adenylyl Cyclase Gi_o->AC inhibits MAPK_pathway MAPK Pathway (ERK1/2) Gbg->MAPK_pathway activates cAMP ↓ cAMP

GalR1 Signaling Pathway

GalR2_Signaling cluster_Gq Gq/11 Pathway cluster_Gi Gi/o Pathway cluster_Go Go Pathway PLC PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ [Ca2+]i IP3->Ca2 PKC PKC DAG->PKC Gq_11 Gαq/11 Gq_11->PLC activates AC Adenylyl Cyclase cAMP ↓ cAMP Gi_o Gαi/o Gi_o->AC inhibits Go Gαo PKC_Go PKC Go->PKC_Go activates MAPK_pathway MAPK Pathway (ERK1/2) PKC_Go->MAPK_pathway activates Gal This compound GalR2 GalR2 Gal->GalR2 GalR2->Gq_11 activates GalR2->Gi_o activates GalR2->Go activates

GalR2 Signaling Pathways

GalR3_Signaling Gal This compound GalR3 GalR3 Gal->GalR3 Gi_o Gαi/o GalR3->Gi_o activates AC Adenylyl Cyclase Gi_o->AC inhibits K_channel K+ Channel Modulation Gi_o->K_channel modulates cAMP ↓ cAMP

GalR3 Signaling Pathway

Experimental Protocols

The characterization of GalR signaling pathways relies on a variety of well-established experimental techniques. Below are outlines of key methodologies.

1. cAMP Measurement Assay

  • Objective: To quantify the inhibition of adenylyl cyclase activity.

  • Methodology:

    • Cells stably expressing the this compound receptor subtype of interest (e.g., CHO or HEK293 cells) are seeded in 96-well plates.

    • Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Cells are stimulated with forskolin (an adenylyl cyclase activator) in the presence or absence of varying concentrations of this compound or a specific agonist.

    • Intracellular cAMP levels are measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA).

    • Data are analyzed to determine the EC50 and Emax for the inhibition of forskolin-stimulated cAMP accumulation.

2. Inositol Phosphate (IP) Accumulation Assay

  • Objective: To measure the activation of the phospholipase C pathway.

  • Methodology:

    • Cells expressing the this compound receptor are labeled overnight with myo-[3H]inositol.

    • Cells are washed and pre-incubated with LiCl to inhibit inositol monophosphatase.

    • Cells are stimulated with this compound or an agonist for a defined period.

    • The reaction is terminated, and the cells are lysed.

    • Total inositol phosphates are separated from free inositol by anion-exchange chromatography.

    • The amount of [3H]-labeled inositol phosphates is quantified by scintillation counting.

3. MAPK (ERK1/2) Activation Assay

  • Objective: To assess the phosphorylation and activation of ERK1/2.

  • Methodology:

    • Serum-starved cells expressing the this compound receptor are treated with this compound or an agonist for various time points.

    • Cells are lysed, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is probed with primary antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.

    • Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection via chemiluminescence.

    • The ratio of p-ERK to total ERK is quantified to determine the extent of activation.

4. Intracellular Calcium Mobilization Assay

  • Objective: To measure changes in intracellular calcium concentration.

  • Methodology:

    • Cells expressing the this compound receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Baseline fluorescence is recorded using a fluorescence plate reader or a microscope.

    • This compound or an agonist is added, and the change in fluorescence intensity is monitored over time.

    • The increase in fluorescence corresponds to an increase in intracellular calcium concentration.

By employing these and other advanced techniques, researchers can continue to unravel the complexities of this compound receptor signaling, paving the way for the development of novel therapeutics with improved specificity and efficacy.

References

Functional Comparison of Galanin and Neuropeptide Y (NPY) in Feeding: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide offers an in-depth, objective comparison of the functional roles of the neuropeptides galanin and neuropeptide Y (NPY) in the regulation of feeding behavior. Tailored for researchers, scientists, and drug development professionals, this document integrates experimental data, detailed methodologies, and visual aids to facilitate a thorough understanding of these two potent orexigenic agents.

Overview and Core Functional Distinctions

This compound and Neuropeptide Y (NPY) are among the most powerful neuropeptides known to stimulate food intake. Both are robustly expressed in key hypothalamic nuclei, including the arcuate nucleus (ARC) and the paraventricular nucleus (PVN), which are critical for the central regulation of energy homeostasis. Despite their shared orexigenic properties, this compound and NPY exhibit significant functional differences, particularly in their influence on macronutrient preference and their impact on energy expenditure. These distinctions are crucial for understanding their unique roles in feeding circuits and for their potential as selective therapeutic targets in metabolic diseases.

Quantitative Comparison of Orexigenic Effects

The following table provides a quantitative summary of the effects of this compound and NPY on feeding behavior, compiled from key experimental findings in rat models.

ParameterThis compoundNeuropeptide Y (NPY)Study Animal ModelAdministration Route
Total Food Intake (1-2 hours post-injection) Increased by up to 700% in satiated rats and up to 79% in fasted rats.[1]Potent, dose-dependent increase; can be several times the baseline intake.[2]RatIntracerebroventricular (ICV) / Paraventricular Nucleus (PVN)
Fat Intake Preference Markedly and preferentially increases the consumption of high-fat diets.[3]Primarily stimulates carbohydrate intake; effects on fat intake are less pronounced.[3][4]RatParaventricular Nucleus (PVN)
Carbohydrate Intake Preference Minimal primary effect; may increase carbohydrate intake if a high-fat diet is unavailable.Potently and selectively stimulates carbohydrate intake.RatParaventricular Nucleus (PVN)
Duration of Orexigenic Effect Relatively short-acting, with primary effects observed within the first 1-2 hours post-injection.Long-lasting, with effects on food intake that can persist for up to 22 hours or more.RatIntracerebroventricular (ICV)
Effect on Energy Expenditure Produces a short-lasting reduction in energy expenditure.Potently decreases energy expenditure and brown fat thermogenesis.RatIntracerebroventricular (ICV) / Paraventricular Nucleus (PVN)
Effect on Respiratory Quotient (RQ) No significant effect on respiratory quotient.Increases respiratory quotient, indicating a shift towards carbohydrate utilization.RatIntracerebroventricular (ICV)

Signaling Pathways in Feeding Regulation

The distinct effects of this compound and NPY on feeding are mediated by their specific receptors and downstream intracellular signaling cascades within hypothalamic neurons.

Galanin_Signaling_Pathway GAL This compound GALR1 GALR1 GAL->GALR1 GALR2 GALR2 GAL->GALR2 Gi Gαi/o GALR1->Gi Gq Gαq/11 GALR2->Gq AC Adenylyl Cyclase Gi->AC PLC Phospholipase C Gq->PLC cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG PKA ↓ PKA Activity cAMP->PKA Feeding ↑ Fat Intake PKA->Feeding Ca2 ↑ Intracellular [Ca2+] IP3_DAG->Ca2 Ca2->Feeding

Caption: this compound signaling pathways in feeding regulation.

NPY_Signaling_Pathway NPY Neuropeptide Y Y1R Y1R NPY->Y1R Y5R Y5R NPY->Y5R Gi Gαi/o Y1R->Gi Y5R->Gi AC Adenylyl Cyclase Gi->AC Ca_channels Voltage-gated Ca2+ Channels Gi->Ca_channels cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca2+ Influx Ca_channels->Ca_influx Feeding ↑ Carbohydrate Intake cAMP->Feeding Ca_influx->Feeding

Caption: NPY signaling pathways in feeding regulation.

Experimental Protocols

The following sections detail the methodologies commonly employed in studies investigating the effects of this compound and NPY on feeding behavior.

Animal Models and Housing
  • Species: Adult male Sprague-Dawley or Wistar rats, weighing between 250-350g, are typically used.

  • Housing: Animals are individually housed in a controlled environment with a consistent temperature (21-23°C) and a 12-hour light-dark cycle. Standard laboratory chow and water are provided ad libitum unless otherwise specified by the experimental design.

  • Acclimatization: A minimum one-week acclimatization period is crucial for the animals to adapt to the housing conditions and handling procedures before the commencement of any experiments.

Surgical Procedures: Stereotaxic Cannula Implantation

To enable direct administration of neuropeptides into specific brain regions, a guide cannula is surgically implanted.

  • Anesthesia: An appropriate anesthetic agent, such as a ketamine/xylazine mixture or isoflurane, is administered to the animal.

  • Stereotaxic Implantation: The anesthetized rat is secured in a stereotaxic apparatus. A guide cannula (e.g., 26-gauge) is precisely implanted, targeting the desired hypothalamic nucleus (e.g., the PVN). Stereotaxic coordinates are determined using a standard rat brain atlas (e.g., Paxinos and Watson). For the PVN, typical coordinates might be approximately 1.8 mm posterior to bregma, ±0.4 mm lateral to the midline, and 7.8 mm ventral from the skull surface.

Drug Preparation and Administration
  • Peptide Preparation: Synthetic rat this compound and NPY are dissolved in a sterile vehicle, which is typically artificial cerebrospinal fluid (aCSF) or 0.9% saline.

  • Microinjection Procedure: The neuropeptides are administered via a microinjection pump connected to an injector cannula (e.g., 33-gauge) that extends slightly beyond the guide cannula. Typical injection volumes range from 0.3 to 1.0 µL, delivered over a one to two-minute period. Control animals receive an equivalent volume of the vehicle solution.

Feeding Behavior Assays
  • Macronutrient Preference Studies: Following a mild food deprivation period (e.g., 4-6 hours), animals are presented with three separate food cups, each containing a diet with a distinct macronutrient composition: high-fat, high-carbohydrate, and high-protein. The composition of these diets is carefully balanced to be isocaloric. For example, a high-fat diet might derive approximately 45% of its calories from fat, while a high-carbohydrate diet would derive a similar percentage from carbohydrates. Food intake from each cup is meticulously measured at various time points (e.g., 1, 2, and 4 hours) after the microinjection.

  • Total Food Intake Measurement: In experiments focused on the overall orexigenic effect, animals are provided with only standard chow, and the total amount consumed is recorded over time.

The workflow for a typical feeding study is illustrated below.

Experimental_Workflow cluster_pre_exp Pre-Experimental Phase cluster_exp_day Day of Experiment cluster_post_exp Post-Experimental Phase Acclimatization Animal Acclimatization (≥ 1 week) Surgery Stereotaxic Cannula Implantation Acclimatization->Surgery Recovery Post-Surgical Recovery (≥ 1 week) Surgery->Recovery Food_Deprivation Mild Food Deprivation (e.g., 4-6h) Recovery->Food_Deprivation Baseline_Weight Baseline Measurement of Food Hoppers Food_Deprivation->Baseline_Weight Injection Intracranial Microinjection (Peptide or Vehicle) Baseline_Weight->Injection Food_Presentation Presentation of Macronutrient-Specific Diets Injection->Food_Presentation Data_Collection Measurement of Food Intake (e.g., 1h, 2h, 4h) Food_Presentation->Data_Collection Data_Analysis Statistical Data Analysis (e.g., ANOVA) Data_Collection->Data_Analysis Histology Histological Verification of Cannula Placement Data_Analysis->Histology

Caption: A generalized experimental workflow for feeding studies.

Summary and Future Directions

The comparative analysis of this compound and NPY reveals two distinct yet powerful orexigenic systems. NPY emerges as a dominant regulator of carbohydrate intake with a prolonged and potent effect on feeding and a significant capacity to conserve energy by reducing expenditure. In contrast, this compound demonstrates a more specialized role in promoting the intake of dietary fat, with a shorter duration of action.

These functional divergences present unique opportunities for pharmacological intervention. The development of selective antagonists for NPY receptors, particularly the Y1 and Y5 subtypes, holds promise for therapies aimed at curbing carbohydrate cravings and increasing energy expenditure in the context of obesity and type 2 diabetes. Conversely, selective modulators of this compound receptors could provide a more targeted approach for addressing pathological fat consumption.

Future research should focus on elucidating the complex interplay between these neuropeptide systems and other central and peripheral signals of energy status, such as leptin, insulin, and gut hormones. A deeper understanding of these interactions will be paramount for the development of next-generation therapeutics for the effective and safe management of metabolic disorders.

References

Navigating the Dichotomy: Differential Effects of Galanin Receptor Subtypes in Pain Modulation

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The neuropeptide galanin presents a complex and often contradictory role in the modulation of pain, capable of producing both pain-relieving (antinociceptive) and pain-promoting (pronociceptive) effects. This duality is largely governed by the engagement of its three distinct G protein-coupled receptor subtypes: GalR1, GalR2, and GalR3. Understanding the differential functions of these receptors is paramount for the development of targeted therapeutics for various pain states. This guide provides a comprehensive comparison of the roles of this compound receptor subtypes in preclinical pain models, supported by experimental data, detailed methodologies, and signaling pathway visualizations.

Quantitative Comparison of this compound Receptor Subtype Effects in Pain Models

The following tables summarize the quantitative effects of activating or inhibiting this compound receptor subtypes in various rodent pain models. The data highlights the opposing actions of GalR1 and GalR2 in nociceptive processing.

Table 1: Effects of this compound Receptor 1 (GalR1) Activation on Pain Behaviors

Pain ModelAgonist/ModulatorSpeciesRoute of AdministrationKey FindingReference
Neuropathic Pain (Bennett model)AR-M961 (GalR1/2 agonist)RatIntrathecalDose-dependent increase in mechanical withdrawal threshold (anti-allodynic)[1][2]
Neuropathic PainEndogenous this compoundRat-Tonic inhibition of pain processing after nerve injury[1]
Inflammatory Pain (Capsaicin-induced)M617 (GalR1-preferring agonist)RatIntraplantar~50% reduction in flinching behavior (anti-nociceptive)[3]
Nociceptive PainHigh-dose this compoundRatIntrathecalInhibition of the nocifensive reflex[1]
Neuropathic Pain (Sciatic nerve ligation)This compoundRatIntra-NAcDose-dependent increase in hindpaw withdrawal latency to thermal and mechanical stimuli

Table 2: Effects of this compound Receptor 2 (GalR2) Activation on Pain Behaviors

Pain ModelAgonist/ModulatorSpeciesRoute of AdministrationKey FindingReference
Normal (non-injured)AR-M1896 (GalR2 agonist)RatIntrathecalInduced mechanical and cold allodynia
Inflammatory Pain (Capsaicin-induced)AR-M1896 (GalR2 agonist)RatIntraplantar1.7-fold enhancement of capsaicin-induced nociception (pro-nociceptive)
Neuropathic Pain (Chronic constriction injury)M1896 (GalR2 agonist)RatIntraplantarIncreased mechanical and thermal nociceptive responses
Inflammatory Pain (Carrageenan-induced)M1145 (GalR2 agonist)RatIntra-NAcDose-dependent increase in hindpaw withdrawal latency and threshold
Normal (non-injured)Low-dose this compoundRatIntrathecalFacilitation of spinal nociceptive flexor reflex

Table 3: Effects of this compound Receptor Antagonists on Pain Behaviors

Pain ModelAntagonistTarget Receptor(s)SpeciesRoute of AdministrationKey FindingReference
Inflammatory Pain (Capsaicin-induced)M35 (non-selective)GalR1/GalR2RatIntraplantarBlocked the anti-nociceptive effect of the GalR1 agonist M617
Inflammatory Pain (Capsaicin-induced)M871 (GalR2 antagonist)GalR2RatIntraplantarBlocked the pro-nociceptive effect of the GalR2 agonist AR-M1896
Neuropathic Pain (Bennett model, non-allodynic)M35 (non-selective)GalR1/GalR2RatIntrathecalDose-dependently induced a long-lasting allodynic state
Inflammatory Pain (Carrageenan-induced)M871 (GalR2 antagonist)GalR2RatIntra-NAcPartially weakened the this compound-induced increase in hindpaw withdrawal latency and threshold
Neuropathic PainGalantide (non-selective)GalR1/GalR2RatIntra-NAcReduced hindpaw withdrawal latency

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are protocols for key experiments cited in this guide.

Neuropathic Pain Model (Bennett Model - Chronic Constriction Injury)
  • Animal Model: Adult male Wistar rats are typically used.

  • Surgical Procedure: Under anesthesia, the common sciatic nerve is exposed at the mid-thigh level. Four loose ligatures of chromic gut are tied around the nerve with a spacing of about 1 mm between each. The incision is then closed in layers. This procedure leads to the development of mechanical and thermal hyperalgesia and allodynia in the ipsilateral hind paw.

  • Drug Administration: For spinal delivery, drugs are administered via an intrathecal catheter implanted at the lumbar level of the spinal cord.

  • Behavioral Assay (Mechanical Allodynia): The mechanical withdrawal threshold is assessed using von Frey filaments of logarithmically incremental stiffness. The filaments are applied to the plantar surface of the hind paw, and the 50% withdrawal threshold is determined using the up-down method.

Inflammatory Pain Model (Capsaicin- or Carrageenan-Induced)
  • Animal Model: Adult male Sprague-Dawley or Wistar rats are commonly used.

  • Induction of Inflammation: A subcutaneous injection of capsaicin or carrageenan is made into the plantar surface of the hind paw. This induces a localized inflammatory response characterized by edema, hyperalgesia, and allodynia.

  • Drug Administration: Test compounds (agonists or antagonists) are often administered via intraplantar injection into the same paw, prior to or concurrently with the inflammatory agent.

  • Behavioral Assays:

    • Flinching Behavior (Capsaicin): The number of flinches of the injected paw is counted for a defined period after capsaicin injection.

    • Thermal Hyperalgesia (Hargreaves Test): A radiant heat source is focused on the plantar surface of the paw, and the latency to paw withdrawal is measured.

    • Mechanical Allodynia (von Frey Test): As described for the neuropathic pain model.

Signaling Pathways and Visualizations

The divergent effects of this compound receptor subtypes are rooted in their distinct intracellular signaling cascades.

This compound Receptor 1 (GalR1) Signaling

Activation of GalR1, which couples to Gαi/o proteins, leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent modulation of ion channel activity, typically resulting in neuronal hyperpolarization and inhibition of neurotransmitter release.

GalR1_Signaling cluster_membrane Cell Membrane This compound This compound GalR1 GalR1 This compound->GalR1 G_protein Gαi/o GalR1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP ↓ AC->cAMP PKA PKA ↓ cAMP->PKA IonChannel Ion Channel Modulation (e.g., K+ channel activation) PKA->IonChannel Neurotransmission Inhibition of Neurotransmitter Release IonChannel->Neurotransmission

Caption: GalR1 signaling pathway leading to neuronal inhibition.

This compound Receptor 2 (GalR2) Signaling

GalR2 is more versatile, coupling to both Gαi/o and Gαq/11 proteins. While Gαi/o coupling leads to inhibitory effects similar to GalR1, Gαq/11 activation stimulates the phospholipase C (PLC) pathway. This results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to intracellular calcium mobilization and protein kinase C (PKC) activation, which is often associated with neuronal excitation and pro-nociceptive effects. It has been hypothesized that the G-protein coupling of GalR2 may be dependent on the concentration of this compound.

GalR2_Signaling cluster_membrane Cell Membrane This compound This compound GalR2 GalR2 This compound->GalR2 Gq_protein Gαq/11 GalR2->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 [Ca2+]i ↑ IP3->Ca2 PKC PKC Activation DAG->PKC NeuronalExcitation Neuronal Excitation & Pro-nociceptive Effects Ca2->NeuronalExcitation PKC->NeuronalExcitation

Caption: Pro-nociceptive signaling pathway of GalR2 via Gαq/11.

This compound Receptor 3 (GalR3) Signaling

GalR3, similar to GalR1, primarily couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels. Its role in pain is the least understood of the three subtypes, though it is also generally considered to be inhibitory.

GalR3_Signaling cluster_membrane Cell Membrane This compound This compound GalR3 GalR3 This compound->GalR3 G_protein Gαi/o GalR3->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP ↓ AC->cAMP NeuronalInhibition Neuronal Inhibition cAMP->NeuronalInhibition

Caption: GalR3 signaling pathway, similar to GalR1.

Experimental Workflow for Preclinical Pain Assessment

The following diagram illustrates a typical workflow for assessing the effects of a novel compound on pain in a rodent model.

Experimental_Workflow cluster_setup Experimental Setup cluster_intervention Intervention cluster_assessment Assessment AnimalAcclimation Animal Acclimation BaselineTesting Baseline Behavioral Testing (e.g., von Frey, Hargreaves) AnimalAcclimation->BaselineTesting PainInduction Induction of Pain Model (e.g., Nerve Injury, Inflammation) BaselineTesting->PainInduction DrugAdministration Test Compound Administration (e.g., GalR Agonist/Antagonist) PainInduction->DrugAdministration PostTreatmentTesting Post-Treatment Behavioral Testing DrugAdministration->PostTreatmentTesting DataAnalysis Data Analysis and Comparison to Baseline and Control Groups PostTreatmentTesting->DataAnalysis

Caption: A typical experimental workflow for pain studies.

References

Unlocking the Therapeutic Promise of Galanin: A Comparative Guide to Galanin Analogs in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The neuropeptide galanin has emerged as a compelling target for therapeutic intervention in a range of neurological and psychiatric disorders. Its modulation of neuronal excitability through a family of G protein-coupled receptors (GalR1, GalR2, and GalR3) has spurred the development of this compound analogs with enhanced stability and receptor selectivity. This guide provides an objective comparison of the performance of key this compound analogs in preclinical models of pain, epilepsy, anxiety, and depression, supported by experimental data and detailed methodologies.

Performance of this compound Analogs in Preclinical Models

The therapeutic potential of this compound analogs has been most extensively validated in preclinical models of pain and epilepsy, with growing evidence for their utility in anxiety and depression. The following tables summarize the quantitative data from key studies, offering a comparative overview of their efficacy.

Table 1: Efficacy of this compound Analogs in Preclinical Pain Models
AnalogReceptor PreferencePreclinical ModelSpeciesAdministrationEffective Dose / ED₅₀Key FindingsReference(s)
NAX 810-2 GalR2-preferringCarrageenan-induced inflammatory painMousei.p.ED₅₀ = 4.7 mg/kgDose-dependently increased paw withdrawal latency.[1][1]
Formalin test (Phase I & II)Mousei.p.8 mg/kgSignificantly attenuated nociceptive behaviors in both acute and inflammatory phases.[1][1]
Partial Sciatic Nerve Ligation (PSNL)Rati.p.4 mg/kgReduced mechanical allodynia; comparable effect to morphine (2 mg/kg) and gabapentin (40 mg/kg).[2]
NAX 409-9 GalR2-preferringCarrageenan-induced inflammatory painMousei.p.ED₅₀ = 6.6 mg/kgIncreased paw withdrawal latency.
Partial Sciatic Nerve Ligation (PSNL)Rati.p.2 mg/kgIncreased paw withdrawal threshold, comparable to morphine (2 mg/kg) and gabapentin (40 mg/kg).
NAX 505-5 GalR1-preferringPartial Sciatic Nerve Ligation (PSNL)Rati.p.2 mg/kgEffective in reducing mechanical allodynia.
Table 2: Efficacy of this compound Analogs in Preclinical Epilepsy Models
AnalogReceptor PreferencePreclinical ModelSpeciesAdministrationEffective Dose / ED₅₀Key FindingsReference(s)
NAX 810-2 GalR2-preferring6-Hz seizure model (32 mA)Mousei.v.ED₅₀ = 0.7 mg/kgDose-dependently blocked seizures.
Corneal kindlingMousei.v.ED₅₀ = 0.5 mg/kgDose-dependently blocked seizures.
6-Hz seizure model (in combination with Levetiracetam)Mousei.p.-Demonstrated a synergistic interaction in reducing seizures.
NAX 505-5 GalR1-preferring6-Hz seizure modelMousei.p., s.c.ED₅₀ < 1.0 mg/kgEffective at all three current intensities tested (22, 32, and 44 mA).
Frings audiogenic seizure-susceptible mouseMousei.p.-Showed promising antiseizure effects.
Corneal kindlingMousei.p.-Demonstrated antiseizure effects.
Table 3: Effects of this compound Analogs and Receptor Modulation in Preclinical Anxiety & Depression Models
Analog/ModelReceptor TargetPreclinical ModelSpeciesAdministrationKey FindingsReference(s)
SNAP 37889 GalR3 antagonistElevated Plus-MazeRati.p. (30 mg/kg)Did not alter anxiety-like behavior at the tested dose.
GAL(1-15) GalR1/GalR2 agonistForced Swim Test (in combination with Fluoxetine)Rati.c.v.Enhanced the antidepressant-like effects of Fluoxetine.
GAL(1-15) GalR1/GalR2 agonistForced Swim Test (in combination with Escitalopram)Rati.c.v.Enhanced the antidepressant-like effects of Escitalopram.
GalR1 Knockout GalR1Elevated Plus-MazeMouse-Increased anxiety-like behavior, suggesting an anxiolytic role for GalR1.
GalR2 Knockout GalR2Elevated Plus-MazeMouse-Displayed an anxiogenic-like phenotype, suggesting an anxiolytic role for GalR2.

This compound Receptor Signaling Pathways

This compound exerts its effects through three distinct G protein-coupled receptors (GPCRs): GalR1, GalR2, and GalR3. These receptors couple to different intracellular signaling cascades, leading to diverse physiological outcomes.

Galanin_Signaling_Pathways cluster_GalR1 GalR1 Signaling cluster_GalR2 GalR2 Signaling cluster_GalR3 GalR3 Signaling GalR1 This compound Analog GalR1_receptor GalR1 Receptor GalR1->GalR1_receptor Gi_o Gαi/o GalR1_receptor->Gi_o AC_inhibit Adenylyl Cyclase (Inhibition) Gi_o->AC_inhibit inhibits cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease GalR2 This compound Analog GalR2_receptor GalR2 Receptor GalR2->GalR2_receptor Gq_11 Gαq/11 GalR2_receptor->Gq_11 PLC Phospholipase C Gq_11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_increase ↑ Intracellular Ca²⁺ IP3->Ca_increase PKC Protein Kinase C DAG->PKC GalR3 This compound Analog GalR3_receptor GalR3 Receptor GalR3->GalR3_receptor Gi_o_3 Gαi/o GalR3_receptor->Gi_o_3 AC_inhibit_3 Adenylyl Cyclase (Inhibition) Gi_o_3->AC_inhibit_3 inhibits cAMP_decrease_3 ↓ cAMP AC_inhibit_3->cAMP_decrease_3

This compound Receptor Signaling Pathways

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are the protocols for the key experiments cited in this guide.

Carrageenan-Induced Inflammatory Pain Model

This model is used to assess the efficacy of analgesics in a state of acute inflammation.

  • Animals: Male CF-1 mice are typically used.

  • Procedure:

    • A baseline paw withdrawal latency to a thermal stimulus (e.g., using a hot plate) is established.

    • A 1% solution of carrageenan is injected into the plantar surface of the hind paw.

    • The test compound or vehicle is administered, typically via intraperitoneal (i.p.) injection, at a specified time relative to the carrageenan injection.

    • Paw withdrawal latency to the thermal stimulus is measured at various time points post-carrageenan injection.

  • Endpoint: An increase in paw withdrawal latency compared to the vehicle-treated group indicates an analgesic effect.

Partial Sciatic Nerve Ligation (PSNL) Model

This is a widely used model of neuropathic pain that mimics chronic nerve injury.

  • Animals: Male Sprague-Dawley rats are commonly used.

  • Procedure:

    • Under anesthesia, the sciatic nerve in one hind leg is exposed.

    • Approximately one-third to one-half of the nerve is tightly ligated with a suture.

    • The incision is closed, and the animals are allowed to recover for a period of 7-14 days to allow for the development of neuropathic pain symptoms.

    • The test compound or vehicle is administered.

    • Mechanical allodynia (pain response to a non-painful stimulus) is assessed using von Frey filaments.

  • Endpoint: An increase in the paw withdrawal threshold in response to the von Frey filaments indicates a reduction in mechanical allodynia and an analgesic effect.

6-Hz Seizure Model

This model is used to identify anticonvulsant drugs that may be effective against therapy-resistant partial seizures.

  • Animals: Male CF-1 mice are frequently used.

  • Procedure:

    • A topical anesthetic is applied to the corneas of the mice.

    • The test compound or vehicle is administered via the desired route (e.g., i.p. or i.v.).

    • At the time of peak effect of the compound, a low-frequency (6 Hz), long-duration (3 seconds) electrical stimulus is delivered through corneal electrodes.

    • The animals are observed for the presence or absence of seizure activity, characterized by a stun posture, forelimb clonus, and twitching of the vibrissae.

  • Endpoint: The absence of seizure activity is considered protection, and the dose that protects 50% of the animals (ED₅₀) is calculated.

Corneal Kindling Model

This model represents a chronic model of epilepsy with secondarily generalized seizures.

  • Animals: Male CF-1 or C57BL/6 mice are used.

  • Procedure:

    • Mice receive twice-daily corneal stimulation (e.g., 60 Hz for 3 seconds) for several days.

    • The severity of the resulting seizure is scored based on a standardized scale (e.g., Racine scale).

    • This process is repeated until the animals consistently exhibit a generalized tonic-clonic seizure (fully kindled).

    • The test compound or vehicle is administered to the fully kindled animals.

    • A final corneal stimulation is delivered, and the seizure severity is scored.

  • Endpoint: A reduction in the seizure score compared to the vehicle-treated group indicates an anticonvulsant effect.

Elevated Plus-Maze (EPM) Test

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.

  • Animals: Mice or rats of either sex can be used.

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

  • Procedure:

    • The test compound or vehicle is administered prior to the test.

    • Each animal is placed in the center of the maze, facing an open arm, and allowed to explore freely for a set period (typically 5 minutes).

    • The session is recorded, and the time spent in and the number of entries into the open and closed arms are measured.

  • Endpoint: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect.

Forced Swim Test (FST)

The FST is a common behavioral model used to screen for antidepressant-like activity.

  • Animals: Mice or rats are placed in an inescapable cylinder of water.

  • Procedure:

    • The test compound or vehicle is administered prior to the test.

    • Animals are placed individually into a cylinder filled with water from which they cannot escape.

    • The duration of immobility (floating passively) is recorded over a set period (typically the last 4 minutes of a 6-minute test for mice).

  • Endpoint: A decrease in the duration of immobility is interpreted as an antidepressant-like effect.

Experimental Workflow for Preclinical Behavioral Studies

The following diagram illustrates a typical workflow for conducting preclinical behavioral studies with this compound analogs.

Experimental_Workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase animal_acclimation Animal Acclimation & Housing randomization Randomization of Animals to Groups animal_acclimation->randomization analog_prep This compound Analog & Vehicle Preparation drug_admin Drug/Vehicle Administration analog_prep->drug_admin randomization->drug_admin behavioral_test Behavioral Testing (e.g., EPM, FST) drug_admin->behavioral_test data_collection Data Collection & Quantification behavioral_test->data_collection stat_analysis Statistical Analysis data_collection->stat_analysis interpretation Interpretation of Results stat_analysis->interpretation

Preclinical Behavioral Study Workflow

Conclusion

The preclinical data presented in this guide highlight the significant therapeutic potential of this compound analogs, particularly in the fields of analgesia and epilepsy. GalR2-preferring analogs such as NAX 810-2 and NAX 409-9 have demonstrated robust efficacy in models of inflammatory and neuropathic pain, with performance comparable to established therapeutics. Similarly, both GalR1- and GalR2-preferring analogs have shown potent anticonvulsant activity in models of therapy-resistant seizures.

The role of this compound signaling in anxiety and depression is more complex, with evidence suggesting that different receptor subtypes may mediate opposing effects. Further research with subtype-selective analogs is needed to fully elucidate their therapeutic potential in these disorders. The detailed experimental protocols provided herein should facilitate the continued investigation and validation of this promising class of compounds.

References

Comparative analysis of galanin expression in different disease states

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Galanin, a widely distributed neuropeptide, plays a crucial role in a myriad of physiological processes. Its expression is significantly altered in various pathological conditions, making the this compound system a promising target for novel therapeutic interventions. This guide provides a comparative analysis of this compound expression in key disease states, supported by quantitative data and detailed experimental protocols.

Comparative Analysis of this compound Expression

The expression of this compound is dynamically regulated and exhibits distinct patterns in different diseases. The following table summarizes the changes in this compound expression across neurological disorders, cancer, and metabolic diseases.

Disease StateTissue/Cell TypeChange in this compound ExpressionMethod of DetectionReference
Neurological Disorders
Alzheimer's DiseaseNucleus BasalisUpregulated (2-fold increase in late-stage AD)Radioimmunoassay[1]
Basal ForebrainUpregulatedImmunohistochemistry[2][3]
Peripheral Nerve InjuryDorsal Root GangliaUpregulatedIn Situ Hybridization[4]
SeizuresHippocampusDownregulatedIn Situ Hybridization
Cancer
Colorectal CancerTumor TissueUpregulated (Higher in tumor vs. normal tissue)Immunohistochemistry, qPCR[5]
Gastric CancerTumor TissueDownregulatedImmunohistochemistry, qPCR
Head and Neck Squamous Cell CarcinomaTumor TissueUpregulatedNot Specified
PheochromocytomaTumor TissueUpregulatedNot Specified
Neuroblastic TumorsTumor TissueExpression correlated with differentiation stageImmunohistochemistry
Pituitary AdenomaTumor TissueUpregulatedNot Specified
Metabolic Diseases
Type 2 DiabetesPlasmaUpregulatedELISA
Adipose TissueImplicated in insulin resistanceNot Specified
ObesityAdipose TissueImplicated in insulin resistanceNot Specified

This compound Signaling Pathways

This compound exerts its effects through three G protein-coupled receptors: GALR1, GALR2, and GALR3. The activation of these receptors triggers distinct downstream signaling cascades.

Galanin_Signaling This compound Receptor Signaling Pathways cluster_this compound This compound cluster_receptors This compound Receptors cluster_gproteins G Proteins cluster_effectors Downstream Effectors & Cellular Response This compound This compound GALR1 GALR1 This compound->GALR1 Binds GALR2 GALR2 This compound->GALR2 Binds GALR3 GALR3 This compound->GALR3 Binds Gi_o Gαi/o GALR1->Gi_o Activates Gq_11 Gαq/11 GALR2->Gq_11 Activates GALR3->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits PLC Phospholipase C Gq_11->PLC Activates cAMP ↓ cAMP AC->cAMP Cellular_Response_Inhibitory Inhibitory Cellular Response cAMP->Cellular_Response_Inhibitory IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca2+ IP3_DAG->Ca2 PKC Protein Kinase C Activation IP3_DAG->PKC Cellular_Response_Excitatory Excitatory Cellular Response Ca2->Cellular_Response_Excitatory PKC->Cellular_Response_Excitatory

Caption: this compound signaling through its receptors, GALR1/3 and GALR2.

Experimental Protocols

Accurate quantification of this compound expression is critical for understanding its role in disease. Below are detailed methodologies for key experimental techniques.

Immunohistochemistry (IHC) for this compound

This protocol provides a general framework for the detection of this compound protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

IHC_Workflow Immunohistochemistry Workflow for this compound start Start: FFPE Tissue Section deparaffinization Deparaffinization & Rehydration (Xylene & Ethanol Series) start->deparaffinization antigen_retrieval Antigen Retrieval (Citrate Buffer, pH 6.0, Heat) deparaffinization->antigen_retrieval blocking Blocking (e.g., Normal Goat Serum) antigen_retrieval->blocking primary_antibody Primary Antibody Incubation (Anti-Galanin Antibody) blocking->primary_antibody secondary_antibody Secondary Antibody Incubation (Biotinylated Anti-IgG) primary_antibody->secondary_antibody detection Detection (Streptavidin-HRP & Chromogen) secondary_antibody->detection counterstain Counterstaining (e.g., Hematoxylin) detection->counterstain dehydration Dehydration & Mounting counterstain->dehydration end End: Microscopic Analysis dehydration->end

Caption: A generalized workflow for this compound immunohistochemistry.

Detailed Protocol:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5 minutes each).

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 3 minutes each).

    • Rinse with distilled water.

  • Antigen Retrieval:

    • Immerse slides in 10 mM sodium citrate buffer (pH 6.0).

    • Heat in a microwave or water bath at 95-100°C for 20 minutes.

    • Allow slides to cool to room temperature.

  • Blocking:

    • Incubate sections with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature to block non-specific binding sites.

  • Primary Antibody Incubation:

    • Incubate sections with a primary antibody against this compound (diluted in blocking solution) overnight at 4°C. The optimal antibody concentration should be determined empirically.

  • Secondary Antibody Incubation:

    • Wash slides with PBS (3 changes, 5 minutes each).

    • Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature.

  • Detection:

    • Wash slides with PBS.

    • Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.

    • Develop the signal with a suitable chromogen (e.g., 3,3'-diaminobenzidine - DAB).

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate through a graded ethanol series and xylene.

    • Mount with a permanent mounting medium.

In Situ Hybridization (ISH) for this compound mRNA

This protocol outlines the detection of this compound mRNA in tissue sections using labeled oligonucleotide probes.

Detailed Protocol:

  • Tissue Preparation:

    • Perfuse the animal with 4% paraformaldehyde and post-fix the tissue.

    • Cryoprotect the tissue in a sucrose solution.

    • Cut frozen sections (10-20 µm) on a cryostat and mount on coated slides.

  • Probe Labeling:

    • Synthesize an antisense oligonucleotide probe complementary to the this compound mRNA sequence.

    • Label the probe with a marker such as digoxigenin (DIG) or biotin.

  • Hybridization:

    • Pretreat sections with proteinase K.

    • Prehybridize in hybridization buffer.

    • Hybridize with the labeled probe overnight at an appropriate temperature (e.g., 42°C).

  • Post-Hybridization Washes:

    • Perform stringent washes in SSC buffer to remove non-specifically bound probe.

  • Detection:

    • For DIG-labeled probes, incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP).

    • Develop the signal with NBT/BCIP substrate, which produces a colored precipitate.

    • For biotin-labeled probes, use a streptavidin-AP conjugate.

  • Counterstaining and Mounting:

    • Counterstain with a nuclear stain (e.g., Nuclear Fast Red).

    • Dehydrate and mount.

Quantitative Real-Time PCR (qPCR) for this compound Gene Expression

qPCR is a sensitive method for quantifying this compound mRNA levels in tissue or cell samples.

Detailed Protocol:

  • RNA Extraction:

    • Extract total RNA from tissue or cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or a TRIzol-based method.

    • Assess RNA quality and quantity using a spectrophotometer.

  • cDNA Synthesis:

    • Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qPCR Reaction:

    • Prepare the qPCR reaction mixture containing:

      • cDNA template

      • Forward and reverse primers for the this compound gene

      • SYBR Green or a TaqMan probe-based master mix

      • Nuclease-free water

    • Human this compound Primers Example:

      • Forward: 5'-TGGCAACCACAGGTCATTCAGC-3'

      • Reverse: 5'-TCAGGTATGGACCTGTCAAAGCT-3'

  • Thermal Cycling:

    • Perform the qPCR reaction in a real-time PCR cycler with a typical program:

      • Initial denaturation (e.g., 95°C for 10 minutes)

      • 40 cycles of denaturation (e.g., 95°C for 15 seconds) and annealing/extension (e.g., 60°C for 1 minute).

      • Melting curve analysis to verify product specificity for SYBR Green assays.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the this compound gene and a reference gene (e.g., GAPDH, ACTB).

    • Calculate the relative expression of this compound using the ΔΔCt method.

References

A Head-to-Head Comparison of Commercial Galanin Antibodies for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for neuroscientists and drug development professionals on selecting specific and reliable galanin antibodies, supported by experimental data and validation studies.

The neuropeptide this compound is a critical modulator in numerous physiological processes, including neurotransmission, pain perception, and mood regulation. Its involvement in neurological disorders has made it a key target for research and therapeutic development. However, the reliability of immunodetection studies hinges on the specificity and quality of the primary antibodies used. This guide provides a comparative analysis of commercially available this compound antibodies to aid researchers in making informed decisions for their experimental needs.

A significant challenge in the field is the lack of rigorous validation for many commercially available antibodies. A pivotal 2019 study published in Peptides highlighted this issue, revealing that many tested antibodies and ELISA kits for this compound and its receptors lacked the required specificity[1]. Further research using knockout mouse models has confirmed that some commercial antibodies for this compound receptors fail to differentiate between wild-type and knockout tissues, underscoring the critical need for thorough validation[2].

This guide prioritizes data from such independent validation studies to provide a more accurate performance overview.

Comparative Analysis of this compound Antibodies

The following tables summarize key specifications and performance data for several commercially available this compound antibodies. Data is compiled from manufacturer datasheets and, where available, independent validation studies.

Table 1: Performance Summary of Selected Commercial this compound Antibodies

VendorCatalog NumberTypeHostImmunogenValidated Applications (Manufacturer)Independent Validation Notes
Abcam ab254556Recombinant MonoclonalRabbitProprietaryIHC-PReacts with Human, Mouse, Rat. Manufacturer provides IHC-P images on human pituitary and colon.
Santa Cruz sc-166431Monoclonal (H-11)MouseAmino acids 104-123 of human this compoundWB, IP, IF, IHC-P, ELISACited in 7 publications. Detects this compound precursor and GMAP. User reviews report good signal in WB[3].
Thermo Fisher PA5-95500PolyclonalRabbitSynthetic peptide of human this compoundWBReacts with Human, Mouse, Rat. Manufacturer provides WB data on rat and mouse brain tissue[4].
MilliporeSigma MAB353MonoclonalRatRat this compoundIHC, RIAUsed in a 2023 study on human bile duct tissue, citing the 2019 validation paper[5].

Table 2: Application-Specific Performance Data

ApplicationAntibody (Vendor, Cat#)SpeciesTissue/Cell TypeReported DilutionReference/Source
IHC-P MilliporeSigma, MAB353HumanBile Duct, Glioma, Pituitary Adenoma1:1000
IHC-P Abcam, ab254556HumanPituitary Gland, Colon1:4000Manufacturer Datasheet
WB Santa Cruz, sc-166431HumanOvarian Cancer Cells1:300 - 1:500(User Review)
WB Thermo Fisher, PA5-95500Rat, MouseBrain, Small Intestine LysatesNot SpecifiedManufacturer Datasheet

Experimental Protocols and Methodologies

Accurate and reproducible results depend on optimized protocols. Below are representative methodologies for Immunohistochemistry (IHC) and Western Blotting (WB) based on published studies and manufacturer recommendations.

Representative Immunohistochemistry (IHC-P) Protocol

This protocol is a general guideline for paraffin-embedded tissue sections. Optimization is required for specific antibodies and tissues.

  • Deparaffinization and Rehydration:

    • Immerse slides in Xylene: 2 changes for 10 minutes each.

    • Rehydrate through a graded series of ethanol: 100% (2x 5 min), 95% (1x 3 min), 70% (1x 3 min).

    • Rinse with distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER). A common method is to use a steamer or water bath at 95-100°C for 20-40 minutes in a retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0).

    • Allow slides to cool to room temperature for at least 20 minutes.

  • Blocking:

    • Wash slides in a wash buffer (e.g., PBS with 0.05% Tween-20).

    • Block endogenous peroxidase activity by incubating in 3% Hydrogen Peroxide for 10 minutes.

    • Rinse with wash buffer.

    • Apply a protein block (e.g., 5% Normal Goat Serum in PBS) and incubate for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary this compound antibody in blocking buffer to the optimized concentration.

    • Incubate sections overnight at 4°C in a humidified chamber.

  • Detection:

    • Rinse slides with wash buffer (3x 5 min).

    • Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit/mouse IgG) for 1 hour at room temperature.

    • Rinse with wash buffer (3x 5 min).

    • Incubate with a streptavidin-HRP conjugate for 30 minutes.

    • Rinse with wash buffer (3x 5 min).

  • Visualization and Counterstaining:

    • Apply DAB substrate and monitor for color development.

    • Stop the reaction by rinsing with distilled water.

    • Counterstain with Hematoxylin.

    • Dehydrate, clear, and mount with a permanent mounting medium.

Representative Western Blot (WB) Protocol
  • Sample Preparation:

    • Homogenize cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

  • Electrophoresis:

    • Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer for 5 minutes.

    • Separate proteins on a 10-15% SDS-PAGE gel.

  • Membrane Transfer:

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Confirm transfer efficiency using Ponceau S staining.

  • Blocking:

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST). The choice between milk and BSA should be optimized as milk can sometimes mask certain epitopes.

  • Primary Antibody Incubation:

    • Dilute the primary this compound antibody in the blocking buffer to the optimized concentration.

    • Incubate the membrane overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation:

    • Wash the membrane with TBST (3x 10 min).

    • Incubate with an HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

  • Detection:

    • Wash the membrane with TBST (3x 10 min).

    • Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate.

    • Capture the signal using an imaging system or X-ray film.

Visualizing Workflows and Pathways

Antibody Validation Workflow

The critical importance of antibody validation cannot be overstated. The following workflow outlines a robust strategy for confirming antibody specificity, a necessary step before embarking on extensive studies.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Specificity Confirmation cluster_2 Phase 3: Application Validation a Select Candidate Antibodies b Western Blot (WB) on Overexpressing Lysate a->b c WB on Target-Negative and Positive Cell Lines b->c d Immunoprecipitation Mass Spectrometry (IP-MS) c->d e Knockout/Knockdown Model Validation (WB/IHC) c->e f Peptide Array or Blocking Peptide Competition c->f g Optimize for Specific Application (e.g., IHC, IF) e->g h Test on Target Tissue (Positive & Negative Controls) g->h i Lot-to-Lot Variability Check h->i j Validated Antibody Ready for Use i->j

Caption: A multi-pillar workflow for rigorous antibody validation.

This compound Signaling Pathways

This compound exerts its effects through three G-protein coupled receptors (GPCRs): GALR1, GALR2, and GALR3. These receptors couple to different intracellular signaling cascades to produce this compound's diverse physiological effects.

G cluster_0 Extracellular cluster_2 Intracellular Signaling gal This compound galr1 GALR1 gal->galr1 galr2 GALR2 gal->galr2 galr3 GALR3 gal->galr3 gi Gαi/o galr1->gi couples gq Gαq/11 galr2->gq couples galr3->gi couples ac Adenylyl Cyclase gi->ac inhibits plc Phospholipase C (PLC) gq->plc activates camp ↓ cAMP ac->camp ip3 ↑ IP3 / DAG plc->ip3 pkc PKC Activation plc->pkc ca ↑ Ca2+ ip3->ca mapk MAPK/ERK Pathway pkc->mapk

Caption: Simplified this compound receptor signaling pathways.

References

Validating Galanin Receptor Ligand Specificity: A Comparative Guide Using Knockout Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of subtype-selective ligands for the three galanin receptors—GALR1, GALR2, and GALR3—is crucial for dissecting their distinct physiological roles and for therapeutic targeting. A definitive method for validating the specificity of these ligands is the use of receptor knockout (KO) cell lines. This guide provides a comparative overview of key this compound receptor ligands, outlines experimental protocols for their validation, and illustrates the underlying principles of specificity testing using a knockout cell-based approach.

Introduction to this compound Receptors and Ligand Validation

This compound is a neuropeptide that exerts its effects through three G protein-coupled receptors (GPCRs): GALR1, GALR2, and GALR3. These receptors are implicated in a variety of physiological processes, including pain, mood, and metabolism.[1][2][3][4] Distinguishing the specific receptor subtype a ligand interacts with is fundamental to understanding its biological effects. The gold standard for confirming ligand specificity is to demonstrate the absence of its effect in cells genetically engineered to lack the target receptor. This guide focuses on the application of GALR knockout cell lines for this purpose.

Comparative Analysis of this compound Receptor Ligands

The table below summarizes the binding affinities (Ki) of several common this compound receptor agonists and antagonists for each of the three receptor subtypes. Lower Ki values indicate higher binding affinity.

Table 1: Binding Affinities (Ki, nM) of this compound Receptor Ligands

LigandTypeGALR1 (human)GALR2 (human)GALR3 (rat)Reference(s)
Agonists
This compound (human)Endogenous Agonist0.03~0.3~1.0[1]
This compound (2-11)Agonist>10002539
GalnonNon-peptide Agonist11,70034,100-
M617Peptide Agonist0.410-
Antagonists
M35Peptide Antagonist0.112.0-
GalantidePeptide Antagonist<0.1 (rat)--
SNAP 37889Non-peptide Antagonist>10,000>10,00015-17.4

Table 2: Functional Potencies (EC50/IC50, nM) of Selected Ligands

LigandFunctional AssayGALR1GALR2GALR3Reference(s)
This compoundcAMP Inhibition~1--
GalantideInsulin Secretion Inhibition1.0 (antagonist)--
SNAP 37889This compound-evoked adenylyl cyclase inhibition--Antagonist

Signaling Pathways of this compound Receptors

The three this compound receptors couple to different G proteins and initiate distinct downstream signaling cascades. Understanding these pathways is essential for designing functional assays to validate ligand specificity.

  • GALR1 and GALR3 primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels.

  • GALR2 predominantly couples to Gq/11 proteins, activating phospholipase C (PLC), which in turn leads to an increase in intracellular calcium levels. GALR2 can also couple to Gi/o and stimulate the mitogen-activated protein kinase (MAPK/ERK) pathway.

Galanin_Signaling_Pathways cluster_GALR1 GALR1 Signaling cluster_GALR2 GALR2 Signaling cluster_GALR3 GALR3 Signaling GALR1 GALR1 Gi_o1 Gαi/o GALR1->Gi_o1 This compound AC1 Adenylyl Cyclase Gi_o1->AC1 cAMP1 ↓ cAMP AC1->cAMP1 GALR2 GALR2 Gq_11 Gαq/11 GALR2->Gq_11 This compound ERK ↑ p-ERK1/2 GALR2->ERK PLC PLC Gq_11->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Ca²⁺ IP3_DAG->Ca2 GALR3 GALR3 Gi_o3 Gαi/o GALR3->Gi_o3 This compound AC3 Adenylyl Cyclase Gi_o3->AC3 cAMP3 ↓ cAMP AC3->cAMP3 Ligand_Validation_Workflow cluster_cells Cell Lines cluster_assays Perform Parallel Assays cluster_results Analyze and Compare Results start Start: Select Ligand for Validation wt_cells Wild-Type Cells (e.g., HEK293, CHO) start->wt_cells ko_cells GALRx Knockout Cells (e.g., GALR1-KO HEK293) start->ko_cells binding_assay Radioligand Binding Assay wt_cells->binding_assay functional_assay Functional Assay (cAMP or p-ERK) wt_cells->functional_assay ko_cells->binding_assay ko_cells->functional_assay wt_results WT: Ligand binds and elicits functional response binding_assay->wt_results Compare ko_results KO: Ligand does not bind or elicit a response binding_assay->ko_results functional_assay->wt_results Compare functional_assay->ko_results conclusion Conclusion: Ligand is specific for the knocked-out receptor wt_results->conclusion ko_results->conclusion

References

Navigating the Galaninergic System: A Comparative Guide to Therapeutic Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the galanin system presents a complex but promising landscape for therapeutic intervention in a variety of neurological and psychiatric disorders. This guide provides a comparative analysis of different this compound-based therapeutic strategies, supported by experimental data, to aid in the evaluation and selection of promising candidates for further development.

This compound, a neuropeptide widely distributed in the central and peripheral nervous systems, exerts its effects through three G-protein coupled receptors: GalR1, GalR2, and GalR3.[1] The differential expression and signaling of these receptors contribute to this compound's diverse physiological roles, including modulation of neurotransmission, neuroprotection, and inflammation.[2][3] This complexity offers multiple avenues for therapeutic targeting in conditions such as epilepsy, Alzheimer's disease, and chronic pain.[4][5]

This guide will delve into the efficacy of various approaches, including systemically active this compound analogs and receptor-specific agonists, presenting a clear comparison of their performance based on preclinical data.

Comparative Efficacy of this compound-Based Therapeutics

The development of this compound-based drugs has focused on overcoming the native peptide's poor metabolic stability and blood-brain barrier penetration. Novel analogs and receptor-specific agonists have shown significant promise in preclinical models. The following table summarizes the quantitative data on the efficacy of selected this compound-based compounds.

Therapeutic StrategyCompound/AnalogTarget Receptor(s)Animal ModelKey Efficacy DataReference(s)
This compound Analogs 810-2GalR2-preferringMouse 6-Hz seizure modelED50 = 8.1 mg/kg (i.p.)
810-2Mouse Maximal Electroshock (MES) S-IRA model16 mg/kg (i.p.) significantly reduced mortality
505-5GalR1-preferringMouse 6-Hz seizure modelED50 = 2.4 mg/kg (i.p.)
505-5Mouse Maximal Electroshock (MES) S-IRA model4 mg/kg (i.p.) was effective in reducing S-IRA in CD-1 mice
Receptor-Specific Agonists AR-M1896GalR2-selectiveRat neuropathic pain modelIntrathecal infusion induced mechanical and cold allodynia
M617GalR1-selectiveRat thermal and mechanical stimulationIntracerebroventricular administration decreased sensitivity
Combination Therapy 810-2 + LevetiracetamGalR2-preferringMouse 6-Hz seizure modelSynergistic interaction observed

Understanding the Mechanism: this compound Signaling Pathways

The therapeutic effects of this compound-based compounds are dictated by their interaction with specific this compound receptors, each triggering distinct intracellular signaling cascades. Understanding these pathways is crucial for rational drug design and predicting functional outcomes.

galanin_signaling_pathways cluster_galr1 GalR1 Signaling cluster_galr2 GalR2 Signaling cluster_galr3 GalR3 Signaling GalR1 GalR1 Gi_o_1 Gαi/o GalR1->Gi_o_1 AC_1 Adenylyl Cyclase Gi_o_1->AC_1 inhibits GIRK_1 GIRK Channels Gi_o_1->GIRK_1 activates MAPK_1 MAPK Pathway Gi_o_1->MAPK_1 activates cAMP_1 ↓ cAMP AC_1->cAMP_1 K_efflux_1 ↑ K+ Efflux GIRK_1->K_efflux_1 Hyperpolarization_1 Hyperpolarization K_efflux_1->Hyperpolarization_1 GalR2 GalR2 Gq_11 Gαq/11 GalR2->Gq_11 PLC Phospholipase C Gq_11->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca2+ IP3->Ca_release PKC Protein Kinase C DAG->PKC activates MAPK_2 MAPK Pathway PKC->MAPK_2 activates GalR3 GalR3 Gi_o_2 Gαi/o GalR3->Gi_o_2 AC_2 Adenylyl Cyclase Gi_o_2->AC_2 inhibits GIRK_2 GIRK Channels Gi_o_2->GIRK_2 activates cAMP_2 ↓ cAMP AC_2->cAMP_2 K_efflux_2 ↑ K+ Efflux GIRK_2->K_efflux_2 Hyperpolarization_2 Hyperpolarization K_efflux_2->Hyperpolarization_2 This compound This compound This compound->GalR1 This compound->GalR2 This compound->GalR3

Caption: this compound receptor signaling pathways.

GalR1 and GalR3 receptors primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, resulting in neuronal hyperpolarization. In contrast, GalR2 activation is coupled to Gq/11 proteins, stimulating phospholipase C (PLC) and leading to an increase in intracellular calcium and activation of protein kinase C (PKC).

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, detailed experimental methodologies are essential. Below are the protocols for key experiments mentioned in this guide.

In Vivo Seizure Model: The Mouse 6-Hz Psychomotor Seizure Assay

This model is utilized to evaluate the efficacy of potential antiseizure medications.

  • Animal Model: Male CF-1 mice are commonly used.

  • Drug Administration: The this compound analog (e.g., 810-2) or vehicle is administered via intraperitoneal (i.p.) injection.

  • Seizure Induction: At a predetermined time point after drug administration (e.g., 30 minutes), a 6 Hz corneal stimulation (32 mA for 3 seconds) is delivered.

  • Outcome Measurement: Mice are observed for the presence or absence of a characteristic limbic seizure (e.g., jaw chomping, vibrissae twitching, forelimb clonus). Protection is defined as the absence of these seizure behaviors.

  • Data Analysis: The dose of the compound required to protect 50% of the animals (ED50) is calculated.

Receptor Binding Assay

This in vitro assay determines the binding affinity of a compound to specific this compound receptor subtypes.

  • Materials: Cell membranes expressing human this compound receptors (GalR1, GalR2, or GalR3) and a europium-labeled this compound tracer.

  • Procedure:

    • The cell membranes and the europium-labeled this compound are incubated with varying concentrations of the test compound (this compound analog).

    • The mixture is incubated for a specified period (e.g., 90 minutes) to allow for competitive binding.

    • Following incubation, the unbound tracer is washed away.

  • Detection: The amount of remaining europium-labeled this compound bound to the receptors is measured using time-resolved fluorescence.

  • Data Analysis: The data are analyzed to generate a binding curve, from which the inhibitory constant (Ki) is determined. A lower Ki value indicates a higher binding affinity.

Visualizing the Therapeutic Development Workflow

The path from a promising compound to a potential therapeutic involves a structured series of preclinical evaluations.

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_preclinical Preclinical Candidate Selection receptor_binding Receptor Binding Assays (GalR1, GalR2, GalR3) functional_assays Functional Assays (e.g., cAMP, Ca2+ flux) receptor_binding->functional_assays metabolic_stability Metabolic Stability (e.g., serum stability) functional_assays->metabolic_stability pk_studies Pharmacokinetic Studies (BBB penetration) metabolic_stability->pk_studies efficacy_models Efficacy Models (e.g., 6-Hz seizure test) pk_studies->efficacy_models toxicology Toxicology & Safety Pharmacology efficacy_models->toxicology candidate_selection Lead Candidate Selection toxicology->candidate_selection

Caption: Preclinical workflow for this compound analog development.

A Comparative Overview of Therapeutic Strategies

The development of this compound-based therapies encompasses several distinct approaches, each with its own set of advantages and challenges.

therapeutic_strategies cluster_strategies This compound-Based Therapeutic Strategies peptide_analogs Systemically Active Peptide Analogs pros_pep High affinity and specificity peptide_analogs->pros_pep cons_pep Metabolic instability, BBB penetration peptide_analogs->cons_pep nonpeptide_agonists Small Molecule Receptor Agonists pros_nonpep Oral bioavailability, BBB penetration nonpeptide_agonists->pros_nonpep cons_nonpep Lower affinity, off-target effects nonpeptide_agonists->cons_nonpep gene_therapy This compound/GalR Gene Therapy pros_gene Long-term, localized effect gene_therapy->pros_gene cons_gene Safety and delivery concerns gene_therapy->cons_gene

Caption: Comparison of this compound therapeutic strategies.

While systemically active peptide analogs have demonstrated significant efficacy in preclinical models, challenges related to their pharmacokinetic properties remain. The development of small molecule, non-peptidic agonists offers the potential for improved oral bioavailability and blood-brain barrier penetration. Gene therapy approaches, aiming to overexpress this compound or its receptors in specific brain regions, represent a long-term strategy but face hurdles in terms of delivery and safety.

References

A Cross-Species Comparative Guide to the Galanin System

Author: BenchChem Technical Support Team. Date: November 2025

The galanin system, a highly conserved neuropeptidergic network, plays a crucial role in a myriad of physiological processes across the animal kingdom. Comprising the neuropeptide this compound and its three G-protein coupled receptors (GalR1, GalR2, and GalR3), this system's functional diversity is a subject of intense research, particularly in the context of therapeutic development.[1] This guide offers a comparative analysis of the this compound system's function across various species, with a focus on receptor binding affinities, signaling pathways, and physiological roles, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Comparative Analysis of this compound Receptors

The three this compound receptor subtypes, GalR1, GalR2, and GalR3, exhibit distinct yet overlapping distributions and signaling mechanisms. While the N-terminal region of the this compound peptide is highly conserved across species and is crucial for receptor binding, variations in receptor sequences and distribution contribute to species-specific functional differences.[2][3]

This compound Receptor Distribution in the Brain: A Cross-Species Overview

The distribution of this compound receptors within the central nervous system has been mapped in several species, primarily through in situ hybridization and radioligand binding assays. While there is a general conservation of expression in key brain regions, notable differences exist.

Brain RegionRatMouseHuman
Hypothalamus High expression of GalR1, GalR2, and GalR3, particularly in the paraventricular, supraoptic, and arcuate nuclei.[4][5]Abundant expression of GalR1, GalR2, and GalR3 in hypothalamic nuclei, similar to rats.GalR1, GalR2, and GalR3 are present, though distribution patterns can vary from rodents.
Hippocampus Moderate to high density of [125I]-galanin binding sites in the ventral hippocampus.GalR2 is highly expressed in the dentate gyrus.GalR2 and GalR3 are broadly distributed.
Amygdala High expression of GalR1 and GalR2.High levels of this compound mRNA expression.GalR1 and GalR2 expression is noted.
Locus Coeruleus High expression of this compound and its receptors.High expression of this compound and its receptors.Co-localization of this compound with norepinephrine.
Dorsal Root Ganglia All three receptor subtype mRNAs are expressed.This compound expression is upregulated after nerve injury.This compound is expressed in a subpopulation of sensory neurons.

Binding Affinities of this compound and its Analogs

The affinity of this compound and its synthetic analogs for the different receptor subtypes is a critical determinant of their biological effects. These affinities are typically determined through competitive radioligand binding assays.

LigandReceptorSpeciesBinding Affinity (Ki/Kd)
This compoundGalR1HumanHigh affinity
This compoundGalR2HumanHigh affinity
This compoundGalR3HumanHigh affinity
This compound (2-11)GalR1HumanComplete loss of affinity.
This compound-like peptide (GALP)GalR2Porcine~20-fold higher affinity than for GalR1.
This compound-like peptide (GALP)GalR3Human~3-fold higher affinity than for GalR2.
AR-M1896GalR2RatSelective agonist.
AR-M961GalR1/GalR2RatAgonist for both receptors.

Note: Specific numerical values for Ki/Kd are often dependent on the experimental conditions and cell types used and can vary between studies. The table provides a qualitative summary based on available literature.

Signaling Pathways of this compound Receptors

The activation of this compound receptors initiates distinct intracellular signaling cascades, which are largely conserved across species. GalR1 and GalR3 primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. In contrast, GalR2 predominantly signals through Gq/11 proteins, activating phospholipase C (PLC), which results in the formation of inositol triphosphate (IP3) and an increase in intracellular calcium.

Galanin_Signaling_Pathways This compound Receptor Signaling Pathways This compound This compound GalR1 GalR1 This compound->GalR1 binds GalR3 GalR3 This compound->GalR3 binds GalR2 GalR2 This compound->GalR2 binds Gio Gi/o GalR1->Gio activates GalR3->Gio activates Gq11 Gq/11 GalR2->Gq11 activates AC Adenylyl Cyclase Gio->AC inhibits PLC Phospholipase C Gq11->PLC activates cAMP ↓ cAMP AC->cAMP IP3_Ca ↑ IP3 / Ca²⁺ PLC->IP3_Ca PKA PKA cAMP->PKA activates PKC PKC IP3_Ca->PKC activates CREB CREB PKA->CREB phosphorylates MAPK MAPK PKC->MAPK activates CellularResponse1 Cellular Response (e.g., Inhibition of neurotransmission) CREB->CellularResponse1 CellularResponse2 Cellular Response (e.g., Neuronal excitation, Gene expression) MAPK->CellularResponse2

Caption: this compound receptor signaling pathways.

Cross-species Functional Roles of the this compound System

The this compound system modulates a wide range of physiological functions, with both conserved and species-specific roles.

1. Feeding Behavior:

Across many species, this compound is recognized as an orexigenic peptide, stimulating food intake, particularly the consumption of fats.

  • Rats: Central administration of this compound robustly stimulates food intake. This effect is often linked to its actions within the hypothalamus.

  • Mice: this compound knockout mice exhibit normal feeding on low-fat diets but develop obesity on high-fat diets, suggesting a role in context-specific feeding regulation.

  • Chickens: this compound has been shown to increase food intake in both low and high body weight lines of chickens.

2. Anxiety and Mood Regulation:

The role of this compound in anxiety-like behavior is complex and appears to be receptor and species-dependent.

  • Rats: Studies have shown that central administration of this compound can modulate anxiety-related behaviors. It can also block the pro-anxiety effects of noradrenergic activation in pre-stressed rats.

  • Mice: this compound overexpressing transgenic mice do not show an anxiety-like phenotype under normal conditions but are protected from the pro-anxiety effects of yohimbine, a noradrenergic stimulant. In contrast, knockout of GalR1 or GalR3 receptors has been shown to increase anxiety-like behaviors. The activation of GalR2 is suggested to have antidepressant-like effects, while GalR1 and GalR3 stimulation may be pro-depressive.

3. Pain Perception:

This compound's role in pain modulation is multifaceted, exhibiting both pro- and anti-nociceptive effects depending on the dose, receptor subtype, and pain state.

  • Rats: In neuropathic pain models, low doses of spinally administered this compound can be pro-nociceptive, an effect mediated by GalR2. Conversely, high doses produce anti-allodynic effects through GalR1 activation. Peripheral nerve injury leads to a dramatic increase in this compound expression in sensory neurons, which is thought to be a protective mechanism to reduce hyperalgesia.

  • General: The antinociceptive action of this compound is enhanced in chronic pain conditions at both spinal and supraspinal levels.

Key Experimental Methodologies

The study of the this compound system relies on a variety of sophisticated experimental techniques. Below are detailed protocols for two fundamental methods.

Radioligand Binding Assay

This technique is the gold standard for determining the affinity of ligands for their receptors and for quantifying receptor density.

Radioligand_Binding_Workflow Workflow for Radioligand Binding Assay A 1. Membrane Preparation Homogenize tissue or cells expressing This compound receptors. B 2. Incubation Incubate membranes with a radiolabeled This compound ligand (e.g., [¹²⁵I]-galanin) and varying concentrations of an unlabeled competitor ligand. A->B C 3. Separation Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters. B->C D 4. Quantification Measure radioactivity retained on the filters using a scintillation counter. C->D E 5. Data Analysis Plot specific binding vs. competitor concentration to determine IC₅₀. Calculate Ki using the Cheng-Prusoff equation. D->E

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol:

  • Membrane Preparation:

    • Homogenize tissue samples or cultured cells expressing the this compound receptor of interest in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in a suitable assay buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C.

  • Binding Assay (Competitive):

    • In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (e.g., [¹²⁵I]-galanin), and varying concentrations of the unlabeled test compound.

    • To determine non-specific binding, include wells with the radioligand and a high concentration of an unlabeled standard this compound ligand.

    • Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to reach equilibrium.

  • Filtration and Counting:

    • Terminate the incubation by rapid vacuum filtration through glass fiber filters (pre-soaked in a solution like polyethyleneimine to reduce non-specific binding).

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters and measure the retained radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding for each concentration of the test compound.

    • Plot the specific binding data against the logarithm of the competitor concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the inhibition constant (Ki) from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Situ Hybridization (ISH)

ISH is a powerful technique used to localize specific mRNA sequences within cells and tissues, providing information on the anatomical distribution of this compound and its receptors.

Detailed Protocol:

  • Tissue Preparation:

    • Perfuse the animal with a fixative solution (e.g., 4% paraformaldehyde).

    • Dissect the tissue of interest (e.g., brain) and post-fix for 2-3 hours.

    • Cryoprotect the tissue by immersing it in a sucrose solution (e.g., 20%) before freezing.

    • Cut frozen sections on a cryostat and mount them on coated slides.

  • Probe Synthesis and Hybridization:

    • Synthesize a labeled antisense RNA or oligonucleotide probe complementary to the target mRNA (e.g., this compound mRNA). Probes can be labeled with radioisotopes (e.g., ³⁵S) or non-radioactive tags like digoxigenin (DIG) or biotin.

    • Apply the labeled probe diluted in hybridization buffer to the tissue sections.

    • Incubate the slides overnight in a humidified chamber at an appropriate temperature (e.g., 65°C) to allow the probe to hybridize with the target mRNA.

  • Washing and Detection:

    • Perform a series of stringent washes to remove the unbound probe.

    • For non-radioactive probes, incubate the sections with an antibody conjugated to an enzyme (e.g., anti-DIG-AP) that recognizes the probe's label.

    • Develop the signal using a chromogenic substrate that produces a colored precipitate at the site of hybridization.

    • For radioactive probes, expose the slides to autoradiographic film or a phosphor imaging screen to detect the signal.

  • Analysis:

    • Visualize the slides under a microscope to determine the cellular and anatomical distribution of the mRNA signal.

    • The signal intensity can be quantified using image analysis software.

This guide provides a foundational comparison of the this compound system across species. The intricate interplay between receptor subtypes, their distribution, and signaling pathways results in a complex and nuanced regulation of physiology that continues to be an active area of investigation. The provided experimental frameworks serve as a starting point for researchers aiming to further unravel the complexities of this important neuropeptide system.

References

Replicating key findings in galanin research from different laboratories

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of key findings in galanin research from different laboratories, focusing on receptor binding affinities and the divergent phenotypes observed in knockout mouse models. Detailed experimental protocols for seminal assays are provided to facilitate replication and further investigation.

This compound Receptor Signaling Pathways

This compound mediates its diverse physiological effects through three G protein-coupled receptors (GPCRs): GalR1, GalR2, and GalR3. These receptors couple to different intracellular signaling cascades, leading to varied cellular responses. GalR1 and GalR3 primarily couple to inhibitory Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[1] In contrast, GalR2 predominantly signals through Gαq/11 proteins, activating phospholipase C (PLC), which in turn leads to the mobilization of intracellular calcium.[1][2]

Galanin_Signaling cluster_GalR1_3 GalR1 / GalR3 Signaling cluster_GalR2 GalR2 Signaling Gal_R1_3 This compound GalR1_3 GalR1 / GalR3 Gal_R1_3->GalR1_3 Gi_o Gαi/o GalR1_3->Gi_o AC_inhibit Adenylyl Cyclase (Inhibition) Gi_o->AC_inhibit cAMP ↓ cAMP AC_inhibit->cAMP Gal_R2 This compound GalR2 GalR2 Gal_R2->GalR2 Gq_11 Gαq/11 GalR2->Gq_11 PLC Phospholipase C (Activation) Gq_11->PLC Ca_mobilization ↑ Intracellular Ca²⁺ PLC->Ca_mobilization

Figure 1. Simplified signaling pathways for GalR1/3 and GalR2 receptors.

Comparative Analysis of Ligand Binding Affinities

The binding affinity (Ki) of this compound and its analogs to the three receptor subtypes has been characterized by multiple laboratories. While there is general consensus on the high affinity of endogenous this compound for all three receptors, the reported affinities for various synthetic and endogenous ligands can vary between studies. These discrepancies may arise from differences in experimental conditions, such as the cell line used for receptor expression, the radioligand employed, and the specific assay buffer compositions.

LigandReceptorKi (nM) - Study 1Ki (nM) - Study 2Ki (nM) - Study 3
This compound (human) hGalR10.030.150.48
hGalR20.90.351.2
hGalR3-1.30.9
This compound (1-16) rGalR10.06--
rGalR20.45--
Gal-B2 hGalR13.5--
hGalR251.5--
M1145 hGalR1>1000--
hGalR211--
hGalR3840--
AR-M1896 hGalR1>1000--
rGalR22.0--

Table References: A compilation of data from multiple sources, including but not limited to references[3][4].

Replicating Key Findings: The Role of this compound in Seizure and Feeding Behavior

The use of this compound knockout (Gal-KO) and overexpressing (Gal-OE) mice has been instrumental in elucidating the physiological roles of this compound. However, findings from different laboratories have sometimes yielded conflicting results, highlighting the complexity of the galaninergic system and the influence of genetic background and experimental paradigms.

This compound's Role in Seizure Modulation

A significant body of evidence suggests that this compound acts as an endogenous anticonvulsant. However, studies using knockout models have produced varied results.

Study FocusMouse ModelKey FindingReplicating/Conflicting Finding
Seizure Susceptibility Gal-KOIncreased propensity to develop status epilepticus after perforant path stimulation or systemic kainic acid.GalR2-KO mice showed no altered seizure susceptibility to pentylenetetrazole (PTZ), but intrahippocampal kainic acid resulted in an increased number of seizures and time spent in seizures.
Seizure Severity Gal-OEIncreased resistance to seizure induction in multiple models.In a zebrafish model, this compound overexpression surprisingly led to a significant increase in seizure activity induced by PTZ.
Role of GalR1 GalR1-KOIncreased susceptibility to seizures, suggesting a key role for GalR1 in mediating this compound's anticonvulsant effects.While some studies support this, others suggest that the role of GalR1 may be model-dependent.
This compound's Role in Feeding Behavior

This compound has been implicated in the regulation of feeding, particularly the intake of fats. Studies with knockout mice have provided further, albeit sometimes contradictory, insights.

Study FocusMouse ModelKey FindingReplicating/Conflicting Finding
Fat Intake Gal-KOWild-type mice consumed significantly more energy and fat than Gal-KO mice when on a high-fat diet.Other studies on Gal-KO mice reported no significant differences in daily food intake or body weight compared to wild-type controls.
Energy Homeostasis GalR1-KOShowed normal food intake on low-to-moderate fat diets but had impaired adaptation to high-fat diets, leading to increased food intake and weight gain.This suggests a specific role for GalR1 in adapting to dietary fat, which may not be apparent in general feeding studies.

Experimental Protocols

To aid in the replication of these key findings, detailed protocols for standard assays in this compound research are provided below.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Behavioral Assays Receptor_Binding Radioligand Binding Assay (Determine Ki) Functional_Assay Functional Assays (Ca²⁺ Mobilization, GTPγS) Receptor_Binding->Functional_Assay Characterize Ligand (Agonist/Antagonist) Seizure_Model Seizure Induction Models (PTZ, Kainic Acid) Functional_Assay->Seizure_Model Test Therapeutic Potential Pain_Model Nociception Models (von Frey Test) Functional_Assay->Pain_Model Depression_Model Depression-like Behavior Models (Forced Swim Test) Functional_Assay->Depression_Model

Figure 2. A typical experimental workflow in this compound research.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a ligand for a specific receptor.

Materials:

  • Cell membranes expressing the this compound receptor of interest (GalR1, GalR2, or GalR3).

  • Radioligand (e.g., [¹²⁵I]-galanin).

  • Non-labeled competing ligand (the compound to be tested).

  • Assay buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.2% BSA).

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Incubation: In a microplate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the non-labeled competing ligand in the assay buffer.

  • Equilibrium: Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus to separate bound from free radioligand. The filters will trap the cell membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competing ligand. Calculate the IC₅₀ value (the concentration of competing ligand that displaces 50% of the specific binding of the radioligand). Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This functional assay is used to measure the activation of Gq-coupled receptors, such as GalR2.

Materials:

  • Live cells expressing the this compound receptor of interest (e.g., HEK293 or CHO cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Probenecid (to prevent dye leakage from cells).

  • Test compounds (agonists or antagonists).

  • A fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Plate the cells in a black-walled, clear-bottom 96- or 384-well plate and allow them to adhere overnight.

  • Dye Loading: Remove the culture medium and add the fluorescent calcium dye dissolved in assay buffer (with probenecid). Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the cells to take up the dye.

  • Measurement: Place the plate in the fluorescence plate reader.

  • Compound Addition: The instrument will measure baseline fluorescence before automatically injecting the test compound into each well.

  • Data Acquisition: Continue to measure the fluorescence intensity over time to detect changes in intracellular calcium concentration.

  • Data Analysis: The increase in fluorescence intensity corresponds to receptor activation. Plot the response against the log concentration of the agonist to determine the EC₅₀ value. For antagonists, pre-incubate with the antagonist before adding a known agonist.

Logical_Relationship cluster_hypothesis Hypothesis and Initial Finding cluster_replication Replication and Conflicting Data cluster_conclusion Refined Understanding Hypothesis This compound is an endogenous anticonvulsant. Finding1 Study A: Gal-KO mice show increased seizure susceptibility. Hypothesis->Finding1 Replication Study B: Replicates Study A's findings with a different seizure model. Finding1->Replication Supports Conflict Study C: GalR2-KO mice show model-dependent seizure susceptibility. Finding1->Conflict Challenges/Refines Conclusion This compound's anticonvulsant role is complex, receptor- and model-dependent. Replication->Conclusion Conflict->Conclusion

Figure 3. Logical flow of replicating and refining a key finding in this compound research.

Behavioral Assay: Von Frey Test for Mechanical Allodynia

This test is used to assess mechanical sensitivity in rodents, a measure of pain.

Materials:

  • Von Frey filaments (a set of calibrated filaments of increasing stiffness).

  • An elevated wire mesh platform.

  • Plexiglas enclosures for the animals.

Procedure:

  • Acclimation: Place the animal in a Plexiglas enclosure on the wire mesh platform and allow it to acclimate for at least 15-20 minutes.

  • Filament Application: Apply the von Frey filaments from underneath the mesh to the plantar surface of the hind paw.

  • Response: A positive response is a sharp withdrawal of the paw, licking, or shaking.

  • Threshold Determination (Up-Down Method):

    • Start with a mid-range filament.

    • If there is no response, use the next stiffest filament.

    • If there is a response, use the next less stiff filament.

    • The 50% withdrawal threshold is calculated based on the pattern of responses.

  • Data Analysis: The withdrawal threshold in grams is the primary endpoint. A lower threshold indicates increased mechanical sensitivity (allodynia).

References

Galanin as a Clinical Biomarker: A Comparative Meta-Analysis of Clinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers and drug development professionals on the emerging role of the neuropeptide galanin as a biomarker in various clinical contexts. This report synthesizes findings from multiple clinical studies, offering a comparative analysis of this compound's diagnostic and prognostic potential in oncology, neurology, and psychiatry.

The neuropeptide this compound, widely expressed in the central and peripheral nervous systems, has garnered significant attention for its diverse physiological and pathophysiological roles.[1] Its involvement in processes such as neurotransmission, inflammation, and cell proliferation has prompted investigations into its utility as a clinical biomarker. This guide provides a meta-comparative overview of clinical studies evaluating this compound in different disease states, with a focus on quantitative data, experimental methodologies, and underlying signaling pathways.

Comparative Analysis of this compound Levels Across Clinical Conditions

Clinical studies have explored this compound's potential as a biomarker in several diseases, most notably in colorectal cancer, major depressive disorder, and Alzheimer's disease. The following table summarizes key quantitative findings from these studies, comparing this compound levels in patient populations versus healthy controls and highlighting its correlation with disease severity and patient prognosis.

Disease Study Population This compound Measurement Method Key Findings Correlation with Severity/Prognosis Reference
Colorectal Cancer (CRC) 56 patients with stage II/III CRC recurrences vs. 56 non-recurrent patientsQuantitative Real-Time PCR (qRT-PCR)GAL expression significantly higher in CRC with tumor recurrence (P<0.001).[2]High GAL expression associated with poorer 5-year overall and recurrence-free survival in stage II CRC.[2][2]
Colorectal Cancer (CRC) 8 metastatic CRC patients (pre-chemotherapy biopsies)MicroarrayThis compound mRNA overexpressed in colorectal tumors.[3]High this compound expression correlated with poor disease-free survival in early-stage CRC.
Major Depressive Disorder (MDD) 79 MDD patients vs. 35 healthy siblings and 19 healthy controlsRadioimmunoassay (RIA)Plasma this compound significantly higher in MDD patients than in controls (P < 0.05).Significant positive correlation between plasma this compound levels and depression severity in female MDD patients.
Major Depressive Disorder (MDD) Postmortem brains of depressed suicide subjects vs. controlsQuantitative PCR (qPCR), RIAAltered transcript and peptide levels of the this compound system in brain regions associated with mood regulation.N/A
Alzheimer's Disease (AD) Postmortem brain tissueIn vitro autoradiographyThis compound fibers hyperinnervate remaining cholinergic basal forebrain neurons in AD.Overexpression may exacerbate cognitive impairment by inhibiting acetylcholine release.
Long-COVID 60 Long-COVID patients vs. 30 healthy controlsEnzyme-Linked Immunosorbent Assay (ELISA)LC patients showed higher Gal, GalR1, and Gal/GalR1 concentrations than controls.This compound levels positively correlated with insulin resistance and negatively with oxygen saturation.

This compound Signaling Pathways

This compound exerts its effects by binding to three distinct G protein-coupled receptors (GPCRs): GALR1, GALR2, and GALR3. These receptors are coupled to different intracellular signaling cascades, leading to a variety of cellular responses depending on the receptor subtype and the cell type.

  • GALR1 and GALR3: These receptors primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent modulation of protein kinase A (PKA) activity. This pathway is generally associated with inhibitory effects on neurotransmitter release.

  • GALR2: In contrast, GALR2 couples to Gq/11 proteins, activating phospholipase C (PLC). This leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in the release of intracellular calcium and the activation of protein kinase C (PKC), respectively. This pathway is often linked to neurotrophic and proliferative effects.

Galanin_Signaling_Pathways cluster_GALR1_3 GALR1 / GALR3 Signaling cluster_GALR2 GALR2 Signaling GALR1_3 GALR1 / GALR3 Gi_o Gi/o GALR1_3->Gi_o AC_inhibit Adenylyl Cyclase (Inhibition) Gi_o->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease PKA_inhibit PKA Activity (Modulation) cAMP_decrease->PKA_inhibit Inhibitory_effects Inhibitory Effects (e.g., ↓ Neurotransmitter Release) PKA_inhibit->Inhibitory_effects GALR2 GALR2 Gq_11 Gq/11 GALR2->Gq_11 PLC Phospholipase C (Activation) Gq_11->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca2+ ↑ PKC Activity IP3_DAG->Ca_PKC Trophic_effects Trophic/Proliferative Effects (e.g., Neurite Outgrowth) Ca_PKC->Trophic_effects This compound This compound This compound->GALR1_3 This compound->GALR2

Caption: this compound signaling through its three receptor subtypes.

Experimental Protocols for this compound Quantification

The accurate measurement of this compound levels in clinical samples is crucial for its validation as a biomarker. The most commonly employed methods in the cited studies include radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), and quantitative real-time PCR (qRT-PCR) for gene expression analysis.

1. Radioimmunoassay (RIA) for Plasma this compound

  • Principle: A competitive binding assay where a known quantity of radiolabeled this compound competes with unlabeled this compound in the sample for binding to a limited amount of anti-galanin antibody. The amount of radioactivity is inversely proportional to the concentration of this compound in the sample.

  • Protocol Outline:

    • Sample Collection: Venous fasting blood samples are collected in tubes containing EDTA and aprotinin.

    • Plasma Preparation: Samples are centrifuged, and the plasma is separated and stored at -80°C.

    • Assay Procedure:

      • A standard curve is prepared using known concentrations of this compound.

      • Plasma samples, standards, radiolabeled this compound, and anti-galanin antibody are incubated together.

      • The antibody-bound this compound is separated from the free this compound.

      • The radioactivity of the bound fraction is measured using a gamma counter.

      • The concentration of this compound in the samples is determined by comparing their radioactivity to the standard curve.

2. Quantitative Real-Time PCR (qRT-PCR) for this compound mRNA Expression

  • Principle: This technique measures the amount of a specific RNA transcript by reverse transcribing it into complementary DNA (cDNA) and then amplifying the cDNA using PCR. The amplification is monitored in real-time using a fluorescent reporter.

  • Protocol Outline:

    • Tissue/Cell Collection: Tissue biopsies or cells are collected and stored in an RNA stabilization solution or snap-frozen in liquid nitrogen.

    • RNA Extraction: Total RNA is isolated from the samples using a commercial kit.

    • cDNA Synthesis: RNA is reverse transcribed into cDNA using a reverse transcriptase enzyme.

    • Real-Time PCR:

      • The cDNA is mixed with specific primers for the this compound gene (GAL), a fluorescent dye (e.g., SYBR Green) or a labeled probe, and DNA polymerase.

      • The mixture is subjected to thermal cycling in a real-time PCR instrument.

      • The fluorescence intensity is measured at each cycle, and the cycle threshold (Ct) value is determined.

      • The relative expression of the GAL gene is calculated by normalizing the Ct value to that of a housekeeping gene.

Experimental_Workflow cluster_sample Sample Collection & Preparation cluster_quantification Quantification cluster_analysis Data Analysis Blood Blood Sample (for RIA/ELISA) Plasma_Prep Plasma Separation Blood->Plasma_Prep Tissue Tissue/Cell Sample (for qRT-PCR) RNA_Extraction RNA Extraction Tissue->RNA_Extraction RIA_ELISA RIA / ELISA Plasma_Prep->RIA_ELISA qRT_PCR cDNA Synthesis & qRT-PCR RNA_Extraction->qRT_PCR Data_Analysis Concentration Calculation (vs. Standard Curve) RIA_ELISA->Data_Analysis Relative_Expression Relative Gene Expression (vs. Housekeeping Gene) qRT_PCR->Relative_Expression Biomarker_Assessment Biomarker Assessment (Correlation with Clinical Data) Data_Analysis->Biomarker_Assessment Relative_Expression->Biomarker_Assessment

Caption: General experimental workflow for this compound biomarker analysis.

Conclusion and Future Directions

The evidence from various clinical studies suggests that this compound holds promise as a biomarker, particularly in the contexts of colorectal cancer and major depressive disorder. In colorectal cancer, elevated this compound expression is associated with tumor recurrence and poor prognosis, indicating its potential as a prognostic marker. In major depressive disorder, increased plasma this compound levels correlate with disease severity, especially in female patients, suggesting its utility as a state biomarker. The role of this compound in Alzheimer's disease is more complex, with evidence suggesting both neuroprotective and neuroinhibitory functions, necessitating further research to delineate its biomarker potential.

For drug development professionals, the this compound system presents a novel therapeutic target. The development of specific agonists or antagonists for this compound receptors could offer new treatment strategies for these disorders. Future research should focus on larger, prospective clinical trials to validate the findings presented here and to establish standardized protocols and cutoff values for this compound as a clinical biomarker. Furthermore, exploring the interplay between this compound and other biological markers may enhance its diagnostic and prognostic accuracy.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.